Manganese
描述
This compound appears as a lustrous, brittle, silvery solid. (NIOSH, 2024)
This compound atom is a this compound group element atom. It has a role as an Escherichia coli metabolite and a micronutrient.
This compound is a transition metal with a molar mass of 54.94g/mol. This compound is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system. That said, excessive this compound intake is associated with manganism, a neurodegenerative disorder that causes dopaminergic neuronal death and parkinsonian-like symptoms.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is naturally occurring in the environment. This compound is essential for normal physiologic functioning in humans and animals, and exposure to low levels of this compound in the diet is considered to be nutritionally essential in humans. Chronic (long-term) exposure to high levels of this compound by inhalation in humans may result in central nervous system (CNS) effects. Visual reaction time, hand steadiness, and eye- hand coordination were affected in chronically-exposed workers. A syndrome named manganism may result from chronic exposure to higher levels; manganism is characterized by feelings of weakness and lethargy, tremors, a mask-like face, and psychological disturbances. Respiratory effects have also been noted in workers chronically exposed to this compound bearing particles by inhalation.
This compound (II) ion is a natural product found in Artemia salina and Allium sativum with data available.
This compound is an element with atomic symbol Mn, atomic number 25, and atomic weight 54.94.
This compound is a mineral with formula of Mn.
A trace element with atomic symbol Mn, atomic number 25, and atomic weight 54.94. It is concentrated in cell mitochondria, mostly in the pituitary gland, liver, pancreas, kidney, and bone, influences the synthesis of mucopolysaccharides, stimulates hepatic synthesis of cholesterol and fatty acids, and is a cofactor in many enzymes, including arginase and alkaline phosphatase in the liver. (From AMA Drug Evaluations Annual 1992, p2035)
See also: Broccoli (part of); Calcium; chromium; magnesium; this compound; zinc (component of) ... View More ...
属性
IUPAC Name |
manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHULOQIROXLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024169, DTXSID801314870 | |
| Record name | Manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.93804 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Manganese appears as a lustrous, brittle, silvery solid. (NIOSH, 2022), Dry Powder; Other Solid, A lustrous, brittle, silvery solid; [NIOSH], GREY-WHITE POWDER., A lustrous, brittle, silvery solid. | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/39 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
3564 °F at 760 mmHg (NIOSH, 2023), 2061 °C, 1962 °C, 3564 °F | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Readily dissolves in dilute mineral acids, Solubility in water: none, Insoluble | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
7.2 (metal) (NIOSH, 2023) - Denser than water; will sink, 7.3 g/cu cm, Density: alpha, 7.47 at 20 °C; beta, 7.26 at 20 °C; gamma, 6.37 at 1100 °C; delta, 6.28 at 1143 °C, 7.47 g/cm³, 7.20 (metal) | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Vapor pressure: 5.55X10-7 Pa at 800 K; 0.00221 at 1000 K; 0.524 Pa at 1200 K; 24.9 Pa at 1400 °C /Calculated/, 1 Pa at 955 °C (solid); 10 Pa at 1074 °C (solid); 100 Pa at 1220 °C (solid); 1 kPa at 1418 °C /liquid/; 10 kPa at 1682 °C /liquid/; 100 kPa at 2060 °C /liquid/, 0 mmHg (approx) | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Hard grey metal, Steel grey, lustrous, hard, brittle metal, Alpha is body centered cubic; beta is cubic; delta is body centered cubic., Gamma or electrolytic manganese is face centered cubic; when stabilized at room temp it is face-centered tetragonal., For more Color/Form (Complete) data for MANGANESE, ELEMENTAL (6 total), please visit the HSDB record page. | |
CAS No. |
7439-96-5, 19768-33-3, 22325-60-6, 23317-90-0 | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn4 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese, ion (Mn(7+)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023317900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese, ion (Mn1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Z2K6ZL8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
2271 °F (NIOSH, 2023), 2271 °F, 1246 °C, Alpha is stable below approx 710 °C; beta is stable between 710-1079 °C; gamma is stable between 1079-1143 °C; delta is stable between 1143 °C and its melting point., 1244 °C | |
| Record name | MANGANESE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16141 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manganese | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/39 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MANGANESE, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/550 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/501 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Manganese compounds and fume (as Mn) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Integral Role of Manganese in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Manganese (Mn), an essential trace element, is a critical cofactor in a vast array of enzymatic reactions fundamental to life. Its versatile redox chemistry and ability to coordinate with various ligands allow it to participate in catalysis across all six major enzyme classes. This technical guide provides an in-depth exploration of the multifaceted role of this compound in enzymatic reactions, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
This compound as a Catalytic Cofactor: A Tale of Two States
This compound primarily functions as a cofactor in its divalent (Mn²⁺) and trivalent (Mn³⁺) oxidation states. As a Lewis acid, Mn²⁺ can accept electron pairs, polarizing substrates and stabilizing transition states. Its ability to cycle between Mn²⁺ and Mn³⁺ is central to its role in redox reactions, particularly in enzymes that deal with reactive oxygen species (ROS).
Enzymes that utilize this compound as a cofactor are found in all classes of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.[1] Notable examples include superoxide (B77818) dismutase, arginase, pyruvate (B1213749) carboxylase, and the oxygen-evolving complex in photosystem II.[1][2][3]
Quantitative Insights into this compound-Dependent Enzyme Kinetics
To understand the efficiency and mechanism of this compound-dependent enzymes, it is crucial to examine their kinetic parameters. The following tables summarize key quantitative data for several well-characterized this compound-containing enzymes.
Table 1: Kinetic Parameters of this compound Superoxide Dismutase (MnSOD)
| Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Human | 4 x 10⁴ | - | 8 x 10⁸ | 9.4 | 20 | [4] |
| Thermus thermophilus | - | - | - | - | - | [4] |
| Bacillus stearothermophilus | - | - | - | 6.5-10.2 | 5-55 | [5] |
Note: Kinetic parameters for MnSOD are often determined using pulse radiolysis, and the concept of a simple Km may not always be applicable due to the complex reaction mechanism.
Table 2: Kinetic Parameters of this compound Peroxidase (MnP)
| Substrate | kcat (s⁻¹) | Km (µM) | pH | Reference |
| Mn²⁺-oxalate | 308 | 13 | 4.5 | [6][7] |
| Mn²⁺-lactate | 211 | 41 | 4.5 | [6][7] |
| Mn²⁺-malonate | 220 | 18 | 4.5 | [6][7] |
| Veratryl alcohol | - | 20 | - | [8] |
| This compound sulphate | - | 12.50 | - | [8] |
| MnSO₄ | - | 51 | - | [9] |
| H₂O₂ | - | 71.4 | - | [9] |
| 2,6-Dimethoxyphenol | - | 28.57 | - | [9] |
Table 3: Kinetic Parameters of Arginase
| Enzyme Source | Condition | Vmax (µmol/min/g liver) | Km (arginine) | Apparent Ka (Mn²⁺) | Reference |
| Rat Liver | - Mn²⁺ | 71.3 | 1.58 mM | - | [10][11] |
| Rat Liver | + 30 µM Mn²⁺ | 69.4 | 0.94 mM | - | [10][11] |
| Rat Liver | Physiological arginine | 1.10 - 1.65 | 14.4 - 21.1 µM | 8 µM | [10][11] |
This compound in Cellular Signaling
Beyond its direct role in enzymatic catalysis, this compound can also modulate cellular signaling pathways, often through its interaction with kinases and phosphatases. This is particularly relevant in the context of this compound neurotoxicity, where dysregulation of signaling cascades plays a significant role.[12][13]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[14] this compound exposure has been shown to activate this pathway.[2][15] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[2] PIP₃ then recruits and activates Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2] Activated Akt can then phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) and the Forkhead box O (FOXO) family of transcription factors, thereby influencing protein synthesis and cell survival.[12][14]
This compound-induced activation of the PI3K/Akt signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are a series of protein kinase cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[14][16] this compound exposure can lead to the activation of these pathways.[1][17] Upstream kinases (MKKs) phosphorylate and activate the MAPKs, which in turn phosphorylate various transcription factors and other proteins, leading to changes in gene expression and cellular responses.[1]
This compound modulation of the MAPK signaling cascades.
Experimental Protocols for Studying this compound-Dependent Enzymes
A variety of sophisticated techniques are employed to elucidate the structure, function, and mechanism of this compound-dependent enzymes. This section provides an overview of key experimental protocols.
Kinetic Analysis using Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a rapid mixing technique used to study the kinetics of fast reactions in solution, with timescales typically in the millisecond range.[7][18]
Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme and substrate in appropriate buffers.
-
Instrument Setup:
-
Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument.
-
Set the desired temperature for the reaction.
-
Configure the spectrophotometer or fluorometer to monitor a specific wavelength corresponding to a change in absorbance or fluorescence of a reactant, product, or cofactor. For example, in the study of this compound peroxidase, the formation of Mn³⁺ can be monitored by its absorbance.[6][7]
-
-
Data Acquisition:
-
Rapidly mix the contents of the syringes. The mixture flows into an observation cell.
-
The flow is abruptly stopped, and the change in the optical signal is recorded as a function of time.
-
-
Data Analysis:
-
Fit the resulting kinetic traces to appropriate mathematical models (e.g., single or double exponential decay) to extract rate constants.
-
Workflow for kinetic analysis using stopped-flow spectroscopy.
Kinetic Analysis using Pulse Radiolysis
Pulse radiolysis is a powerful technique for studying the kinetics of reactions involving short-lived radical species, such as the superoxide radical in MnSOD catalysis.[3][19]
Methodology:
-
Sample Preparation: Prepare a solution of the this compound-dependent enzyme in a suitable buffer, saturated with a gas that will generate the desired radical upon irradiation (e.g., N₂O-saturated solution to generate hydroxyl radicals, which can then be converted to superoxide).
-
Irradiation: A short, intense pulse of high-energy electrons from a linear accelerator is delivered to the sample, generating a high concentration of the radical species.
-
Spectroscopic Monitoring: The decay of the radical or the formation of a product is monitored in real-time using fast absorption spectroscopy. For MnSOD, the disappearance of the superoxide radical is typically monitored at its absorbance maximum (around 250 nm).[4]
-
Data Analysis: The kinetic data are analyzed to determine the rate constants for the individual steps of the catalytic cycle.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific amino acid changes in a protein to investigate the role of individual residues in catalysis, substrate binding, or metal coordination.[20][21]
Methodology:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[20][22]
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid containing the wild-type gene, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[20][22]
-
Transformation and Selection: Transform the DpnI-treated plasmid into competent E. coli cells. Select for colonies containing the mutated plasmid, typically through antibiotic resistance.
-
Verification: Sequence the plasmid DNA from the selected colonies to confirm the presence of the desired mutation.
Workflow for site-directed mutagenesis.
Conclusion
This compound is an indispensable element in the world of enzymology, contributing to a vast range of catalytic functions and influencing critical cellular signaling pathways. A thorough understanding of its role, supported by quantitative kinetic data and detailed mechanistic studies, is essential for advancing our knowledge in various fields, from fundamental biochemistry to the development of novel therapeutics targeting this compound-dependent processes. The experimental approaches outlined in this guide provide a framework for the continued exploration of the intricate and vital functions of this compound in biological systems.
References
- 1. This compound modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute this compound Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of product inhibition in human this compound superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic properties of human this compound superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pulse-radiolysis study of the this compound-containing superoxide dismutase from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of this compound peroxidase. The reaction with this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stopped-flow - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ijirset.com [ijirset.com]
- 10. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Signaling Pathways Involved in this compound-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways Involved in this compound-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro this compound Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. photophysics.com [photophysics.com]
- 19. researchgate.net [researchgate.net]
- 20. Site-Directed Mutagenesis [protocols.io]
- 21. static.igem.org [static.igem.org]
- 22. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
The Core Biological Functions of Manganese in Humans: An In-depth Technical Guide
Abstract
Manganese (Mn) is an essential trace mineral that plays a pivotal role in a myriad of physiological processes critical to human health. As a cofactor for a diverse array of enzymes, this compound is indispensable for antioxidant defense, the metabolism of macronutrients, bone formation, and neurological function. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a particular focus on its enzymatic roles, metabolic significance, and involvement in cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the biochemical mechanisms, quantitative data, and experimental methodologies relevant to the study of this vital micronutrient.
Introduction
This compound is a transition metal and an essential nutrient for all living organisms.[1] In humans, it functions primarily as a cofactor for a variety of enzymes, activating them and enabling their catalytic functions.[2] These this compound-dependent enzymes are involved in a wide range of metabolic pathways, including those for amino acids, cholesterol, glucose, and carbohydrates.[3] Furthermore, this compound is crucial for bone formation, blood clotting, and reducing inflammation.[3] The human body tightly regulates this compound levels, as both deficiency and excess can lead to severe health consequences, particularly neurological disorders.[4] This guide will delve into the fundamental biological roles of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to provide a thorough resource for the scientific community.
This compound-Dependent Enzymes and Their Functions
This compound is a critical component of numerous enzymes, acting as a Lewis acid and participating in redox reactions.[5][6] The classes of enzymes that utilize this compound as a cofactor include oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.[7] Key this compound-dependent enzymes in humans include:
-
This compound Superoxide (B77818) Dismutase (MnSOD): Located in the mitochondria, MnSOD is the primary antioxidant enzyme that protects against oxidative stress by converting superoxide radicals into hydrogen peroxide.[8][9]
-
Arginase: This enzyme is a key component of the urea (B33335) cycle in the liver, where it catalyzes the hydrolysis of arginine to ornithine and urea, a process essential for the detoxification of ammonia (B1221849).[8]
-
Pyruvate (B1213749) Carboxylase: A this compound-containing enzyme that plays a crucial role in gluconeogenesis by converting pyruvate to oxaloacetate.[8]
-
Glutamine Synthetase: Found predominantly in the brain, this this compound-activated enzyme converts glutamate (B1630785) into glutamine, which is vital for neurotransmitter recycling and preventing excitotoxicity.[4][8]
-
Glycosyltransferases: These enzymes are essential for the synthesis of proteoglycans, which are necessary for the formation of healthy cartilage and bone.[8]
-
Prolidase: Required for the breakdown of proline-containing dipeptides, providing proline for collagen synthesis, which is important for wound healing.[8]
Role of this compound in Human Physiology
Metabolism
This compound plays a central role in the metabolism of carbohydrates, amino acids, and cholesterol.[8] Pyruvate carboxylase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), both of which are this compound-dependent, are critical enzymes in gluconeogenesis, the process of generating glucose from non-carbohydrate precursors.[8] Arginase's function in the urea cycle is vital for amino acid metabolism and ammonia detoxification.[8]
Antioxidant Defense
The mitochondrial enzyme MnSOD is a cornerstone of the body's antioxidant defense system.[8] Mitochondria are major sites of reactive oxygen species (ROS) production, and MnSOD plays a critical role in mitigating oxidative damage by catalyzing the dismutation of the superoxide radical.[8][9]
Bone Formation
This compound is essential for the development and maintenance of healthy bones.[10] It is a cofactor for glycosyltransferases, enzymes necessary for the synthesis of proteoglycans, which are integral components of cartilage and bone.[8][10] this compound deficiency can lead to skeletal abnormalities.[8]
Neurological Function
In the brain, this compound is a crucial cofactor for glutamine synthetase, which is vital for the glutamate-glutamine cycle in astrocytes.[4] This cycle is essential for recycling the neurotransmitter glutamate and preventing its accumulation to neurotoxic levels.[4] While essential, excessive this compound accumulation in the brain is neurotoxic and can lead to a neurological disorder with symptoms similar to Parkinson's disease, a condition known as manganism.[8][11]
Immune System
This compound plays a multifaceted role in the immune system. It is required for the function of enzymes that are crucial for immune cell activity.[12] Recent research has highlighted this compound's role in the innate immune response, particularly in activating the cGAS-STING signaling pathway, which is involved in antiviral and antitumor immunity.[13][14] The host can also utilize a process called nutritional immunity to limit the availability of this compound to invading pathogens.[15]
Quantitative Data
Table 1: this compound Levels in Human Tissues
| Tissue/Fluid | Normal Concentration | Pathophysiological Threshold (Toxicity) | Reference |
| Whole Blood | 7.2 ± 2.7 mcg/L | > Twice the upper limit of normal | [16][17] |
| Brain (wet tissue) | 5.32 - 14.03 ng/mg of protein | 15.96 - 42.09 ng/mg of protein | [18] |
| Serum/Plasma | 1.82 micrograms/L | - | [19] |
Table 2: Kinetic Parameters of Human this compound-Dependent Enzymes
| Enzyme | Substrate | Km | Vmax | Reference |
| MnSOD (in senescent fibroblasts) | Mn+2 | 19.2 - 54.4 nM | 37.6 - 71.4 µmol/min/mg protein | [20] |
Experimental Protocols
Determination of this compound Concentration in Human Brain Tissue by Graphite (B72142) Furnace Atomic Absorption Spectrophotometry (GFAAS)
This protocol outlines a method for quantifying this compound levels in human brain tissue samples.[3]
Materials:
-
Concentrated nitric acid (HNO₃)
-
Concentrated perchloric acid (HClO₄)
-
Graphite furnace atomic absorption spectrophotometer
-
Mn-specific hollow cathode lamp
-
Transversal graphite tubes
Procedure:
-
Sample Digestion: Completely digest the brain tissue samples in a 1:1 (v/v) mixture of concentrated nitric acid and concentrated perchloric acid.
-
Instrument Setup:
-
Use a Perkin-Elmer 5100 PC apparatus or equivalent.
-
Employ transversal graphite tubes and a Mn-specific hollow cathode lamp.
-
Set the furnace program as follows:
-
Drying: 120°C, 1s ramp, 40s duration
-
Charing: 1200°C, 5s ramp, 10s duration
-
Atomization: 2250°C, 0s ramp, 4s duration
-
Pyrolysis: 2400°C, 1s ramp, 1s duration
-
-
Use Zeeman background correction.
-
-
Analysis: Assay the digested samples using the configured GFAAS.
-
Quantification: The method is linear over a range of 0.05 to 5.00 micrograms/g of wet tissue, with a detection limit of approximately 0.01 microgram/g.[3]
Glutamine Synthetase (GS) Activity Assay
This spectrophotometric assay measures the γ-glutamyl transferase activity of GS.[12][21]
Materials:
-
Lysis buffer
-
Assay buffer (containing imidazole-HCl, L-glutamine, hydroxylamine, sodium arsenate, MnCl₂, and ADP)
-
Stop buffer (containing FeCl₃, HCl, and trichloroacetic acid)
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse cultured cells using a freeze/thaw procedure at -80°C for at least 4 hours.
-
Protein Quantification: Centrifuge the lysate and measure the protein concentration of the supernatant using a BCA protein assay.
-
Reaction Setup:
-
In a microplate, add 20-40 µg of protein and adjust the volume to 50 µl with lysis buffer.
-
Add 50 µl of 1x assay buffer.
-
Incubate at 37°C for 2-6 hours.
-
-
Stopping the Reaction: Add 100 µl of 1x stop buffer to terminate the reaction. A brown color will develop.
-
Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 560 nm using a microplate reader.
-
Calculation: The GS activity is calculated based on a standard curve of γ-glutamylhydroxamate and is expressed as nmol min⁻¹ g protein⁻¹.[21]
Arginase Activity Assay
This colorimetric assay determines arginase activity by measuring the amount of urea produced.[11][22]
Materials:
-
Arginase Assay Buffer
-
5x Substrate Buffer (containing Arginine Buffer and Mn Solution)
-
Urea Standard
-
Coloring reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in Arginase Assay Buffer. Centrifuge and collect the supernatant.
-
Reaction Setup:
-
For each sample, prepare two wells: one for the sample and one for a sample blank.
-
Add 40 µL of the sample to both wells.
-
Add 10 µL of 5x Substrate Buffer to the sample well to initiate the reaction.
-
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at the appropriate temperature.
-
Urea Detection: Add the coloring reagent to all wells, which reacts with the urea produced to form a colored complex.
-
Measurement: Read the optical density at 430 nm.
-
Calculation: The arginase activity is calculated by comparing the absorbance of the sample to a urea standard curve.
Pyruvate Carboxylase (PC) Activity Assay
This is a coupled enzyme assay to determine PC activity.[7][23]
Materials:
-
PC Assay Buffer
-
PC Substrates (I and II)
-
PC Cofactor
-
PC Developer
-
NADH Standard
-
96-well clear plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold PC Assay Buffer. Centrifuge and collect the supernatant.
-
Reaction Mix Preparation: Prepare a reaction mix containing PC Assay Buffer, PC Substrate I, PC Substrate II, PC Cofactor, and PC Developer.
-
Reaction Setup:
-
Add diluted samples and a positive control to designated wells.
-
Prepare a reagent background control well with PC Assay Buffer.
-
Add the reaction mix to all wells.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm for a DTNB-based assay) in a kinetic mode.
-
Calculation: The PC activity is calculated from the rate of change in absorbance, using an NADH standard curve for calibration.
Signaling Pathways and Experimental Workflows
This compound in Innate Immunity: The cGAS-STING Pathway
This compound ions (Mn²⁺) have been identified as potent activators of the cGAS-STING pathway, a critical component of the innate immune system's response to pathogens.[14] Mn²⁺ enhances the sensitivity of the DNA sensor cGAS to double-stranded DNA (dsDNA), leading to a more robust downstream signaling cascade.[14] This results in the phosphorylation of TBK1 and IRF3, and the subsequent production of type I interferons (IFNs), which are crucial for antiviral and antitumor immunity.[24][25]
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Investigating this compound-Induced Neurotoxicity
Investigating the mechanisms of this compound neurotoxicity often involves a multi-faceted approach, utilizing cell culture models and various biochemical and molecular assays. A typical workflow is depicted below.
Caption: A typical experimental workflow for studying this compound neurotoxicity.
This compound Homeostasis and Transport
The systemic regulation of this compound involves a complex interplay of transporters responsible for its uptake, distribution, and excretion. Key transporters include the Zrt- and Irt-like proteins ZIP8 and ZIP14, which are involved in this compound uptake, and SLC30A10, which mediates its efflux.
Caption: Simplified overview of this compound homeostasis and transport in the human body.
Conclusion
This compound is an essential trace element with a diverse and critical set of biological functions in humans. Its role as a cofactor for numerous enzymes underpins its importance in metabolism, antioxidant defense, bone health, and neurological and immune function. Understanding the intricate mechanisms of this compound homeostasis and the consequences of its dysregulation is crucial for addressing various pathological conditions. This guide has provided a detailed overview of these functions, supplemented with quantitative data, experimental protocols, and pathway visualizations, to serve as a valuable resource for researchers and professionals in the fields of biochemistry, toxicology, and drug development. Further research into the precise molecular mechanisms of this compound transport and its role in complex signaling networks will continue to illuminate its significance in human health and disease.
References
- 1. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 2. scispace.com [scispace.com]
- 3. Determination of this compound in human brain samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. Neurotoxicity mechanisms of this compound in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]
- 13. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Brain this compound and the balance between essential roles and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. The kinetics of the effect of this compound supplementation on SOD2 activity in senescent human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. abcam.cn [abcam.cn]
- 24. This compound enhances DNA- or RNA-mediated innate immune response by inducing phosphorylation of TANK-binding kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound enhances DNA- or RNA-mediated innate immune response by inducing phosphorylation of TANK-binding kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Manganese Oxidation States in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing manganese oxidation states in biological systems. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of this compound in health and disease. This guide delves into the quantitative aspects of this compound-dependent enzymes, the intricate signaling pathways it modulates, and the detailed experimental protocols required for its study.
Introduction to this compound in Biology
This compound (Mn) is an essential trace element that plays a critical role in a wide array of physiological processes. Its ability to exist in multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV), is central to its function as a cofactor in a diverse range of enzymes.[1] These enzymes are involved in critical metabolic pathways, antioxidant defense, and post-translational modifications.[2][3] Dysregulation of this compound homeostasis is implicated in a variety of pathological conditions, including neurodegenerative diseases and metabolic disorders.[4][5] This guide will explore the fundamental bioinorganic chemistry of this compound, its enzymatic functions, its role in cellular signaling, and the methodologies used to investigate its oxidation states.
Key this compound-Dependent Enzymes and Their Oxidation States
This compound is a crucial component of numerous enzymes, where it participates directly in catalysis, often by cycling between its different oxidation states. The protein environment finely tunes the redox potential of the this compound ion to facilitate specific biochemical reactions.
This compound Superoxide (B77818) Dismutase (MnSOD)
Located in the mitochondria, MnSOD is a primary defense against oxidative stress.[2][6] It catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This reaction proceeds via a ping-pong mechanism involving the reduction and oxidation of the this compound ion at the active site, cycling between Mn(III) and Mn(II).[7]
Arginase
Arginase is a key enzyme in the urea (B33335) cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. This enzyme contains a binuclear this compound cluster, where the Mn(II) ions are essential for activating a water molecule to act as a nucleophile in the hydrolysis reaction.
Pyruvate (B1213749) Carboxylase
Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a crucial anaplerotic reaction for the tricarboxylic acid (TCA) cycle.[8][9] this compound (Mn(II)) is required as a cofactor for the carboxylase activity.[10]
Glutamine Synthetase
Predominantly found in astrocytes in the brain, glutamine synthetase catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849).[11] This reaction is vital for neurotransmitter recycling and ammonia detoxification. The enzyme's active site contains two Mn(II) ions that are critical for its catalytic activity.[12]
Other Notable this compound Enzymes
-
Oxalate Oxidase and Decarboxylase: These enzymes, found in plants and fungi, utilize a mononuclear this compound site that cycles between Mn(II) and Mn(III) to catalyze the degradation of oxalate.[13]
-
Lipoxygenase: Certain lipoxygenases contain this compound and are involved in the oxidation of polyunsaturated fatty acids.[13]
-
Oxygen-Evolving Complex (OEC) of Photosystem II: In plants and cyanobacteria, a tetranuclear this compound cluster (containing Mn in various oxidation states, including Mn(III) and Mn(IV)) is at the heart of the OEC, where it catalyzes the light-driven oxidation of water to produce molecular oxygen.[14]
Quantitative Data on this compound in Biological Systems
The precise quantification of this compound levels and the kinetic parameters of the enzymes it regulates are crucial for understanding its biological roles.
Table 1: Kinetic Parameters of Key this compound-Dependent Enzymes
| Enzyme | Substrate(s) | K_m_ | k_cat_ | This compound Dependence | Source(s) |
| Rat Liver Arginase | L-Arginine | 0.94 mM (with 30 µM Mn²⁺) | 69.4 µmol/min/g liver | Essential for activity | [4][15][16] |
| 1.58 mM (without Mn²⁺) | 71.3 µmol/min/g liver | ||||
| This compound Peroxidase | Mn²⁺-oxalate | 13 µM | 308 s⁻¹ | Substrate and cofactor | [3][17] |
| Mn²⁺-lactate | 41 µM | 211 s⁻¹ | |||
| Mn²⁺-malonate | 18 µM | 220 s⁻¹ | |||
| Anabaena 7120 Glutamine Synthetase | L-Glutamate | 2.1 mM | - | Requires divalent cation (Mn²⁺ or Mg²⁺) | [18] |
| ATP | 0.32 mM | - | |||
| Ammonia | < 20 µM | - | |||
| Clarias batrachus Glutamine Synthetase | L-Glutamine | 50 mM | - | Requires divalent cation (Mn²⁺ or Mg²⁺) | [19] |
| Hydroxylamine | 62.5 mM | - | |||
| ADP | 0.833 mM | - | |||
| Pyruvate Kinase | Oxalacetate | - | - | Activated by Mn²⁺ | [20] |
Note: Kinetic parameters can vary significantly based on the specific isoform of the enzyme, the source organism, and the experimental conditions.
Table 2: Subcellular Distribution of this compound in Neuronal Cells
| Cell Type | Cellular Compartment | This compound Distribution (%) | Source(s) |
| RBE4 (endothelial) | Nuclei | ~92% | [2] |
| Mitochondria | < 0.5% | [2] | |
| Z310 (choroid epithelial) | Nuclei | ~72% | [2] |
| Mitochondria | < 0.5% | [2] | |
| N27 (dopaminergic neuron) | Nuclei | ~52% | [2] |
| Cytoplasm | ~35% | [2] | |
| Mitochondria | < 0.5% | [2] | |
| PC12 (pheochromocytoma) | Cytoplasm | ~69% | [2] |
| Nuclei | ~27% | [2] | |
| Mitochondria | < 0.5% | [2] |
Note: Subcellular this compound distribution can be dynamic and may be influenced by the cell type, this compound exposure levels, and the physiological state of the cell.[1]
This compound in Cellular Signaling
This compound can influence cellular signaling pathways, often through its interaction with kinases and phosphatases, or by inducing oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. This compound exposure has been shown to activate this pathway in various cell types.[1][3] This activation can be protective against this compound-induced apoptosis. The proposed mechanism involves this compound directly or indirectly activating receptor tyrosine kinases, leading to the activation of PI3K, which in turn phosphorylates and activates Akt.[6][16] Activated Akt can then phosphorylate a range of downstream targets to promote cell survival.[3]
Caption: this compound-induced activation of the PI3K/Akt signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are a set of evolutionarily conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. This compound exposure can lead to the activation of all three major MAPK pathways.[5][15] This activation is often linked to this compound-induced oxidative stress and can have both pro-survival and pro-apoptotic consequences depending on the specific context and cell type.[7]
Caption: this compound-induced activation of MAPK signaling cascades.
Experimental Protocols for Studying this compound Oxidation States
The determination of this compound oxidation states in biological samples requires specialized spectroscopic techniques. Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS) are two of the most powerful methods for this purpose.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a magnetic resonance technique that is highly sensitive to paramagnetic species, including Mn(II), Mn(III), and Mn(IV).[6] The EPR spectrum of this compound is characterized by a distinctive hyperfine splitting pattern that arises from the interaction of the unpaired electron spins with the 55Mn nucleus (I = 5/2), providing information about the oxidation state and the coordination environment of the this compound ion.[12]
Detailed Protocol for Continuous-Wave (CW) EPR of a Purified this compound-Containing Protein:
-
Sample Preparation:
-
Purify the this compound-containing protein to homogeneity using standard chromatographic techniques.
-
Buffer exchange the protein into a suitable low-salt buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) to minimize interference from buffer components. The buffer should be treated with Chelex resin to remove any contaminating metal ions.
-
Concentrate the protein to a final concentration in the range of 100 µM to 1 mM. The optimal concentration will depend on the specific protein and the number of this compound ions per protein.
-
For frozen solution studies, add a cryoprotectant such as 20-30% (v/v) glycerol (B35011) to prevent ice crystal formation, which can damage the protein and introduce artifacts into the spectrum.
-
Carefully load the sample into a high-quality quartz EPR tube (e.g., 4 mm outer diameter) without introducing air bubbles.
-
Flash-freeze the sample in liquid nitrogen and store at -80°C or in liquid nitrogen until analysis.
-
-
Instrument Setup and Data Acquisition:
-
Use an X-band (approx. 9.5 GHz) EPR spectrometer equipped with a cryostat for low-temperature measurements.
-
Set the temperature to a low value, typically between 4 K and 20 K, to slow down electron spin relaxation and obtain a well-resolved spectrum.
-
Tune the microwave bridge and the resonant cavity to the sample.
-
Set the following initial parameters and optimize as needed:
-
Microwave Frequency: Record the exact frequency.
-
Microwave Power: Start with a low power (e.g., 1-2 mW) to avoid saturation of the signal and increase incrementally if necessary.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Start with a value comparable to the expected linewidth (e.g., 1-5 Gauss) and optimize for the best signal-to-noise ratio without over-modulation.
-
Time Constant and Conversion Time: These parameters control the signal filtering and sweep speed. Typical values are in the range of 40-160 ms.
-
Magnetic Field Sweep: Set a wide sweep width (e.g., 2000-4000 Gauss) centered around g ≈ 2 (approx. 3400 Gauss for X-band) to capture the full spectrum.
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the raw data by applying a baseline correction.
-
Simulate the experimental spectrum using specialized software (e.g., EasySpin) to extract the spin Hamiltonian parameters, including the g-values, hyperfine coupling constants (A), and zero-field splitting parameters (D and E).[12]
-
Compare the extracted parameters to those of known this compound complexes and other this compound-containing proteins to aid in the assignment of the oxidation state and coordination environment.
-
X-ray Absorption Spectroscopy (XAS)
XAS is an element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the number, type, and distance of neighboring atoms.
Detailed Protocol for XAS of a this compound-Containing Biological Sample:
-
Sample Preparation:
-
Prepare a concentrated and homogeneous sample of the biological material (e.g., purified protein, isolated organelles, or tissue homogenate). The this compound concentration should ideally be in the millimolar range.
-
For purified proteins, follow the sample preparation steps outlined for EPR.
-
For cellular or tissue samples, homogenization in a suitable buffer is required.
-
Load the sample into a specialized XAS sample holder with X-ray transparent windows (e.g., Kapton or Mylar). For frozen solution measurements, cryo-cool the sample in liquid nitrogen.
-
It is crucial to handle the sample in a manner that preserves its native state and avoids X-ray induced photoreduction of the this compound centers. This often involves performing the measurements at cryogenic temperatures (10-20 K).
-
-
Data Collection at a Synchrotron Source:
-
Perform the experiment at a synchrotron beamline equipped for XAS in the hard X-ray region (the Mn K-edge is at ~6539 eV).
-
Use a double-crystal monochromator (e.g., Si(111)) to select and scan the incident X-ray energy across the this compound K-edge.
-
Collect the data in fluorescence mode using a multi-element fluorescence detector for dilute biological samples.
-
Simultaneously measure the absorption spectrum of a this compound foil for energy calibration.
-
Collect multiple scans for each sample to improve the signal-to-noise ratio and to check for radiation damage.
-
-
Data Analysis:
-
Average the individual scans and calibrate the energy scale using the spectrum of the this compound foil.
-
Use data analysis software (e.g., Athena, Artemis) for background subtraction, normalization, and extraction of the XANES and EXAFS data.
-
XANES Analysis: Compare the edge position and the features in the XANES spectrum to those of a series of well-characterized this compound model compounds with known oxidation states (e.g., Mn(II)Cl₂, Mn(III)₂O₃, Mn(IV)O₂). The edge energy shifts to higher values with increasing oxidation state. Linear combination fitting of the sample's XANES spectrum with the spectra of the model compounds can be used to determine the relative proportions of different this compound oxidation states.
-
EXAFS Analysis: Perform a Fourier transform of the k³-weighted EXAFS data to obtain a radial distribution function, which shows peaks corresponding to the different coordination shells around the this compound atom. Fit the EXAFS data to theoretical models to determine the coordination number, bond distances, and the identity of the coordinating ligands.
-
Experimental Workflow and Logical Relationships
The investigation of this compound oxidation states in a biological system typically follows a multi-step workflow, integrating various biochemical and biophysical techniques.
Caption: A typical experimental workflow for characterizing a this compound-binding protein.
This guide provides a foundational understanding of this compound oxidation states in biological systems, offering both theoretical knowledge and practical guidance for researchers. The intricate interplay of this compound's redox chemistry with protein structure and cellular signaling pathways continues to be an active area of research, with significant implications for human health and the development of novel therapeutic strategies.
References
- 1. The Case for this compound Interaction with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Accumulates Primarily in Nuclei of Cultured Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt Signaling Pathway Ameliorates Oxidative Stress-Induced Apoptosis upon this compound Exposure in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces inducible nitric oxide synthase (iNOS) expression via activation of both MAP kinase and PI3K/Akt pathways in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces tau hyperphosphorylation through the activation of ERK MAPK pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.cmu.edu [chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro this compound Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute this compound Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical Characterization of the this compound-sensing Pneumococcal Surface Antigen Repressor (PsaR) from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifrequency Pulsed EPR Studies of Biologically Relevant this compound(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Characterization and Structure of the this compound-responsive Transcriptional Regulator ScaR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Is Essential for Neuronal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways Involved in this compound-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activation of MAPK and FoxO by this compound (Mn) in Rat Neonatal Primary Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
The Ocean's Chameleon: An In-depth Technical Guide to the Geochemical Cycling of Manganese in Marine Environments
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The intricate dance of manganese (Mn) through marine environments presents a compelling narrative of redox transformations, microbial machinations, and profound geological implications. As the tenth most abundant element in the Earth's crust, its biogeochemical cycle is a critical component of oceanic processes, influencing everything from the sequestration of trace metals to the very foundation of marine food webs. This technical guide provides a comprehensive overview of the core principles governing this compound cycling, with a focus on quantitative data, experimental methodologies, and the complex interplay of biotic and abiotic factors.
The Core of the Cycle: Oxidation and Reduction
The marine geochemistry of this compound is fundamentally dictated by the redox-controlled speciation between its soluble divalent state (Mn(II)) and its insoluble oxidized forms, primarily Mn(III) and Mn(IV) oxyhydroxides. This continuous transformation between soluble and particulate phases drives the element's distribution and impact throughout the marine realm.
In oxic, or oxygen-rich, waters, the thermodynamically stable form of this compound is MnO₂, which is insoluble and thus not directly available for biological uptake. However, the kinetics of this oxidation can be slow, allowing for the persistence of dissolved Mn(II). Conversely, in anoxic, or oxygen-deficient, environments, the lower oxidation state of Mn(II) is far more soluble. This stark difference in behavior across redox gradients is the primary engine of the marine this compound cycle.
Microorganisms are the catalytic heart of this cycle, significantly accelerating both oxidation and reduction rates.[1] this compound-oxidizing bacteria and archaea harness the energy from the oxidation of Mn(II) to Mn(IV), playing a pivotal role in the formation of this compound oxides. These oxides, in turn, serve as potent adsorbents for a variety of trace metals and nutrients. In anoxic zones, this compound-reducing bacteria utilize this compound oxides as electron acceptors for the anaerobic respiration of organic matter, releasing soluble Mn(II) back into the water column or porewaters.
// Nodes Mn_II [label="Soluble Mn(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mn_IV_oxides [label="Particulate Mn(IV) Oxides\n(e.g., δ-MnO₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic_Matter [label="Organic Matter", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="O₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anoxic_Conditions [label="Anoxic Conditions", shape=diamond, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Microbial_Oxidation [label="Microbial Oxidation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Microbial_Reduction [label="Microbial Reduction", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Mn_II -> Mn_IV_oxides [label=" Oxidation", color="#34A853"]; Mn_IV_oxides -> Mn_II [label=" Reduction", color="#34A853"]; Microbial_Oxidation -> Mn_IV_oxides [style=dashed, arrowhead=none, color="#5F6368"]; Microbial_Reduction -> Mn_II [style=dashed, arrowhead=none, color="#5F6368"]; Oxygen -> Microbial_Oxidation [label=" e⁻ acceptor", style=dotted, color="#5F6368"]; Organic_Matter -> Microbial_Reduction [label=" e⁻ donor", style=dotted, color="#5F6368"]; Anoxic_Conditions -> Microbial_Reduction [style=dashed, arrowhead=none, color="#5F6368"]; } caption: "Simplified this compound Redox Cycle in Marine Environments."
Quantitative Dimensions of the Marine this compound Cycle
The concentration and flux of this compound in marine environments vary significantly depending on the location and prevailing biogeochemical conditions. The following tables summarize key quantitative data to provide a comparative overview.
| Marine Environment | Dissolved Mn Concentration (nM) | Particulate Mn Concentration | Reference(s) |
| Open Ocean Surface Waters | |||
| Tropical NE Atlantic | 1.10 - 3.90 | - | [2] |
| Mediterranean Sea | Elevated relative to Atlantic | - | [3] |
| East China Sea (shelf regions) | > 10 | - | [4] |
| Deep Ocean Waters | |||
| Atlantic (deep) | 0.2 - 0.5 | - | [2] |
| General Deep Ocean | 0.10 - 0.15 (background) | - | [5] |
| Coastal and Estuarine Waters | |||
| East China Sea (Changjiang plume) | 32.9 ± 25 | - | [4] |
| Anoxic Basins | |||
| Black Sea, Baltic Sea | High (µM levels) | - | [4] |
| Porewaters | |||
| Marine Sediment Porewaters | 443 - 11,000 µg/L | - | [6] |
| Hydrothermal Vents | |||
| Vent Fluids | Can be highly elevated | - |
| Source/Sink | This compound Flux | Reference(s) |
| Sources | ||
| Atmospheric Deposition (Tropical NE Atlantic) | 0.17 µmol/m²/d | [2] |
| Lateral Advective Flux (Tropical NE Atlantic Shelf) | 47 µmol/m²/d | [2] |
| Lateral Advective Flux (Crozet Plateau) | up to 538 nmol/m²/d | [2] |
| Mangrove Export (Global Estimate) | 12 Gmol/y | [7] |
| Global Riverine Input | 5.4 Gmol/y | [7] |
| Global Atmospheric Input | 11 Gmol/y | [7] |
| Sinks | ||
| Sedimentation | - | |
| Nodule Growth Rates | ||
| Hydrogenous Nodules | up to 10 mm/million years | [8][9] |
| Diagenetic Nodules | 10 - 100 mm/million years | [8][9] |
| Indian Ocean Nodules | 1.2 - 3.2 mm/million years | [10] |
| This compound Nodule Composition | Clarion-Clipperton Zone (CCZ) | Peru Basin | Penrhyn Basin | Indian Ocean | Reference(s) |
| This compound (wt. %) | 27 - 30 | 34 | - | - | [8][11] |
| Iron (wt. %) | - | - | 16.1 | - | [8] |
| Nickel (wt. %) | 1.25 - 1.5 | - | - | - | [11] |
| Copper (wt. %) | 1 - 1.4 | - | - | - | [11] |
| Cobalt (wt. %) | 0.2 - 0.25 | - | 0.4 | - | [8][11] |
Key Marine Environments for this compound Cycling
Hydrothermal Vents
Hydrothermal vents act as significant point sources of dissolved this compound to the deep ocean.[12] The hot, acidic, and anoxic fluids emanating from these vents are highly enriched in Mn(II). As these fluids mix with the cold, oxygenated ambient seawater, the dissolved this compound is oxidized and precipitates as this compound oxyhydroxides, forming characteristic plumes that can disperse for hundreds of kilometers.
Abyssal Plains and this compound Nodules
The vast abyssal plains of the deep ocean are often carpeted with polymetallic nodules, commonly known as this compound nodules. These concretions, which can range in size from millimeters to several centimeters, form through the slow precipitation of iron and this compound hydroxides around a nucleus, such as a shark tooth or a piece of volcanic rock.[11] Their growth is exceedingly slow, on the order of millimeters per million years.[8][9] The formation of these nodules is a complex process involving both hydrogenetic (precipitation from seawater) and diagenetic (precipitation from sediment porewater) pathways.
Sedimentary Environments
Marine sediments are a critical nexus for this compound cycling. In oxygenated surface sediments, this compound oxides accumulate. As these sediments are buried and become anoxic, these oxides are reduced, releasing dissolved Mn(II) into the porewaters. This dissolved this compound can then diffuse upwards and reprecipitate at the oxic-anoxic boundary, creating a dynamic recycling loop.
Experimental Protocols for Studying Marine this compound Cycling
A variety of analytical techniques are employed to quantify and characterize this compound species in marine samples. The following sections detail the methodologies for some of the key experiments.
Sequential Extraction of this compound in Marine Sediments
Objective: To operationally define and quantify the partitioning of this compound among different solid phases in marine sediments.
Methodology: A common 5-step sequential extraction procedure is as follows:[13][14]
-
Poorly ordered Mn oxides and Mn phosphates: Extraction with an ascorbic acid solution.
-
Mn carbonates and Mn sulfides: Extraction with 1 M HCl.
-
Crystalline Mn oxides (more reactive): Extraction with a citrate-buffered dithionite (B78146) solution.
-
Crystalline Mn oxides (less reactive): Extraction with an ammonium (B1175870) oxalate (B1200264) solution.
-
Mn associated with pyrite: Extraction with concentrated HNO₃.
Procedure:
-
Aliquots of freeze-dried and homogenized sediment (approximately 100 mg) are subjected to each extraction step in sequence.[13]
-
For each step, the extractant is added to the sediment, and the mixture is agitated for a specified period.[13]
-
After each extraction, the sample is centrifuged, and the supernatant is filtered and collected for this compound analysis, typically by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[13]
-
The remaining solid residue is then subjected to the next extraction step.
Spectrophotometric Determination of Dissolved this compound in Seawater
Objective: To quantify the concentration of dissolved this compound in seawater using a colorimetric reaction.
Methodology: This method is based on the this compound-catalyzed oxidation of a chromogenic reagent, such as leucomalachite green, by an oxidant like sodium periodate.[15] The intensity of the resulting color is proportional to the this compound concentration and is measured using a spectrophotometer.
Procedure:
-
Sample Collection and Filtration: Seawater samples are collected using clean techniques and immediately filtered through a 0.2 µm filter to remove particulate matter.
-
Reagent Preparation: Prepare solutions of the chromogenic reagent, oxidant, and a buffer to maintain the optimal pH for the reaction.
-
Reaction: In a cuvette, mix the filtered seawater sample with the reagent solutions.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product using a spectrophotometer.
-
Calibration: Prepare a series of this compound standards of known concentrations in a low-manganese seawater matrix and measure their absorbance to create a calibration curve.
-
Quantification: Determine the this compound concentration in the unknown samples by comparing their absorbance to the calibration curve.
Flow Injection Analysis (FIA) of Dissolved this compound
Objective: To provide a rapid and automated method for the determination of dissolved this compound in seawater, often with preconcentration to enhance sensitivity.
Methodology: FIA involves injecting a small, precise volume of a sample into a continuously flowing carrier stream that merges with reagent streams. The reaction occurs as the sample plug moves through a reaction coil, and the product is detected downstream by a spectrophotometer or other detector.
Procedure:
-
System Setup: A typical FIA system for this compound analysis consists of a peristaltic pump, an injection valve, a reaction coil, and a detector (e.g., a flow-through spectrophotometer).
-
On-line Preconcentration (optional): To measure low nanomolar concentrations, the sample can be passed through a micro-column containing a chelating resin that selectively binds this compound. The retained this compound is then eluted with an acidic solution into the carrier stream.
-
Reagent and Carrier Streams: The carrier stream is typically a buffer solution. Reagent streams containing the chromogenic agent and oxidant are merged with the carrier stream.
-
Injection and Detection: A defined volume of the sample (or eluent from the preconcentration column) is injected into the carrier stream. The resulting colored product passes through the detector, and the peak height or area is measured.
-
Calibration: The system is calibrated using a series of this compound standards.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Element Analysis
Objective: To provide a highly sensitive and multi-elemental analysis of this compound and other trace elements in marine samples.
Methodology: ICP-MS uses an inductively coupled plasma to ionize the sample. The ions are then separated based on their mass-to-charge ratio by a mass spectrometer, which allows for the quantification of individual isotopes.
Procedure:
-
Sample Preparation: Seawater samples are typically acidified with high-purity nitric acid to a pH < 2 to preserve the metals in solution. For sediment samples, a strong acid digestion is required to bring the this compound into solution.
-
Instrument Calibration: The ICP-MS is calibrated using a series of multi-element standards of known concentrations. An internal standard is often added to all samples and standards to correct for instrumental drift.
-
Analysis: The prepared sample is introduced into the ICP-MS via a nebulizer, which creates a fine aerosol. The aerosol is transported to the plasma where it is desolvated, atomized, and ionized. The ions are then passed into the mass spectrometer for detection and quantification.
-
Interference Correction: Collision/reaction cell technology can be used to remove polyatomic interferences that may affect the accuracy of the this compound measurement.[16]
Conclusion and Future Directions
The geochemical cycling of this compound in marine environments is a dynamic and multifaceted process with far-reaching implications for ocean biogeochemistry. The interplay between redox chemistry, microbial activity, and physical transport mechanisms governs the distribution and fate of this essential element. While significant progress has been made in understanding the fundamental aspects of the marine this compound cycle, several areas warrant further investigation. These include the precise molecular mechanisms of microbial this compound oxidation and reduction, the role of organic complexation in stabilizing dissolved this compound, and the long-term impacts of anthropogenic activities and climate change on this critical elemental cycle. Continued research, employing the sophisticated analytical techniques outlined in this guide, will be crucial for a more complete understanding of the ocean's intricate biogeochemical machinery.
References
- 1. Measuring Real-time Biological and Abiotic this compound Oxide Reduction | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Frontiers | Distribution and off–shelf transport of dissolved this compound in the East China Sea [frontiersin.org]
- 5. bg.copernicus.org [bg.copernicus.org]
- 6. waterquality.gov.au [waterquality.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. This compound nodules - World Ocean Review World Ocean Review [worldoceanreview.com]
- 9. geomar.de [geomar.de]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. This compound nodule - Wikipedia [en.wikipedia.org]
- 12. "Microbial this compound Oxidation In the Lower Mississippi River: Methods " by Alan M. Shiller and Tracey H. Stephens [aquila.usm.edu]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. A catalytic spectrophotometric method for determination of nanomolar this compound in seawater using reverse flow injection analysis and a long path length liquid waveguide capillary cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using ICPMS/MS to determine this compound, iron, nickel, copper, zinc, cadmium and lead concentrations on less than 40ml of seawater – GEOTRACES [geotraces.org]
The Unveiling of an Essential Micronutrient: A Technical Guide to the Discovery of Manganese's Role
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the scientific journey that established manganese (Mn) as an essential micronutrient. From early observations of deficiency syndromes in animals to the elucidation of its critical role as a cofactor in fundamental enzymatic reactions, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. The following sections detail the pivotal experiments, quantitative outcomes, and the biochemical pathways that underscore this compound's indispensability in biological systems.
Early Investigations: Inducing and Characterizing this compound Deficiency
The recognition of this compound as an essential nutrient arose from a series of meticulous, yet challenging, animal studies conducted in the early 20th century. Researchers had to develop specialized diets, low in this compound, to induce and observe the physiological effects of its absence.
Experimental Protocols for Inducing this compound Deficiency
The foundational experiments relied on the formulation of purified diets that were complete in all known nutrients except for this compound. A typical experimental workflow is outlined below.
A common approach involved using a milk-based diet, which is naturally low in this compound, supplemented with other known essential minerals and vitamins. For instance, early studies with rats by Orent and McCollum in 1931 utilized a diet of milk, iron, and copper to demonstrate the effects of this compound deficiency on reproduction. In avian species, researchers like Wilgus, Norris, and Heuser in the 1930s used purified diets to induce perosis, a characteristic leg deformity in this compound-deficient chicks.[1]
Quantitative Effects of this compound Deficiency in Early Animal Studies
The pioneering studies of the 1930s and 1940s provided the first quantitative evidence of this compound's essentiality. The following tables summarize key findings from this era.
| Animal Model | Dietary this compound Level (ppm) | Observed Effects of Deficiency | Reference |
| Rat | < 1 | - Testicular degeneration in males- Defective ovulation in females- Ataxia and loss of equilibrium in offspring | Orent & McCollum (1931) |
| Chicken | < 10 | - Perosis (slipped tendon)- Shortened and thickened leg bones- Reduced eggshell thickness and hatchability | Wilgus, Norris & Heuser (1936, 1937) |
| Pig | 0.5 | - Reduced skeletal growth- Increased backfat thickness- Irregular estrus cycles | Plumlee et al. (1956) |
Table 1: Summary of Early Key Findings on this compound Deficiency in Animal Models
| Parameter | This compound-Deficient Group | This compound-Sufficient Group | Species | Reference |
| Tibial Length (chicks, 24 days) | Noticeably shorter and thicker | Normal | Chicken | Gallup & Norris (1938) |
| Hatchability of Eggs | Significantly decreased | Normal | Chicken | Gallup & Norris (1939) |
| Offspring with Ataxia | Present | Absent | Rat | Holtkamp, Buchanan & Rutledge (1950) |
Table 2: Comparative Quantitative Data from Early this compound Deficiency Studies
Elucidating the Biochemical Roles of this compound
Following the establishment of its essentiality, research shifted towards understanding the biochemical mechanisms through which this compound exerts its physiological effects. It was soon discovered that this compound functions as a crucial cofactor for a variety of enzymes involved in metabolism, biosynthesis, and antioxidant defense.
This compound as a Cofactor in the Urea (B33335) Cycle: The Role of Arginase
One of the earliest recognized roles for this compound was as a cofactor for arginase, the final enzyme in the urea cycle. This cycle is essential for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it to urea for excretion. The discovery of arginase's dependence on this compound was a significant step in understanding the metal's importance in nitrogen metabolism.[2][3]
The Role of this compound in Gluconeogenesis: Phosphoenolpyruvate Carboxykinase (PEPCK)
This compound also plays a pivotal role in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. The enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), which catalyzes a rate-limiting step in this pathway, requires this compound for its activity.[4][5] PEPCK facilitates the conversion of oxaloacetate to phosphoenolpyruvate.
This compound's Critical Function in Proteoglycan Synthesis
The skeletal abnormalities observed in this compound-deficient animals are directly linked to its role in the synthesis of proteoglycans, which are essential components of cartilage and bone. This compound is a required cofactor for glycosyltransferases, a class of enzymes that catalyze the addition of sugar moieties to the core protein of proteoglycans.[6][7] This process is fundamental for the formation of the glycosaminoglycan (GAG) chains that give cartilage its resilience and structure.
Conclusion
The discovery of this compound as an essential micronutrient is a testament to the power of systematic nutritional and biochemical research. From the initial observations of deficiency-induced pathologies in animal models to the detailed characterization of its enzymatic roles, the scientific community has built a robust understanding of this compound's indispensable contributions to health. For professionals in research and drug development, this historical and technical perspective underscores the importance of trace elements in maintaining physiological homeostasis and offers insights into potential therapeutic targets related to this compound-dependent pathways. The intricate involvement of this compound in fundamental processes such as nitrogen metabolism, glucose homeostasis, and skeletal development continues to be an active area of investigation, promising further discoveries about the profound impact of this essential micronutrient.
References
- 1. Centennial Review: Trace mineral research with an emphasis on manganeseDedicated to Dr. Roland M. Leach, Jr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Arginase: an old enzyme with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism of PEPCK catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]
- 6. SLC39A8 deficiency: biochemical correction and major clinical improvement by this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC39A8 Deficiency: A Disorder of this compound Transport and Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Catalytic Power of Manganese: An In-depth Guide to Manganese-Dependent Enzymes and Their Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Manganese, an essential trace element, plays a pivotal role in a vast array of biological processes, primarily through its function as a cofactor in a diverse class of enzymes. These this compound-dependent enzymes are integral to cellular metabolism, antioxidant defense, and signaling pathways. Understanding their intricate catalytic mechanisms and the methodologies to study them is paramount for advancing research in various fields, including drug development. This technical guide provides a comprehensive overview of key this compound-dependent enzymes, their catalytic strategies, and detailed experimental protocols for their investigation.
Classification and Overview of this compound-Dependent Enzymes
This compound-dependent enzymes can be broadly categorized based on the role of the this compound ion in their catalytic cycle. Some utilize this compound as a Lewis acid to activate substrates, while others leverage the redox properties of this compound, cycling between different oxidation states (Mn2+, Mn3+, and even Mn4+) to facilitate catalysis.[1][2] Key classes include:
-
Oxidoreductases: These enzymes catalyze oxidation-reduction reactions. A prime example is This compound Superoxide (B77818) Dismutase (MnSOD) , which is crucial for mitigating oxidative stress.[3][4]
-
Hydrolases: This class includes enzymes like Arginase , which plays a vital role in the urea (B33335) cycle and nitric oxide signaling.[5][6]
-
Ligases: Enzymes such as Pyruvate (B1213749) Carboxylase fall into this category, catalyzing the joining of two molecules.[7][8]
-
Transferases: These enzymes are involved in the transfer of functional groups.
In-Focus: Key this compound-Dependent Enzymes and their Catalytic Mechanisms
This compound Superoxide Dismutase (MnSOD)
Located in the mitochondrial matrix, MnSOD is a primary defense against the damaging effects of reactive oxygen species (ROS).[9] It catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[3]
Catalytic Mechanism: The catalytic cycle of MnSOD involves the alternate reduction and oxidation of the this compound ion at the active site.[10]
-
Reduction of Mn³⁺: A superoxide anion reduces the Mn³⁺ in the active site to Mn²⁺, and in the process is itself oxidized to O₂.
-
Oxidation of Mn²⁺: A second superoxide anion reacts with Mn²⁺, reoxidizing it to Mn³⁺ and producing hydrogen peroxide. Two protons are consumed in this step.
This catalytic cycle is remarkably efficient, with a rate constant approaching the diffusion-controlled limit.
Arginase
Arginase is a binuclear this compound metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[6] This reaction is the final step in the urea cycle, which is essential for the removal of excess nitrogen from the body.
Catalytic Mechanism: The two adjacent Mn²⁺ ions in the active site of arginase are crucial for its catalytic activity. They are bridged by a hydroxide (B78521) ion which acts as the nucleophile.
-
Substrate Binding: L-arginine binds to the active site.
-
Nucleophilic Attack: The metal-bridging hydroxide ion attacks the guanidinium (B1211019) carbon of L-arginine.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Product Release: The intermediate collapses, releasing urea and L-ornithine.
Pyruvate Carboxylase (PC)
Pyruvate carboxylase is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate.[7][8] This is a key anaplerotic reaction, replenishing the intermediates of the citric acid cycle. This compound is an essential cofactor for the carboxyltransferase domain of the enzyme.
Catalytic Mechanism: The reaction occurs in two steps, taking place at two different sub-sites of the enzyme:
-
Carboxylation of Biotin (B1667282): At the first sub-site, bicarbonate is activated by ATP to form carboxyphosphate, which then carboxylates the biotin cofactor.
-
Transfer of Carboxyl Group: The carboxylated biotin moves to the second sub-site, where the carboxyl group is transferred to pyruvate, forming oxaloacetate. This compound plays a role in the binding and activation of pyruvate at this site.
Quantitative Data on Enzyme Kinetics
The following tables summarize key kinetic parameters for some of the discussed this compound-dependent enzymes.
Table 1: Kinetic Parameters of this compound Superoxide Dismutases (MnSODs)
| Organism | k₁ (M⁻¹s⁻¹) | k₂ (M⁻¹s⁻¹) | k₃ (M⁻¹s⁻¹) | k₄ (s⁻¹) | k₂/k₃ | Reference |
| Homo sapiens | 1.4 x 10⁹ | 0.6 x 10⁹ | 0.5 x 10⁹ | 130 | 1.6 | [11] |
| E. coli | 1.1 x 10⁹ | 0.9 x 10⁹ | 0.17 x 10⁹ | 60 | 5.3 | [11] |
| D. radiodurans | 1.2 x 10⁹ | 1.1 x 10⁹ | 0.07 x 10⁹ | 30 | 16 | [11] |
| S. cerevisiae | 1.1 - 1.5 x 10⁹ | 0.8 x 10⁹ | 0.04 - 0.05 x 10⁹ | 90 - 140 | 16 - 20 | [11] |
k₁, k₂, k₃, and k₄ are rate constants for different steps in the catalytic cycle as described in the cited literature.
Table 2: Kinetic Parameters of Rat Liver Arginase
| Condition | Vmax (μmol/min per g of liver) | Km (arginine) (mM) | Reference |
| Absence of Mn²⁺ | 71.3 | 1.58 | [12][13] |
| With 30 μM Mn²⁺ | 69.4 | 0.94 | [12][13] |
Table 3: Inhibition Constants (Ki) for MnSOD Inhibitors
| Inhibitor | Ki (M) | Enzyme Source | Reference |
| Nitroprusside | 2.5 x 10⁻⁵ | Bovine erythrocyte | [14] |
Signaling Pathways and Logical Relationships
This compound-dependent enzymes are critical nodes in various cellular signaling pathways.
MnSOD in Oxidative Stress Signaling
MnSOD plays a central role in the cellular response to oxidative stress. Its expression is upregulated by various stress stimuli, and its activity is modulated by post-translational modifications.
Caption: Signaling pathway of MnSOD in response to oxidative stress.
Arginase and Nitric Oxide Signaling
Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. This competition has significant implications for nitric oxide (NO) bioavailability and vascular function.[5][6][15]
Caption: Competitive relationship between Arginase and NOS for L-arginine.
Experimental Protocols and Workflows
Purification of Recombinant Human MnSOD
This protocol describes the purification of recombinant human MnSOD from an E. coli expression system.[16]
Caption: Workflow for the purification of recombinant human MnSOD.
Detailed Protocol:
-
Cell Lysis: Resuspend E. coli cell paste expressing human MnSOD in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant (cell-free extract).
-
Anion Exchange Chromatography: Load the cell-free extract onto a DE-52 anion exchange column. MnSOD does not bind under these conditions and is collected in the flow-through.
-
Concentration and Buffer Exchange: Concentrate the flow-through fraction and dialyze against a low-salt buffer, such as 10 mM sodium acetate, pH 5.5.
-
Cation Exchange Chromatography: Load the dialyzed sample onto a CM-52 cation exchange column.
-
Elution: Elute the bound MnSOD using a linear gradient of increasing salt concentration (e.g., 10-200 mM NaCl).
-
Purity Analysis: Analyze the fractions containing MnSOD for purity using SDS-PAGE. Pool the pure fractions.
Arginase Activity Assay
This colorimetric assay measures the amount of urea produced by the arginase-catalyzed hydrolysis of L-arginine.[1][2][17][18]
Detailed Protocol:
-
Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Enzyme Activation (if necessary): Pre-incubate the enzyme sample with a solution containing MnCl₂ to ensure the this compound cofactor is bound.
-
Reaction Initiation: Add the L-arginine substrate to the activated enzyme sample and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution.
-
Urea Detection: Add a colorimetric reagent that reacts with urea to produce a colored product. This often involves heating the samples.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 490 nm or 570 nm depending on the reagent used) using a spectrophotometer.
-
Quantification: Determine the amount of urea produced by comparing the absorbance to a standard curve generated with known concentrations of urea.
X-ray Crystallography for Structural Analysis
X-ray crystallography is a powerful technique to determine the three-dimensional structure of this compound-dependent enzymes at atomic resolution.[19][20][21]
References
- 1. biochain.com [biochain.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. MnSOD in Oxidative Stress Response-Potential Regulation via Mitochondrial Protein Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Superoxide Dismutase: Structure, Function, and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase: a critical regulator of nitric oxide synthesis and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 8. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MnSOD in oxidative stress response-potential regulation via mitochondrial protein influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Highly Active this compound Superoxide Dismutase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of superoxide dismutase by nitroprusside and electron spin resonance observations on the formation of a superoxide-mediated nitroprusside nitroxyl free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro metal uptake by recombinant human this compound superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 19. The Structural Basis for the Metal Selective Activation of the this compound Transport Regulator of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystallization and preliminary crystallographic analysis of this compound lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation of human this compound superoxide dismutase by tri-phase partitioning and preliminary crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
Manganese Homeostasis in Prokaryotic Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn²⁺) is an essential yet potentially toxic micronutrient for prokaryotic organisms. It serves as a critical cofactor for a variety of enzymes involved in central metabolism, oxidative stress resistance, and DNA replication.[1][2] Consequently, bacteria have evolved sophisticated and tightly regulated systems to maintain this compound homeostasis, ensuring sufficient uptake for cellular processes while preventing accumulation to toxic levels. This delicate balance is crucial for bacterial survival, particularly for pathogenic species within a host environment where this compound availability is often limited as a host defense mechanism.[2][3] This technical guide provides an in-depth overview of the core components of this compound homeostasis in prokaryotes, including transport systems and their regulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound Transport Systems
Prokaryotes utilize a variety of protein transporters to facilitate the movement of this compound across the cell membrane. These can be broadly categorized into influx (uptake) and efflux (export) systems.
This compound Influx Transporters
The primary this compound uptake systems in bacteria are the Natural Resistance-Associated Macrophage Protein (Nramp) family transporters and the ATP-Binding Cassette (ABC) transporters.
-
Nramp Family (MntH): MntH is a proton-dependent transporter that cotransports Mn²⁺ with a proton.[4] It exhibits high affinity for this compound and is a major contributor to this compound acquisition in many bacteria, including Escherichia coli and Salmonella enterica.[4] In Salmonella enterica serovar Typhimurium, MntH-mediated transport is most effective under acidic conditions.[5]
-
ABC Transporters (SitABCD/MntABCD): These transporters consist of a periplasmic substrate-binding protein (SitA/MntC), two transmembrane permease domains (SitB/MntB and SitD/MntD), and a cytoplasmic ATPase (SitC/MntA). They demonstrate high affinity for Mn²⁺ and are critical for this compound uptake, especially in pathogenic bacteria.[6][7] In contrast to MntH, the SitABCD transporter in S. enterica serovar Typhimurium functions optimally at neutral to alkaline pH.[5]
This compound Efflux Transporters
To counteract this compound toxicity, bacteria employ efflux pumps to expel excess intracellular Mn²⁺.
-
Cation Diffusion Facilitator (CDF) Family (MntP/YebN): MntP is a member of the CDF family and plays a significant role in this compound efflux in E. coli. Deletion of the mntP gene leads to increased intracellular this compound accumulation.[4]
-
P-type ATPases: Some bacteria utilize P-type ATPases for this compound export, which actively pump Mn²⁺ out of the cytoplasm using the energy from ATP hydrolysis.
Regulation of this compound Homeostasis
The expression of this compound transporters is tightly controlled by metalloregulatory proteins that sense intracellular this compound levels and modulate gene expression accordingly.
Diphtheria Toxin Repressor (DtxR) Family: The MntR Regulator
MntR is a primary this compound-responsive transcriptional repressor in many bacteria, including Bacillus subtilis and E. coli.[4] In the presence of high intracellular Mn²⁺, MntR binds to Mn²⁺, which acts as a co-repressor. This Mn²⁺-MntR complex then binds to a specific operator sequence in the promoter region of target genes, such as mntH and the mntABCD operon, repressing their transcription and thus reducing this compound uptake.[4][8]
Ferric Uptake Regulator (Fur) Family: The Mur and Fur Regulators
In some bacteria, members of the Fur protein family also participate in this compound homeostasis.
-
Mur: In organisms like Sinorhizobium meliloti, the Mur protein, a Fur homolog, mediates this compound-dependent regulation of this compound uptake systems.[9]
-
Fur: In E. coli, the ferric uptake regulator Fur, in its Fe²⁺-bound form, can also repress the transcription of mntH, providing a link between iron and this compound homeostasis.[4]
Quantitative Data
Table 1: Kinetic Parameters of Prokaryotic this compound Influx Transporters
| Transporter | Organism | Substrate | Km / Ka (µM) | Vmax (nmol/min/mg protein) | Inhibitors (Ki in µM) |
| MntH | Salmonella enterica serovar Typhimurium | Mn²⁺ | 0.1 | Not explicitly stated, but activity increases at lower pH[5] | Cd²⁺ (~1), Co²⁺ (~20), Zn²⁺ (>50)[1][5] |
| SitABCD | Salmonella enterica serovar Typhimurium | Mn²⁺ | 0.1 | Not explicitly stated, but activity is optimal at alkaline pH[5] | Cd²⁺ (~1), Co²⁺ (~20), Zn²⁺ (1-3)[1][5] |
| MntH | Escherichia coli | Mn²⁺ | 0.5 | Not specified | - |
| This compound Transport System | Bacillus subtilis W23 | Mn²⁺ | Not explicitly stated, but follows Michaelis-Menten kinetics | Varies with Mn²⁺ availability[10] | - |
Table 2: Dissociation Constants (Kd) of MntR Regulators
| Regulator | Organism | Ligand | Kd |
| MntR | Bacillus subtilis | DNA (mntH operator) - no metal | > 8.0 µM |
| MntR | Bacillus subtilis | DNA (mntH operator) + Mn²⁺ | 16.0 nM |
| MntR | Bacillus subtilis | DNA (mntH operator) + Cd²⁺ | 7.3 nM |
| MntR | Bacillus subtilis | Mn²⁺ | ~160 µM[11][12] |
| MntR | Mycobacterium tuberculosis | DNA (mntH promoter) + Mn²⁺ | ~250 nM |
Table 3: Intracellular this compound Concentrations in Prokaryotes
| Organism | Condition | Intracellular Mn²⁺ Concentration |
| Escherichia coli | Wild-type, LB medium with 500 µM MnCl₂ | 21.1 ± 1.4 µM |
| Escherichia coli | ΔmntP, LB medium with 500 µM MnCl₂ | 47.9 ± 6.0 µM |
| Escherichia coli | Wild-type, defined medium | Low, minimal import[13] |
| Escherichia coli | Wild-type, H₂O₂ stress | Increased MntH expression and Mn²⁺ import[13] |
| Bacillus subtilis | Wild-type, LB medium | Baseline levels |
| Bacillus subtilis | Wild-type, LB medium + 150 µM Mn | Increased accumulation |
| Bacillus subtilis | Efflux mutant, LB medium + 150 µM Mn | ~7 to 15-fold higher than wild-type[14][15] |
Experimental Protocols
Quantification of Intracellular this compound by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol provides a general workflow for determining the total intracellular this compound concentration in a bacterial culture.
1. Cell Culture and Harvesting: a. Grow bacterial cultures to the desired optical density in appropriate media with or without this compound supplementation. b. Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). c. Wash the cell pellet twice with a metal-free buffer (e.g., phosphate-buffered saline with EDTA) to remove extracellular this compound.
2. Cell Lysis and Digestion: a. Resuspend the washed cell pellet in a known volume of metal-free water or buffer. b. Lyse the cells using a suitable method (e.g., sonication, bead beating, or chemical lysis). c. Acid digest the cell lysate by adding concentrated nitric acid (trace metal grade) and incubating at a high temperature (e.g., 80-95°C) until the solution is clear. This process breaks down organic matter, leaving the metal ions in solution.
3. Sample Preparation for ICP-MS: a. Dilute the digested sample with metal-free water to a final volume suitable for ICP-MS analysis and to bring the this compound concentration within the linear range of the instrument. b. Prepare a series of this compound standards of known concentrations in the same acid matrix as the samples for calibration. c. Prepare a blank sample containing only the acid and water used for sample preparation.
4. ICP-MS Analysis: a. Analyze the samples, standards, and blank using an ICP-MS instrument. The instrument will measure the abundance of the this compound isotope (⁵⁵Mn). b. Generate a standard curve by plotting the signal intensity of the standards against their known concentrations. c. Determine the this compound concentration in the samples by interpolating their signal intensities on the standard curve.
5. Data Normalization: a. Normalize the this compound concentration to the number of cells or the total protein content of the initial cell pellet to allow for comparison between different samples.
Electrophoretic Mobility Shift Assay (EMSA) for MntR-DNA Interaction
This protocol describes a method to qualitatively and quantitatively assess the binding of the MntR repressor to its DNA operator sequence.
1. Preparation of Labeled DNA Probe: a. Synthesize or PCR-amplify a short DNA fragment (30-50 bp) containing the putative MntR binding site. b. Label the DNA probe at the 5' or 3' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye). c. Purify the labeled probe to remove unincorporated label.
2. Binding Reaction: a. Prepare a binding reaction mixture containing:
- Labeled DNA probe (at a constant, low concentration).
- Purified MntR protein (at varying concentrations).
- Binding buffer (containing components such as Tris-HCl, KCl, MgCl₂, DTT, and glycerol).
- A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of MntR to the probe.
- MnCl₂ (or other divalent cations to be tested) at the desired concentration. b. Incubate the reaction mixture at room temperature or 37°C for 20-30 minutes to allow the protein-DNA complex to form.
3. Polyacrylamide Gel Electrophoresis (PAGE): a. Load the binding reactions onto a native (non-denaturing) polyacrylamide gel. b. Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complex due to heat.
4. Detection: a. For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. b. For non-radioactive probes, transfer the DNA to a nylon membrane and detect the label using a chemiluminescent or colorimetric substrate, or visualize fluorescent probes directly in the gel using an appropriate imager.
5. Data Analysis: a. A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a protein-DNA complex. b. The intensity of the shifted band will increase with increasing concentrations of MntR. c. The dissociation constant (Kd) can be estimated by determining the protein concentration at which 50% of the probe is shifted.
Signaling Pathways and Experimental Workflows
Regulation of this compound Influx by MntR
References
- 1. Glucose controls this compound homeostasis through transcription factors regulating known and newly identified this compound transporter genes in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural Basis for the Metal Selective Activation of the this compound Transport Regulator of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Escherichia coli Small Protein MntS and Exporter MntP Optimize the Intracellular Concentration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Escherichia coli MntR Miniregulon Includes Genes Encoding a Small Protein and an Efflux Pump Required for this compound Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SitABCD Is the Alkaline Mn2+ Transporter of Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The mntH gene encodes the major Mn2+ transporter in Bradyrhizobium japonicum and is regulated by this compound via the Fur protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on (p)ppGpp Homeostasis in Bacillus subtilis [minds.wisconsin.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound Transport in Bacillus subtilis W23 During Growth and Sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures and coordination chemistry of transporters involved in this compound and iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal binding studies and EPR spectroscopy of the this compound transport regulator MntR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound import is a key element of the OxyR response to hydrogen peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Neurobiology of manganese transport in the brain
A Comprehensive Technical Guide to the Neurobiology of Manganese Transport in the Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound (Mn) transport and homeostasis within the central nervous system. Understanding these intricate pathways is critical for elucidating the pathophysiology of this compound-induced neurotoxicity and for the development of novel therapeutic strategies for related neurological disorders.
Introduction to this compound in the Brain
This compound is an essential trace element vital for numerous physiological processes in the brain, serving as a critical cofactor for enzymes such as glutamine synthetase, arginase, and mitochondrial superoxide (B77818) dismutase (MnSOD).[1] However, the brain is particularly vulnerable to this compound accumulation, which can lead to a debilitating neurological disorder known as manganism, sharing clinical features with Parkinson's disease.[1] The basal ganglia, especially the globus pallidus and striatum, are primary sites of this compound accumulation.[1][2][3] The transport of this compound into and out of the brain is a tightly regulated process mediated by a suite of specialized transport proteins located at the blood-brain barrier (BBB), the blood-cerebrospinal fluid barrier (BCSFB), and within various brain cell types.
Quantitative Overview of this compound Homeostasis in the Brain
Maintaining physiological this compound concentrations is crucial for normal brain function. The following tables summarize key quantitative data related to this compound levels and transporter kinetics.
Table 1: this compound Concentrations in the Human Brain
| Brain Region | Normal Physiological Concentration (mg/kg wet weight) | Pathophysiological Concentration (ng/mg protein) |
| Globus Pallidus | ~0.46 | 15.96–42.09 |
| Putamen | ~0.35 | 15.96–42.09 |
| Caudate Nucleus | Increased in cirrhotic patients by 54% | 15.96–42.09 |
| Frontal Cortex | Increased in cirrhotic patients by 38% | 15.96–42.09 |
| Occipital Cortex | Increased in cirrhotic patients by 55% | 15.96–42.09 |
| Normal Blood Mn | 2.8 - 15.4 µg/L |
Data compiled from multiple sources.[1][2][4]
Table 2: Kinetic Properties of Key this compound Transporters
| Transporter | Substrate(s) | Apparent K_m for Mn²⁺ (µM) | V_max for Mn²⁺ | Cellular Localization in Brain |
| DMT1 (SLC11A2) | Mn²⁺, Fe²⁺, Cd²⁺ | High Affinity (exact value varies by model) | - | Neurons, Glia, Endothelial cells (endosomes, plasma membrane) |
| ZIP8 (SLC39A8) | Mn²⁺, Zn²⁺, Cd²⁺ | 2.2 | - | Neurons, Endothelial cells (apical membrane) |
| ZIP14 (SLC39A14) | Mn²⁺, Fe²⁺, Zn²⁺ | - | - | Choroid plexus, Endothelial cells (basolateral membrane) |
| FPN1 (SLC40A1) | Mn²⁺, Fe²⁺ | Low Affinity | - | Neurons, Astrocytes, Oligodendrocytes, Endothelial cells |
| SLC30A10 | Mn²⁺ | - | - | Neurons (basal ganglia) |
K_m values can vary depending on the experimental system (e.g., cell type, expression system). The K_m for ZIP8 was determined in mouse fetal fibroblast cultures.[5]
Molecular Mechanisms of this compound Transport
This compound transport across the brain barriers and into neural cells is a complex process involving several key importers and exporters.
This compound Import Pathways
This compound enters the brain primarily through the blood-brain barrier and the blood-cerebrospinal fluid barrier. Several transporters facilitate this influx.
-
Divalent Metal Transporter 1 (DMT1/SLC11A2): A major transporter for divalent metals, DMT1 is highly expressed in the basal ganglia.[6] It functions as a proton-coupled symporter, transporting Mn²⁺ into cells.[7] Its expression is post-transcriptionally regulated by iron levels through iron-responsive elements (IREs) in its mRNA.[8]
-
Zinc-Iron Regulated Transporter-like Protein 8 (ZIP8/SLC39A8): ZIP8 is a critical transporter for this compound uptake into the brain.[9] It likely functions as a Mn²⁺/HCO₃⁻ symporter.[5] Knockout studies in mice have demonstrated its essential role in maintaining normal brain this compound levels.[9]
-
Zinc-Iron Regulated Transporter-like Protein 14 (ZIP14/SLC39A14): ZIP14 is expressed at the brain barriers, particularly the choroid plexus, and is involved in this compound uptake from the blood into the cerebrospinal fluid.[9][10] Mutations in ZIP14 lead to systemic this compound overload and accumulation in the brain.[11]
-
Transferrin Receptor (TfR)-Mediated Transport: this compound can be oxidized to Mn³⁺ and bind to transferrin (Tf). The Mn³⁺-Tf complex is then transported into brain cells via receptor-mediated endocytosis through the transferrin receptor.[6]
-
Citrate Transporter: A significant fraction of this compound in the plasma is complexed with citrate. This Mn-citrate complex can be transported across the blood-brain barrier by a carrier-mediated process.[12]
This compound Export Pathways
To prevent toxic accumulation, this compound is actively exported from brain cells and across the brain barriers.
-
Ferroportin 1 (FPN1/SLC40A1): Primarily known as an iron exporter, ferroportin also mediates the efflux of this compound from neuronal cells.[6] Its expression can be upregulated in response to this compound exposure, suggesting a protective role against this compound-induced cytotoxicity.
-
SLC30A10: This transporter is a critical this compound-specific exporter.[13] Loss-of-function mutations in SLC30A10 cause a severe, inherited form of this compound neurotoxicity due to impaired this compound efflux from cells.[13] It is highly expressed in the basal ganglia.[13]
Regulation of this compound Transporters
The expression and activity of this compound transporters are tightly controlled by complex signaling networks to maintain this compound homeostasis.
-
PHD-HIF-SLC30A10 Signaling Pathway: Cells sense elevated intracellular this compound levels through the inhibition of prolyl hydroxylase domain (PHD) enzymes.[14] This inhibition prevents the degradation of hypoxia-inducible factors (HIFs), which then accumulate and translocate to the nucleus.[14] In the nucleus, HIFs act as transcription factors to upregulate the expression of the this compound exporter SLC30A10, thereby promoting this compound efflux and restoring homeostasis.[14]
-
NF-κB-Mediated Regulation of ZIP8: The expression of the this compound importer SLC39A8 (ZIP8) is transcriptionally regulated by the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[15][16] This suggests a link between inflammatory signaling and this compound transport.
-
Post-translational Regulation of DMT1: DMT1 protein levels are regulated by ubiquitination. The adaptor protein Ndfip1 recruits E3 ligases, such as Nedd4-2, to DMT1, leading to its ubiquitination and subsequent degradation.[17] This mechanism provides a rapid means of reducing this compound import in response to high intracellular metal concentrations.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to investigate this compound transport in the brain.
Protocol for ⁵⁴Mn Uptake Assay in Cultured Brain Cells
This protocol is designed to measure the uptake of radioactive this compound (⁵⁴Mn) in cultured neurons or glial cells.
Workflow Diagram:
Methodology:
-
Cell Culture: Plate primary neurons, astrocytes, or relevant cell lines (e.g., SH-SY5Y) in 24-well plates and culture to ~80-90% confluency.
-
Preparation of Buffers:
-
Uptake Buffer: Prepare a buffered salt solution (e.g., HBSS) at pH 7.4.
-
Stop Buffer: Prepare ice-cold phosphate-buffered saline (PBS) containing 5 mM EDTA.
-
-
Uptake Experiment:
-
Aspirate the culture medium and wash the cells once with 1 mL of pre-warmed (37°C) uptake buffer.
-
Add 500 µL of uptake buffer containing a known concentration of ⁵⁴MnCl₂ (e.g., 1 µCi/mL) and non-radioactive MnCl₂ to achieve the desired final this compound concentration.
-
Incubate at 37°C for a specified time (e.g., 5, 10, 15 minutes).
-
-
Stopping the Reaction:
-
To terminate the uptake, rapidly aspirate the radioactive uptake buffer.
-
Immediately wash the cells three times with 1 mL of ice-cold stop buffer to remove extracellular ⁵⁴Mn.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well by adding 500 µL of 0.1 M NaOH.
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Normalization:
-
In parallel wells, determine the total protein concentration using a standard method (e.g., BCA assay).
-
Express the results as picomoles or nanomoles of Mn per milligram of protein per minute.
-
Protocol for ICP-MS Measurement of this compound in Brain Tissue
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying total this compound content in brain tissue samples.
Methodology:
-
Tissue Collection and Preparation:
-
Dissect specific brain regions of interest (e.g., basal ganglia, cortex) from fresh or frozen tissue.
-
Accurately weigh the wet tissue sample (typically 20-50 mg).
-
-
Acid Digestion:
-
Place the weighed tissue sample into an acid-washed digestion vessel.
-
Add a mixture of concentrated nitric acid (e.g., 4 mL of 65% HNO₃) and hydrogen peroxide (e.g., 1 mL of 30% H₂O₂).[18]
-
Digest the sample using a microwave digestion system according to a validated temperature and pressure program until the solution is clear.
-
-
Sample Dilution:
-
After cooling, quantitatively transfer the digested sample to a volumetric flask or tube.
-
Dilute the sample to a final known volume with ultrapure deionized water. The dilution factor will depend on the expected this compound concentration and the instrument's linear range.[19]
-
-
ICP-MS Analysis:
-
Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
Aspirate the blank, standards, and digested samples into the ICP-MS instrument.
-
Operate the instrument under optimized conditions for this compound detection (e.g., radiofrequency power, gas flow rates).[19] The isotope ⁵⁵Mn is typically monitored.
-
-
Data Analysis:
-
Quantify the this compound concentration in the samples by comparing their signal intensity to the calibration curve.
-
Calculate the final concentration in the original tissue, expressed as micrograms or nanograms of Mn per gram of wet tissue weight.
-
Protocol for Measuring this compound Transport in Xenopus laevis Oocytes
The Xenopus oocyte expression system is a powerful tool for characterizing the function of individual transporters in isolation.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis frog.
-
Synthesize capped complementary RNA (cRNA) for the transporter of interest (e.g., DMT1, ZIP8) using an in vitro transcription kit.
-
Microinject each oocyte with a known amount of cRNA (e.g., 25-50 ng) or with water (as a control).[20]
-
Incubate the injected oocytes for 2-4 days at 16-18°C in a suitable medium to allow for protein expression.
-
-
Uptake Assay:
-
Prepare a transport buffer (e.g., Kulori medium, pH adjusted as needed for the specific transporter).
-
Transfer groups of cRNA-injected and water-injected oocytes to the transport buffer.
-
Initiate the uptake by adding the transport buffer containing ⁵⁴MnCl₂ and a defined concentration of non-radioactive MnCl₂.
-
Incubate for a specific time at room temperature.
-
-
Stopping Uptake and Washing:
-
Terminate the uptake by removing the radioactive buffer.
-
Wash the oocytes multiple times with ice-cold transport buffer containing EDTA to remove extracellular radioactivity.
-
-
Quantification:
-
Place individual oocytes into scintillation vials.
-
Lyse the oocytes (e.g., with SDS or by homogenization).
-
Add scintillation cocktail and quantify the amount of ⁵⁴Mn taken up using a scintillation counter.
-
-
Data Analysis:
-
Subtract the average counts from the water-injected oocytes (background) from the counts of the cRNA-injected oocytes.
-
Calculate the rate of this compound uptake (e.g., in pmol/oocyte/hour). For kinetic analysis, perform the assay over a range of this compound concentrations to determine K_m and V_max.
-
Conclusion and Future Directions
The transport of this compound in the brain is a multifaceted process governed by a network of importers, exporters, and intricate regulatory pathways. A thorough understanding of these mechanisms is paramount for developing effective interventions for this compound-related neurodegenerative diseases. Future research should focus on:
-
Determining precise kinetic parameters for all key transporters in different brain cell types.
-
Elucidating the complex interplay between different transporters and signaling pathways in response to varying this compound levels.
-
Identifying novel therapeutic targets within these transport and regulatory systems to mitigate this compound neurotoxicity.
This guide provides a foundational framework for professionals in neuroscience and drug development, summarizing the current state of knowledge and offering detailed protocols to facilitate further investigation into this critical area of neurobiology.
References
- 1. Brain this compound and the balance between essential roles and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gut to brain: essential micronutrient and trace element this compound transport, function and toxicity [frontiersin.org]
- 3. This compound neurotoxicity: new perspectives from behavioral, neuroimaging, and neuropathological studies in humans and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound deposition in basal ganglia structures results from both portal-systemic shunting and liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZIP8, member of the solute-carrier-39 (SLC39) metal-transporter family: characterization of transporter properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Accumulation in the Brain via Various Transporters and Its Neurotoxicity Mechanisms [mdpi.com]
- 7. This compound IN EUKARYOTES: THE ROLE OF DMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H+-coupled divalent metal-ion transporter-1: Functional properties, physiological roles and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of this compound Transporters ZIP8, ZIP14, and ZnT10 in Brain Barrier Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Uptake by A549 Cells is Mediated by Both ZIP8 and ZIP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal Transporter Zip14 (Slc39a14) Deletion in Mice Increases this compound Deposition and Produces Neurotoxic Signatures and Diminished Motor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Transport into the Brain: Putative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLC30A10 this compound transporter in the brain protects against deficits in motor function and dopaminergic neurotransmission under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PHD2 enzyme is an intracellular this compound sensor that initiates the homeostatic response against elevated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The zinc transporter SLC39A8 is a negative feedback regulator of NF-κB through zinc-mediated inhibition of IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SLC39A8 solute carrier family 39 member 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Imaging Metals in Brain Tissue by Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Brain Mn Levels [bio-protocol.org]
- 20. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Manganese Speciation in Soil
An In-depth Technical Guide on the Speciation of Manganese in Different Soil Types
This compound (Mn) is an essential micronutrient for plants and animals, playing a critical role in various physiological and biochemical processes, including photosynthesis, respiration, and nitrogen metabolism.[1][2] It is the 12th most abundant element in the Earth's crust, with concentrations in soil typically ranging from 20 to 3000 mg/kg.[1][3] However, the total concentration of this compound in soil is a poor indicator of its bioavailability and reactivity. The biogeochemical behavior of this compound is governed by its speciation, which refers to the different chemical forms or phases in which it exists.
This compound can be found in soil in various forms, including dissolved in the soil solution, adsorbed onto mineral and organic surfaces, or as a component of primary and secondary minerals.[4] The distribution among these forms is dynamic and controlled by a complex interplay of soil properties. Understanding this compound speciation is crucial for assessing its availability to plants, its potential for toxicity in acidic soils, and its role in the broader cycling of carbon and other essential nutrients and contaminants.[5][6] This guide provides a comprehensive overview of this compound speciation in different soil types, details the experimental protocols used for its determination, and presents key data for researchers and scientists.
Chemical Forms and Oxidation States of this compound in Soil
The chemistry of this compound in soil is complex due to its existence in multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV).[7][8] These oxidation states dictate the solubility, mobility, and bioavailability of this compound.
-
Mn(II) (Divalent this compound): This is the most reduced and soluble form of this compound.[8] As the Mn²⁺ ion, it is the primary form taken up by plant roots.[7] It can exist as a free ion in the soil solution or be held on exchange sites of clay minerals and organic matter.[9]
-
Mn(III) (Trivalent this compound): Mn(III) is an intermediate and generally unstable oxidation state.[7] It is often found in more or less hydrated this compound oxides like Mn₂O₃·xH₂O, which is considered the initial product of the oxidation of divalent this compound in soils.[10]
-
Mn(IV) (Tetravalent this compound): This is the most oxidized and least soluble form, commonly found in highly insoluble oxides and hydroxides such as pyrolusite (MnO₂).[7][11] These Mn(IV) oxides often form coatings on other soil particles and have a high capacity for adsorbing other cations.[11]
These different oxidation states lead to the formation of numerous this compound minerals in soils. Over thirty distinct crystal structures of this compound oxides have been identified in the environment, with the most common being birnessite, vernadite, hollandite, and pyrolusite.[4]
Key Factors Influencing this compound Speciation
The equilibrium between the different forms of this compound is primarily controlled by the soil's physicochemical and biological properties.
-
Soil pH: Soil pH is a dominant factor controlling this compound speciation.[4] Under acidic conditions (pH < 5.5), the soluble and bioavailable Mn(II) form is favored.[4] As pH increases, Mn(II) is readily oxidized to the less soluble Mn(III) and Mn(IV) oxides, reducing its availability.[6][7] An increase of one pH unit can lead to a 100-fold decrease in the concentration of Mn(II).[4]
-
Redox Potential (Eh): The redox state of the soil, which is influenced by soil moisture and aeration, is another critical factor.[6] In well-aerated (oxidizing) conditions, Mn(III) and Mn(IV) oxides are stable.[11] Conversely, under waterlogged or compacted (reducing) conditions, these oxides are reduced to the more soluble Mn(II) form, increasing its availability and potential for toxicity.[3][6] This is particularly relevant in paddy soils with alternating flooding and drying cycles.[12]
-
Soil Organic Matter (SOM): Organic matter can have a dual effect on this compound availability. It can form soluble complexes (chelates) with Mn(II), which can increase its mobility.[13] However, organic matter can also bind this compound, reducing its availability, especially in soils with high organic content.[6][9] Furthermore, SOM serves as an energy source for microorganisms that mediate this compound reduction.[3]
-
Microbial Activity: Soil microorganisms play a significant role in mediating the oxidation and reduction of this compound.[6] Certain bacteria and fungi can accelerate the oxidation of Mn(II) to insoluble oxides, while others can utilize this compound oxides as electron acceptors during the decomposition of organic matter, leading to their reduction.[14]
-
Soil Texture: The texture of the soil, determined by the relative proportions of sand, silt, and clay, influences this compound speciation. The this compound content in soils generally tends to increase with a higher clay content.[3] Clay minerals provide surfaces for the adsorption of Mn(II) and the precipitation of this compound oxides.[15] In contrast, sandy soils, particularly acidic ones, may have higher levels of available this compound due to lower buffering capacity and fewer binding sites.[12][16]
This compound Speciation Across Different Soil Types
The dominant forms of this compound vary significantly depending on the soil type, which integrates the effects of texture, organic matter, and typical moisture regimes.
-
Sandy Soils: These soils often have a lower total this compound content compared to finer-textured soils.[4] In acidic sandy soils, this compound is likely to be present in more available forms, which can sometimes lead to toxicity.[12] In well-drained sandy soils in Florida, for instance, this compound deficiencies have been observed.[16]
-
Clay Soils: Clay soils generally have a higher total this compound content.[3] The oxidation and reduction of this compound in clay soils are delicately balanced, and small changes in pH or temperature can shift the equilibrium.[17] Clay particles provide extensive surface areas for the formation of this compound oxide coatings.[18] Minerals like birnessite and vernadite are common in clay fractions.[15]
-
Loamy Soils: Loamy soils, with a balanced mixture of sand, silt, and clay, exhibit intermediate properties. In a study on sandy loam soils, the application of this compound fertilizers was shown to be effective in improving crop yield, indicating that while total Mn may be present, its availability can be limited.[2]
-
Organic/Peat Soils: In soils with high organic matter content, a significant portion of this compound is associated with the organic fraction.[12] this compound deficiency is more common in these soils, especially if the pH is high, due to the formation of strong complexes between this compound and organic matter.[6]
-
Paddy Soils (Alluvial): The speciation of this compound in paddy soils is heavily influenced by the alternating redox conditions caused by seasonal flooding and drying.[12] During flooding (reducing conditions), this compound oxides are dissolved, releasing Mn(II) and making it available for plant uptake.[12] When the soil is drained and becomes oxidized, this soluble this compound precipitates again as poorly crystalline oxides and hydroxides.[12]
Data on this compound Fractionation
Sequential extraction is a widely used technique to partition soil this compound into different operational fractions, providing an estimate of its lability and potential bioavailability. These fractions are operationally defined by the chemical reagents used for extraction. A typical sequence targets the following fractions:
-
Exchangeable (Ex-Mn): Loosely bound Mn, readily available.
-
Bound to Carbonates: Mn associated with carbonate minerals.
-
Bound to Fe-Mn Oxides (Reducible): Mn held within iron and this compound oxides, which can be released under reducing conditions.
-
Bound to Organic Matter (Oxidizable, OM-Mn): Mn complexed or bound by organic matter.
-
Residual: Mn held within the crystal lattice of primary and secondary minerals.
The following tables summarize findings on this compound distribution in various soil types from different studies.
Table 1: this compound Fractionation in Soils Under Different Land Use Systems
| Land Use System | Exchangeable Mn (Ex-Mn) | Organic Matter-Bound Mn (OM-Mn) | Mn-Oxide Bound | Residual Mn | Reference |
| Organic Agriculture | Lower than Forest | Lower than Forest | Similar to Conventional | Dominant Fraction | [19] |
| Conventional Agriculture | Lower than Forest | Lower than Forest | Similar to Organic | Dominant Fraction | [19] |
| Unmanaged Forest | 15% of Total Mn | Higher than Agricultural | Lower than Agricultural | Dominant Fraction | [5][19] |
Data indicates that agricultural practices tend to decrease the proportion of readily available this compound fractions compared to forested systems.
Table 2: General Order of this compound Fractions in Soils
| Study / Soil Type | Order of Mn Fractions by Concentration | Reference |
| General Soils (Multiple Studies) | Residual > Fe-Mn oxides > Carbonates > Organic Matter > Exchangeable | [20] |
| Slightly Contaminated Soils | Reducible (Fe-Mn Oxides) > Exchangeable > Residual > Oxidizable (Organic) | [21] |
| Soils with Compost Application | Residual > Fe-Mn oxides > Carbonates > Organic Matter > Exchangeable | [20] |
The residual fraction, which is largely unavailable to plants, consistently constitutes the largest pool of this compound in most soils.
Table 3: this compound Content in Different Soil Types
| Soil Type / Region | Total Mn (mg/kg) | Available Mn (mg/kg) | Key Findings | Reference |
| World Soils (Average of 8354) | 761 | - | Wide range from <1 to 18,300 mg/kg. | [3] |
| Irish Soils | 20 - 3000 | - | Content increases with clay content. | [3] |
| Black Soils (Tamil Nadu, India) | Higher than other types | Irregular distribution with depth. | Total Mn increased with depth. | [22] |
| Laterite Soils (Tamil Nadu, India) | Lower than black soils | 0.63 - 26.64 | Highest available Mn among studied types. | [22] |
| Alluvial Soils (Tamil Nadu, India) | Lower than black soils | 0.63 - 26.64 | Available Mn decreased with depth. | [22] |
| Sandy Loam Clay (Moanda, Gabon) | 8,672 - 17,956 | - | Uncultivated soils had higher Mn content. |
Experimental Protocols
Sequential Extraction for this compound Speciation (Modified Tessier Method)
This protocol outlines a common five-step sequential extraction procedure used to determine the partitioning of this compound in different soil fractions.
Objective: To operationally define the speciation of this compound in soil by separating it into exchangeable, carbonate-bound, Fe-Mn oxide-bound, organic matter-bound, and residual fractions.
Materials:
-
Air-dried, sieved (<2 mm) soil sample
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Shaker (orbital or reciprocating)
-
pH meter
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Reagents:
-
Magnesium chloride (MgCl₂) solution (1 M, pH 7.0)
-
Sodium acetate (B1210297) (NaOAc) solution (1 M, adjusted to pH 5.0 with acetic acid)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) solution (0.04 M in 25% v/v acetic acid)
-
Nitric acid (HNO₃) (0.02 M)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Ammonium acetate (NH₄OAc) solution (3.2 M in 20% v/v HNO₃)
-
Acid mixture (e.g., HF-HClO₄-HNO₃) for total digestion
-
Procedure:
-
Fraction 1: Exchangeable
-
Weigh 1.0 g of the soil sample into a centrifuge tube.
-
Add 8 mL of 1 M MgCl₂ (pH 7.0).
-
Shake continuously for 1 hour at room temperature.
-
Centrifuge the sample and decant the supernatant into a clean collection tube. This supernatant contains the exchangeable Mn fraction.
-
Wash the residue with deionized water, centrifuge, and discard the washing.
-
-
Fraction 2: Bound to Carbonates
-
To the residue from Step 1, add 8 mL of 1 M NaOAc (pH 5.0).
-
Shake for 5 hours at room temperature.
-
Centrifuge and decant the supernatant (carbonate-bound Mn fraction).
-
Wash the residue as described above.
-
-
Fraction 3: Bound to Fe-Mn Oxides (Reducible)
-
To the residue from Step 2, add 20 mL of 0.04 M NH₂OH·HCl in 25% acetic acid.
-
Heat the mixture in a water bath at 96°C for 6 hours, with occasional agitation.
-
Centrifuge and decant the supernatant (Fe-Mn oxide-bound Mn fraction).
-
Wash the residue.
-
-
Fraction 4: Bound to Organic Matter (Oxidizable)
-
To the residue from Step 3, add 3 mL of 0.02 M HNO₃ and 5 mL of 30% H₂O₂. Heat at 85°C for 2 hours.
-
Add another 3 mL of 30% H₂O₂ and heat at 85°C for 3 hours.
-
After cooling, add 5 mL of 3.2 M NH₄OAc in 20% HNO₃ and shake for 30 minutes.
-
Centrifuge and decant the supernatant (organic matter-bound Mn fraction).
-
Wash the residue.
-
-
Fraction 5: Residual
-
The remaining residue is digested using a strong acid mixture (e.g., HF-HClO₄-HNO₃). This procedure should be conducted in a fume hood with appropriate safety precautions. The resulting solution contains the residual Mn fraction.
-
Analysis:
-
The this compound concentration in each collected supernatant is determined using AAS or ICP-OES.
-
Appropriate blanks and standards must be run with each batch of samples for quality control.
X-Ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides direct information about the oxidation state and local atomic coordination environment of this compound in soil samples. It does not rely on chemical extraction and can identify specific mineral forms.[23] This method requires access to a synchrotron radiation source and is more complex than wet chemical methods, but it offers a more accurate picture of Mn speciation in its natural state.[23]
Visualizations
References
- 1. This compound: From Soil to Human Health—A Comprehensive Overview of Its Biological and Environmental Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Minerals and chelated-based this compound fertilization influences the productivity, uptake, and mobilization of this compound in wheat (Triticum aestivum L.) in sandy loam soils [frontiersin.org]
- 3. This compound - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cropaia.com [cropaia.com]
- 7. The Biochemical Properties of this compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. corn.aae.wisc.edu [corn.aae.wisc.edu]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. thescipub.com [thescipub.com]
- 13. stbiologicals.com [stbiologicals.com]
- 14. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 15. This compound Minerals in Clays: A Review | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound in Clay Bodies [digitalfire.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. METAL FRACTIONATION IN SOILS AND ASSESSMENT OF ENVIROMENTAL CONTAMINATION IN THE VALLECAMONICA, ITALY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DISTRIBUTION OF this compound IN SOIL [masujournal.org]
- 23. repo.uni-hannover.de [repo.uni-hannover.de]
Early studies on manganese deficiency in animal models
An In-depth Technical Guide to Early Studies on Manganese Deficiency in Animal Models
Introduction
This compound (Mn) is an essential trace mineral critical for a multitude of physiological processes, including bone development, reproduction, immune function, and the metabolism of carbohydrates and lipids.[1][2] Its role as a cofactor for numerous enzymes, most notably this compound superoxide (B77818) dismutase (Mn-SOD) and glycosyltransferases, places it at the center of antioxidant defense and the synthesis of connective tissues.[3][4] Early investigations into the effects of this compound deficiency, primarily conducted from the 1930s to the 1950s, laid the foundational knowledge for understanding its essentiality. These pioneering studies utilized various animal models to systematically characterize the pathological consequences of inadequate dietary this compound. This guide provides a detailed overview of these early findings, focusing on the experimental protocols, quantitative data, and the physiological consequences observed in key animal models such as poultry, swine, and rodents.
This compound Deficiency in Poultry
Some of the earliest and most visually dramatic evidence for the essentiality of this compound came from studies in chickens and ducks. The primary pathological manifestation was a skeletal disorder known as perosis.
Key Experiments and Findings
Pioneering work by Wilgus et al. in the 1930s identified this compound as the key dietary factor in preventing perosis, or "slipped tendon," in chicks.[5] This condition is characterized by swollen hock joints, and the subsequent slipping of the Achilles tendon from its condyles, leading to severe lameness.[6] Later studies confirmed these findings and expanded the understanding of this compound's role in avian reproduction and embryonic development.[7] Research by Van Reen and Pearson (1955) on ducklings established a quantitative requirement for preventing perosis and noted biochemical changes, such as reduced alkaline phosphatase activity in various tissues of deficient animals.[8]
Experimental Protocols
Protocol 1: Induction of Perosis in Ducklings (Van Reen & Pearson, 1955)
-
Animal Model: Day-old white Pekin ducklings.
-
Dietary Regimen: Ducklings were fed synthetic diets containing this compound levels ranging from 0 to 78 mg/kg. The basal diet was formulated to be this compound-deficient.
-
Experimental Groups: Multiple groups were established, each receiving a diet with a specific this compound concentration.
-
Duration: The feeding trial was conducted for a period of up to 3 weeks.
-
Parameters Measured:
-
Growth rate (body weight).
-
Incidence and severity of perosis.
-
Alkaline phosphatase activity in liver, kidney, heart, and plasma samples.
-
Quantitative Data Summary
| Animal Model | Dietary Mn Level (Deficient) | Dietary Mn Level (Control/Sufficient) | Key Quantitative Findings | Reference |
| Ducklings | 0 mg/kg | ≥ 40 mg/kg | Requirement of at least 40 mg/kg Mn to prevent perosis and support normal growth. Reduced alkaline phosphatase activity in liver, kidney, heart, and plasma of deficient ducklings. | [8] |
| Chicks | < 35 mg/kg | ≥ 35-60 mg/kg | 35 ppm (mg/kg) Mn was suggested to minimize perosis. The NRC later recommended a minimum of 60 mg/kg for growing chicks. | [6][7] |
| Laying Hens | Deficient Diet (level not specified) | 53 mg/kg | 53 ppm Mn was found to be adequate for normal fertility and hatchability. | [7] |
Visualizations
Figure 1: Pathogenesis of Perosis in Poultry.
This compound Deficiency in Swine
Studies in swine revealed the critical role of this compound in reproductive health and skeletal integrity. Unlike in poultry, growth rates were not always significantly affected, but reproductive failure was a prominent outcome.
Key Experiments and Findings
A seminal study by Plumlee et al. (1956) provided a comprehensive description of this compound deficiency in swine.[8][9] While initial experiments on weanling pigs with moderately low this compound diets showed no effects, a more severe deficiency induced in very young pigs resulted in a clear syndrome.[8] This syndrome included impaired skeletal growth, increased fat deposition, and severe reproductive problems, such as irregular estrus, fetal resorption, and the birth of ataxic (unable to stand or walk properly) piglets.[9]
Experimental Protocols
Protocol 2: Induction of Reproductive and Skeletal Disorders in Swine (Plumlee et al., 1956)
-
Animal Model: 20 crossbred suckling female pigs, approximately 3 weeks of age (average weight 9.4 lbs).
-
Dietary Regimen: A semi-purified, glucose-dried skim milk diet was used.
-
Experimental Groups:
-
Deficient Group (n=10): Fed the basal diet containing 0.5 mg/kg of this compound.
-
Control Group (n=10): Fed the basal diet supplemented with 40 mg/kg of this compound.
-
-
Duration: Pigs were maintained on their respective diets throughout the entire experimental period, covering growth, gestation, and lactation.
-
Parameters Measured:
-
Skeletal growth (leg bone length, hock size).
-
Back fat thickness.
-
Reproductive performance (estrous cycles, conception, birth outcomes).
-
Offspring viability and neurological status (ataxia).
-
Maternal condition (udder development, lactation).
-
This compound concentration in tissues of sows and offspring.
-
Quantitative Data Summary
| Parameter | Deficient Group (0.5 mg/kg Mn) | Control Group (40 mg/kg Mn) | Reference |
| Sow Tissue Mn | 10% to 20% of control levels | 100% (Baseline) | [9] |
| Offspring Tissue Mn | Approx. 33% of control levels | 100% (Baseline) | [9] |
| Milk Mn | Approx. 33% less than control | Baseline | [9] |
| Reproductive Signs | Irregular or absent estrus, fetal resorption, poor udder development | Normal estrus and reproduction | [8][9] |
| Offspring Condition | Birth of small, weak, ataxic pigs | Birth of normal, healthy pigs | [8][9] |
| Body Composition | Statistically significant greater back fat thickness | Normal back fat thickness | [9] |
Visualizations
Figure 2: Experimental Workflow for Swine Mn Deficiency Study.
This compound Deficiency in Rodents
Rodent models, particularly rats and mice, have been instrumental in elucidating the biochemical mechanisms underlying this compound deficiency, including its effects on the central nervous system, carbohydrate metabolism, and mitochondrial function.
Key Experiments and Findings
Early studies in rats and mice demonstrated that this compound deficiency leads to poor growth, reproductive decline, faulty bone growth, and nervous system disorders such as ataxia.[8][10] The ataxia was linked to defective otolith development in the inner ear, which is crucial for balance.[11] More detailed biochemical studies later revealed that this compound deficiency impairs insulin (B600854) secretion in response to a glucose challenge, leading to abnormal carbohydrate metabolism.[12][13] Furthermore, a lack of this compound was shown to cause ultrastructural abnormalities in mitochondria and reduce the activity of the mitochondrial antioxidant enzyme Mn-SOD.[10][14]
Experimental Protocols
Protocol 3: Assessment of Carbohydrate Metabolism in Rats (Baly et al.)
-
Animal Model: Sprague-Dawley rats.
-
Dietary Regimen:
-
Sufficient Diet: 45 µg Mn per gram of diet (45 ppm).
-
Deficient Diet: 1 µg Mn per gram of diet (1 ppm).
-
-
Experimental Groups:
-
Control (C-C): Offspring from Mn-sufficient dams, fed a sufficient diet.
-
Deficient (D1-D1): Offspring from Mn-deficient dams, fed a deficient diet.
-
Post-Weaning Deficient (D1): Offspring from Mn-sufficient dams, fed a deficient diet from weaning to maturity.
-
-
Procedures:
-
Oral Glucose Tolerance Test (OGTT): Rats were administered an oral glucose load, and blood glucose was measured over time.
-
Isolated Perfused Pancreas: The pancreas was isolated and perfused to measure insulin secretion dynamics in response to a glucose stimulus, differentiating between first-phase (stored) and second-phase (newly synthesized) release.
-
-
Parameters Measured: Blood glucose levels, plasma insulin concentrations, pancreatic insulin content, and tissue this compound concentrations.
Quantitative Data Summary
| Animal Model | Parameter | Deficient Group | Control Group | Key Quantitative Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Rats | Pancreatic Insulin Content | 63% of control levels | 100% (Baseline) | Suggests lower insulin stores in deficient animals. |[13] | | Rats | 1st Phase Insulin Release | 76% of control levels | 100% (Baseline) | Indicates impaired release of stored insulin. |[13] | | Rats (9 months old) | Liver Mn Concentration | 20% of control levels | 100% (Baseline) | Demonstrates significant tissue depletion over time. |[14] | | Mice | Liver Oxygen Uptake | Greatly reduced | Normal | Ratios of ATP to oxygen were normal, but overall mitochondrial respiration was impaired. |[10] |
Visualizations
Figure 3: Proposed Mechanism for Impaired Glucose Homeostasis.
Conclusion
The foundational research conducted on animal models provided unequivocal evidence of this compound as an essential nutrient. These early studies meticulously documented the diverse and severe consequences of its deficiency, ranging from the gross skeletal deformities of perosis in poultry to the complex reproductive failures in swine and the subtle but critical biochemical lesions in rodent metabolism. The quantitative data and detailed protocols from this era established the basis for dietary recommendations and paved the way for future research into the specific molecular roles of this compound in health and disease. This body of work remains a cornerstone for researchers, nutritionists, and drug development professionals investigating trace mineral metabolism and its impact on animal and human health.
References
- 1. Frontiers | Gut to brain: essential micronutrient and trace element this compound transport, function and toxicity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. This compound requirements of broiler breeder hens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. poultrydvm.com [poultrydvm.com]
- 7. Centennial Review: Trace mineral research with an emphasis on manganeseDedicated to Dr. Roland M. Leach, Jr - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. isom.ca [isom.ca]
- 11. Congenital ataxia and otolith defects due to this compound deficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound deficiency and toxicity: effects on carbohydrate metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound deficiency on insulin secretion and carbohydrate homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of this compound deficiency during prenatal and postnatal development on mitochondrial structure and function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The function of manganese in bone formation and development
An In-depth Technical Guide on the Function of Manganese in Bone Formation and Development
Introduction
This compound (Mn) is an essential trace mineral critical for numerous physiological processes, including the development and maintenance of a healthy skeletal system.[1] Its significance in bone health stems from its dual role as a constituent of metalloenzymes and as an activator for various enzymatic reactions.[2][3] The human body contains approximately 10 to 20 mg of this compound, with 25% to 40% localized within bone tissue.[4] This guide provides a comprehensive technical overview of the molecular and cellular mechanisms through which this compound contributes to bone formation, remodeling, and overall integrity. It explores its enzymatic functions in extracellular matrix synthesis, its role in critical signaling pathways, and the quantitative impact of its deficiency and supplementation, offering insights for researchers and professionals in drug development.
Biochemical Role of this compound in Extracellular Matrix Synthesis
The structural integrity of bone is largely dependent on its extracellular matrix (ECM), which is composed of organic components, primarily type I collagen and proteoglycans, and an inorganic mineral phase.[5] this compound is indispensable for the synthesis of the organic matrix, particularly proteoglycans, which are essential for forming healthy cartilage and bone.[2][6]
This compound as an Essential Cofactor for Glycosyltransferases
This compound is the preferred cofactor for a class of enzymes known as glycosyltransferases.[2][7] These enzymes are responsible for catalyzing the synthesis of glycosaminoglycan (GAG) chains, which are long, unbranched polysaccharides. These GAG chains are then covalently attached to a core protein to form proteoglycan monomers.[8] The process is critical as proteoglycans contribute to the structural organization and resilience of the bone and cartilage matrix.
The synthesis of the common tetrasaccharide linkage region that connects the GAG chain to the core protein (GlcA-β(1→3)-Gal-β(1→3)-Gal-β(1→4)-Xyl-β(1→O)-Ser) involves several key this compound-dependent glycosyltransferases, including xylosyltransferases and galactosyltransferases.[9] For example, β-1,4-galactosyltransferase 7 (β4GalT7) requires a this compound ion to transfer galactose from a UDP-galactose donor to a xylose acceptor on the growing proteoglycan.[10] A deficiency in this compound impairs the activity of these enzymes, leading to reduced proteoglycan synthesis, which in turn results in compromised cartilage formation and skeletal abnormalities.[8]
References
- 1. massivebio.com [massivebio.com]
- 2. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. The this compound-Bone Connection: Investigating the Role of this compound in Bone Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Microelements for bone boost: the last but not the least - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - metabolism, mineral, bones, osteoporosis, diabetes, cellular energy [moyak.com]
- 8. Influence of this compound Deficiency [vitaflex.com]
- 9. Recent advances on glycosyltransferases involved in the biosynthesis of the proteoglycan linkage region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Natural abundance and distribution of manganese isotopes
An In-depth Technical Guide to the Natural Abundance and Distribution of Manganese Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic composition of this compound, detailing its natural abundance, the characteristics of its various isotopes, and their distribution in terrestrial and extraterrestrial materials. The guide includes detailed experimental protocols for isotope determination and quantitative data presented for comparative analysis.
Introduction to this compound Isotopes
This compound (Mn), with atomic number 25, is a first-row transition element essential for various biological and industrial processes. In nature, this compound is monoisotopic, meaning it consists of a single stable isotope.[1][2] However, a range of radioisotopes are known, produced through both natural and artificial processes. The study of these isotopes, particularly the long-lived radionuclide ⁵³Mn, provides critical insights into geological timescales, the history of the early Solar System, and cosmic ray exposure histories.[1][2]
Isotopic Abundance of this compound
Naturally occurring this compound is composed exclusively of the stable isotope ⁵⁵Mn.[1][2] In addition to this stable isotope, numerous radioisotopes have been characterized, with half-lives ranging from milliseconds to millions of years. The most significant of these are summarized in the table below.
Table 1: Abundance and Characteristics of Key this compound Isotopes
| Isotope | Natural Abundance (atom %) | Half-life | Decay Mode(s) | Primary Product(s) |
| ⁵⁵Mn | 100% | Stable | - | - |
| ⁵³Mn | Trace | 3.7 million years | Electron Capture (ε) | ⁵³Cr |
| ⁵⁴Mn | Synthetic | 312.08 days | Electron Capture (ε), β⁻, β⁺ | ⁵⁴Cr, ⁵⁴Fe |
| ⁵²Mn | Synthetic | 5.591 days | β⁺ | ⁵²Cr |
Natural Distribution of this compound Isotopes
The distribution of this compound isotopes is dictated by their origin. While the stable ⁵⁵Mn is found wherever this compound is present, the distribution of radioisotopes like ⁵³Mn is limited to specific environments where it is produced.
Stable Isotope: ⁵⁵Mn
As ⁵⁵Mn constitutes 100% of natural this compound, its distribution is synonymous with the element's general geochemistry. This compound is the 12th most abundant element in the Earth's crust, with an average concentration of about 1000 ppm (0.1%).[2] It is found in various minerals, including pyrolusite (MnO₂) and rhodochrosite (MnCO₃), and is widely distributed in soils, oceans, and biological systems.[2]
Cosmogenic Radioisotope: ⁵³Mn
The most significant natural radioisotope of this compound is ⁵³Mn, which is produced by cosmic ray spallation—a process where high-energy cosmic rays interact with the nuclei of iron atoms, causing them to fragment.[1][2] Due to its production mechanism, ⁵³Mn is found in trace amounts in materials that have been exposed to cosmic rays over long periods. Its long half-life of 3.7 million years makes it an invaluable tool for dating geological and extraterrestrial events.[1][3]
The decay of ⁵³Mn to ⁵³Cr is the basis for the Mn-Cr dating system, which has been instrumental in dating events in the early Solar System by analyzing meteorites.[1] Variations in the ⁵³Cr/⁵²Cr ratio correlated with the Mn/Cr ratio in meteorites provide evidence for the presence of live ⁵³Mn at the time of their formation.[1]
Table 2: Reported Concentrations and Production Rates of ⁵³Mn
| Material | Reported Concentration / Production Rate | Context / Significance |
| Iron Meteorites | 200 - 600 dpm/kg (decays per minute per kilogram) | Used to determine cosmic ray exposure ages of meteorites.[4] Specific activity varies with shielding depth within the meteoroid.[5] |
| Terrestrial Rocks (Iron-rich) | 103 ± 11 atoms g⁻¹(Fe) yr⁻¹ (at sea level, high latitude) | In-situ production in surface rocks like dolerite and haematite.[3][6][7] Used for dating long-term landscape evolution and determining surface erosion rates.[3][6] |
| Lunar Samples | 30.3 ± 5.5 dpm/kg | Measured in lunar soil from the Apollo 11 mission, indicating cosmic ray exposure on the lunar surface.[8] |
Experimental Protocols for Isotope Determination
The quantification of this compound isotopes, particularly the ultra-trace analysis of ⁵³Mn, requires sophisticated analytical techniques. Accelerator Mass Spectrometry (AMS) is the primary method for measuring ⁵³Mn due to its exceptional sensitivity and its ability to distinguish the rare ⁵³Mn isotope from its stable and abundant isobar, ⁵³Cr.
Detailed Methodology for ⁵³Mn Analysis by AMS
The following protocol outlines the key steps for the determination of ⁵³Mn in geological samples.
1. Sample Preparation and Digestion:
-
Crushing and Sieving: The rock or meteorite sample is first crushed and sieved to a uniform grain size (e.g., 200-500 μm).
-
Leaching (Optional): A leaching step with weak acid may be performed to remove any atmospheric contamination.
-
Sample Weighing and Carrier Addition: A precise amount of the sample is weighed. A known quantity of a stable this compound carrier (e.g., ⁵⁵Mn solution) is added to samples with low natural this compound content. This ensures a sufficient total mass of this compound (typically 1-4 mg) for efficient chemical processing and handling.
-
Acid Digestion: The sample is completely dissolved in a Teflon vessel using a mixture of strong acids, typically hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄). This process breaks down the silicate (B1173343) and oxide matrix of the sample.
2. Chemical Separation and Purification:
-
Chromium Removal: The primary challenge in ⁵³Mn analysis is the isobaric interference from ⁵³Cr. The bulk of chromium is removed by fuming the sample with HCl and HClO₄, which volatilizes chromium as chromyl chloride. This step is typically repeated multiple times.
-
Anion Exchange Chromatography: The dissolved sample is loaded onto an anion exchange column. This compound, iron, and other elements are separated based on their differential formation of chloride complexes in concentrated HCl. This step is crucial for isolating this compound and further reducing the chromium content. The chromatography is often repeated three times to achieve the necessary purity.
-
Precipitation: The purified this compound fraction is precipitated from the solution as this compound dioxide (MnO₂) by adding an oxidizing agent like potassium chlorate (B79027) (KClO₃).
3. AMS Target Preparation:
-
Drying and Mixing: The MnO₂ precipitate is carefully dried.
-
Pressing: The dried MnO₂ is mixed with a high-purity conductive binder, typically silver (Ag) powder, and pressed into a target holder (cathode) compatible with the AMS ion source.
4. Accelerator Mass Spectrometry (AMS) Measurement:
-
Ionization: The target is placed in the ion source of the AMS system. A beam of cesium ions (Cs⁺) is directed at the target, sputtering negative ions from the sample material.
-
Acceleration: The negatively charged ions are extracted and accelerated to high energies (mega-electron volts) by a tandem Van de Graaff accelerator.
-
Molecular Destruction: Inside the high-voltage terminal of the accelerator, the ions pass through a thin carbon foil or a gas stripper, which strips away multiple electrons. This process destroys any molecular ions that have the same mass-to-charge ratio as ⁵³Mn, a critical step for removing potential interferences.
-
Mass and Charge State Selection: After acceleration, a series of analyzing magnets select ions based on their mass-to-charge ratio and energy, effectively separating ⁵³Mn from other isotopes.
-
Detection and Isobar Separation: A specialized detector, often a gas-filled magnet coupled with a gas ionization chamber, is used for the final separation and counting of ⁵³Mn ions. The gas-filled magnet causes the ⁵³Mn and ⁵³Cr ions to follow slightly different paths due to their different nuclear charge, allowing them to be distinguished and counted individually.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the cosmogenic radioisotope ⁵³Mn in geological samples using Accelerator Mass Spectrometry (AMS).
Caption: Experimental workflow for ⁵³Mn analysis by AMS.
References
- 1. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound-53 by neutron activation and other miscellaneous studies on lunar dust - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Determination of Trace Manganese in Water Samples by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Introduction
This compound (Mn) is a naturally occurring element found in various water sources. While it is an essential nutrient at low concentrations, elevated levels in drinking water can lead to adverse health effects and issues with water quality, such as undesirable taste and color.[1] Consequently, the accurate and sensitive detection of trace this compound is crucial for ensuring water safety and compliance with regulatory standards.[2] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful analytical technique widely employed for the determination of trace elements in water due to its high sensitivity, selectivity, and multi-element capability.[1][3] This document provides a detailed application note and protocol for the analysis of trace this compound in water samples using ICP-MS, primarily based on the guidelines outlined in EPA Method 200.8.[4][5]
Principle of ICP-MS
ICP-MS determines the concentration of elements in a sample by ionizing the sample in a high-temperature argon plasma and then separating and quantifying the ions based on their mass-to-charge ratio using a mass spectrometer.[6] This technique offers exceptionally low detection limits, often in the parts-per-trillion (ppt) range, making it ideal for trace metal analysis in environmental samples.[5]
Experimental Protocols
1. Sample Collection and Preservation
To prevent contamination, especially when analyzing for trace levels of metals, strict "clean" sampling techniques, such as those described in EPA Method 1669, should be followed.[7][8]
-
Personnel: A two-person team, designated as "Clean Hands" and "Dirty Hands," is recommended to minimize sample contamination. "Dirty Hands" handles all equipment that does not come into direct contact with the sample, while "Clean Hands" is responsible for direct sample handling.[8][9]
-
Containers: Use pre-cleaned, high-density polyethylene (B3416737) (HDPE) or fluoropolymer sample containers.[10] Containers should be rinsed three times with the sample water before collecting the final sample.[9]
-
Sample Collection (Grab Sample):
-
Wearing clean, powder-free gloves, "Clean Hands" opens the sample container.[9]
-
The container is submerged below the water surface, filled, and capped while still submerged to minimize atmospheric contamination.[7]
-
For preserved samples, do not rinse the container beforehand and avoid complete submersion to prevent loss of preservative.[9]
-
-
Preservation:
-
For Dissolved this compound: Samples must be filtered through a 0.45 µm membrane filter, preferably in the field.[10][11] The filtrate is then acidified to a pH < 2 with ultra-pure nitric acid (HNO₃).[6]
-
For Total Recoverable this compound: The unfiltered sample is acidified to a pH < 2 with ultra-pure nitric acid (HNO₃).[6]
-
-
Storage and Transport: Samples should be stored at approximately 4°C and shipped to the laboratory for analysis.[9]
2. Sample Preparation
-
Dissolved this compound: Acidified samples that have been filtered can often be analyzed directly after being brought to room temperature.[6]
-
Total Recoverable this compound: For samples with turbidity or containing particulate matter, an acid digestion is required.[6]
-
Transfer a measured volume (e.g., 100 mL) of the well-mixed, acidified sample to a digestion vessel.
-
Add concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).[6]
-
Gently heat the sample on a hot plate or in a microwave digestion system.[12]
-
After cooling, bring the sample to a final volume with reagent-grade water.[12]
-
3. Preparation of Standards and Quality Control Samples
-
Calibration Standards: A series of calibration standards are prepared by diluting a certified stock this compound standard solution with 1% (v/v) ultra-pure nitric acid.[13][14] A typical calibration range might be 0.1 to 100 µg/L.[15]
-
Internal Standards: An internal standard solution (e.g., containing elements like Sc, Y, In) is added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.[13]
-
Quality Control Samples:
-
Method Blank: A volume of reagent water carried through the entire sample preparation and analysis process to check for contamination.[12]
-
Laboratory Fortified Blank (LFB) / Continuing Calibration Verification (CCV): A blank spiked with a known concentration of this compound to verify the accuracy of the calibration.[14]
-
Matrix Spike: A sample fortified with a known concentration of this compound to assess potential matrix interferences.[15]
-
Data Presentation
Table 1: ICP-MS Instrumental Parameters for this compound Analysis
| Parameter | Typical Setting | Reference |
| RF Power | 1550 W | [15] |
| Plasma Gas Flow | 15 L/min | [13] |
| Auxiliary Gas Flow | 0.8 L/min | [13] |
| Nebulizer Gas Flow | 1.09 L/min | [15] |
| Sample Uptake Rate | 0.4 mL/min | [13] |
| Spray Chamber Temp. | 2 °C | [15] |
| Detector Mode | Pulse Counting | [13] |
| Isotope Monitored | ⁵⁵Mn | [4] |
| Dwell Time | 0.1 s | [13] |
| Collision/Reaction Gas | Helium (optional) | [3] |
Table 2: Quantitative Performance Data for this compound Detection
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.02 - 0.22 µg/L | [4][16] |
| Linear Dynamic Range (LDR) | Up to 1000 µg/L | [4] |
| Spike Recovery | 90-110% | [13] |
| Precision (%RSD) | < 5% | [13] |
Mandatory Visualization
Caption: Experimental workflow for trace this compound analysis in water by ICP-MS.
Quality Assurance/Quality Control (QA/QC)
A robust QA/QC protocol is essential for obtaining reliable and defensible data.
-
Instrument Calibration: The instrument must be calibrated daily or per analytical batch. The correlation coefficient of the calibration curve should be ≥ 0.995.[2]
-
Blanks: Method blanks and continuing calibration blanks (CCB) should be analyzed to monitor for contamination and carryover.
-
Calibration Verification: An initial calibration verification (ICV) and continuing calibration verification (CCV) must be analyzed to confirm the accuracy of the calibration.
-
Spike Recoveries: Matrix spike and laboratory fortified blank recoveries should fall within established acceptance limits (e.g., 85-115%) to demonstrate method accuracy.[13]
-
Internal Standards: The intensity of the internal standard should be monitored to ensure it remains within 70-125% of the intensity in the calibration blank.
Conclusion
ICP-MS is a highly sensitive and reliable technique for the determination of trace levels of this compound in various water samples. By following standardized protocols for sample collection, preparation, and analysis, such as those outlined in EPA Method 200.8, and implementing a thorough quality assurance program, researchers and scientists can obtain high-quality data for environmental monitoring, water quality assessment, and regulatory compliance. The low detection limits achievable with ICP-MS make it an indispensable tool in the field of trace metal analysis.[5]
References
- 1. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Verification for the Determination of Dissolved this compound in Clean Water Using Inductively Coupled Plasma Mass Spectrometry | Jurnal Kartika Kimia [jkk.unjani.ac.id]
- 3. shimadzu.com [shimadzu.com]
- 4. epa.gov [epa.gov]
- 5. Analyzing Trace Elements With EPA Method 200.8 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. NEMI Method Summary - 200.8 [nemi.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. brooksapplied.com [brooksapplied.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. ndep.nv.gov [ndep.nv.gov]
- 11. epa.gov [epa.gov]
- 12. biospectra.us [biospectra.us]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Manganese-Enhanced Magnetic Resonance Imaging (MEMRI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-enhanced magnetic resonance imaging (MEMRI) is a powerful imaging technique that utilizes the paramagnetic properties of the this compound ion (Mn2+) to provide functional and anatomical information in vivo. Unlike traditional gadolinium-based contrast agents that primarily remain in the extracellular space, Mn2+ acts as a calcium analog and can enter excitable cells, such as neurons and cardiomyocytes, through voltage-gated calcium channels.[1][2] This unique property allows for the visualization of cellular activity, neuronal pathways, and tissue viability.[3][4] this compound-based contrast agents offer a promising alternative to gadolinium-based agents, boasting strong T1 relaxivity and a natural biological role.[5][6]
These application notes provide an overview of the principles of MEMRI, detailed protocols for its use in preclinical research, and a summary of key quantitative data.
Principle of MEMRI
The fundamental principle of MEMRI lies in the ability of Mn2+ to shorten the T1 relaxation time of water protons in its vicinity, leading to a hyperintense (bright) signal on T1-weighted MRI scans.[1][7] The key to MEMRI's utility is the biological transport of Mn2+. Due to its similar ionic radius and charge, Mn2+ can compete with Ca2+ for entry into cells through voltage-gated calcium channels, which are abundant in neurons and other excitable cells.[2][8] This activity-dependent uptake means that regions with higher cellular activity will accumulate more Mn2+, resulting in greater signal enhancement on T1-weighted images.[2][3]
Applications in Research and Drug Development
MEMRI has a broad range of applications in preclinical research, including:
-
Neuroscience:
-
Neuronal Tract Tracing: Following direct injection, Mn2+ is transported along axons, allowing for the mapping of neuronal connections in vivo.[3][4][9]
-
Functional Brain Imaging: Activity-induced MEMRI (AIM-MRI) can identify brain regions that are activated in response to specific stimuli.[3][10][11]
-
Neuroarchitecture Visualization: Systemic administration of Mn2+ can enhance the contrast between different brain structures, revealing detailed cytoarchitecture.[9][11]
-
-
Cardiology:
-
Oncology:
Signaling Pathways and Experimental Workflow
This compound Uptake and Transport Signaling Pathway
The following diagram illustrates the primary mechanism of this compound uptake into excitable cells, which is central to the principle of MEMRI.
Caption: Cellular uptake of this compound via voltage-gated calcium channels.
General Experimental Workflow for MEMRI
This diagram outlines the typical steps involved in a preclinical MEMRI experiment.
Caption: A generalized workflow for conducting a MEMRI study.
Quantitative Data Summary
The following tables summarize key quantitative parameters for MEMRI studies using this compound Chloride (MnCl₂), the most commonly used agent in preclinical research.
Table 1: Administration Routes and Dosages of MnCl₂ for MEMRI
| Application | Animal Model | Administration Route | Dosage | Reference(s) |
| Neuroarchitecture | Rodent | Intraperitoneal, Intravenous, or Subcutaneous | 9 - 175 mg/kg | [9] |
| Neuronal Tract Tracing | Rodent | Direct Intracerebral Injection | 5 - 40 mM (in 25 µL) | [16] |
| Activation-Induced MEMRI | Rodent | Intraperitoneal | 66 mg/kg | [17] |
| Myocardial Viability | Rat, Pig | Intravenous | 5 µmol/kg (for MnDPDP) | [18] |
Table 2: Pharmacokinetics and Imaging Parameters for MnCl₂
| Parameter | Value | Notes | Reference(s) |
| Time to Peak Enhancement | ~24 hours (systemic administration) | Varies with administration route and target organ. | [2][16] |
| Biological Half-life in Brain | 5 - 12 days (MRI-based) | Can be up to 51-74 days based on autoradiography. | [2] |
| Typical MRI Sequence | T1-weighted Spin Echo or Gradient Echo | To maximize contrast from T1 shortening. | [19][20] |
| Typical Imaging Field Strength | Preclinical: 4.7T, 7T, 11.7T | Higher field strengths can improve signal-to-noise ratio. | [9][19] |
Experimental Protocols
Protocol 1: Systemic Administration of MnCl₂ for Neuroarchitecture Imaging
Objective: To enhance the visualization of brain structures in a rodent model.
Materials:
-
This compound Chloride (MnCl₂) solution (e.g., 100 mM in sterile, pH-balanced buffer like bicine).[9]
-
Anesthetic (e.g., isoflurane).
-
Syringes and needles for administration.
-
MRI system with a rodent-compatible coil.
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).[17]
-
MnCl₂ Administration: Administer MnCl₂ via intraperitoneal, intravenous, or subcutaneous injection at a dose ranging from 9 to 175 mg/kg.[9] For intraperitoneal injection, a common dose is 66 mg/kg of a 100 mM solution.[17]
-
Uptake Period: Allow for a 24-hour uptake period for optimal contrast enhancement in the brain.[2]
-
MRI Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire T1-weighted images using a suitable sequence (e.g., 3D Fast Low Angle Shot - FLASH).[19]
-
Typical imaging parameters might include a repetition time (TR) of 25 ms (B15284909) and an echo time (TE) of 4.7 ms.[19]
-
-
Data Analysis:
Protocol 2: Neuronal Tract Tracing via Direct Injection of MnCl₂
Objective: To trace neuronal pathways from a specific brain region.
Materials:
-
MnCl₂ solution (e.g., 5-40 mM in sterile saline).[16]
-
Stereotaxic apparatus for precise injection.
-
Nanoliter injector system.
-
Anesthetic.
-
MRI system.
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the target brain region.
-
MnCl₂ Injection: Using a nanoliter injector, slowly infuse a small volume (e.g., 25 µL) of the MnCl₂ solution into the target nucleus.[16]
-
Uptake and Transport Period: Allow for an uptake and transport period, typically 24 hours, for the Mn2+ to travel along the axons.[16]
-
MRI Acquisition:
-
Anesthetize the animal and position it in the MRI scanner.
-
Acquire high-resolution T1-weighted images to visualize the enhanced neuronal tracts.
-
-
Data Analysis:
-
Trace the path of signal enhancement from the injection site to connected brain regions.
-
Quantify the signal-to-noise ratio (SNR) along the pathway.[16]
-
Safety and Toxicity Considerations
A major concern with the use of free this compound is its potential for neurotoxicity, a condition known as "manganism," which has symptoms resembling Parkinson's disease.[7][22] While essential in trace amounts, overexposure to this compound can be harmful.[7] Therefore, it is crucial to use the lowest effective dose of Mn2+ in experimental protocols.[4][9] To mitigate toxicity concerns, chelated forms of this compound, such as this compound dipyridoxyl diphosphate (B83284) (Mn-DPDP), have been developed, although some of these have been withdrawn from the market due to concerns about the in vivo release of free Mn2+ ions.[22][23] Newer, more stable this compound-based contrast agents are under development to provide safer alternatives.[24][25]
Conclusion
This compound-enhanced MRI is a versatile and powerful tool for in vivo imaging in preclinical research. Its unique ability to enter excitable cells provides valuable insights into cellular function, neuronal connectivity, and tissue viability that are not achievable with conventional contrast agents. By following carefully designed protocols and considering the potential for toxicity, researchers can leverage MEMRI to advance our understanding of a wide range of biological processes and diseases.
References
- 1. This compound enhanced MRI (MEMRI): neurophysiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhanced MRI (MEMRI): neurophysiological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mri-q.com [mri-q.com]
- 10. iris.unito.it [iris.unito.it]
- 11. Editorial: this compound-Enhanced MRI: A New Avenue of Functional and Structural Imaging in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound‐Enhanced Magnetic Resonance Imaging of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heart.bmj.com [heart.bmj.com]
- 14. mitacs.ca [mitacs.ca]
- 15. MeMRI | Illuminate [ihi-illuminate.org]
- 16. Dose response and time course of this compound-enhanced magnetic resonance imaging for visual pathway tracing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamopen.com [benthamopen.com]
- 19. 2.3. This compound‐enhanced MRI [bio-protocol.org]
- 20. Quantitative Analysis of Synthetic Magnetic Resonance Imaging in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mn-Based MRI Contrast Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diagnosticimaging.com [diagnosticimaging.com]
- 25. pubs.rsna.org [pubs.rsna.org]
Application Notes and Protocols for Real-Time Electrochemical Monitoring of Manganese
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the real-time electrochemical monitoring of manganese (Mn). The following sections detail the principles, experimental procedures, and performance characteristics of common electrochemical techniques, including Cathodic Stripping Voltammetry (CSV) and Chronoamperometry (CA), utilizing both unmodified and nanomaterial-modified electrodes.
Introduction to Electrochemical this compound Sensing
This compound is an essential trace element, but exposure to elevated levels can lead to neurotoxicity.[1] Real-time monitoring of this compound concentrations in environmental and biological samples is therefore crucial. Electrochemical sensors offer a compelling solution due to their high sensitivity, portability, and potential for in-situ measurements.[2][3] These sensors typically operate by detecting the redox reactions of this compound at an electrode surface.
The two primary electrochemical techniques detailed in these notes are Cathodic Stripping Voltammetry (CSV) and Chronoamperometry (CA). CSV involves a preconcentration step where Mn(II) is oxidized and deposited onto the working electrode as this compound dioxide (MnO₂).[1] Subsequently, the accumulated MnO₂ is stripped from the electrode by applying a negative potential scan, generating a current signal proportional to the this compound concentration.[1] Chronoamperometry measures the current response over time at a fixed potential, which can also be used for quantitative analysis, particularly with methods that involve a deposition step.[4]
Recent advancements have focused on modifying electrode surfaces with nanomaterials such as this compound oxide (MnO₂) nanoparticles and carbon nanotubes (CNTs) to enhance sensitivity and selectivity.[5][6] These materials increase the electrode's active surface area and improve electron transfer kinetics.[6][7]
Data Presentation: Performance of Electrochemical this compound Sensors
The following table summarizes the quantitative performance data of various electrochemical sensors for this compound detection, allowing for easy comparison of key analytical parameters.
| Electrode Material/Modification | Technique | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Platinum (Pt) Thin-Film | CSV | 5 - 50 ppb (91 nM - 910 nM) | 16.3 nM (0.9 ppb) | - | [8] |
| Platinum (Pt) with Agitation | CSV | 5 - 100 ppb | 0.56 ppb (10.1 nM) | 0.021 µC/ppb | [1] |
| Gold (Au) Bare Electrode | CA | - | 34.3 µM (1-min deposition) | - | [4] |
| Gold (Au) Bare Electrode | CA | - | 4.64 µM (5-min deposition) | - | [4] |
| Multiplexed Gold (Au) | CA | - | 25.3 µM | - | [9] |
| MnO₂ Nanoparticle/Chitosan/PGE | Voltammetry | 0.05 - 1.0 ppm | 0.075 mg/L | - | [5] |
| MnO₂ Nanorod/GCE | Voltammetry | - | 0.14 µM | 2.41 µAµM⁻¹cm⁻² | [10] |
| MnO₂/MWCNT/GCE | Voltammetry | 2.0 - 16.0 µM | 0.5 µM | - | [11] |
| Indium Tin Oxide (ITO) | SWCSV | 5 - 500 µg/L | 0.05 µg/L | 215 nC/(µg/L) | [12] |
Note: PGE = Pencil Graphite Electrode, GCE = Glassy Carbon Electrode, MWCNT = Multi-Walled Carbon Nanotube, SWCSV = Square Wave Cathodic Stripping Voltammetry.
Experimental Protocols
This section provides detailed methodologies for the key experiments in electrochemical this compound detection.
Protocol 1: Cathodic Stripping Voltammetry (CSV) with a Platinum Electrode
This protocol is adapted from studies utilizing microfabricated platinum thin-film electrodes for the determination of this compound in water samples.[1][8][13]
3.1.1. Materials and Reagents
-
Working Electrode: Platinum (Pt) thin-film electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum (Pt)
-
Electrolyte Buffer: 0.1 M Sodium Acetate (B1210297) Buffer (pH 5.5)
-
This compound Standard Solutions: Prepared by diluting a stock solution of Mn(II) salt (e.g., MnSO₄) in deionized water.
-
Cleaning Solution: 0.1 M KCl solution
-
Sample: Water sample to be analyzed.
3.1.2. Electrode Preparation and Cleaning
-
If using a bare Pt reference electrode, it can be converted to Ag/AgCl by electroplating first with Ag and then chloridizing in 1 M KCl.[1]
-
Before each experiment, electrochemically clean the sensor by performing 10 cyclic voltammetry (CV) scans in the potential range of ±1.5 V at a scan rate of 100 mV/s in a 0.1 M KCl solution.[1][13]
-
Rinse the electrode with deionized water and dry it before use.
3.1.3. Experimental Procedure
-
Sample Preparation: Place a small volume (e.g., 12 µL) of the water sample onto the sensor, ensuring all three electrodes are covered.[1] For standard calibration, use the prepared this compound standard solutions in the acetate buffer.
-
Deposition (Preconcentration) Step: Apply a deposition potential of +0.7 V for 900 seconds.[1][13] During this step, Mn(II) in the sample is oxidized to Mn(IV) and deposited as MnO₂ onto the platinum working electrode. To enhance mass transport, agitation can be applied during this phase using a micro-vibration motor.[1]
-
Stripping Step: Immediately after the deposition step, perform a square wave cathodic stripping voltammetry scan from an initial potential to a final potential that is sufficiently negative to reduce the MnO₂. Typical square wave parameters are a period of 70 ms, an amplitude of 25 mV, and a step potential of 4 mV.[1]
-
Data Analysis: The reduction of MnO₂ back to Mn(II) produces a current peak. The area or height of this peak is proportional to the concentration of this compound in the sample. A calibration curve can be constructed by plotting the peak area/height against the concentration of the this compound standards.
Protocol 2: Chronoamperometry (CA) with a Gold Electrode
This protocol is based on the chronoamperometric detection of Mn²⁺ in water samples using bare gold electrodes.[4]
3.2.1. Materials and Reagents
-
Working Electrode: Gold (Au)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
This compound Standard Solutions: Prepared in Milli-Q water.
-
Cleaning Solution: 0.1 M H₂SO₄
3.2.2. Electrode Cleaning
-
Perform chronoamperometric scans in 0.1 M H₂SO₄ solution for 5 minutes at an initial potential of -1.0 V.
-
Rinse the electrodes with Milli-Q water and dry with nitrogen gas. This cleaning step should be performed before every measurement.
3.2.3. Experimental Procedure
-
Deposition Step: Immerse the electrodes in the this compound-containing sample and apply a deposition potential for a fixed duration (e.g., 1 to 5 minutes).
-
Measurement Step: The current is measured as a function of time at a constant potential. The resulting charge passed during a specific time interval is related to the concentration of this compound.
-
Data Analysis: A calibration curve is generated by plotting the charge against the concentration of this compound standards. The concentration of unknown samples is then determined from this curve.
Protocol 3: Fabrication of this compound Oxide Nanoparticle-Modified Electrodes
This protocol describes a general procedure for modifying an electrode with MnO₂ nanoparticles.[5][10]
3.3.1. Synthesis of MnO₂ Nanoparticles
-
MnO₂ nanoparticles can be synthesized via a comproportionation reaction between MnCl₂ and KMnO₄. The temperature of the reaction is a key factor in determining the polymorph of MnO₂ formed (e.g., γ-MnO₂ or ε-MnO₂).[5]
-
Alternatively, α-MnO₂ nanorods can be synthesized via a hydrothermal method using potassium permanganate (B83412) as a precursor.[10]
3.3.2. Electrode Modification
-
Substrate Preparation: Start with a clean, polished electrode (e.g., Glassy Carbon Electrode - GCE or Pencil Graphite Electrode - PGE).
-
Modifier Ink Preparation: Disperse a small amount (e.g., 2.5 mg) of the synthesized MnO₂ nanoparticles in a solvent (e.g., 2 mL of distilled water containing 0.1% Nafion as a binder) and sonicate for approximately 30 minutes to form a homogeneous ink.[10]
-
Drop-Casting: Carefully drop-cast a small volume (e.g., 8.5 µL) of the prepared ink onto the active surface of the working electrode.[10]
-
Drying: Allow the modified electrode to dry in the air for several hours before use.[10]
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
Signaling Pathway for Cathodic Stripping Voltammetry (CSV) of this compound
Caption: Signaling pathway of Mn detection by Cathodic Stripping Voltammetry.
Experimental Workflow for CSV-based this compound Monitoring
Caption: Experimental workflow for this compound monitoring using CSV.
Role of Nanomaterial Modification in Enhancing Signal
Caption: Nanomaterial modification enhances the electrochemical signal.
Interferences and Selectivity
A significant challenge in the electrochemical detection of this compound is the potential for interference from other electroactive species present in the sample matrix.
-
Iron (Fe²⁺): Iron is a common and significant interferent in this compound detection due to its similar redox properties.[9] High concentrations of Fe²⁺ can mask the this compound signal. A multiplex chronoamperometry method, which generates a unique electrochemical pattern for different sample components, has been shown to be effective even at a 100:1 Fe²⁺:Mn²⁺ concentration ratio.[9]
-
Other Metal Ions: Other heavy metal ions such as Zn(II), Cd(II), and Pb(II) can also interfere with this compound detection, particularly when using this compound dioxide nanocrystal-modified electrodes.[14]
-
Mitigation Strategies: The addition of a complexing agent or the use of specific ligands can improve selectivity. For instance, in anodic stripping voltammetry, the addition of zinc ions has been used to prevent interference from intermetallic compounds.[15] Furthermore, careful optimization of the deposition potential and supporting electrolyte pH can help to minimize interferences.[12]
Conclusion
Electrochemical sensors provide a powerful platform for the real-time monitoring of this compound. Cathodic Stripping Voltammetry and Chronoamperometry are robust techniques that can be tailored for high sensitivity and selectivity. The use of nanomaterial-modified electrodes offers a promising avenue for further enhancing sensor performance. By following the detailed protocols and considering the potential interferences outlined in these application notes, researchers can effectively implement electrochemical methods for accurate and reliable this compound detection in a variety of applications.
References
- 1. Validation of electrochemical sensor for determination of this compound in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Grand Challenges in Nanomaterial-Based Electrochemical Sensors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of novel electrochemical sensors based on modification with different polymorphs of MnO2 nanoparticles. Application to furosemide analysis in pharmaceutical and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of this compound by cathodic stripping voltammetry on a microfabricated platinum thin-film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Determination of this compound in Whole Blood with Indium Tin Oxide Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound in water samples by anodic stripping voltammetry | Metrohm [metrohm.com]
Application Notes and Protocols for X-ray Absorption Spectroscopy of Manganese-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of X-ray Absorption Spectroscopy (XAS) in the study of manganese-containing proteins. This guide is designed to assist researchers in utilizing XAS to elucidate the electronic and geometric structures of this compound centers in metalloproteins, which are crucial for understanding their catalytic mechanisms and for the development of novel therapeutics.
Introduction to XAS for this compound Metalloenzymes
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of a specific element within a sample.[1] For this compound-containing proteins, XAS is particularly valuable as it can provide detailed information on the oxidation state, coordination geometry, and bond distances of the this compound centers, which are often the catalytic heart of these enzymes.[2] The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
XANES: The XANES region provides information about the oxidation state and coordination environment of the this compound atoms. The energy of the absorption edge shifts to higher energies with an increase in the oxidation state of the this compound ion.[3]
-
EXAFS: The EXAFS region contains information about the local atomic structure around the this compound atoms, including the number and type of neighboring atoms and their respective distances.[2]
This technique is indispensable for studying the dynamic changes in the this compound centers during enzymatic reactions, providing snapshots of intermediate states in the catalytic cycle.[4]
Key Applications in this compound-Containing Proteins
The Oxygen-Evolving Complex (OEC) of Photosystem II
The OEC, a Mn4CaO5 cluster, is responsible for the oxidation of water to molecular oxygen in photosynthesis.[5] XAS has been instrumental in characterizing the structural and electronic changes of the Mn cluster throughout the S-state cycle (S0 through S4), which represents the sequential accumulation of oxidizing equivalents.[6][7]
This compound Catalase
This compound catalases are enzymes that catalyze the disproportionation of hydrogen peroxide into water and oxygen. These enzymes contain a binuclear this compound active site that cycles between Mn₂(II,II) and Mn₂(III,III) states during catalysis.[8][9] XAS studies have been crucial in determining the oxidation states of the this compound ions and the Mn-Mn distance in the different catalytic states.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from XAS studies of the Oxygen-Evolving Complex of Photosystem II and this compound Catalase.
Table 1: this compound Oxidation States in the S-state Cycle of the Oxygen-Evolving Complex.
| S-State | Proposed Mn Oxidation States | Average Mn Oxidation State |
| S₀ | (III, III, III, III) or (II, III, IV, IV) | +3.0 to +3.25[12][13] |
| S₁ | (III, III, IV, IV) | +3.5[12][13] |
| S₂ | (III, IV, IV, IV) | +3.75[12][13] |
| S₃ | (IV, IV, IV, IV) | +4.0[12][13] |
Table 2: Key Structural Parameters of the Oxygen-Evolving Complex from EXAFS Data.
| S-State | Mn-Mn Distances (Å) | Mn-O/N Distances (Å) | Mn-Ca Distances (Å) |
| S₀ | ~2.85 (one distance)[14] | - | ~3.4[15] |
| S₁ | ~2.70 (one shell), ~3.3 (one shell)[2] | 1.81, 1.93[2] | ~3.7[2] |
| S₂ | ~2.73 and ~2.82 (in a 2:1 ratio)[16] | 1.84, 2.00[2] | ~3.7[2] |
| S₃ | ~2.8 and ~3.0[15] | - | - |
Table 3: Structural Parameters of this compound Catalase from EXAFS Data.
| Catalytic State | Mn-Mn Distance (Å) | Mn-O/N Distances (Å) |
| Mn₂(II,II) (reduced) | ~3.53[11][17] | ~2.1 (Mn-O), ~2.3 (Mn-N)[11] |
| Mn₂(III,III) (oxidized) | - | - |
Experimental Protocols
Protocol for Sample Preparation of Photosystem II for XAS
This protocol is adapted for preparing highly active Photosystem II (PSII) membrane particles suitable for XAS analysis.[18]
Materials:
-
Fresh spinach leaves
-
Grinding buffer (50 mM MES-NaOH pH 6.0, 400 mM sucrose, 100 mM NaCl, 2 mM MgCl₂, 1 M glycinebetaine)
-
Washing buffer (50 mM MES-NaOH pH 6.0, 100 mM sucrose, 20 mM NaCl, 5 mM MgCl₂)
-
Resuspension buffer (50 mM MES-NaOH pH 6.0, 400 mM sucrose, 10 mM NaCl, 10 mM CaCl₂)
-
Triton X-100 solution (20% w/v)
-
Centrifuge and rotor
-
Homogenizer
-
XAS sample holders
Procedure:
-
Homogenization: Homogenize fresh spinach leaves in ice-cold grinding buffer.
-
Filtration: Filter the homogenate through multiple layers of cheesecloth to remove large debris.
-
Centrifugation: Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C to pellet the chloroplasts.
-
Washing: Resuspend the pellet in washing buffer and centrifuge again at 5,000 x g for 10 minutes at 4°C.
-
Lysis: Resuspend the pellet in a small volume of resuspension buffer and add Triton X-100 solution to a final concentration of 0.4% (w/v). Incubate on ice for 30 minutes with gentle stirring.
-
Isolation of PSII Membranes: Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Final Resuspension: Resuspend the pellet of PSII membrane particles in the resuspension buffer to a final chlorophyll (B73375) concentration of 2-5 mg/mL.
-
Sample Loading: Load the concentrated PSII sample into XAS sample holders and freeze immediately in liquid nitrogen.
General Protocol for XAS Data Collection at the Mn K-edge
This protocol outlines the general steps for acquiring XANES and EXAFS data for this compound-containing proteins at a synchrotron facility.
Instrumentation:
-
Synchrotron beamline with a double-crystal monochromator (e.g., Si(111) or Si(220))[19][20]
-
Fluorescence detector (e.g., multi-element Germanium detector)[20]
-
Cryostat for maintaining low sample temperatures (e.g., 20 K)[20]
Procedure:
-
Energy Calibration: Calibrate the monochromator energy using a Mn foil standard. The first inflection point of the Mn K-edge for the foil is typically set to 6539.0 eV.
-
Sample Mounting: Mount the frozen protein sample in the cryostat, ensuring good thermal contact.
-
Data Acquisition Mode: Collect data in fluorescence mode, as protein samples are typically dilute.
-
XANES Scan Parameters:
-
Pre-edge region (e.g., 6440-6530 eV): 5-10 eV steps.
-
Edge region (e.g., 6530-6570 eV): 0.2-0.5 eV steps.[20]
-
Post-edge region (e.g., 6570-6640 eV): 1-2 eV steps.
-
-
EXAFS Scan Parameters:
-
Scan from ~50 eV below the edge to ~800-1000 eV above the edge.
-
Use k-space stepping (e.g., 0.05 Å⁻¹ steps) for the EXAFS region to ensure constant data point spacing in momentum space.
-
-
Multiple Scans: Collect multiple scans for each sample to improve the signal-to-noise ratio. Average the scans after checking for reproducibility and potential radiation damage.
-
Radiation Damage Monitoring: Monitor for X-ray induced photoreduction by checking for changes in the edge position or spectral features between successive scans. If damage is observed, move to a fresh spot on the sample.[4]
General Protocol for EXAFS Data Analysis
This protocol provides a general workflow for the analysis of EXAFS data from this compound-containing proteins.
Software:
-
Data processing software (e.g., Athena, Artemis, SixPack)
Procedure:
-
Data Averaging and Calibration: Average the raw fluorescence data and calibrate the energy scale using the Mn foil standard.
-
Background Subtraction: Remove the pre-edge background by fitting a polynomial or a Victoreen function.[21]
-
Normalization: Normalize the data to an edge jump of one by extrapolating a polynomial fit from the post-edge region back to the absorption edge.[21]
-
Conversion to k-space: Convert the energy scale to photoelectron wavevector (k) space. The EXAFS function, χ(k), is then extracted.[21]
-
k-weighting: Apply a k-weighting (typically k², or k³) to the χ(k) data to amplify the oscillations at higher k-values.[21]
-
Fourier Transform: Perform a Fourier transform of the k-weighted χ(k) data to obtain the radial distribution function in R-space. This provides a pseudo-radial distribution of atoms around the absorbing Mn atom.[21]
-
Curve Fitting: Fit the EXAFS data in either k-space or R-space using theoretical standards calculated from programs like FEFF. The fitting process refines parameters such as coordination number, interatomic distance, and the Debye-Waller factor (a measure of disorder).
Visualizations of Pathways and Workflows
Catalytic Cycles
Caption: The Kok Cycle of the Oxygen-Evolving Complex in Photosystem II.
References
- 1. researchgate.net [researchgate.net]
- 2. An e.x.a.f.s. study of the this compound O2-evolving complex in purified Photosystem II membrane fractions. The S1 and S2 states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mn K-Edge XANES and Kβ XES Studies of Two Mn–Oxo Binuclear Complexes: Investigation of Three Different Oxidation States Relevant to the Oxygen-Evolving Complex of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and oxidation state changes of the photosystem II this compound complex in four transitions of the water oxidation cycle (S0 --> S1, S1 --> S2, S2 --> S3, and S3,4 --> S0) characterized by X-ray absorption spectroscopy at 20 K and room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen-evolving complex - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Non-heme this compound catalase – the ‘other’ catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oxidized (3,3) state of this compound catalase. Comparison of enzymes from Thermus thermophilus and Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound catalase peroxide disproportionation: determination of this compound oxidation states during turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. Toward the assignment of the this compound oxidation pattern in the water-oxidizing complex of photosystem II: a time-dependent DFT study of XANES energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. X-ray spectroscopy-based structure of the Mn cluster and mechanism of photosynthetic oxygen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Resolution Mn EXAFS of the Oxygen-Evolving Complex in Photosystem II: Structural Implications for the Mn4Ca Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EXAFS comparison of the dithis compound core structures of this compound catalase, arginase, and this compound-substituted ribonucleotide reductase and hemerythrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation protocols for high-activity photosystem II membrane particles of green algae and higher plants, pH dependence of oxygen evolution and comparison of the S2-state multiline signal by X-band EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. millenia.cars.aps.anl.gov [millenia.cars.aps.anl.gov]
- 20. Mn K-Edge X-ray Absorption Studies of Oxo- and Hydroxo-manganese(IV) Complexes: Experimental and Theoretical Insights into Pre-Edge Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Protocol for Quantifying Manganese in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction Manganese (Mn) is an essential trace element vital for a multitude of biological processes, including antioxidant defense, metabolism, bone formation, and neurotransmission.[1][2] It serves as a critical cofactor for numerous enzymes, such as this compound superoxide (B77818) dismutase (MnSOD), arginase, and glutamine synthetase.[1][3][4] Given its importance, the levels of Mn in the body are tightly regulated, as both deficiency and excess can lead to severe physiological dysfunction, including neurological disorders and liver disease.[1][5] Therefore, accurate quantification of this compound in biological tissues is crucial for toxicological studies, nutritional research, and the development of therapeutics for this compound-related pathologies. This document provides detailed protocols for sample preparation and analysis of this compound in biological tissues using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), and colorimetric methods.
Data Presentation: this compound Concentrations in Human Tissues
The following table summarizes typical this compound concentrations found in various human tissues and fluids under normal physiological conditions. These values can serve as a reference baseline for experimental studies.
| Biological Matrix | Mean Concentration | Reference Range | Citations |
| Whole Blood | - | 4 - 15 µg/L | [4][5][6][7] |
| Serum / Plasma | ~1.16 µg/L | 0.4 - 0.85 µg/L (Serum) | [4][7] |
| Liver | ~1.3 mg/kg | - | [1][6] |
| Pancreas | ~1.1 mg/kg | - | [1][6] |
| Kidney | ~0.98 mg/kg | - | [1][6] |
| Bone | ~1.0 mg/kg | - | [1][6] |
| Brain | - | 0.16 - 0.46 mg/kg | [1] |
Concentrations are reported on a wet weight basis.
Experimental Workflow
The general workflow for quantifying this compound in biological tissues involves sample collection, preparation (homogenization and digestion), and subsequent analysis by an appropriate instrumental technique.
Caption: General experimental workflow for this compound quantification.
Experimental Protocols
1. Sample Preparation
Care must be taken at all stages to avoid contamination with exogenous this compound.[8] Using trace metal-free labware and reagents is highly recommended.
1.1. Tissue Collection and Storage
-
Collect tissue samples using clean surgical tools.
-
For immediate analysis, proceed to homogenization.
-
For long-term storage, samples can be stored at -20°C or lower.[9] Samples can be preserved for up to 6 months by adjusting the pH to less than 2 with concentrated nitric acid.[10]
1.2. Homogenization and Drying
-
Thaw frozen samples on ice.
-
Weigh the wet tissue. A portion may be taken for drying to determine the water content, allowing for results to be reported on a dry-weight basis.
-
To dry, place the tissue in a constant-temperature oven at 60-70°C until a constant weight is achieved.[11][12]
-
Homogenize the tissue (wet or dry) in a suitable buffer (e.g., PBS) or directly for acid digestion using a mechanical homogenizer. Ensure the sample is thoroughly blended to assure uniformity.[13]
2. Protocol for Acid Digestion of Tissues
Acid digestion is performed to destroy the organic matrix, leaving the inorganic elements in solution for analysis.[14][15] This procedure should be performed in a fume hood with appropriate personal protective equipment.
2.1. Reagents
-
Concentrated Nitric Acid (HNO₃), trace metal grade.
-
Hydrogen Peroxide (H₂O₂), 30%, trace metal grade.
-
Deionized Water (18 MΩ·cm).
2.2. Microwave-Assisted Digestion (Recommended) Microwave digestion is rapid and performed in a closed system, which minimizes contamination and analyte loss.[16][17]
-
Accurately weigh approximately 0.2 - 0.5 g of homogenized tissue into a clean microwave digestion vessel.[13]
-
Carefully add 5 mL of concentrated nitric acid to the vessel.[13]
-
If the tissue has a high lipid content, cautiously add 1-2 mL of 30% hydrogen peroxide.[18][19]
-
Seal the vessels and place them in the microwave digestion system.
-
Set the microwave program according to the manufacturer's instructions for biological tissues. A typical program involves ramping to a temperature of 180-200°C and holding for 15-20 minutes.
-
After digestion and cooling, carefully open the vessels in the fume hood.
-
Dilute the digestate to a final volume (e.g., 25 or 50 mL) with deionized water in a volumetric flask. The sample is now ready for analysis.
2.3. Hot Block Digestion
-
Accurately weigh approximately 0.2 - 0.5 g of homogenized tissue into a digestion tube.
-
Add 5 mL of concentrated nitric acid. Allow the samples to sit for at least 1 hour at room temperature to reduce initial reactivity.[19]
-
Place the tubes in a digestion block and heat to 95°C for 2 hours.[19]
-
Cool the samples and carefully add 2-4 mL of 30% H₂O₂.[19]
-
Return the tubes to the hot block and continue digesting for at least 1 more hour at 95°C.[19]
-
The final solution should be clear and colorless or pale yellow.
-
Cool the digestate and dilute to a final volume with deionized water.
3. Protocol for Quantification by ICP-MS
ICP-MS offers high sensitivity and is suitable for detecting trace levels of this compound.[20]
-
Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer.
-
Standard Preparation: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from a certified 1000 mg/L Mn stock solution. Dilute the standards in the same acid matrix as the digested samples (e.g., 2% nitric acid).[13]
-
Analysis:
-
Set up and optimize the ICP-MS instrument according to the manufacturer's guidelines for this compound (m/z 55).
-
Introduce an internal standard (e.g., Yttrium, Rhodium) online to correct for matrix effects and instrument drift.[21]
-
Aspirate the blank, calibration standards, and digested tissue samples.
-
Construct a calibration curve by plotting the intensity of the this compound signal against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve, ensuring to account for the initial tissue weight and final dilution volume.
-
4. Protocol for Quantification by GFAAS
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) provides excellent sensitivity for this compound analysis and requires only a small sample volume.[22][23]
-
Instrumentation: An Atomic Absorption Spectrometer with a graphite furnace atomizer and a deuterium (B1214612) arc background corrector.[22]
-
Standard Preparation: Prepare calibration standards as described for ICP-MS. The technique of standard additions may be used to overcome matrix effects.[22]
-
Analysis:
-
Install a this compound hollow-cathode lamp and set the wavelength to 279.5 nm.[14]
-
Optimize the furnace temperature program for drying, charring (ashing), and atomization. A typical program might be: drying at 120°C, charring at 800-1400°C, and atomization at 2200-2400°C.[22]
-
Inject a small volume (10-20 µL) of the blank, standards, and diluted sample digestate into the graphite tube.
-
Initiate the temperature program and record the peak absorbance.
-
Calculate the this compound concentration in the samples based on the calibration curve.
-
5. Protocol for Colorimetric Quantification
Colorimetric assays can be a simpler, high-throughput alternative, though they may be less sensitive and more prone to interference.[24][25] The following is based on the formaldoxime (B1209246) method.
-
Reagents:
-
Formaldoxime reagent.
-
Ascorbic acid solution (to reduce interfering ions).
-
Alkaline buffer solution.
-
This compound standard solutions.
-
-
Analysis:
-
Pipette a known volume of the diluted sample digestate into a microplate well or cuvette.
-
Add ascorbic acid solution to each well and mix.
-
Add the alkaline buffer, followed by the formaldoxime reagent. In an alkaline solution, this compound ions react to form a colored complex.[25]
-
Incubate for the recommended time (e.g., 10-20 minutes) to allow for color development.[26]
-
Measure the absorbance at the appropriate wavelength (typically ~450-490 nm) using a spectrophotometer or plate reader.
-
Quantify the this compound concentration by comparing the sample absorbance to a standard curve prepared in the same manner.
-
This compound-Dependent Signaling and Metabolic Pathways
This compound is indispensable as a cofactor for enzymes central to metabolism and cellular defense. Its role is particularly prominent in the mitochondria, where it is a key component of MnSOD, the primary enzyme responsible for detoxifying superoxide radicals produced during oxidative phosphorylation.[1][3]
Caption: Key enzymatic pathways requiring this compound as a cofactor.
References
- 1. Frontiers | Gut to brain: essential micronutrient and trace element this compound transport, function and toxicity [frontiersin.org]
- 2. This compound in biology - Wikipedia [en.wikipedia.org]
- 3. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. This compound - Health Professional Fact Sheet [ods.od.nih.gov]
- 5. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Toxicity Upon Overexposure: a Decade in Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inductively coupled plasma mass spectrometry determination of hepatic copper, this compound, selenium, and zinc concentrations in relation to sample amount and storage duration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emrsolutions.com [emrsolutions.com]
- 11. NEMI Method Summary - B-9001-95 (CV-AAS) [nemi.gov]
- 12. Sample Preparation | CFAES Agricultural and Environmental Testing Core [u.osu.edu]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. rocker.com.tw [rocker.com.tw]
- 16. academic.oup.com [academic.oup.com]
- 17. biospectra.us [biospectra.us]
- 18. researchgate.net [researchgate.net]
- 19. www2.gov.bc.ca [www2.gov.bc.ca]
- 20. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 21. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 22. Flameless atomic absorption spectrophotometric determination of this compound in rat brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of this compound in biological materials by electrothermal atomic absorption spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A simple colorimetric determination of the this compound content in photosynthetic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Manganese in Lithium-Ion Battery Cathodes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of manganese in various cathode materials for lithium-ion batteries. It includes a comparative analysis of key performance metrics, detailed experimental protocols for synthesis and characterization, and visual representations of underlying mechanisms and workflows.
Introduction to this compound-Based Cathodes
This compound is a critical element in the development of next-generation lithium-ion batteries, offering a compelling balance of high energy density, enhanced safety, and lower cost compared to cobalt-based cathodes.[1][2] Its abundance in the earth's crust further positions it as a sustainable alternative.[3] This document focuses on three primary classes of this compound-based cathodes: Lithium this compound Oxide (LMO), Lithium Nickel this compound Cobalt Oxide (NMC), and high-voltage Lithium this compound Nickel Oxide (LMNO).
-
Lithium this compound Oxide (LMO, LiMn₂O₄): This cathode material is known for its three-dimensional spinel structure, which facilitates high rate capabilities and good thermal stability.[1][4] However, it can suffer from capacity fading due to this compound dissolution and the Jahn-Teller distortion effect.[1]
-
Lithium Nickel this compound Cobalt Oxide (NMC, LiNiₓMnᵧCo₂O₂): NMC cathodes are among the most commercially successful, offering a versatile platform where the ratio of nickel, this compound, and cobalt can be tuned to optimize for energy density, power density, or cycle life.[5][6][7] In this layered structure, nickel is the primary driver of capacity, this compound provides structural stability, and cobalt enhances rate capability and reduces cation mixing.[7][8]
-
Lithium this compound Nickel Oxide (LMNO, LiNi₀.₅Mn₁.₅O₄): As a high-voltage spinel material, LMNO operates at around 4.7 V, enabling higher energy densities.[9][10][11] Its stable three-dimensional structure also contributes to a long cycle life and excellent thermal stability, making it suitable for high-power applications.[10][11]
Data Presentation: Comparative Analysis of this compound-Based Cathodes
The following table summarizes the key quantitative performance metrics for various this compound-based cathode materials, providing a basis for comparison.
| Cathode Material | Nominal Voltage (V vs. Li/Li⁺) | Theoretical Specific Capacity (mAh/g) | Practical Specific Capacity (mAh/g) | Energy Density (Wh/kg) | Key Advantages | Key Disadvantages |
| LMO (LiMn₂O₄) | 4.0 - 4.1[4] | ~148[12][13] | 100 - 120[4][14] | ~150[15] | High power capability, good thermal stability, low cost[1] | Capacity fading, Mn dissolution, Jahn-Teller distortion[1] |
| NMC111 (LiNi₁/₃Mn₁/₃Co₁/₃O₂) | 3.6 - 3.7[6][14] | ~278 | 150 - 160[14] | 150 - 220[16] | Balanced performance, good cycle life | Lower energy density than Ni-rich variants |
| NMC532 (LiNi₀.₅Mn₀.₃Co₀.₂O₂) | 3.6 - 3.7[14] | ~278 | >160[14] | Higher than NMC111 | Good balance of energy and stability | Higher cost than LMO |
| NMC622 (LiNi₀.₆Mn₀.₂Co₀.₂O₂) | 3.6 - 3.7[14] | ~278 | >170[14] | Higher than NMC532 | Higher energy density | Compromised thermal stability vs. lower Ni |
| NMC811 (LiNi₀.₈Mn₀.₁Co₀.₁O₂) | 3.6 - 3.7[5] | ~278 | 180 - 200 | Highest among NMCs | High energy density[17] | Lower thermal stability, shorter cycle life[6] |
| LMNO (LiNi₀.₅Mn₁.₅O₄) | ~4.7[9][11] | ~147[11] | 115 - 135[9] | High due to high voltage | High voltage and energy density, excellent thermal stability[11] | Electrolyte decomposition at high voltage |
| Li-rich NMC (xLi₂MnO₃·(1-x)LiMO₂) | >3.7[18] | >300 | >250[19][20] | >900[21] | Very high specific capacity[19][20] | Voltage fade, capacity degradation, low initial Coulombic efficiency[18][19][20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of various this compound-based cathodes and their subsequent electrochemical characterization.
Synthesis of Cathode Materials
This protocol describes the synthesis of LiMn₂O₄ nanoparticles using a sol-gel method with a chelating agent.[22][23]
Materials:
-
Lithium Chloride (LiCl) or Lithium Acetate (B1210297) (Li(CH₃COO))
-
This compound (II) Chloride Tetrahydrate (MnCl₂·4H₂O) or this compound (II) Acetate (Mn(CH₃COO)₂)
-
Citric acid (C₆H₈O₇) or Poly(acrylic acid) (PAA) as a chelating agent[24]
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of the lithium salt and this compound salt in deionized water in a beaker with vigorous stirring. The molar ratio of Li:Mn should be 1:2.
-
Add the chelating agent (e.g., citric acid) to the solution. The molar ratio of the chelating agent to total metal ions is typically 1:1.
-
Continuously stir the solution at room temperature until a clear and homogeneous solution is formed.
-
-
Gel Formation:
-
Heat the solution to 60-80°C while stirring to facilitate the formation of a gel.[23]
-
Continue heating until a viscous gel is obtained.
-
-
Drying:
-
Transfer the gel to a drying oven and dry at 120°C for 12 hours to remove the solvent.[23]
-
-
Calcination:
-
Grind the dried gel into a fine powder.
-
Place the powder in a furnace and perform a two-step calcination process: first at 400°C for 5 hours, followed by a second step at 750-800°C for 10 hours in an air atmosphere.[22][23]
-
Allow the furnace to cool down to room temperature naturally. The resulting black powder is LiMn₂O₄.
-
This protocol details the synthesis of LiNi₁/₃Mn₁/₃Co₁/₃O₂ (NMC111) using a hydroxide (B78521) co-precipitation method.[6][25]
Materials:
-
Nickel (II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
This compound (II) sulfate monohydrate (MnSO₄·H₂O)
-
Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)
-
Sodium hydroxide (NaOH) as a precipitating agent
-
Ammonium hydroxide (NH₄OH) as a chelating agent
-
Lithium carbonate (Li₂CO₃) or Lithium hydroxide (LiOH)
-
Deionized water
Procedure:
-
Precursor Synthesis (Mixed Metal Hydroxide):
-
Prepare an aqueous solution of NiSO₄, MnSO₄, and CoSO₄ with a molar ratio of 1:1:1.
-
In a separate vessel, prepare a solution of NaOH and NH₄OH.
-
In a continuously stirred tank reactor maintained at 50-60°C, simultaneously add the metal sulfate solution and the NaOH/NH₄OH solution.
-
Maintain a constant pH of around 11.5 during the reaction.[6]
-
Continuously stir for several hours to allow for the precipitation of the mixed metal hydroxide precursor, Ni₁/₃Mn₁/₃Co₁/₃(OH)₂.
-
Filter, wash the precipitate with deionized water to remove impurities, and dry in a vacuum oven at 80-120°C overnight.[25]
-
-
Lithiation and Calcination:
-
Thoroughly mix the dried precursor powder with a lithium source (e.g., Li₂CO₃) with a slight excess of lithium (e.g., 2-5 mol%) to compensate for lithium loss at high temperatures.[25]
-
Perform a two-step calcination process: pre-calcine the mixture at 500-550°C for 5 hours, followed by a final calcination at 850-900°C for 12 hours in an air or oxygen atmosphere.[25]
-
After cooling, the resulting black powder is NMC111.
-
This protocol describes a solid-state synthesis route for the high-voltage spinel LMNO.[3][26][27]
Materials:
-
Lithium carbonate (Li₂CO₃) or Lithium hydroxide (LiOH·H₂O)
-
Nickel (II) oxide (NiO) or Nickel acetate (Ni(CH₃COO)₂)
-
This compound (IV) oxide (MnO₂) or this compound acetate (Mn(CH₃COO)₂)
Procedure:
-
Precursor Mixing:
-
Weigh stoichiometric amounts of the lithium, nickel, and this compound precursors.
-
Thoroughly mix the powders using a mortar and pestle or ball milling to ensure homogeneity.
-
-
Calcination:
-
A two-step solid-state reaction is often employed. First, react the nickel and this compound precursors at a lower temperature (e.g., 500°C) to form a mixed Ni-Mn oxide.[15]
-
Mix the resulting oxide with the lithium source and perform a high-temperature calcination at 800-900°C for 10-15 hours in an air atmosphere.[26][27]
-
An additional annealing step at a lower temperature (e.g., 600°C) for several hours can improve the electrochemical performance.[3][27]
-
Allow the furnace to cool slowly to room temperature.
-
Electrochemical Characterization
The following protocols are for the fabrication of coin cells and the electrochemical testing of the synthesized this compound-based cathode materials.
Materials:
-
Synthesized active cathode material (LMO, NMC, or LMNO)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., Polyvinylidene fluoride, PVDF)
-
Solvent (e.g., N-Methyl-2-pyrrolidone, NMP)[9]
-
Aluminum foil (current collector)
Procedure:
-
Binder Solution Preparation: Dissolve PVDF in NMP to form a binder solution (e.g., 5-10 wt%).[28]
-
Slurry Formulation:
-
In a typical formulation, mix the active material, conductive agent, and binder in a weight ratio of 8:1:1 or 90:5:5.[4]
-
First, dry-mix the active material and conductive carbon until a homogeneous powder is obtained.
-
Add this powder mixture to the PVDF binder solution and mix thoroughly using a planetary mixer or a magnetic stirrer until a uniform and viscous slurry is formed.[9]
-
-
Electrode Casting:
-
Cast the slurry onto a piece of aluminum foil using a doctor blade with a set thickness.
-
Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.[29]
-
-
Electrode Punching:
-
Punch circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried cathode sheet.
-
Measure the mass loading of the active material on each electrode.
-
Materials:
-
Prepared cathode disc
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard microporous membrane)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (case, spacer, spring)
-
Crimping machine
Procedure (to be performed in an argon-filled glovebox):
-
Place the cathode disc in the center of the coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Add the spacer disc and then the spring.
-
Carefully place the cap on top and transfer the assembly to the crimping machine.
-
Crimp the coin cell to ensure it is properly sealed.[20][29]
a) Cyclic Voltammetry (CV):
-
Purpose: To study the redox reactions and phase transitions of the cathode material.[18]
-
Procedure:
-
Connect the assembled coin cell to a potentiostat.
-
Set the voltage window appropriate for the material (e.g., 3.0-4.3 V for LMO/NMC, 3.5-5.0 V for LMNO).
-
Apply a slow scan rate (e.g., 0.1 mV/s) for several cycles to observe the characteristic oxidation and reduction peaks.[21]
-
b) Galvanostatic Charge-Discharge Cycling:
-
Purpose: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.
-
Procedure:
-
Connect the coin cell to a battery cycler.
-
Set the charge and discharge current rates (C-rates). A 1C rate corresponds to a full charge or discharge in one hour.
-
Set the voltage cut-off limits as in the CV test.
-
Cycle the cell for a desired number of cycles (e.g., 100 cycles) and record the capacity and efficiency for each cycle.
-
c) Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance and charge transfer kinetics of the battery.[30][31]
-
Procedure:
-
Connect the cell to a potentiostat with an EIS module.
-
Set the frequency range (e.g., 100 kHz to 0.1 Hz) and the AC amplitude (e.g., 5-10 mV).
-
Perform the measurement at a specific state of charge (e.g., fully charged or discharged).
-
Analyze the resulting Nyquist plot to determine the different resistance components.
-
Visualizations: Diagrams of Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important logical relationships and experimental processes related to this compound-based cathodes.
Caption: Workflow for synthesis and characterization of Mn-based cathodes.
Caption: Roles of Ni, Mn, and Co in NMC cathodes.
Caption: Degradation mechanism of LMO cathodes.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental measurement and analysis methods of cyclic voltammetry for lithium batteries [esst.cip.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 5. archipel.uqam.ca [archipel.uqam.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. lnclibattery.com [lnclibattery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. eszoneo.com [eszoneo.com]
- 19. CN101609882A - Lithium ion battery cathode slurry and preparation method thereof - Google Patents [patents.google.com]
- 20. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of Voltammetry in Lithium Ion Battery Research [jecst.org]
- 22. researchgate.net [researchgate.net]
- 23. Unraveling the Mechanism and Practical Implications of the Sol-Gel Synthesis of Spinel LiMn2O4 as a Cathode Material for Li-Ion Batteries: Critical Effects of Cation Distribution at the Matrix Level - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. n-bri.org [n-bri.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. The Preparation Method Of Battery Cathode Slurry [tobmachine.com]
- 29. nanomaterialpowder.com [nanomaterialpowder.com]
- 30. metrohm.com [metrohm.com]
- 31. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Manganese in Steel Alloys: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of manganese in steel alloys using spectrophotometry. This method is widely applicable in quality control for steel manufacturing and in various research settings where the elemental composition of steel is critical.
Introduction
This compound is a key alloying element in steel, contributing to its strength, hardness, and wear resistance. Accurate determination of its concentration is crucial for ensuring the desired properties of the final product. Spectrophotometry offers a robust, cost-effective, and widely accessible method for this purpose. The underlying principle involves the oxidation of this compound(II) ions, present in the dissolved steel sample, to the intensely colored permanganate (B83412) ion (MnO₄⁻). The absorbance of the resulting purple solution is then measured, which is directly proportional to the this compound concentration according to the Beer-Lambert Law.[1] Two primary oxidation methods are commonly employed: the periodate (B1199274) method and the persulfate method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound in steel.
| Parameter | Periodate Method | Persulfate Method |
| Oxidizing Agent | Potassium periodate (KIO₄) | Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) with a silver nitrate (B79036) catalyst |
| Optimal Wavelength (λmax) | 525 nm[1][2] | 525 nm[1] |
| Color of Solution | Purple (Permanganate ion, MnO₄⁻)[1][3] | Purple (Permanganate ion, MnO₄⁻) |
| Linear Range | Typically up to 36 µg/mL of this compound(II)[2] | Dependent on experimental conditions |
| Potential Interferences | High concentrations of chromium and cerium can interfere.[4] | Chloride ions can interfere, but this can be controlled with mercuric ion.[5] |
| Stability of Color | Stable for at least 24 hours if excess periodate is present.[5] | Stable |
| Acid Medium | Nitric acid, often with phosphoric acid to complex iron(III) ions.[1][2][3] | A mixture of sulfuric, nitric, and phosphoric acids is often used.[6] |
Experimental Protocols
General Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 0.5-1.0 g of the steel sample into a 250 mL beaker.
-
Dissolution: In a fume hood, add 50 mL of 1:1 nitric acid (HNO₃) to the beaker. Heat the mixture gently to facilitate the dissolution of the steel.[1][3]
-
Oxidation of Carbon: After the steel has dissolved, add approximately 1 g of ammonium persulfate ((NH₄)₂S₂O₈) and boil for 10-15 minutes to oxidize any carbon present in the steel.[3]
-
Removal of Nitrogen Oxides: Gently boil the solution to expel any nitrogen oxides that may have formed.[4]
Method A: Periodate Oxidation
-
Acidification and Complexation: To the prepared sample solution, add 5-10 mL of 85% phosphoric acid (H₃PO₄). This prevents the precipitation of iron phosphates and complexes any yellow ferric ions that would interfere with the colorimetric measurement.[3]
-
Oxidation: Add 0.5 g of potassium periodate (KIO₄) to the solution.[3]
-
Color Development: Gently boil the solution for 5-10 minutes to ensure complete oxidation of Mn²⁺ to MnO₄⁻, indicated by the development of a stable purple color.[3]
-
Dilution: Cool the solution to room temperature and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 525 nm using a spectrophotometer.[1][2] Use a reagent blank (containing all reagents except the steel sample) to zero the instrument.
-
Calibration: Prepare a series of standard this compound solutions and treat them with the same periodate oxidation procedure to construct a calibration curve of absorbance versus this compound concentration.
-
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
Method B: Persulfate Oxidation
-
Acidification: To the prepared sample solution, add a mixture of sulfuric acid (H₂SO₄), nitric acid (HNO₃), and phosphoric acid (H₃PO₄).[6]
-
Catalyst Addition: Add a few drops of silver nitrate (AgNO₃) solution (typically 0.1 M) to act as a catalyst.
-
Oxidation: Add 1-2 g of ammonium persulfate ((NH₄)₂S₂O₈) to the solution.
-
Color Development: Gently heat the solution to boiling for about a minute. The purple color of the permanganate ion will develop.
-
Dilution: Cool the solution to room temperature and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 525 nm using a spectrophotometer.[1] A reagent blank should be used to zero the instrument.
-
Calibration: Prepare a series of standard this compound solutions and subject them to the same persulfate oxidation procedure to create a calibration curve.
-
Calculation: Determine the this compound concentration in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound in steel using the periodate method.
Caption: Chemical reaction for the oxidation of this compound(II) to Permanganate by Periodate.
References
- 1. Lab 6 – Chemistry 262 – Quantitative Analysis [fe2.openlcc.net]
- 2. Study on the Determination of this compound in Alloy Steel Materials by Spectrophotometry | Scientific.Net [scientific.net]
- 3. celinaschools.org [celinaschools.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for Manganese-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The use of earth-abundant and low-toxicity manganese in catalysis has garnered significant attention as a sustainable alternative to precious metal catalysts. This compound complexes exhibit remarkable versatility, catalyzing a wide array of organic transformations with high efficiency and selectivity. These application notes provide detailed protocols and data for key organic synthesis reactions utilizing this compound-based catalysts, including C-H activation, oxidation, reduction, and cross-coupling reactions.
This compound-Catalyzed C-H Alkenylation of Indoles
The direct functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex organic molecules. This compound catalysts have emerged as effective promoters of C-H activation, enabling the alkenylation of heterocycles such as indoles.
Application Note: C2-Alkenylation of N-Pyrimidylindoles with Alkynes
This protocol describes the this compound-catalyzed C2-alkenylation of N-pyrimidylindoles with a variety of terminal and internal alkynes. The reaction proceeds with high regioselectivity and stereoselectivity, yielding the corresponding (E)-alkenylindoles. The pyrimidyl directing group can be readily removed post-reaction. The addition of a catalytic amount of acid is crucial for selectivity towards the alkenylation product over a competing [2+2+2] cyclization.[1][2][3]
Data Presentation: Substrate Scope of Mn-Catalyzed C2-Alkenylation of Indoles [1][2][3]
| Entry | Indole (B1671886) Substrate | Alkyne | Product | Yield (%) |
| 1 | N-Pyrimidylindole | Phenylacetylene | 85 | |
| 2 | N-Pyrimidylindole | 1-Hexyne | 78 | |
| 3 | 5-Methoxy-N-pyrimidylindole | Phenylacetylene | 82 | |
| 4 | 5-Fluoro-N-pyrimidylindole | 4-Tolylacetylene | 75 | |
| 5 | N-Pyrimidylindole | 1-Phenyl-1-propyne | 68 | |
| 6 | N-Pyrimidylindole | Diphenylacetylene | 72 |
Experimental Protocol: General Procedure for C2-Alkenylation of Indoles[1][2][3][4]
Materials:
-
N-Pyrimidyl-protected indole (1.0 equiv)
-
Alkyne (1.2 equiv)
-
MnBr(CO)₅ (10 mol%)
-
Dicyclohexylamine (B1670486) (Cy₂NH) (20 mol%)
-
Acetic Acid (20 mol%)
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the N-pyrimidyl-protected indole (0.2 mmol), MnBr(CO)₅ (0.02 mmol, 10 mol%), dicyclohexylamine (0.04 mmol, 20 mol%), and acetic acid (0.04 mmol, 20 mol%).
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Add the alkyne (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C2-alkenylated indole.
Catalytic Cycle: Proposed Mechanism for C-H Alkenylation
The proposed catalytic cycle begins with the deprotonation of the indole C2-H by a this compound complex, assisted by the amine base, to form a five-membered manganacycle intermediate. Coordination of the alkyne to the this compound center, followed by migratory insertion into the Mn-C bond, generates a seven-membered manganacycle. Protonolysis by acetic acid then releases the alkenylated indole product and regenerates the active this compound catalyst.[1][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound catalyzed C-H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring Manganese Uptake in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Manganese (Mn) is an essential trace element crucial for various physiological processes, yet it becomes toxic at elevated concentrations, leading to a neurological disorder known as manganism. Understanding the mechanisms of this compound uptake at the cellular level is vital for toxicology studies, drug development, and research into neurodegenerative diseases. This document provides detailed protocols and application notes for several established techniques used to measure this compound uptake in cultured cells.
Fluorescence-Based Assays
Fluorescence-based methods offer high-throughput capabilities and are relatively cost-effective for quantifying intracellular this compound. These assays typically rely on the principle of fluorescence quenching or enhancement upon the probe's interaction with this compound ions.
Cellular Fura-2 (B149405) this compound Extraction Assay (CFMEA)
The CFMEA is a high-throughput method that quantifies total cellular this compound by measuring the quenching of Fura-2 fluorescence.[1][2][3][4] Fura-2, a fluorescent dye traditionally used for calcium imaging, exhibits a change in fluorescence upon binding to this compound at its Ca2+-isosbestic point (excitation at 360 nm), which allows for the specific measurement of Mn without interference from calcium at this wavelength.[4]
Principle: After exposing cells to this compound, extracellular Mn is washed away. The cells are then lysed with a detergent, releasing intracellular Mn into a solution containing Fura-2. The amount of fluorescence quenching is proportional to the this compound concentration, which is determined by comparing the signal to a standard curve.[2][4]
Advantages:
-
High-throughput compatible (96-well format).[1]
-
Cost-effective compared to atomic spectroscopy methods.[2]
-
High sensitivity, capable of measuring extracted Mn levels from 0.1 µM to 10 µM.[4]
Disadvantages:
-
It is a cell-lethal, endpoint assay.[2]
-
Potential interference from other divalent cations that can bind to Fura-2, although Ca2+ and Mg2+ show negligible influence at concentrations below 10 µM.[1][4]
Experimental Workflow for CFMEA
Caption: Workflow for the Cellular Fura-2 this compound Extraction Assay (CFMEA).
Detailed Protocol: CFMEA
Materials:
-
Cultured mammalian cells (e.g., murine striatal cells, primary cortical astrocytes).[1][3]
-
96-well tissue culture plates.
-
This compound (II) chloride (MnCl₂) stock solution (e.g., 100 mM).
-
Phosphate-Buffered Saline (PBS), ultra-pure.
-
Fura-2 (cell-impermeable) stock solution (1 mM).
-
Triton X-100.
-
Normalization assay kit (e.g., Quant-iT™ PicoGreen for dsDNA or BCA for protein).[1][3]
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-40,000 cells per well in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.
-
This compound Exposure: Aspirate the culture medium and expose cells to various concentrations of MnCl₂ (e.g., 0, 25, 50, 100, 200 µM) in fresh culture medium for a defined period (e.g., 4 hours).[4][5]
-
Washing: Rapidly terminate the exposure by aspirating the Mn-containing medium. Wash the cells three times with 200 µL of ice-cold PBS per well to remove all extracellular and membrane-bound this compound.[1] This step is critical for accuracy.[1]
-
Extraction: Prepare the extraction buffer: 0.5 µM Fura-2 and 0.1% Triton X-100 in PBS.[1][4] Add 100 µL of this buffer to each well.
-
Incubation: Incubate the plate for at least 1 hour at the appropriate temperature for the cell line (e.g., 33°C or 37°C) to ensure complete cell lysis and Mn extraction.[1][4]
-
Fluorescence Measurement: Measure the fluorescence on a plate reader with excitation at 360 nm and emission at 535 nm.[1][2]
-
Standard Curve: Prepare a Mn-Fura-2 standard curve on the same plate. In cell-free wells, add 99 µL of extraction buffer and 1 µL of MnCl₂ stock dilutions to generate a final concentration range (e.g., 0-100 µM).[1]
-
Normalization: After reading fluorescence, perform a normalization assay to account for variations in cell number per well. This can be done by quantifying dsDNA (e.g., PicoGreen) or total protein (e.g., BCA assay).[1][3]
-
Data Analysis: Calculate the percentage of maximum fluorescence quenching for each sample. Determine the this compound concentration by interpolating from the standard curve. Normalize this value to the DNA or protein content of the corresponding well.
Calcein (B42510) Quenching Assay
The Calcein quenching assay is another method to estimate the influx of labile intracellular this compound. Calcein-AM, a cell-permeable dye, is cleaved by intracellular esterases to become fluorescent calcein, which is retained in the cytoplasm. This compound ions entering the cell can quench calcein's fluorescence.[6][7]
Principle: Cells are pre-loaded with Calcein-AM. Upon exposure to this compound, the influx of Mn²+ into the cytoplasm leads to a concentration-dependent decrease in calcein fluorescence, which can be monitored in real-time or as an endpoint measurement.[6]
Experimental Protocol: Calcein Quenching
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash cells with a suitable buffer (e.g., HBSS). Load cells with 2 µM Calcein-AM in buffer for 30 minutes at 37°C.
-
Washing: Wash cells twice to remove extracellular Calcein-AM.
-
Baseline Measurement: Measure the baseline fluorescence (Ex: 485 nm, Em: 535 nm).
-
This compound Exposure: Add MnCl₂ at various concentrations to the wells.
-
Kinetic or Endpoint Reading: Measure the fluorescence immediately in kinetic mode for a set duration (e.g., 30 minutes) or as a single endpoint measurement after a fixed incubation time.[6]
-
Data Analysis: Express the data as a percentage of the initial baseline fluorescence. A decrease in fluorescence indicates this compound uptake.
Atomic Spectroscopy and Mass Spectrometry
These methods provide the highest sensitivity and specificity for elemental analysis, serving as the "gold standard" for quantifying total cellular this compound.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique capable of detecting metals at concentrations as low as parts-per-quadrillion. It is considered a definitive method for quantifying total cellular this compound content.[2][4][8]
Principle: After exposure and washing, cells are collected and digested using strong acids and heat to break down all organic matter. The resulting solution, containing the elemental ions, is introduced into the ICP-MS. The sample is nebulized and passed through a high-temperature argon plasma, which ionizes the atoms. A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.[9][10]
Advantages:
-
Extremely high sensitivity and specificity.[4]
-
Ability to perform multi-elemental analysis simultaneously.[4][10]
-
Considered a gold standard for metal quantification.[2]
Disadvantages:
-
Sample preparation is labor-intensive and involves hazardous materials (strong acids).[12]
-
Low throughput compared to fluorescence assays.[4]
Experimental Workflow for ICP-MS
Caption: General workflow for measuring cellular this compound using ICP-MS.
Detailed Protocol: ICP-MS Analysis
Materials:
-
Cultured cells.
-
Trace metal-free concentrated nitric acid (HNO₃).
-
Trace metal-free deionized water.
-
Microwave digestion system or heating block.
-
ICP-MS instrument.
Procedure:
-
Cell Preparation: Plate cells and expose them to this compound as described in the CFMEA protocol (Steps 1-2).
-
Washing and Collection: Wash cells thoroughly three times with ice-cold PBS.[13] Detach cells using trypsin or a cell scraper.
-
Cell Counting: Pellet the cells by centrifugation. Resuspend in a known volume of PBS and count an aliquot to determine the total number of cells.
-
Digestion: Transfer the remaining cell pellet to a digestion vessel. Add a small volume of concentrated nitric acid (e.g., 4 mL for ~100 mg of sample).[12]
-
Heating: Digest the samples using a microwave digestion system or by heating on a block until the solution is clear.[12] This step must be performed in a fume hood with appropriate safety precautions.
-
Dilution: After cooling, dilute the digested sample to a final volume with trace metal-free deionized water to bring the acid concentration to an appropriate level for the instrument (e.g., 2-5%).
-
ICP-MS Analysis: Analyze the samples on the ICP-MS. Generate a standard curve using certified this compound standards prepared in the same acid matrix.
-
Data Analysis: Quantify the this compound concentration in the samples against the standard curve. Normalize the results to the initial cell count to express the data as mass of Mn per cell (e.g., pg/cell).[9][14]
Radiotracer Assays
Radiotracer assays using isotopes like ⁵⁴Mn provide a direct and highly sensitive way to measure the uptake, efflux, and accumulation of this compound.
Principle: Cells are incubated with a medium containing a known concentration and specific activity of a this compound radioisotope (e.g., ⁵⁴Mn).[13] After incubation, extracellular radioactivity is removed by washing. The amount of this compound taken up by the cells is then quantified by measuring the radioactivity of the cell lysate using a gamma counter.[13]
Advantages:
-
Very high sensitivity.
-
Direct measurement of this compound transport.
-
Allows for kinetic studies (uptake and efflux).[15]
Disadvantages:
-
Requires handling of radioactive materials and specialized facilities/licenses.
-
Generates radioactive waste.
-
⁵⁴Mn has a long half-life (312 days), requiring careful management.[16][17]
Detailed Protocol: ⁵⁴Mn Uptake Assay
Materials:
-
Cultured cells.
-
⁵⁴MnCl₂ solution (known specific activity).[13]
-
Scintillation fluid and gamma counter.
Procedure:
-
Cell Plating: Plate cells in multi-well plates and allow them to attach.
-
Uptake Medium Preparation: Prepare the uptake medium by adding a known amount of ⁵⁴MnCl₂ to the culture medium to achieve the desired final Mn concentration and specific activity (e.g., 100 µM MnCl₂ containing 2.633 nCi ⁵⁴Mn/mL).[13]
-
This compound Exposure: Replace the culture medium with the ⁵⁴Mn-containing uptake medium and incubate for various time points.
-
Washing: Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold PBS containing a high concentration of non-radioactive MnCl₂ or EDTA to displace non-specifically bound isotope.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).
-
Quantification: Transfer the cell lysate to a scintillation vial. Measure the radioactivity using a gamma counter.
-
Normalization: Determine the protein concentration of the lysate from a parallel well to normalize the radioactivity counts (e.g., cpm/mg protein).
-
Data Analysis: Convert the radioactivity counts (cpm) to moles of this compound taken up, using the specific activity of the uptake medium.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described techniques.
| Technique | Parameter | Typical Value / Range | Cell Type Example | Reference |
| CFMEA | Detection Range | 0.1 µM - 10 µM (in extract) | Murine Striatal Cells | [4] |
| Mn Exposure | 0 µM - 200 µM | Murine Striatal Cells | [4] | |
| Fura-2 Conc. | 0.5 µM | Murine Striatal Cells | [1][4] | |
| ICP-MS | Uptake (AuNPs) | 3 - 45 pg/cell | MCF-7 | [9][14] |
| LOD (in solution) | 0.002–0.086 μg/L | Industrial Cell Lines | [10] | |
| Radiotracer (⁵⁴Mn) | Km (Low Affinity) | ~50 µM | Rabbit Erythrocytes | [18] |
| Km (High Affinity) | 0.4 µM | Rabbit Reticulocytes | [18] | |
| Exposure | 100 µM | Z310, RBE4, N27, PC12 | [13] | |
| Calcein Quenching | Mn Exposure | 0.5 mM - 1 mM | S-DMT1 Cells | [6] |
Cellular this compound Transport Pathways
This compound uptake into cells is a complex process mediated by several transporters, many of which also transport other divalent metals like iron (Fe²⁺), zinc (Zn²⁺), and calcium (Ca²⁺).[19][20] Understanding these pathways is crucial for interpreting uptake data.
-
Divalent Metal Transporter 1 (DMT1): A primary transporter for non-transferrin-bound iron, DMT1 is also a major route for Mn²⁺ entry.[19]
-
ZIP Transporters (ZIP8 and ZIP14): Members of the Zrt-/Irt-like protein family, particularly ZIP8 and ZIP14, are significant importers of Mn²⁺.[19]
-
Transferrin Receptor (TfR): A small fraction of this compound can be oxidized to Mn³⁺, bind to transferrin, and enter the cell via TfR-mediated endocytosis.[19]
-
Calcium Channels: Voltage-gated Ca²⁺ channels can mediate the influx of Mn²⁺, especially in excitable cells like neurons.[19]
Caption: Major pathways for this compound entry into cultured mammalian cells.
References
- 1. Cellular Fura-2 this compound Extraction Assay (CFMEA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective this compound ionophore that enables nonlethal quantification of cellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular fura-2 this compound extraction assay (CFMEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel high-throughput assay to assess cellular this compound levels in a striatal cell line model of Huntington’s disease confirms a deficit in this compound accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An improved protocol for ICP-MS-based assessment of the cellular uptake of metal-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. biospectra.us [biospectra.us]
- 13. This compound Accumulates Primarily in Nuclei of Cultured Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound uptake and release by cultured human hepato-carcinoma (Hep-G2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anatomy, functionality, and neuronal connectivity with this compound radiotracers for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. radiacode.com [radiacode.com]
- 18. Mechanisms of this compound transport in rabbit erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Gut to brain: essential micronutrient and trace element this compound transport, function and toxicity [frontiersin.org]
- 20. A hierarchy of this compound competition and entry in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Manganese in Specialty Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is a critical alloying element in a wide array of specialty alloys, profoundly influencing their mechanical properties, microstructure, and performance characteristics. Its versatile role extends from enhancing the strength and toughness of steels to improving the corrosion resistance of aluminum alloys and imparting unique damping capabilities to copper-based systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the production and characterization of various specialty alloys, including high-manganese steels, aluminum-manganese alloys, copper-manganese (B8546573) alloys, and high-entropy alloys.
High-Manganese Steels (Hadfield Steel)
High-manganese steels, particularly austenitic this compound steel or Hadfield steel (typically containing 11-14% Mn and 1.0-1.4% C), are renowned for their exceptional work-hardening properties, high toughness, and excellent wear resistance under severe impact conditions.[1][2][3]
Applications:
-
Mining and construction equipment (e.g., crusher jaws, grinding mills, excavator buckets)[1]
-
Railway components (e.g., frogs, crossings)[1]
-
Shot blasting equipment
-
Military armor plates[3]
Quantitative Data: Composition and Mechanical Properties
The chemical composition and mechanical properties of various grades of austenitic this compound steel castings are detailed in the ASTM A128 standard.
| ASTM A128 Grade | C (%) | Mn (%) | Si (max %) ** | P (max %) ** | Yield Strength (MPa) | Tensile Strength (MPa) | Elongation (%) | Hardness (Brinell) |
| A | 1.05-1.35 | 11.0 min | 1.00 | 0.07 | 345 - 415 | ~965 | ~50 | 190 (as-quenched) |
| B-2 | 1.05-1.20 | 11.5-14.0 | 1.00 | 0.07 | - | - | - | - |
| C | 1.05-1.35 | 11.5-14.0 | 1.00 | 0.07 | - | - | - | - |
Data sourced from
Experimental Protocols
This protocol outlines the solution annealing and quenching process critical for achieving the desired austenitic microstructure and mechanical properties of Hadfield steel.[4][5]
Objective: To dissolve carbides that may have precipitated during casting and cooling, resulting in a tough, single-phase austenitic matrix.
Materials and Equipment:
-
Hadfield steel casting
-
High-temperature furnace with controlled atmosphere capabilities
-
Quench tank (water)
-
Tongs and appropriate personal protective equipment (PPE)
Procedure:
-
Heating:
-
Place the casting in the furnace and heat slowly to a temperature between 200°C and 700°C at a rate of approximately 120°C per hour.[4]
-
Hold at 700°C for 3 hours to ensure uniform temperature distribution.[4]
-
Increase the furnace temperature to the austenitizing temperature, typically between 1000°C and 1100°C, at a rate of 120°C per hour.[4][5]
-
-
Soaking:
-
Hold the casting at the austenitizing temperature for a sufficient time to ensure complete dissolution of carbides and achieve a homogeneous austenitic structure. A general guideline is 1 hour per inch of casting thickness, with an additional hour of soaking time.[4]
-
-
Quenching:
-
Post-Treatment:
-
The steel is now in its toughest, most ductile state. No further tempering is required.
-
Aluminum-Manganese Alloys (3xxx Series)
Aluminum-manganese alloys, designated as the 3xxx series, are non-heat-treatable alloys where this compound (up to 1.5%) is the primary alloying element.[6][7] These alloys are characterized by moderate strength, excellent formability, and high corrosion resistance.[6][8]
Applications:
Quantitative Data: Composition and Mechanical Properties
The chemical composition of common 3xxx series aluminum alloys is governed by standards such as ISO 209-1.[6][9][10]
| Alloy Designation | Mn (%) | Cu (%) | Mg (%) | Si (max %) ** | Fe (max %) ** | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) |
| 3003 | 1.0-1.5 | 0.05-0.20 | - | 0.6 | 0.7 | 110 - 240 | 40 - 210 | 1.1 - 28 |
| 3004 | 1.0-1.5 | 0.25 max | 0.8-1.3 | 0.3 | 0.7 | - | - | - |
| 3105 | 0.3-0.8 | 0.30 max | 0.2-0.8 | 0.6 | 0.7 | - | - | - |
Experimental Protocols
This protocol describes the investment casting (lost-wax) process for producing complex shapes from 3xxx series aluminum alloys.[8][11][12][13][14]
Objective: To create a near-net-shape casting with high dimensional accuracy and a good surface finish.
Materials and Equipment:
-
3xxx series aluminum alloy ingot
-
Wax injection molding machine
-
Refractory ceramic slurry and sand
-
Furnace for wax burnout and mold preheating
-
Melting furnace for aluminum
-
Pouring ladle
-
Shell removal equipment (e.g., hammer, high-pressure water jet)
-
Finishing tools (e.g., grinding, sandblasting)
Procedure:
-
Pattern Creation: Inject molten wax into a die to create a precise replica of the desired part.
-
Assembly: Attach multiple wax patterns to a central wax sprue, forming a "tree."
-
Shell Building:
-
Dip the wax tree into a ceramic slurry.
-
Coat the wet slurry with fine refractory sand.
-
Allow the layer to dry completely.
-
Repeat this process to build a multi-layered ceramic shell of sufficient thickness.
-
-
Dewaxing: Place the ceramic shell in a furnace to melt and drain the wax, leaving a hollow mold.
-
Mold Preheating: Heat the empty ceramic mold to a specific temperature to remove any residual wax and to reduce thermal shock during casting.
-
Melting and Pouring: Melt the 3xxx series aluminum alloy in a separate furnace and pour the molten metal into the preheated ceramic mold.
-
Cooling and Solidification: Allow the molten aluminum to cool and solidify within the mold.
-
Shell Removal: Break away the ceramic shell from the aluminum casting.
-
Finishing: Cut the individual parts from the sprue and perform any necessary finishing operations such as grinding, sandblasting, or machining.
Copper-Manganese Damping Alloys
Copper-manganese alloys, typically containing 50-70% this compound, exhibit exceptionally high damping capacity, making them effective in attenuating vibrations and noise.[15][16][17] The damping mechanism is associated with the movement of twin boundaries in the martensitic phase.[15][17]
Applications:
-
Vibration damping components in machinery
-
Noise reduction in transportation systems[16]
-
High-fidelity audio equipment[17]
-
Propellers for marine applications
Quantitative Data: Damping Capacity and Mechanical Properties
The damping capacity of Cu-Mn alloys is highly sensitive to composition and heat treatment.
| Alloy Composition (wt.%) | Heat Treatment | Damping Capacity (ψ, %) | Tensile Strength (MPa) | Elongation (%) |
| Cu-60Mn | Quenched from 1093 K, Aged at 723 K for 1 hr | 30 - 50 | 380 - 550 | 20 - 30 |
| Cu-60Mn-0.7Ti | Quenched from 1093 K, Aged at 723 K | High and stable | - | - |
| Cu-50Mn-1.1Fe-1.1Ni-1.1Al | Quenched from 1093 K, Aged at 723 K | Decreases with natural aging | - | - |
Data sourced from[15]
Experimental Protocols
This protocol describes a method for quantifying the damping capacity of a material by analyzing its free vibration response.[18][19][20][21][22]
Objective: To calculate the logarithmic decrement and damping ratio of a Cu-Mn alloy sample.
Materials and Equipment:
-
Cu-Mn alloy test specimen of defined geometry
-
Mechanical exciter (to induce initial vibration)
-
Displacement, velocity, or acceleration sensor (e.g., accelerometer)
-
Data acquisition system and software
-
Clamping fixture
Procedure:
-
Sample Preparation: Securely mount the test specimen in the clamping fixture.
-
Excitation: Induce a free vibration in the specimen by applying and then suddenly removing a mechanical force.
-
Data Acquisition: Record the vibration decay of the specimen over time using the sensor and data acquisition system.
-
Data Analysis:
-
From the recorded waveform, identify the amplitudes of two successive peaks in the same direction, let them be A_n and A_(n+1).
-
Calculate the logarithmic decrement (δ) using the formula: δ = ln(A_n / A_(n+1))
-
For lightly damped systems, the damping ratio (ζ) can be approximated as: ζ ≈ δ / (2π)
-
The specific damping capacity (ψ) is related to the logarithmic decrement and can be expressed as a percentage.
-
This compound-Containing High-Entropy Alloys (HEAs)
High-entropy alloys are a novel class of materials composed of five or more principal elements in near-equiatomic concentrations.[23] this compound is a common constituent in many HEAs, such as the well-studied Cantor alloy (FeCoCrMnNi), where it contributes to the formation of a stable face-centered cubic (FCC) solid solution and influences the mechanical properties.[13]
Applications:
-
Aerospace components
-
Cryogenic applications[24]
-
High-temperature structural materials
-
Wear-resistant coatings
Quantitative Data: Mechanical Properties of FeMnCoCr(Ni) HEAs
| Alloy Composition (at.%) | Test Temperature | Yield Strength (MPa) | Tensile Strength (MPa) | Fracture Ductility (%) |
| FeMnCoCr | Room Temperature | - | 757 | 60.5 |
| FeMnCoCr | 227 K (-46°C) | - | 907 | 69.6 |
| Fe40Mn27Ni26Co5Cr2 | Room Temperature | ~400 | ~750 | ~50 |
Experimental Protocols
This protocol details the common laboratory-scale method for producing HEAs.[26][27][28][29][30]
Objective: To produce a homogeneous, cast ingot of a this compound-containing HEA.
Materials and Equipment:
-
High-purity elemental metals (e.g., Fe, Mn, Co, Cr, Ni)
-
Vacuum arc melting furnace with a non-consumable tungsten electrode
-
Water-cooled copper hearth
-
High-purity argon gas
-
Vacuum pump
Procedure:
-
Charge Preparation: Weigh the constituent elements in the desired atomic percentages to achieve the target HEA composition.
-
Furnace Preparation: Place the weighed elements onto the copper hearth within the arc melting chamber.
-
Evacuation and Purging: Evacuate the chamber to a high vacuum and then backfill with high-purity argon gas. Repeat this process several times to minimize atmospheric contamination.
-
Melting:
-
Strike an electric arc between the tungsten electrode and the metal charge to melt the elements.
-
Keep the molten alloy in the liquid state for a sufficient duration to ensure homogenization.
-
-
Re-melting:
-
Allow the ingot to solidify.
-
Flip the ingot over and re-melt it.
-
Repeat this flipping and re-melting process at least five to six times to ensure chemical homogeneity.
-
-
Solidification: Turn off the arc and allow the final ingot to cool and solidify under the argon atmosphere.
General Experimental Protocols
Protocol 5: Tensile Testing of Specialty Alloys (based on ASTM E8/E8M)
This protocol provides a standardized method for determining the tensile properties of this compound-containing specialty alloys.[3][4][15][24][31]
Objective: To measure the yield strength, ultimate tensile strength, and elongation of a metallic material.
Materials and Equipment:
-
Tensile test specimen with standardized dimensions (e.g., dog-bone shape)
-
Universal testing machine with appropriate load cell and grips
-
Extensometer for precise strain measurement
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Measurement: Measure and record the cross-sectional area and gauge length of the tensile specimen.
-
Machine Setup: Install the specimen into the grips of the universal testing machine. Attach the extensometer to the gauge section of the specimen.
-
Testing:
-
Apply a uniaxial tensile load to the specimen at a constant strain rate.
-
Record the load and extension data continuously throughout the test until the specimen fractures.
-
-
Data Analysis:
-
Convert the load-extension data to a stress-strain curve.
-
Determine the yield strength (typically at 0.2% offset), ultimate tensile strength (the maximum stress on the curve), and the total elongation at fracture.
-
Protocol 6: Microstructural Characterization using SEM and EBSD
This protocol outlines the general steps for preparing and analyzing this compound-containing specialty alloys using Scanning Electron Microscopy (SEM) and Electron Backscatter Diffraction (EBSD).
Objective: To examine the microstructure, including grain size, phase distribution, and crystallographic orientation.
Materials and Equipment:
-
Alloy sample
-
Sectioning, mounting, grinding, and polishing equipment[23][32][33][34][35]
-
Chemical etchant (if required)
-
Scanning Electron Microscope (SEM) equipped with an EBSD detector
-
EBSD analysis software
Procedure:
-
Sample Preparation:
-
Sectioning: Cut a representative sample from the bulk material.
-
Mounting: Mount the sample in a conductive resin.
-
Grinding: Grind the sample surface using successively finer abrasive papers (e.g., from 240 to 1200 grit) to achieve a planar surface.
-
Polishing: Polish the sample using diamond suspensions (e.g., 6 µm, 3 µm, 1 µm) to obtain a mirror-like finish.
-
Final Polishing: For EBSD, a final chemo-mechanical polishing step using a colloidal silica (B1680970) suspension is often necessary to remove the last traces of surface deformation.[36]
-
-
SEM Imaging:
-
Place the prepared sample in the SEM chamber.
-
Obtain secondary electron (SE) or backscattered electron (BSE) images to visualize the surface topography and compositional contrast, respectively.
-
-
EBSD Analysis:
-
Tilt the sample to approximately 70° relative to the incident electron beam.
-
Scan the electron beam across the area of interest.
-
The EBSD detector captures the diffraction patterns generated at each point.
-
The software indexes these patterns to determine the crystal structure, phase, and crystallographic orientation at each point.
-
Generate orientation maps, phase maps, and grain boundary maps to analyze the microstructure.
-
Visualizations
Caption: Influence of this compound on Steel Properties.
Caption: Experimental Workflow for Specialty Alloy Development.
Caption: Composition-Processing-Property Relationship in Cu-Mn Alloys.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. faculty.up.edu [faculty.up.edu]
- 4. zwickroell.com [zwickroell.com]
- 5. castingquality.com [castingquality.com]
- 6. ISO 209-1:1989 en [nen.nl]
- 7. Wrought aluminum-manganese alloys (3xxx) [SubsTech] [substech.com]
- 8. What are the steps in the investment casting process - MULAN Casting [mulanmetal.com]
- 9. ISO 209-1:1989 Wrought aluminium and aluminium alloys - Chemical composition and forms of products - Part 1: Chemical composition | Building CodeHub [codehub.building.govt.nz]
- 10. scribd.com [scribd.com]
- 11. rlmcastings.com [rlmcastings.com]
- 12. Investment Casting: A Comprehensive Guide to Precision Aluminum Casting Techniques - Dongrun Casting [dongruncasting.com]
- 13. 3dpcasting.com [3dpcasting.com]
- 14. dl.asminternational.org [dl.asminternational.org]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. sinotech.com [sinotech.com]
- 18. fiveable.me [fiveable.me]
- 19. structuralengineeringsimplified.com [structuralengineeringsimplified.com]
- 20. Damping Ratio Calculation Methods: Logarithmic Decrement vs. Half-Power Bandwidth [eureka.patsnap.com]
- 21. Lab 1: Identification of Damping Using Log Decrement — Wright State University Mechanical Vibration Lab Alpha documentation [josephcslater.github.io]
- 22. scribd.com [scribd.com]
- 23. How to Prepare Metallographic Samples – Complete Step-by-Step Guide (With Expert Tips) - Metkon [metkon.com]
- 24. infinitalab.com [infinitalab.com]
- 25. policycommons.net [policycommons.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. matec-conferences.org [matec-conferences.org]
- 28. High-entropy alloy - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. ASTM E8: The Definitive Explanation of Tensile Testing of Metals [easydur.com]
- 32. worldoftest.com [worldoftest.com]
- 33. leco.com [leco.com]
- 34. Metallographic Sample Preparation: Expert Guide to Perfect Specimens - Metkon [metkon.com]
- 35. nextgentest.com [nextgentest.com]
- 36. cfamm.ucr.edu [cfamm.ucr.edu]
Application Notes and Protocols for Assessing Manganese Neurotoxicity in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Manganese (Mn) is an essential trace metal crucial for various physiological processes, including acting as a cofactor for enzymes involved in oxidative stress and neurotransmitter metabolism.[1][2] However, overexposure to Mn, often through occupational or environmental routes, leads to its accumulation in the brain, particularly in the basal ganglia, resulting in a neurotoxic syndrome known as manganism.[1] This condition presents with Parkinsonian-like motor and neurological symptoms.[1][3] Rodent models are indispensable tools for investigating the mechanisms of Mn-induced neurotoxicity and for developing potential neurotherapeutic strategies.[4] This document provides detailed application notes and protocols for the comprehensive assessment of Mn neurotoxicity in these models, covering behavioral, neurochemical, and histopathological endpoints.
Section 1: Behavioral Assessment of Motor and Cognitive Function
Application Note: Behavioral testing is a cornerstone for assessing the functional consequences of Mn neurotoxicity in rodents. Deficits in locomotor activity, fine motor control, and executive functions are common outcomes of Mn exposure.[5] The selection of behavioral assays should be guided by the specific research question, considering the dose, duration, and developmental stage at which exposure occurs.[5][6][7] For instance, early-life exposure may lead to hyperactivity and attentional dysfunction that persist into adulthood, while later-life exposure often results in locomotor and fine motor defects.[5][8]
Key Behavioral Tests:
-
Open-Field Test: Evaluates general locomotor activity, exploratory behavior, and anxiety-like traits. Mn-exposed rodents may exhibit initial hyperactivity followed by hypokinesia.[8]
-
Rotarod Test: Assesses motor coordination, balance, and motor learning. This is a sensitive test for detecting Mn-induced deficits in fine motor control.
-
Pole Test: Measures bradykinesia and motor coordination by timing the rodent's descent on a vertical pole.
-
Grip Strength Test: Quantifies forelimb muscle strength, which can be compromised by Mn exposure.[8]
Data Presentation: Summary of Expected Behavioral Outcomes
| Behavioral Test | Parameter Measured | Typical Outcome of Mn Neurotoxicity in Rodents | Reference |
| Open-Field Test | Total distance traveled, Rearing frequency, Time in center | Initial hyperactivity, followed by reduced locomotion (hypokinesia).[5][8] | [5][8] |
| Rotarod Test | Latency to fall | Decreased latency to fall, indicating impaired motor coordination and balance.[5] | [5] |
| Pole Test | Time to turn and descend | Increased time to descend, indicating bradykinesia. | [8] |
| Grip Strength | Peak force (grams) | Decreased forelimb grip strength.[8] | [8] |
Experimental Protocol: Rotarod Test
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats) and adjustable speed.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Handle the animals for several days prior to testing to reduce stress.
-
Training Phase (Day 1-2):
-
Place the rodent on the stationary rod for 60 seconds.
-
Begin rotation at a low, constant speed (e.g., 4 RPM) for a 120-second trial. If the animal falls, place it back on the rod. Repeat for 3-4 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing Phase (Day 3):
-
Use an accelerating protocol where the rod speed gradually increases (e.g., from 4 to 40 RPM) over a set period (e.g., 5 minutes).
-
Place the animal on the rod and start the acceleration.
-
Record the latency to fall (in seconds) or the time until the animal passively rotates with the rod for two consecutive revolutions.
-
Perform 3-5 trials with a minimum 15-minute inter-trial interval.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each animal. Compare the results between Mn-exposed and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Section 2: Neurochemical Analysis of Neurotransmitter Systems
Application Note: Mn neurotoxicity is strongly associated with the dysregulation of multiple neurotransmitter systems.[9] The dopaminergic system is a primary target, and Mn exposure can lead to decreased dopamine (B1211576) (DA) release and turnover.[10][11] Additionally, Mn affects the glutamatergic and GABAergic systems.[9][12][13] It can impair glutamate (B1630785) uptake by astrocytes, leading to potential excitotoxicity, and alter GABA levels, which may contribute to motor deficits.[1][12][13] Neurochemical analysis, typically using High-Performance Liquid Chromatography (HPLC), is essential for quantifying these changes in specific brain regions like the striatum, substantia nigra, and hippocampus.[3]
Data Presentation: Summary of Neurochemical Alterations
| Brain Region | Neurotransmitter System | Typical Alteration with Mn Exposure | Reference |
| Striatum | Dopaminergic | Initial increase in DA, DOPAC, and HVA, followed by depletion at higher/chronic exposures.[3][10] | [3][10] |
| Striatum | GABAergic | Altered GABA levels (reports vary, showing increases or decreases).[9][12][14] | [9][12][14] |
| Hippocampus | GABAergic | Increased GABA levels.[3] | [3] |
| Astrocytes | Glutamatergic | Impaired glutamate uptake, leading to increased extracellular glutamate.[12][13] | [12][13] |
Experimental Protocol: General Protocol for Neurotransmitter Analysis via HPLC
-
Tissue Collection and Preparation:
-
Rapidly decapitate the rodent and dissect the brain on an ice-cold surface.
-
Isolate the brain regions of interest (e.g., striatum, substantia nigra).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., isoproterenol (B85558) for catecholamines).
-
Use a sonicator or mechanical homogenizer, keeping the sample on ice.
-
-
Centrifugation:
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
Sample Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µL) of the filtered supernatant into the HPLC system equipped with an electrochemical detector (HPLC-ECD) or a mass spectrometer.[15][16][17]
-
The mobile phase composition and column type will vary depending on the neurotransmitters being analyzed.[15] For dopamine, a common mobile phase consists of acetonitrile (B52724) and formic acid.[15]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the neurotransmitters and the internal standard.
-
Calculate the concentration of each neurotransmitter in the sample based on the peak area relative to the standard curve.
-
Normalize the results to the weight of the tissue (e.g., ng/mg of tissue).
-
Section 3: Histopathological and Molecular Assessment
Application Note: Histopathological analysis provides direct evidence of the structural damage caused by Mn in the brain. Key findings include neuronal loss, particularly of dopaminergic neurons in the substantia nigra, and gliosis (activation of astrocytes and microglia), which indicates neuroinflammation.[18][19] Immunohistochemistry (IHC) is a powerful technique used to visualize and quantify these changes. Staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the standard method for assessing the integrity of dopaminergic neurons.[19][20][21] Markers like Glial Fibrillary Acidic Protein (GFAP) are used to detect astrogliosis.[8][21]
Experimental Protocol: Tyrosine Hydroxylase (TH) Immunohistochemistry
This protocol describes a standard procedure for fluorescent IHC staining of TH in free-floating brain sections.[22][23][24]
-
Tissue Perfusion and Fixation:
-
Anesthetize the rodent deeply and perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the dissected brain in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.
-
-
Sectioning:
-
Freeze the brain and cut coronal sections (e.g., 40 µm thick) containing the substantia nigra or striatum using a cryostat or a sliding microtome.[25]
-
Collect sections in a cryoprotectant solution and store at -20°C.
-
-
Staining Procedure:
-
Wash sections three times in PBS for 5 minutes each.
-
Blocking: Incubate sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[22][23]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against TH (e.g., rabbit anti-TH or chicken anti-TH) diluted in the primary antibody dilution buffer (e.g., 2.5% donkey serum with 0.3% Triton X-100 in PBS).[22][23]
-
Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature with a fluorescently-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted in the dilution buffer. Protect from light.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
-
Mounting and Imaging:
-
Quantification:
-
The number of TH-positive neurons can be estimated using stereological methods (e.g., the optical fractionator) to provide an unbiased count of the total cell population.[25]
-
Section 4: Key Signaling Pathways in this compound Neurotoxicity
Application Note: The neurotoxic effects of this compound are mediated by several interconnected molecular pathways.[4][26][27] Understanding these pathways is critical for identifying therapeutic targets. Key mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, the activation of apoptotic cell death cascades, and the triggering of neuroinflammatory responses.[4][28][29][30]
Visualizations of Signaling Pathways and Workflows
References
- 1. Acute this compound exposure impairs glutamatergic function in a young mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute this compound exposure impairs glutamatergic function in a young mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subacute this compound exposure in rats is a neurochemical model of early this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of this compound-induced neurotoxicity and the pursuit of neurotherapeutic strategies [frontiersin.org]
- 5. Maintaining Translational Relevance in Animal Models of this compound Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of this compound's neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brain deposition and neurotoxicity of this compound in adult mice exposed via the drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Chronic this compound Exposure on Glutamatergic and GABAergic Neurotransmitter Markers in the Nonhuman Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | this compound neurotoxicity: new perspectives from behavioral, neuroimaging, and neuropathological studies in humans and non-human primates [frontiersin.org]
- 12. This compound toxicity in the CNS: the glutamine/glutamate-γ-aminobutyric acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of this compound on Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exposure alters extracellular GABA, GABA receptor and transporter protein and mRNA levels in the developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. Histopathologic Change and Apoptotic Profile in Basal Ganglia of Rat Induced by this compound Administration. [jpatholtm.org]
- 19. This compound Exposure is Cytotoxic and Alters Dopaminergic and GABAergic Neurons within the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. Perinatal this compound exposure: behavioral, neurochemical, and histopathological effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 23. protocols.io [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. 5.6. Tyrosine Hydroxylase Immunohistochemistry [bio-protocol.org]
- 26. mdpi.com [mdpi.com]
- 27. Signaling Pathways Involved in this compound-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular Targets of this compound-Induced Neurotoxicity: A Five-Year Update [mdpi.com]
- 29. Neurotoxicity mechanisms of this compound in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Role of Oxidative Stress in this compound Neurotoxicity: A Literature Review Focused on Contributions Made by Professor Michael Aschner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Predicting Soil Manganese Concentration Using Machine Learning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging machine learning (ML) to predict manganese (Mn) concentrations in soil. This approach offers a rapid and cost-effective alternative to traditional analytical methods, enabling high-throughput screening and large-scale environmental monitoring.
Introduction
This compound is an essential micronutrient for plant growth and a critical element in various biological processes.[1][2] However, both deficiency and toxicity of this compound can adversely affect crop yield and quality.[2][3] Traditional methods for determining soil this compound concentration, while accurate, are often time-consuming and expensive.[4] Machine learning models present a powerful alternative for predicting soil this compound levels by learning complex relationships between various soil properties and this compound content.[5][6] These predictive models can be instrumental in precision agriculture, environmental risk assessment, and understanding the biogeochemical cycling of this compound.
Factors Influencing this compound Availability in Soil
The concentration and bioavailability of this compound in soil are governed by a complex interplay of physicochemical and biological factors. Understanding these factors is crucial for developing accurate predictive models. Key influencing parameters include:
-
Soil pH: This is a primary driver of this compound availability. As soil pH decreases, the solubility and availability of this compound increase.[1][3][7] Conversely, in alkaline soils (pH > 7), this compound is less available.[2]
-
Soil Organic Matter (SOM): Organic matter can form complexes with this compound, reducing its availability in the soil solution.[1][2][3]
-
Redox Conditions (Soil Moisture and Aeration): Poorly drained or waterlogged soils create reducing conditions that can increase the concentration of soluble Mn²⁺.[3][7] Conversely, dry and well-aerated conditions can decrease this compound availability.[3][7]
-
Microbial Activity: Soil microorganisms play a significant role in the oxidation and reduction reactions of this compound, thereby affecting its availability.[3]
-
Presence of Other Elements: High concentrations of other metal micronutrients like iron, copper, and zinc can compete with this compound for plant uptake.[1]
-
Clay Content: The this compound content in soils tends to increase with a higher clay content.[7]
Machine Learning Models for this compound Prediction
A variety of machine learning algorithms have been successfully applied to predict heavy metal concentrations in soil. The choice of model often depends on the nature of the dataset and the specific research question.
-
Tree-Based Ensemble Models: Algorithms like Random Forest (RF), ExtraTrees, and Gradient Boosted Regression Trees have demonstrated superior predictive performance for soil heavy metal concentrations.[4][8][9] These models are robust to overfitting and can handle complex, non-linear relationships between variables.
-
Artificial Neural Networks (ANN): ANNs are powerful tools for modeling intricate patterns in data and have been effectively used to predict this compound concentrations in soil and water.[10][11]
-
Support Vector Machines (SVM): SVMs, particularly Support Vector Regression (SVR), are effective for both classification and regression tasks in soil science.[12][13]
-
Linear Models: While often outperformed by more complex models for this task, linear models can serve as a good baseline for comparison.[4]
A comparative analysis of different models is crucial to select the most suitable one for a given dataset.
The following table summarizes the performance of various machine learning models from the literature for predicting heavy metal concentrations, including this compound, in soil.
| Machine Learning Model | Predicted Element(s) | Key Input Parameters | Performance Metrics | Reference |
| ExtraTrees | Total heavy metal(loid)s | Exchangeable concentration, elemental descriptors, soil properties | R² = 0.90 | [4] |
| Artificial Neural Network (ANN) | This compound (Mn) | 12 soil parameters | MAPE = 2.01%, RMSE = 23.98 | [10] |
| Random Forest (RF) | Lead (Pb), Zinc (Zn) | Sewer waste points, traffic data, soil properties | RMSE decreases with an increasing number of trees | |
| Random Forest (RF) | This compound (Mn) | Sentinel 1A & 2A satellite data | Accuracy = 75% | [14][15] |
| LASSO-GA-BPNN | Ni, Pb, Cr, Hg, Cd, As, Cu, Zn | Remote sensing images (spectral data) | Outperformed SVR and RF | [12][13] |
| Random Forest (RF) | Soil Organic Matter, Clay, Carbonates | Soil spectral data | RPIQ for SOM = 1.93, Clay = 2.56 | [16] |
Abbreviations: R²: Coefficient of Determination; MAPE: Mean Absolute Percentage Error; RMSE: Root Mean Square Error; LASSO-GA-BPNN: Least Absolute Shrinkage and Selection Operator - Genetic Algorithm - Backpropagation Neural Network; RPIQ: Ratio of Performance to Interquartile Distance.
Experimental Protocols
Protocol 1: Soil Sample Collection
This protocol outlines the steps for collecting representative soil samples for this compound analysis.
Materials:
-
Clean shovel, spade, or soil auger
-
Clean plastic bucket
-
GPS device (optional)
-
Sample bags (e.g., polyethylene)
-
Permanent marker
-
Site map
Procedure:
-
Define Sampling Areas: Divide the study site into distinct zones based on factors like land use (agricultural, residential, industrial), topography, or suspected contamination levels.[17]
-
Composite Sampling Strategy:
-
Within each defined area, collect 10-20 subsamples in a random or zig-zag pattern to create a representative composite sample.[18][19]
-
For each subsample, clear any surface debris (leaves, rocks).
-
Use a shovel or auger to collect soil from the desired depth, typically 0-20 cm for topsoil analysis.[20]
-
Place all subsamples from one area into a clean plastic bucket and mix thoroughly.[19]
-
-
Targeted Sampling (Optional): If specific "hotspots" of contamination are suspected, collect individual samples from these locations.[17] Record the precise GPS coordinates for each targeted sample.
-
Sample Labeling:
-
From the mixed composite sample, take approximately 1 pint (about 500g) and place it in a labeled sample bag.[19]
-
Label each bag with a unique sample ID, date, location (and GPS coordinates if available), and sampling depth.
-
-
Sample Storage: Store the collected samples in a cool, dry place until they can be transported to the laboratory for preparation and analysis.
Protocol 2: Soil Sample Preparation
This protocol describes the steps to prepare soil samples for chemical analysis.
Materials:
-
Drying oven
-
2 mm sieve (stainless steel or plastic)
-
Mortar and pestle or mechanical grinder
-
Analytical balance
-
Digestion vessels
Procedure:
-
Drying:
-
Air-dry the soil samples or place them in a drying oven at a temperature not exceeding 90°C until a constant weight is achieved.[20] High temperatures should be avoided to prevent the loss of volatile compounds.
-
-
Sieving:
-
Gently crush the dried soil aggregates using a mortar and pestle.
-
Sieve the soil through a 2 mm sieve to remove stones, roots, and other large debris.[20]
-
-
Homogenization: Thoroughly mix the sieved soil to ensure homogeneity.[20]
-
Storage: Store the prepared soil samples in clean, labeled containers until digestion and analysis.
Protocol 3: Acid Digestion for this compound Analysis (Aqua Regia Method)
This protocol is for extracting this compound from soil samples for analysis by Atomic Absorption Spectrometry (AAS).
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Digestion block or hot plate
-
Volumetric flasks (50 mL)
-
Filter paper (e.g., Whatman No. 41) or centrifuge
Procedure:
-
Weighing: Accurately weigh approximately 1-2 g of the prepared dry soil sample into a clean digestion vessel.[20]
-
Acid Addition:
-
Oxidation:
-
After cooling, add 2 mL of water and 3 mL of 30% H₂O₂.[20]
-
Return the vessel to the heat source to initiate the peroxide reaction.
-
-
Final Digestion: Continue heating until the digestate is clear and free of brown fumes.
-
Dilution:
-
Cool the digestate and quantitatively transfer it to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water.[20]
-
-
Clarification:
-
Filter the diluted sample through Whatman No. 41 filter paper or centrifuge at 2,000-3,000 rpm for 10 minutes to remove particulates.[20]
-
-
Analysis: The sample is now ready for this compound concentration determination using Atomic Absorption Spectrometry (AAS) or another suitable analytical technique.[21]
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow from soil sampling to the final analysis of this compound concentration.
Caption: Workflow from soil sampling to laboratory analysis.
Machine Learning Workflow for Prediction
This diagram outlines the logical steps involved in building a machine learning model to predict soil this compound concentration.
Caption: Machine learning model development workflow.
Logical Relationships of Predictive Factors
This diagram illustrates the key factors influencing soil this compound concentration, which serve as inputs for the machine learning model.
Caption: Factors influencing soil this compound concentration.
References
- 1. This compound in Minnesota soils | UMN Extension [extension.umn.edu]
- 2. stbiologicals.com [stbiologicals.com]
- 3. cropaia.com [cropaia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. openreview.net [openreview.net]
- 6. SOIL - Machine learning and soil sciences: a review aided by machine learning tools [soil.copernicus.org]
- 7. This compound - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 8. An Automated Machine Learning Workflow to Classify Soil Texture for Crop Yield | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. jeb.co.in [jeb.co.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Estimation of Heavy Metal Content in Soil Based on Machine Learning Models [ideas.repec.org]
- 13. Estimation of Heavy Metal Content in Soil Based on Machine Learning Models: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. joiv.org [joiv.org]
- 15. joiv.org [joiv.org]
- 16. Machine Learning and Feature Selection for soil spectroscopy. An evaluation of Random Forest wrappers to predict soil organic matter, clay, and carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pureearth.org [pureearth.org]
- 18. clf.jhsph.edu [clf.jhsph.edu]
- 19. Testing Your Soil for Heavy Metals - Alabama Cooperative Extension System [aces.edu]
- 20. ec.europa.eu [ec.europa.eu]
- 21. azocleantech.com [azocleantech.com]
Application Notes and Protocols: Manganese Dioxide as an Oxidizing Agent in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese dioxide (MnO₂) is a naturally occurring mineral that serves as a powerful oxidizing agent and catalyst in water treatment processes. Its ability to facilitate the removal of a wide range of inorganic and organic contaminants makes it a versatile tool for ensuring water quality. These application notes provide a comprehensive overview of the use of this compound dioxide in water treatment, including its mechanisms of action, quantitative performance data, and detailed experimental protocols for laboratory and pilot-scale studies.
This compound dioxide primarily functions through two mechanisms: direct oxidation and catalytic oxidation. In direct oxidation, MnO₂ itself is consumed as it oxidizes contaminants. In catalytic oxidation, MnO₂ facilitates the transfer of electrons from the contaminant to another oxidant, such as dissolved oxygen or a chemical additive like potassium permanganate (B83412), without being consumed in the process.[1] The efficiency of these processes is influenced by factors such as pH, temperature, the crystalline structure of the MnO₂, and the presence of other dissolved species.[1][2]
Data Presentation: Contaminant Removal Efficiencies
The following tables summarize the removal efficiencies of various contaminants using this compound dioxide under different experimental conditions.
Table 1: Inorganic Contaminant Removal
| Contaminant | Initial Concentration | MnO₂ Type/Dosage | pH | Contact Time | Removal Efficiency (%) | Reference |
| This compound (Mn²⁺) | 10 mg/L | ε-MnO₂ (0.05 g/L) | 7 | 24 h | >99% | [2] |
| This compound (Mn²⁺) | 0.150 - 0.250 mg/L | Pre-oxidation with KMnO₄ followed by filtration | - | 2.8 min | 100% | [3] |
| Arsenic (As(III)) | 100 µg/L | MnO₂ (25 mg/L) with H₂O₂ | - | 30 min | 88% | [4] |
| Arsenic (As(III)) | - | MnO₂ coated sand | - | 3-6 min (half-life) | High | [5] |
| Iron (Fe²⁺) | Up to 25 ppm | This compound Greensand | - | - | High | [6] |
| Hydrogen Sulfide (H₂S) | - | This compound Greensand | - | - | High | [6] |
| Radium | - | This compound Greensand | - | - | High | [1] |
Table 2: Organic Contaminant Removal
| Contaminant | Initial Concentration | MnO₂ Type/Dosage | Co-oxidant | pH | Removal Efficiency (%) | Reference |
| Phenolic Compounds | - | Colloidal MnO₂ | KMnO₄ | Acidic | Significant enhancement | [7][8] |
| Triclosan | - | MnO₂ | KMnO₄ | 5 | Accelerated kinetics | [9] |
| 2-Chlorophenol | - | MnO₂ (30-180 µmol/L) | KMnO₄ | - | Linearly increasing removal | [7] |
| 4-Chlorophenol | - | MnO₂ (30-180 µmol/L) | KMnO₄ | - | Linearly increasing removal | [7] |
| Total Organic Carbon (TOC) | - | Pre-oxidation with KMnO₄ followed by coagulation | - | - | 18% (pre-oxidation only) | [10] |
Experimental Protocols
Protocol 1: Batch Experiment for Contaminant Removal
This protocol outlines a standard procedure for evaluating the efficiency of this compound dioxide in removing a specific contaminant in a batch reactor setup.
1. Materials and Reagents:
-
This compound dioxide (specify crystalline form, e.g., δ-MnO₂)
-
Stock solution of the target contaminant (e.g., 1000 mg/L)
-
Deionized (DI) water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Conical flasks or beakers (e.g., 250 mL)
-
Magnetic stirrer and stir bars
-
pH meter
-
Syringes and filters (e.g., 0.45 µm)
-
Analytical instrument for contaminant quantification (e.g., ICP-OES for metals, GC/MS for organics)
2. Procedure:
-
Prepare a working solution of the target contaminant by diluting the stock solution with DI water to the desired initial concentration (e.g., 10 mg/L).
-
Dispense a known volume of the contaminant solution into a series of conical flasks (e.g., 100 mL).
-
Adjust the pH of the solutions to the desired experimental value using the pH adjustment solutions.
-
Add a pre-weighed amount of this compound dioxide to each flask to achieve the desired dosage (e.g., 1 g/L).
-
Immediately start the magnetic stirrer to ensure the MnO₂ remains suspended.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution (e.g., 2 mL) using a syringe.
-
Filter the aliquot through a 0.45 µm filter to remove the MnO₂ particles.
-
Preserve the filtered sample as required for the specific analytical method.
-
Analyze the concentration of the contaminant in the filtered samples using the appropriate analytical instrument.
-
Calculate the removal efficiency at each time point using the formula: Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial contaminant concentration and Cₜ is the contaminant concentration at time t.
3. Analytical Methods:
-
For Heavy Metals (e.g., Mn, As, Fe): Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) following a standard method such as US EPA Method 200.7 .[11][12][13][14] This method provides determination of metals and trace elements in water and wastes.
-
For Semi-Volatile Organic Compounds (e.g., Phenols, Pesticides): Use Gas Chromatography-Mass Spectrometry (GC/MS) following a standard method such as US EPA Method 525.3 .[15][16][17] This method is suitable for the determination of a wide range of organic compounds in drinking water.
Protocol 2: Column Filtration Experiment
This protocol describes a continuous flow experiment to simulate the performance of a this compound dioxide filter bed.
1. Materials and Reagents:
-
Glass or acrylic column
-
This compound dioxide filter media (e.g., granular MnO₂)
-
Supporting material (e.g., glass beads, sand)
-
Peristaltic pump
-
Tubing
-
Contaminant stock solution
-
DI water
-
Sample collection vials
2. Procedure:
-
Pack the column with a layer of supporting material at the bottom, followed by the desired depth of this compound dioxide filter media. Place another layer of supporting material on top of the MnO₂ bed.
-
Prepare a feed solution containing the target contaminant at the desired concentration.
-
Pump DI water through the column in an upflow direction to remove any fines and to ensure the media is properly wetted and settled.
-
Switch the feed to the contaminant solution and set the peristaltic pump to the desired flow rate.
-
Collect effluent samples at regular time intervals from the column outlet.
-
Analyze the contaminant concentration in the influent and effluent samples using the appropriate analytical methods as described in Protocol 1.
-
Continue the experiment until the effluent concentration of the contaminant reaches a predetermined breakthrough point (e.g., 10% of the influent concentration).
-
The performance of the filter can be evaluated based on the breakthrough curve, which plots the ratio of effluent to influent concentration (C/C₀) versus time or bed volumes treated.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows related to the use of this compound dioxide in water treatment.
References
- 1. manganesesupply.com [manganesesupply.com]
- 2. Significance of MnO2 Type and Solution Parameters in this compound Removal from Water Solution | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Arsenic Removal using this compound Oxide for Arsenic Oxidation Process : Case study - Skovby Waterworks, Denmark - Theseus [theseus.fi]
- 6. starkefiltermedia.com [starkefiltermedia.com]
- 7. [Oxidation of phenolic compounds with permanganate catalyzed by this compound dioxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Water Treatment of this compound Oxides and Organic Matter through Pre-Oxidation and Coagulation/Sedimentation [mdpi.com]
- 11. esslabshop.com [esslabshop.com]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. accustandard.com [accustandard.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming interference in voltammetric manganese analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference issues encountered during the voltammetric analysis of manganese.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during your experiments.
Q1: My this compound peak is distorted or shifted, and the peak height is not reproducible. What could be the cause?
A1: Peak distortion, shifting, and poor reproducibility in this compound voltammetry are often caused by interference from other metal ions present in the sample, which can lead to the formation of intermetallic compounds on the electrode surface. Common interfering ions include zinc (Zn), copper (Cu), lead (Pb), and iron (Fe).
Troubleshooting Steps:
-
Analyze a Standard Solution: Run a standard solution of this compound to ensure your instrument and electrode are functioning correctly.
-
Sample Matrix Analysis: If possible, analyze your sample for the presence of other heavy metals using a technique like Inductively Coupled Plasma (ICP) spectroscopy to identify potential interfering ions.
-
Implement a Mitigation Strategy: Based on the suspected or identified interfering ions, choose an appropriate mitigation strategy from the options detailed below (e.g., addition of zinc ions, using a masking agent, or sample digestion).
Q2: I am analyzing this compound in a complex matrix (e.g., wastewater, biological fluid), and my results are consistently low. Why is this happening?
A2: Complex matrices often contain organic matter, such as surfactants or humic substances, which can adsorb onto the electrode surface. This "fouling" blocks the active sites of the electrode, hindering the electrochemical reaction of this compound and leading to lower than expected signals.
Troubleshooting Steps:
-
Visual Inspection: After a measurement, carefully inspect your electrode. A visible film or discoloration can indicate surface fouling.
-
Electrode Cleaning: Implement a rigorous electrode cleaning procedure between measurements.
-
Sample Pretreatment: The most effective way to combat interference from organic matter is to remove it before the analysis. A wet digestion procedure is highly recommended for samples with high organic content.
Q3: I suspect interference from other metal ions. How can I confirm this and what is the best way to eliminate it?
A3: Interference from other metal ions can be confirmed by a standard addition experiment where a known amount of the suspected interfering ion is added to your sample. A change in the this compound peak shape or position would confirm the interference.
Elimination Strategies:
-
For Intermetallic Compound Interference: The formation of intermetallic compounds, especially in anodic stripping voltammetry (ASV), is a common issue. The addition of a controlled amount of zinc ions to the sample can help prevent the formation of interfering intermetallic compounds.[1]
-
Masking Agents: For specific interfering ions, a masking agent can be used to form a stable complex with the interferent, preventing it from participating in the electrochemical reaction. For example, tartaric acid can be an effective masking agent in certain applications.
-
Choice of Voltammetric Technique: Different voltammetric techniques have varying sensitivities to interferences. For instance, differential pulse polarography (DPP) can sometimes distinguish between the peaks of different metals more effectively than other techniques. Cathodic stripping voltammetry (CSV) can also be more selective for this compound in certain conditions.[2][3]
Q4: Can I use a modified electrode to improve the selectivity for this compound?
A4: Yes, chemically modified electrodes are an excellent strategy for enhancing the selectivity and sensitivity of this compound determination. A common and effective modification is the use of a bismuth film electrode. Bismuth films can be deposited on a glassy carbon or carbon paste electrode and offer a less toxic alternative to mercury electrodes, while providing good resolution for heavy metal peaks.
Quantitative Data on Interferences
The following table summarizes the tolerance limits of common interfering ions in the voltammetric analysis of this compound. The tolerance limit is defined as the maximum concentration ratio of the interfering ion to this compound that causes an error of less than ±5% in the this compound determination.
| Interfering Ion | Voltammetric Technique | Supporting Electrolyte/Conditions | Tolerance Ratio (Interferent:Mn) | Reference |
| Iron (Fe) | Differential Pulse Voltammetry | Ammonia-ammonium chloride buffer (pH 9.6) | 69:1 | [4] |
| Iron (Fe) | Alternating Current Voltammetry | Ammonia-ammonium chloride buffer (pH 9.6) | 63:1 | [4] |
| Chromium (Cr) | Differential Pulse Voltammetry | Ammonia-ammonium chloride buffer (pH 9.6) | > 1:30 | [4] |
| Chromium (Cr) | Alternating Current Voltammetry | Ammonia-ammonium chloride buffer (pH 9.6) | > 1:31 | [4] |
| Lead (Pb) | Cathodic Stripping Voltammetry | pH 7.2 buffer | No interference at equal concentrations | |
| Copper (Cu) | Anodic Stripping Voltammetry | Alkaline borate (B1201080) buffer with added Zn | High tolerance | [1] |
| Zinc (Zn) | Anodic Stripping Voltammetry | Alkaline borate buffer | Used to prevent interference | [1] |
Experimental Protocols
Protocol 1: Wet Digestion of Water Samples for Removal of Organic Interference
This protocol is suitable for preparing water samples with high organic content for voltammetric analysis.
Materials:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Hot plate
-
PTFE beakers
-
Volumetric flasks
Procedure:
-
Sample Preparation: In a fume hood, place 25 mL of the water sample into a 50 mL PTFE beaker.
-
Acidification: Add 2.0 mL of concentrated HNO₃ to the sample.
-
Digestion: Place the beaker on a hot plate and gently heat the sample to a slow boil. Continue heating until the volume is reduced to approximately 5 mL. Do not allow the sample to boil to dryness.
-
Addition of HCl: Remove the beaker from the hot plate and allow it to cool. Add 1.0 mL of concentrated HCl and return the beaker to the hot plate.
-
Final Digestion: Continue heating until the solution is clear and light in color.
-
Dilution: After cooling, quantitatively transfer the digested sample to a 25 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask.
-
Final Volume: Bring the flask to the final volume with deionized water. The sample is now ready for voltammetric analysis.
Protocol 2: Preparation of a Bismuth-Modified Carbon Paste Electrode (Bi-CPE)
This protocol describes the preparation of a Bi-CPE for enhanced selectivity in this compound analysis.
Materials:
-
Graphite (B72142) powder (20 µm)
-
Bismuth oxide (Bi₂O₃)
-
Mineral oil
-
Carbon paste electrode holder
-
Mortar and pestle
Procedure:
-
Prepare Carbon Paste: In a mortar, thoroughly mix 0.7 g of graphite powder with 0.3 g of mineral oil until a homogeneous paste is formed. This is the unmodified carbon paste.
-
Add Bismuth Oxide: To the carbon paste, add 0.1 g of bismuth oxide (10% by weight).
-
Mix Thoroughly: Continue to mix and grind the components with the pestle until the bismuth oxide is evenly distributed throughout the carbon paste, resulting in a uniform, dark-gray paste.
-
Pack the Electrode: Pack a small amount of the bismuth-modified carbon paste into the cavity of the electrode holder. Ensure the paste is packed tightly to avoid air bubbles.
-
Smooth the Surface: Smooth the surface of the electrode by rubbing it on a clean piece of weighing paper until it has a shiny, black appearance. The electrode is now ready for use.
Visualizations
Caption: Workflow for troubleshooting interference in this compound voltammetric analysis.
Caption: Mechanisms of common interferences in voltammetric this compound analysis.
References
- 1. Determination of this compound in water samples by anodic stripping voltammetry | Metrohm [metrohm.com]
- 2. Cathodic stripping voltammetry of trace Mn(II) at carbon film electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound by cathodic stripping voltammetry on a microfabricated platinum thin-film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vhu.edu.vn [vhu.edu.vn]
Technical Support Center: Enhancing the Stability of Manganese-Based Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with manganese-based catalysts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific problems related to the stability of your this compound-based catalysts.
1. Issue: Rapid Decrease in Catalytic Activity
Possible Causes:
-
Catalyst Poisoning: The active sites of the catalyst are blocked by contaminants in the reaction mixture. Common poisons include sulfur and nitrogen compounds.[1][2]
-
Fouling or Coking: Carbonaceous materials or reaction byproducts are depositing on the catalyst surface, physically blocking the active sites.[1][3]
-
Change in this compound Oxidation State: The active this compound species is converting to a less active or inactive oxidation state.[4][5][6]
-
Leaching: The active this compound species is dissolving into the reaction medium.[1]
Troubleshooting Steps:
-
Analyze Feedstock Purity: Ensure all reactants and solvents are of high purity and free from potential poisons.
-
Characterize Spent Catalyst: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants and changes in the this compound oxidation state. Temperature-Programmed Desorption (TPD) can help identify adsorbed species.
-
Optimize Reaction Temperature: High temperatures can accelerate coking.[1] Experiment with lower reaction temperatures to minimize byproduct formation.
-
Modify the Catalyst Support: Using a support with stronger metal-support interactions can help prevent leaching.
-
Consider Catalyst Regeneration: For deactivation by coking, regeneration by controlled oxidation may be possible.[3][7]
2. Issue: Catalyst Deactivation in the Presence of Sulfur-Containing Compounds
Possible Causes:
-
Sulfate (B86663) Deposition: Formation of inactive sulfate species on the catalyst surface.[2][8]
-
Competitive Adsorption: Sulfur compounds compete with reactants for active sites.
Troubleshooting Steps:
-
Feedstock Purification: Implement an upstream trap or purification step to remove sulfur compounds before they reach the catalyst.
-
Doping the Catalyst: Doping the this compound catalyst with other transition metals can enhance its sulfur resistance.[8]
-
Regeneration: For catalysts poisoned by sulfur, oxidative treatment at elevated temperatures can sometimes remove the sulfate species.[9] However, this may also lead to sintering.
3. Issue: Loss of Catalyst Material or Change in Particle Size
Possible Causes:
-
Sintering (Thermal Degradation): High reaction temperatures cause catalyst particles to agglomerate, leading to a loss of active surface area.[1]
-
Leaching: Dissolution of the active this compound phase into the reaction medium, particularly in acidic conditions.[1][6]
Troubleshooting Steps:
-
Control Reaction Temperature: Operate at the lowest effective temperature to minimize sintering.
-
Stabilize with Promoters: The addition of promoters can help to stabilize the catalyst structure and prevent agglomeration.
-
Optimize pH: For reactions in solution, ensure the pH is in a range where this compound oxides are stable. Lowering the Mn oxidation state can lead to poorer stability in acidic conditions.[6]
-
Enhance Metal-Support Interaction: A strong interaction between the this compound species and the support material can reduce leaching.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound catalyst deactivation?
A1: The main deactivation mechanisms for this compound catalysts include:
-
Poisoning: Chemical adsorption of impurities (e.g., sulfur compounds) onto active sites.[1]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface.[1]
-
Thermal Degradation (Sintering): Agglomeration of catalyst particles at high temperatures, reducing the active surface area.[1]
-
Phase Transformation: Conversion of the active catalyst into a less active phase, often involving a change in the this compound oxidation state.[1]
-
Leaching: Dissolution of the active this compound species into the reaction medium.[1]
Q2: How can I improve the thermal stability of my this compound oxide catalyst?
A2: To improve thermal stability and prevent sintering, consider the following:
-
Lowering the operating temperature: This is the most direct way to reduce sintering.
-
Introducing promoters: Adding other metal oxides can act as structural promoters, inhibiting the agglomeration of this compound oxide particles.
-
Using a thermally stable support: Dispersing the this compound oxide on a high-surface-area, thermally stable support like ceria or titania can improve stability.
Q3: My reaction is performed in an acidic medium. How can I prevent my this compound catalyst from dissolving?
A3: this compound oxides are susceptible to dissolution at low pH.[6] To mitigate this:
-
Increase the Mn oxidation state: Higher oxidation states of this compound generally exhibit greater stability in acidic conditions.[6]
-
Dope (B7801613) the catalyst: Introducing more electronegative metal substituents can help to stabilize the this compound oxide against dissolution.[6]
-
Modify the support: Using a support that is stable in acidic conditions and has a strong interaction with the this compound species can help anchor it.
Q4: Is it possible to regenerate a deactivated this compound catalyst?
A4: Yes, regeneration is often possible, depending on the cause of deactivation.
-
Coked catalysts: Can often be regenerated by controlled combustion of the coke deposits in air or a diluted oxygen stream.[3][10]
-
Poisoned catalysts: Regeneration can be more challenging. For sulfur poisoning, a high-temperature oxidation treatment may be effective but risks sintering.[9] Chemical washing with appropriate solvents may also be an option.[7]
-
Sintered catalysts: Sintering is generally irreversible.
Data Presentation
Table 1: Influence of Reaction Conditions on Catalyst Stability
| Parameter | Condition | Effect on Stability | Mitigation Strategy | Reference |
| Temperature | High (> 400°C) | Increased sintering and coking | Operate at lower temperatures; use thermal stabilizers | [1] |
| pH | Low (acidic) | Increased leaching of Mn species | Increase Mn oxidation state; dope with electronegative metals | [6] |
| Feed Impurities | Sulfur Compounds | Poisoning via sulfate formation | Purify feedstock; use sulfur-resistant promoters | [2][8] |
| Water Vapor | Presence | Competitive adsorption on active sites | Use a guard bed to remove water if detrimental | [8] |
Table 2: Performance of Stabilized this compound Catalysts
| Catalyst System | Reaction | Key Stability Feature | Performance Metric | Reference |
| Mn-doped Co/TiO₂ | Fischer-Tropsch | Enhanced anti-coking ability | Maintained activity over extended time-on-stream | [11] |
| Mn/CeO₂ | NH₃ Oxidation | Resistance to deactivation | Gained activity and stabilized after an induction period | [12] |
| MnOₓ grown under illumination | Water Oxidation | Significantly higher stability | Sustained 10 mA/cm² for 18 hours | [13] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to rapidly assess the stability of a catalyst under harsh conditions.
-
Catalyst Loading: Load a fixed amount of the catalyst into a packed bed reactor.
-
Pre-treatment: Activate the catalyst under standard conditions (e.g., reduction in H₂ or calcination in air).
-
Baseline Activity Measurement: Run the desired reaction under standard conditions and measure the initial conversion and selectivity.
-
Stress Conditions: Introduce a deactivating agent or increase the temperature to an elevated level.
-
For thermal stability: Increase the temperature by 100-200°C above the normal operating temperature for a set period (e.g., 12 hours).
-
For poison resistance: Introduce a known concentration of a poison (e.g., 50 ppm H₂S) into the feed stream.
-
-
Post-Stress Activity Measurement: Return to the standard reaction conditions and measure the conversion and selectivity again.
-
Characterization: Characterize the fresh, stressed, and post-reaction catalysts using techniques like BET surface area analysis, XRD, TEM, and XPS to correlate performance changes with physical and chemical properties.
Protocol 2: Leaching Test
This protocol quantifies the amount of active metal lost to the liquid phase during a reaction.
-
Reaction Setup: Perform the catalytic reaction in a batch reactor under the desired conditions.
-
Sampling: At regular time intervals, take a small aliquot of the reaction mixture.
-
Catalyst Separation: Immediately filter the aliquot using a fine-pored syringe filter (e.g., 0.22 µm) to separate the solid catalyst from the liquid phase.
-
Analysis of Filtrate: Analyze the concentration of this compound in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Data Analysis: Plot the concentration of leached this compound as a function of time. A significant increase indicates catalyst leaching.
Visualizations
Caption: Common deactivation pathways for this compound-based catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. A review of Mn-containing oxide catalysts for low temperature selective catalytic reduction of NOx with NH3: reaction mechanism and catalyst deactivation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Preventing manganese precipitation in cell culture media
Welcome to the technical support center for addressing challenges with manganese supplementation in cell culture media. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent and resolve this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound added to cell culture media?
A: this compound (Mn) is an essential trace element that functions as a required cofactor for several enzymes involved in cellular homeostasis and growth.[1] In bioprocessing, particularly with Chinese Hamster Ovary (CHO) cells, this compound is often supplemented to modulate and control the glycosylation patterns of recombinant proteins, such as monoclonal antibodies.[2][3][4][5] Adjusting this compound concentration can influence critical quality attributes like galactosylation, fucosylation, and mannosylation.[4][5][6]
Q2: What is the precipitate I am seeing in my media after adding this compound?
A: When this compound precipitates, it is typically due to the oxidation of the soluble divalent form, Mn(II) or Mn²⁺, to insoluble higher-valence this compound oxides, most commonly this compound dioxide (MnO₂).[7][8] This precipitate usually appears as a brown or black particulate.[9][10]
Q3: What factors cause this compound to precipitate in cell culture media?
A: Several factors can lead to this compound precipitation:
-
High pH: The solubility of this compound is highly dependent on pH. As the pH rises above neutral, especially above pH 8.0, the likelihood of oxidation and precipitation increases significantly.[11][12]
-
High Oxygen Content: An environment with a high redox potential, such as media exposed to air, promotes the oxidation of Mn(II) to Mn(IV).[12]
-
High Concentration: Exceeding the solubility limit of this compound salts, especially in concentrated stock solutions, can lead to precipitation.
-
Interaction with Other Components: The presence of certain ions or buffers in the media can interact with this compound, leading to the formation of insoluble complexes.
-
Temperature Shifts: Extreme temperature changes, such as repeated freeze-thaw cycles of media or supplements, can decrease the stability of dissolved components, leading to precipitation.[13][14]
Q4: Can I use a chelating agent to prevent precipitation?
A: Yes, chelating agents can prevent precipitation by forming a stable, soluble complex with Mn(II) ions.[15][16] However, common chelators like EDTA are not highly specific and will also bind to other essential divalent cations such as calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺), potentially making them unavailable to the cells.[15][17] The use of chelators should be carefully evaluated for its impact on overall cell health and metabolism.
Troubleshooting Guide: Precipitate in Media
If you observe a precipitate after adding this compound to your cell culture medium, follow this guide to identify and resolve the issue.
Step 1: Initial Observation and Diagnosis
-
Characterize the Precipitate: Note the color and nature of the precipitate. A fine brown or black powder is characteristic of this compound dioxide (MnO₂).[9]
-
Check the pH: Immediately measure the pH of the medium where the precipitate has formed. A pH approaching or exceeding 7.8 is a likely cause.
-
Review Preparation Protocol: Carefully review the steps taken during media or supplement preparation. Note the order of addition of components, the concentrations used, and the pH at each step.
Step 2: Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Data & Protocols
Table 1: this compound Solubility vs. pH
This table summarizes the general relationship between pH and the state of this compound in an aqueous solution exposed to air.
| pH Range | Predominant this compound Species | State in Media | Risk of Precipitation |
| < 7.5 | Mn²⁺ (Manganous ion) | Soluble | Low |
| 7.5 - 8.5 | Mn²⁺, MnOH⁺, Mn₂(OH)₃⁺ | Decreasing Solubility | Moderate to High |
| > 8.5 | MnO(OH), MnO₂ | Insoluble Precipitates | Very High |
| Data synthesized from references[11][12]. |
Table 2: Recommended this compound Concentration Ranges
The optimal concentration of this compound is highly dependent on the specific cell line and the desired effect on protein glycosylation.
| Application / Antibody | Recommended Mn Concentration Range (µM) | Reference |
| Anti-α4-integrin Antibody | 0.025 - 10 | [2] |
| rFVIIIFc Polypeptide | 0.03 - 1.8 | [2] |
| General Glycosylation (IgG1) | 0.25 - 1.0 | [5] |
| Fucosylation Reduction | up to 150 | [6] |
| Striatal Cell Lines (Exposure) | 50 - 200 | [1] |
Experimental Protocol: Preparation of a Stabilized this compound(II) Chloride Stock Solution
This protocol describes how to prepare a 100 mM this compound(II) chloride (MnCl₂) stock solution with precautions to minimize the risk of precipitation.
Materials:
-
This compound(II) chloride tetrahydrate (MnCl₂·4H₂O, FW: 197.91 g/mol )
-
Cell culture grade water
-
0.2 µm sterile filter
-
Sterile storage tubes
-
Calibrated pH meter
-
1 N HCl (for pH adjustment, if necessary)
Procedure:
-
Prepare a 100 mM Solution:
-
Weigh out 1.98 g of MnCl₂·4H₂O.
-
In a sterile container, dissolve the powder in ~80 mL of cell culture grade water. Stir gently until fully dissolved. Do not heat the water.[18]
-
Adjust the final volume to 100 mL with cell culture grade water.
-
-
Check and Adjust pH (Optional but Recommended):
-
Measure the pH of the stock solution. It will likely be slightly acidic.
-
If the pH is above 6.0, consider adjusting it to between 4.5 and 5.5 by adding 1 N HCl dropwise. A lower pH in the concentrated stock enhances the stability of the Mn(II) ion.
-
-
Sterile Filtration:
-
Filter the solution through a 0.2 µm sterile filter into a sterile container.[18]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots.
-
Store the aliquots at 2-8°C. Avoid repeated freeze-thaw cycles.[14]
-
Workflow Diagram for Stock Solution Preparation:
Caption: Protocol for preparing a stable MnCl₂ stock solution.
Chemical Pathway: this compound Oxidation
The core issue is the oxidation of soluble this compound(II) to insoluble this compound(IV) oxide. This process is favored by alkaline pH and oxidizing conditions.
Caption: Oxidation pathway of soluble Mn(II) to insoluble MnO₂.
References
- 1. Novel high-throughput assay to assess cellular this compound levels in a striatal cell line model of Huntington’s disease confirms a deficit in this compound accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016196621A1 - this compound supplementation for control of glycosylation in mammalian cell culture process - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ambic.org [ambic.org]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of Bacterial and Fungal Extracellular Products in Transformation of this compound-Bearing Minerals and Its Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthetic this compound Dioxide (chemically precipitated) [tropag.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Removal of Toxic Metabolites—Chelation: this compound Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro and in vivo studies on chelation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Manganese Concentration for Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing manganese (Mn²⁺) concentration in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound concentration a critical parameter in my enzymatic assay?
This compound is an essential cofactor for a variety of enzymes, including kinases, phosphatases, polymerases, and superoxide (B77818) dismutase.[1] It plays a crucial role in catalysis, often by binding to the enzyme's active site and facilitating substrate binding or electron transfer.[2] However, the effect of this compound is highly concentration-dependent. While essential for activity, concentrations that are too high can lead to decreased enzyme fidelity, altered substrate specificity, or outright inhibition of the enzyme.[3][4] Therefore, optimizing the Mn²⁺ concentration is critical for obtaining accurate and reproducible results.
Q2: What is the typical optimal concentration range for this compound in enzymatic assays?
The optimal this compound concentration can vary significantly depending on the specific enzyme, the buffer system, and the presence of other divalent cations like magnesium (Mg²⁺). Generally, concentrations are in the micromolar (µM) to low millimolar (mM) range. For instance, some DNA polymerases show optimal activity at Mn²⁺ concentrations below 1 mM, while others, like human Polymerase η, have an optimal range of 3-5 mM for RNA synthesis.[3][5] It is crucial to empirically determine the optimal concentration for your specific enzyme and assay conditions.
Q3: Can I substitute magnesium (Mg²⁺) with this compound (Mn²⁺) in my assay?
While both are divalent cations and can sometimes be used interchangeably, they are not always equivalent. Many polymerases, for example, can be activated by Mn²⁺, but this often results in lower fidelity compared to Mg²⁺.[3] In some cases, like with certain protein kinases, Mn²⁺ can stabilize the enzyme in an active-like conformation even without nucleotides, a property not observed with Mg²⁺.[2] The choice between Mg²⁺ and Mn²⁺ should be based on the specific enzyme and the experimental goals.
Q4: Does the type of this compound salt (e.g., MnCl₂ vs. MnSO₄) matter?
For most applications where the primary goal is to provide Mn²⁺ as a cofactor, the choice between common salts like this compound chloride (MnCl₂) and this compound sulfate (B86663) (MnSO₄) is unlikely to have a significant impact on enzyme activity, assuming they are of high purity. The key is the final concentration of the Mn²⁺ ion. However, it is good practice to be consistent with the salt used throughout a series of experiments to avoid any potential minor effects from the counter-ion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal Mn²⁺ Concentration: The Mn²⁺ concentration may be too low to effectively activate the enzyme. | Perform a Mn²⁺ titration experiment to determine the optimal concentration for your enzyme under your specific assay conditions. (See Experimental Protocol below). |
| Buffer Interference: Certain buffer components can chelate Mn²⁺, reducing its availability to the enzyme. Tris-HCl is known to weakly interact with Mn²⁺, and phosphate (B84403) buffers can significantly decrease the enzyme's affinity for this compound.[6][7] | Consider using a non-chelating buffer such as HEPES, which has been shown to be more compatible with Mn²⁺-dependent enzymes.[6][7] If you must use a specific buffer, be aware of its potential to chelate Mn²⁺ and adjust the concentration accordingly. | |
| Decreased Enzyme Activity at High Mn²⁺ Concentrations | Inhibition by Excess Mn²⁺: Many enzymes are inhibited by high concentrations of divalent cations. This can be due to non-specific binding or interference with the catalytic mechanism.[4] | Review your Mn²⁺ titration curve to identify the concentration at which activity begins to decrease. Select an optimal concentration from the peak of the activity curve and avoid the inhibitory range. |
| Precipitation in Assay Well | Insolubility of this compound Salts: At high concentrations or in certain buffers (especially phosphate buffers at alkaline pH), this compound salts can precipitate out of solution, often as this compound phosphate or hydroxide. | Ensure all components are fully dissolved before starting the reaction. If precipitation is observed, try lowering the Mn²⁺ concentration or changing the buffer system. Preparing a more concentrated stock of the metal solution and adding a smaller volume to the final reaction can sometimes mitigate this. |
| Inconsistent or Irreproducible Results | Variability in Reagent Preparation: Inconsistent pipetting or preparation of Mn²⁺ stock solutions can lead to variability in the final assay concentration. | Use calibrated pipettes and prepare a single, large batch of Mn²⁺ stock solution to be used across all experiments in a study. Store aliquots at an appropriate temperature to ensure stability. |
| Presence of Chelating Agents: Contaminants such as EDTA from other reagents (e.g., in the enzyme storage buffer) can chelate Mn²⁺. | Check the composition of all reagents for the presence of chelating agents. If necessary, purify the enzyme to remove them or perform dialysis against a buffer without chelators. |
Data Presentation: Optimal this compound Concentrations for Various Enzymes
The following table summarizes experimentally determined optimal Mn²⁺ concentrations for several classes of enzymes. Note that these are starting points, and the optimal concentration for your specific assay should be determined empirically.
| Enzyme Class | Specific Enzyme | Optimal Mn²⁺ Concentration | Notes |
| DNA Polymerases | DNA Polymerase λ | < 1 mM | Inhibited at Mg²⁺ concentrations > 2 mM.[3] |
| DNA Polymerase β | 0.1 - 10 mM | A wide range supports catalysis without significant loss of activity.[3] | |
| Bst and Ф29 DNA Polymerases | 2 - 5 mM | Higher concentrations led to reduced DNA production.[8] | |
| RNA Polymerases | ϕ6 RNA-dependent RNA Polymerase | 2 mM (with 5 mM Mg²⁺) or 5 mM (without Mg²⁺) | Higher concentrations are inhibitory.[4] |
| Human Polymerase η | 3 - 5 mM | Greatly enhances RNA synthesis compared to Mg²⁺.[5] | |
| Kinases | TORC1 | 160 µM (in the presence of 4 mM Mg²⁺) | Mn²⁺ enhances Vmax and decreases the Km for ATP.[9] |
| Phosphatases | Sweet Potato Acid Phosphatase | 0.58 - 1.17 mM | Led to a decrease in Vmax.[10] |
| Dioxygenases | Mn²⁺-dependent Dioxygenase (BLC23O) | Kd = 1.49 ± 0.05 µM (in HEPES buffer) | The dissociation constant (Kd) indicates high affinity at this low concentration.[6][7] |
| Innate Immune Signaling | TANK-binding kinase 1 (TBK1) phosphorylation | 25 µM | Enhances DNA-mediated immune response.[11] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration
This protocol provides a general framework for determining the optimal Mn²⁺ concentration for an enzymatic assay using a spectrophotometric or fluorometric readout.
1. Reagent Preparation:
- Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in a suitable buffer without Mn²⁺. The buffer should be chosen to maintain enzyme stability.
- Substrate Stock Solution: Prepare a concentrated stock solution of the substrate. The final concentration in the assay should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is not limited by substrate availability.
- This compound Stock Solution: Prepare a high-concentration stock solution of MnCl₂ or MnSO₄ (e.g., 1 M) in nuclease-free water. From this, create a series of dilutions to be used for the titration.
- Assay Buffer: Prepare the buffer that will be used for the final reaction (e.g., HEPES, Tris-HCl). This buffer should not contain any Mn²⁺.
2. Assay Setup (96-well plate format): a. Prepare a master mix containing the assay buffer and the substrate at their final desired concentrations. b. In a 96-well plate, add a constant volume of the master mix to each well. c. Add varying volumes of the diluted Mn²⁺ stock solutions to the wells to create a concentration gradient. For example, you could aim for final concentrations ranging from 0 µM to 10 mM. Include a "no Mn²⁺" control. d. Add a constant volume of nuclease-free water to each well to ensure the final reaction volume is the same across all conditions. e. Equilibrate the plate at the optimal reaction temperature for your enzyme (e.g., 5-10 minutes).
3. Initiating and Monitoring the Reaction: a. To start the reaction, add a constant volume of the enzyme stock solution to each well. b. Immediately place the plate in a plate reader and begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength. c. Record data at regular intervals for a set period (e.g., every 30 seconds for 30 minutes).
4. Data Analysis: a. For each Mn²⁺ concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time). b. Plot the initial reaction velocity (V₀) as a function of the Mn²⁺ concentration. c. The optimal Mn²⁺ concentration corresponds to the peak of this curve. Concentrations to the right of the peak that show a decrease in velocity are inhibitory.
Mandatory Visualizations
Caption: Workflow for determining optimal Mn²⁺ concentration.
Caption: Dual role of Mn²⁺ in enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Divalent metal ions control activity and inhibition of protein kinases - Metallomics (RSC Publishing) [pubs.rsc.org]
- 3. For the Better or for the Worse? The Effect of this compound on the Activity of Eukaryotic DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural explanation for the role of Mn2+ in the activity of ϕ6 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Is a Strong Specific Activator of the RNA Synthetic Activity of Human Polη - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound is a physiologically relevant TORC1 activator in yeast and mammals | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound enhances DNA- or RNA-mediated innate immune response by inducing phosphorylation of TANK-binding kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Manganese-Enhanced MRI (MEMRI)
Welcome to the technical support center for Manganese-Enhanced Magnetic Resonance Imaging (MEMRI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and reduce background noise.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background noise in MEMRI?
High background noise in MEMRI, observed as non-specific T1 signal enhancement, can originate from several sources. A primary cause is the systemic distribution of the this compound ion (Mn²⁺), a T₁ contrast agent, to non-target tissues.[1][2][3] After administration, Mn²⁺ is distributed throughout the body and can accumulate in various organs, leading to a generalized increase in T1-weighted signal intensity that can obscure the specific signal from the region of interest.[4] Factors such as the dose of MnCl₂, the timing of the imaging session post-injection, and the animal's physiological state can all influence the level of background enhancement.[5][6]
Q2: How does the concentration of this compound affect the T1 signal and potential for background noise?
The relationship between this compound concentration and T1 signal intensity is complex. As a paramagnetic substance, Mn²⁺ shortens the T1 relaxation time of surrounding water protons, which leads to an increased signal on T1-weighted images.[7] Initially, as the concentration of Mn²⁺ in a tissue increases, the T1 signal intensity also increases. However, at very high concentrations, the T2-shortening effects of this compound can become dominant, leading to a decrease in signal intensity. This biphasic response means that an excessive dose of MnCl₂ not only increases the risk of toxicity but can also lead to suboptimal contrast and potentially higher background noise in regions with high, non-specific uptake.[8] Therefore, it is crucial to use the lowest effective dose to achieve the desired contrast in the target area while minimizing widespread background enhancement.[9]
Q3: What are the typical dosages for MnCl₂ administration to minimize background noise while achieving adequate contrast?
The optimal dosage of MnCl₂ varies depending on the animal model, the target organ, and the specific research question. However, a general principle is to use the lowest dose that provides sufficient contrast. For systemic administration in mice, doses ranging from 9 to 175 mg/kg have been investigated.[5][6] Lower doses (e.g., 9 mg/kg) can detect some structures like the olfactory bulb layers, while higher doses (>88 mg/kg) are needed to visualize cortical layers.[5][6] A subcutaneous injection of 0.2 mmol/kg MnCl₂ has been shown to provide significant contrast enhancement in organs like the liver, kidneys, and heart, while a higher dose of 0.4 mmol/kg was necessary for skeletal muscle.[9] For intraperitoneal injections in rats, a dose of 66 mg/kg of 100 mM MnCl₂ is a common starting point.[10] Fractionated dosing, such as administering smaller doses over several days, has been shown to provide excellent signal contrast while minimizing toxic side effects and animal distress.[11]
Q4: When is the optimal time to perform MRI scanning after MnCl₂ administration to reduce background signal?
The timing of the MRI scan post-injection is critical for maximizing the signal in the region of interest while allowing for the clearance of Mn²⁺ from the blood and non-target tissues, thereby reducing background noise. Following systemic administration, Mn²⁺ levels in the brain parenchyma tend to peak between 24 and 48 hours.[12][13] Imaging within this window often provides the best balance between specific signal enhancement and background signal. Contrast enhancement appears to reach equilibrium around 24 hours after administration.[14] For intraperitoneal injections, imaging can be performed as early as 3 hours and up to 24 hours post-injection.[10] The optimal time can be region-specific; for example, enhancement in the hippocampus is maximized by 6 hours post-injection.[5]
Troubleshooting Guide
Problem: High and diffuse background signal across the entire image.
| Possible Cause | Troubleshooting Steps |
| Excessive MnCl₂ Dosage | Reduce the total administered dose of MnCl₂. Consider performing a dose-response study to determine the optimal concentration for your specific application.[5][6] |
| Incorrect Imaging Time Window | Adjust the time between MnCl₂ administration and the MRI scan. An earlier scan might capture high levels of Mn²⁺ still in circulation, while a much later scan could result in signal loss from the target area. The 24-48 hour window is often optimal for brain imaging.[12][13] |
| Physiological State of the Animal | Ensure animals are healthy and properly hydrated. Liver or kidney dysfunction can impair Mn²⁺ clearance, leading to prolonged high background levels.[15] |
| Improper MnCl₂ Solution Preparation | Verify the tonicity and pH of your MnCl₂ solution. A hypertonic or incorrectly buffered solution can cause physiological stress and altered biodistribution. A common preparation involves a 100 mM MnCl₂ solution buffered to pH 7.4.[10] |
Problem: Low signal-to-noise ratio (SNR) in the region of interest.
| Possible Cause | Troubleshooting Steps |
| Suboptimal MRI Acquisition Parameters | Optimize your pulse sequence parameters. This can include adjusting the repetition time (TR), echo time (TE), flip angle, and number of averages.[16][17] For T1-weighted images, a shorter TR and TE are generally preferred. |
| Insufficient MnCl₂ Dose | If the background signal is low but the specific signal is also weak, consider cautiously increasing the MnCl₂ dose.[9] |
| Incorrect Timing for Target Region | The peak enhancement time can vary between different brain regions or organs.[5] Conduct a time-course experiment to identify the optimal imaging window for your specific region of interest. |
Problem: Image artifacts obscuring the data.
| Possible Cause | Troubleshooting Steps |
| Motion Artifacts | Ensure the animal is securely anesthetized and immobilized during the scan. Use appropriate holders and monitoring. |
| RF Noise (Zipper Artifacts) | Check the integrity of the RF shielding of the scanner room. Ensure the door is properly closed and that no unshielded electronic equipment is active inside. |
| Post-processing Issues | Apply appropriate post-processing noise reduction filters, such as median or Gaussian filters, which can improve image quality without introducing significant artifacts.[18][19] Advanced techniques like wavelet-based denoising can also be effective.[20][21] |
Quantitative Data Summary
Table 1: Dose-Dependent T1 Values (in ms) in Different Mouse Brain Regions 24 Hours Post-Intravenous MnCl₂ Administration
| Brain Region | Pre-MnCl₂ T1 (ms) | Post-MnCl₂ T1 (9 mg/kg) | Post-MnCl₂ T1 (175 mg/kg) |
| Pituitary Gland | - | 231 ± 23 | 143 ± 43 |
| Cortex | - | 1060 ± 5 | 637 ± 5 |
| Data adapted from Lee et al. (2005).[5][6] |
Table 2: Time-Dependent T1 Reduction in Mouse Organs Following 0.2 mmol/kg Subcutaneous MnCl₂ Injection
| Organ | Peak T1 Reduction (%) | Time to Peak Enhancement |
| Liver | ~80% | 2 hours |
| Kidneys | ~70% | 2 hours |
| Heart | ~60% | 2 hours |
| Skeletal Muscle | >50% (with 0.4 mmol/kg) | 24 hours |
| Data adapted from Le and colleagues.[9] |
Experimental Protocols
Protocol 1: Systemic Intraperitoneal MnCl₂ Injection for Rodent Brain Imaging
This protocol is adapted for general neuroanatomical enhancement.
-
Preparation of MnCl₂ Solution:
-
Prepare a 100 mM bicine (B94160) buffer solution by dissolving 1.63 g of bicine in 100 ml of water.
-
Adjust the pH to 7.4 using NaOH.
-
Sterilize the buffer solution by autoclaving or filtering.
-
Dissolve 98.95 mg of MnCl₂·4H₂O into 5 ml of the sterile bicine buffer to create a 100 mM MnCl₂ solution.[10]
-
-
Administration:
-
Administer the 100 mM MnCl₂ solution via intraperitoneal injection at a dose of 66 mg/kg.[10]
-
-
Imaging:
-
Acquire T1-weighted MR images between 3 and 24 hours post-injection.[10] The optimal time may vary depending on the specific brain region of interest.
-
Protocol 2: Fractionated MnCl₂ Dosing for Reduced Toxicity
This protocol is designed to achieve high signal contrast while minimizing physiological stress on the animal.
-
Preparation of MnCl₂ Solution:
-
Prepare a sterile, isotonic MnCl₂ solution at the desired concentration for injection.
-
-
Administration:
-
Administer MnCl₂ at a dose of 30 mg/kg every 24 hours for 8 consecutive days.[11]
-
-
Imaging:
-
Perform MRI scanning 24 hours after the final injection. This method has been shown to provide excellent MEMRI signal contrast with attenuated effects on the animal's well-being.[11]
-
Visualizations
Caption: Workflow for a typical MEMRI experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. radiology.queensu.ca [radiology.queensu.ca]
- 3. Intracranial lesions with high signal intensity on T1-weighted MR images: differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lfmi.ninds.nih.gov [lfmi.ninds.nih.gov]
- 6. This compound-enhanced magnetic resonance imaging of mouse brain after systemic administration of MnCl2: dose-dependent and temporal evolution of T1 contrast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. purdue.edu [purdue.edu]
- 9. Time‐course this compound chloride biodistribution and this compound‐induced MRI contrast in mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fractionated this compound injections: effects on MRI contrast enhancement and physiological measures in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound Dynamics in Mouse Brain After Systemic MnCl2 Administration for Activation-Induced this compound-Enhanced MRI [frontiersin.org]
- 13. This compound Dynamics in Mouse Brain After Systemic MnCl2 Administration for Activation-Induced this compound-Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole blood this compound correlates with high signal intensities on T1-weighted MRI in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MRI at low field: A review of software solutions for improving SNR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Choosing your scanning acquisition parameters — The Princeton Handbook for Reproducible Neuroimaging [brainhack-princeton.github.io]
- 18. Noise Removal and Filtering Techniques Used in Medical Images | [computerscijournal.org]
- 19. warse.org [warse.org]
- 20. Post-processing noise removal algorithm for magnetic resonance imaging based on edge detection and wavelet analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Manganese Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating manganese-induced toxicity in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound (Mn) toxicity in cell culture?
A1: this compound toxicity typically manifests as:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Morphological changes: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of apoptosis (e.g., membrane blebbing).
-
Increased oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
-
Mitochondrial dysfunction: Characterized by a decrease in mitochondrial membrane potential and reduced ATP production.[1][2]
-
Apoptosis: Programmed cell death, which can be confirmed by assays for caspase activation or DNA fragmentation.[1]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
A2: The primary mechanisms of this compound toxicity in cell culture involve:
-
Oxidative Stress: this compound can promote the generation of reactive oxygen species (ROS), leading to damage of cellular components like lipids, proteins, and DNA.[2][3]
-
Mitochondrial Dysfunction: Mitochondria are a primary target of this compound. The disruption of mitochondrial function leads to decreased energy production and the release of pro-apoptotic factors.[1][2][4]
-
Neuroinflammation: In neuronal cell cultures, this compound can activate glial cells, leading to the release of pro-inflammatory cytokines and chemokines.[5]
-
Disruption of Protein Folding and Degradation: this compound exposure can lead to the misfolding and aggregation of proteins.[6]
Q3: Which cell lines are particularly sensitive to this compound toxicity?
A3: Dopaminergic neuronal cell lines are highly susceptible to this compound-induced neurotoxicity due to the interaction of this compound with dopamine (B1211576) metabolism.[7] Commonly used sensitive cell lines include:
-
SH-SY5Y (human neuroblastoma): These cells are widely used to model Parkinson's disease and are sensitive to this compound.[1][7][8][9]
-
PC12 (rat pheochromocytoma): Another common model for neuronal studies that exhibits sensitivity to this compound.[10]
-
Primary neuronal cultures are also highly vulnerable.[11]
Q4: What are the general strategies to mitigate this compound toxicity in my cell culture experiments?
A4: Key strategies to counteract this compound toxicity include:
-
Antioxidants: Supplementing the culture medium with antioxidants can help neutralize ROS and reduce oxidative damage.[3][12]
-
Chelating Agents: These molecules bind to this compound ions, reducing their bioavailability and toxic effects.[6][12][13]
-
Modulation of Signaling Pathways: Targeting specific signaling pathways involved in apoptosis and inflammation can offer protection.
Troubleshooting Guide
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental duration. Start with a lower concentration range based on published data (see Table 1). |
| Extended exposure time. | Optimize the incubation time. Shorter exposure periods may be sufficient to observe the desired biological effect without causing excessive cell death. |
| Cell line is highly sensitive. | Consider using a more resistant cell line if appropriate for your research question. Alternatively, implement protective strategies like co-treatment with antioxidants. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell health and density. | Ensure consistent cell seeding density and that cells are in the exponential growth phase before treatment. Monitor cell morphology and confluency. |
| Preparation of this compound solution. | Prepare fresh this compound solutions for each experiment from a high-quality source (e.g., this compound (II) chloride, MnCl₂). Ensure complete dissolution. |
| Inconsistent incubation conditions. | Maintain consistent temperature, CO₂, and humidity in the incubator. |
Issue 3: Antioxidant or chelator treatment is not effective.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of the protective agent. | Perform a dose-response experiment to determine the optimal concentration of the antioxidant or chelator. See Table 2 for suggested starting concentrations. |
| Timing of treatment. | The timing of the addition of the protective agent is critical. Pre-treatment before this compound exposure is often more effective.[2] Optimize the pre-incubation time. |
| Inappropriate choice of protective agent. | The effectiveness of a particular agent can be cell-type specific. Consider testing different classes of antioxidants or chelators. |
Quantitative Data Summary
Table 1: Experimentally Determined Toxic Concentrations of this compound Chloride (MnCl₂) in Common Neuronal Cell Lines
| Cell Line | Exposure Time | Toxic Concentration Range (µM) | Key Findings |
| SH-SY5Y | 24 hours | 200 - 800 | Concentration-dependent decrease in cell viability and mitochondrial membrane potential.[1] |
| SH-SY5Y | 24 - 48 hours | IC50 at 24h: 585 ± 139IC50 at 48h: 345 ± 273 | Significant cell death observed at concentrations ≥ 50 µM after a 24-hour recovery period.[1][8] |
| PC12 | 24 hours | 150 - 300 | Slight toxicity observed at 150 µM, with cell viability dropping to 75% at 300 µM.[10] |
Table 2: Effective Concentrations of Mitigating Agents Against this compound Toxicity
| Mitigating Agent | Class | Cell Line | Effective Concentration | Protective Effect |
| N-acetylcysteine (NAC) | Antioxidant | SH-SY5Y | 1 mM | Reduced DNA strand breaks and thymine (B56734) base lesions.[9] |
| N-acetylcysteineamide (NACA) | Antioxidant | SH-SY5Y | Pretreatment | Protected against Mn-induced toxicity by inhibiting lipid peroxidation and preserving intracellular GSH and mitochondrial membrane potential.[2] |
| EDTA | Chelator | In vitro protein binding | ≥50% mobilization | Efficiently displaced this compound bound to serum bovine proteins.[13] |
| Trolox | Antioxidant | RBE4 | Co-exposure | Significantly decreased this compound cytotoxicity.[3] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into an insoluble purple formazan (B1609692) product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of this compound and/or mitigating agents. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[14]
Protocol 2: Measuring Oxidative Stress using DCFH-DA
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Cell Seeding and Treatment: Seed and treat cells in a 24-well or 96-well plate as described for the MTT assay.
-
DCFH-DA Staining:
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]
Protocol 3: Assessing Mitochondrial Membrane Potential (MMP)
This protocol uses a cationic fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy and treat as required.
-
TMRM Staining:
-
Imaging: Image the cells using a fluorescence or confocal microscope. For TMRM, use an excitation wavelength of ~560 nm and measure emission above 580 nm.[5] A decrease in fluorescence intensity in treated cells compared to controls indicates a loss of MMP.
Visualizing Key Pathways and Workflows
Caption: Key signaling pathways in this compound-induced cytotoxicity.
Caption: Workflow for assessing mitigation strategies.
References
- 1. This compound (II) chloride leads to dopaminergic neurotoxicity by promoting mitophagy through BNIP3-mediated oxidative stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteineamide protects against this compound-induced toxicity in SHSY5Y cell line [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 4. 2.8. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]
- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Targets of this compound-Induced Neurotoxicity: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic Responses to this compound Dose in SH-SY5Y Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Efficient Manganese Removal from Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the efficiency of manganese removal from wastewater.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound removal experiments.
1. Oxidation-Based Methods
-
Issue: Low this compound removal efficiency despite the addition of an oxidizing agent (e.g., potassium permanganate (B83412), chlorine).
-
Possible Cause 1: Incorrect pH. The efficiency of many oxidation processes is highly dependent on pH. For instance, the oxidation of Mn(II) with oxygen is slow at a pH below 9.5.[1]
-
Troubleshooting:
-
Verify and adjust the pH of the wastewater to the optimal range for the specific oxidant being used. For potassium permanganate, the optimal pH is typically between 7.2 and 7.3 for non-complexed this compound.[1]
-
If this compound is complexed with organic matter, a higher pH (above 8.5) may be required to accelerate the reaction.[1]
-
-
Possible Cause 2: Presence of Organic Matter. Organic matter can compete for the oxidant, reducing its availability for this compound oxidation.[1]
-
Troubleshooting:
-
Consider a pre-treatment step to remove organic matter before oxidation.
-
Increase the oxidant dosage, but be cautious of forming undesirable byproducts.[2]
-
-
Possible Cause 3: Insufficient Contact Time. The oxidation reaction requires a certain amount of time to complete.
-
Troubleshooting:
-
Increase the contact time between the oxidant and the wastewater. For potassium permanganate and non-complexed this compound, a contact time of less than 5 minutes is often sufficient, but this can extend to 20 minutes if organic matter is present.[1]
-
-
-
Issue: "Pink water" observed in the effluent after using potassium permanganate.
-
Possible Cause: Excess Potassium Permanganate. An overdose of potassium permanganate can result in a pink or purple discoloration of the treated water.[1]
-
Troubleshooting:
-
Carefully control the dosage of potassium permanganate. The theoretical requirement is 1.9 g of KMnO4 per 1 g of Mn, but the actual dose will depend on the water composition.[1]
-
Use online monitoring or jar tests to determine the optimal dosage.
-
-
2. Precipitation-Based Methods
-
Issue: Incomplete this compound precipitation.
-
Possible Cause 1: Suboptimal pH. this compound hydroxide (B78521) precipitation is highly pH-dependent. Significant removal occurs at a pH greater than 9.[3]
-
Troubleshooting:
-
Increase the pH of the wastewater to the optimal range for this compound hydroxide formation (typically pH 9-10).
-
-
Possible Cause 2: Insufficient Reagent Dosage. An inadequate amount of precipitating agent (e.g., lime, caustic soda) will result in incomplete removal.
-
Troubleshooting:
-
Calculate and apply the stoichiometric amount of precipitating agent required for the initial this compound concentration.
-
Conduct jar tests to determine the optimal dosage.
-
-
Possible Cause 3: Presence of Complexing Agents. Certain substances in the wastewater can form soluble complexes with this compound, preventing its precipitation.
-
Troubleshooting:
-
Identify and, if possible, remove the complexing agents before precipitation.
-
-
3. Adsorption-Based Methods
-
Issue: Low this compound adsorption capacity.
-
Possible Cause 1: Unfavorable pH. The surface charge of most adsorbents and the speciation of this compound are pH-dependent.
-
Troubleshooting:
-
Adjust the pH to the optimal range for the specific adsorbent being used. For many adsorbents, a pH between 6 and 8 is effective for this compound removal.[4]
-
-
Possible Cause 2: Competition from Other Ions. The presence of other cations in the wastewater can compete with this compound for adsorption sites.
-
Troubleshooting:
-
Consider a pre-treatment step to remove competing ions.
-
Use an adsorbent with high selectivity for this compound.
-
-
Possible Cause 3: Fouling of Adsorbent Surface. The adsorbent surface can become blocked by suspended solids or organic matter.
-
Troubleshooting:
-
Implement a pre-filtration step to remove suspended solids.
-
Consider a pre-treatment to remove organic matter.
-
-
4. Biological Removal Methods
-
Issue: Slow or no biological this compound removal.
-
Possible Cause 1: Unfavorable Environmental Conditions. this compound-oxidizing bacteria have specific requirements for pH, dissolved oxygen, and temperature.[1]
-
Troubleshooting:
-
Possible Cause 2: Presence of Inhibitory Substances. Certain chemicals or high concentrations of other metals can be toxic to this compound-oxidizing bacteria.
-
Troubleshooting:
-
Analyze the wastewater for potential inhibitors and implement pre-treatment if necessary.
-
-
Possible Cause 3: Long Acclimation Period. Biological systems can take time to establish a robust population of this compound-oxidizing bacteria.[6]
-
Troubleshooting:
-
Allow sufficient time for the biomass to acclimate.
-
Consider seeding the reactor with a culture of known this compound-oxidizing bacteria.[1]
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the most common methods for removing this compound from wastewater? Common methods include oxidation followed by filtration, chemical precipitation, adsorption, ion exchange, and biological removal.[3]
-
What is the typical target concentration for this compound in treated wastewater? Regulatory limits vary, but a common target for drinking water is below 0.05 mg/L.[3] For industrial discharge, limits may be higher.
Method-Specific Questions
-
Oxidation:
-
Which oxidizing agent is most effective? Potassium permanganate and chlorine dioxide are highly effective.[2][7] The choice depends on factors like cost, pH of the water, and potential for byproduct formation.[2]
-
Can aeration alone remove this compound? Aeration can oxidize this compound, but the reaction is very slow at a pH below 9.5.[1] It is often used in conjunction with other methods.[2]
-
-
Precipitation:
-
At what pH does this compound precipitate? this compound hydroxide precipitation becomes significant at a pH above 9.[3]
-
-
Adsorption:
-
Biological Removal:
-
How does biological this compound removal work? Specific bacteria can oxidize soluble Mn(II) to insoluble this compound oxides, which can then be removed by filtration.[3][8] This can be an indirect result of a pH increase caused by bacterial growth or direct enzymatic oxidation.[1]
-
What are the advantages of biological removal? It can be a cost-effective and environmentally friendly method, as it reduces the need for chemical addition.[3]
-
Data Presentation
Table 1: Comparison of this compound Removal Efficiencies by Different Methods
| Removal Method | Typical Efficiency (%) | Key Operating Conditions | References |
| Oxidation with Potassium Permanganate | 82 - 100 | pH 9.2 | |
| Chemical Precipitation (Hydroxide) | ~30 at pH 8, >99 at pH > 9 | pH dependent | [3] |
| Adsorption (Granular Activated Carbon) | Up to 99 | pH 7, 30 min contact time | [9] |
| Biological Removal (Mn-oxidizing bacteria) | >99 | Aerobic, pH > 7.5, sufficient DO | [3][5] |
| Ion Exchange | 99 - 100 | Effective for low concentrations | [2] |
Experimental Protocols
1. Protocol for Jar Testing to Determine Optimal Oxidant Dosage
-
Objective: To determine the most effective dosage of an oxidizing agent (e.g., potassium permanganate) for this compound removal.
-
Materials:
-
Wastewater sample containing this compound.
-
Stock solution of the oxidizing agent of a known concentration.
-
A series of beakers or jars (at least 6).
-
A gang stirrer (jar test apparatus).
-
pH meter and reagents for pH adjustment (e.g., NaOH, H₂SO₄).
-
Spectrophotometer or ICP for this compound analysis.
-
-
Procedure:
-
Fill each beaker with a known volume of the wastewater sample (e.g., 500 mL).
-
Adjust the pH of the wastewater in each beaker to the desired level.
-
While stirring at a constant rapid mix speed (e.g., 100 rpm), add varying doses of the oxidant stock solution to each beaker. Include one beaker as a control with no oxidant.
-
After a short rapid mix period (e.g., 1 minute), reduce the stirring speed to a slow mix (e.g., 20 rpm) for a specified contact time (e.g., 15-30 minutes).
-
Stop stirring and allow the precipitate to settle for a set period (e.g., 30 minutes).
-
Carefully collect a supernatant sample from each beaker.
-
Filter the supernatant samples.
-
Analyze the filtered samples for residual this compound concentration.
-
-
Data Analysis: Plot the residual this compound concentration against the oxidant dosage to determine the optimal dose that achieves the desired removal efficiency.
2. Protocol for Evaluating Adsorbent Performance
-
Objective: To assess the this compound removal efficiency of a specific adsorbent material.
-
Materials:
-
Synthetic wastewater with a known this compound concentration or actual wastewater.
-
The adsorbent material to be tested.
-
A series of flasks or bottles.
-
A shaker or agitator.
-
pH meter and reagents for pH adjustment.
-
Filtration apparatus.
-
Spectrophotometer or ICP for this compound analysis.
-
-
Procedure:
-
Add a known mass of the adsorbent to each flask.
-
Add a known volume of the wastewater to each flask.
-
Adjust the pH of the solution in each flask to the desired value.
-
Place the flasks on a shaker and agitate at a constant speed for a predetermined contact time.
-
After the contact time, separate the adsorbent from the solution by filtration.
-
Analyze the filtered solution for the final this compound concentration.
-
-
Data Analysis: Calculate the this compound removal efficiency and the adsorption capacity of the adsorbent (mg of this compound per gram of adsorbent).
Visualizations
References
- 1. suezwaterhandbook.com [suezwaterhandbook.com]
- 2. waterfilterguru.com [waterfilterguru.com]
- 3. mdpi.com [mdpi.com]
- 4. Evolution of adsorption process for this compound removal in water via agricultural waste adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological this compound Removal by Novel Halotolerant Bacteria Isolated from River Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Iron and this compound Removal in Wastewater Treatment | Scotmas [scotmas.com]
- 8. suezwaterhandbook.com [suezwaterhandbook.com]
- 9. From Tradition to Innovation: An In-Depth Review of this compound Removal Techniques in Water Treatment[v1] | Preprints.org [preprints.org]
Technical Support Center: Optimization of Manganese Supplementation in Plant Growth Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing manganese (Mn) supplementation in plant growth media. It includes troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues related to this compound supplementation in a question-and-answer format.
Question: My plants are showing yellowing between the veins of their younger leaves. What could be the cause?
Answer: This symptom is known as interveinal chlorosis and is a classic sign of this compound deficiency.[1][2][3] In more severe cases, you might also observe the appearance of tan or brown necrotic spots between the veins.[2][3]
Question: What are the primary causes of this compound deficiency in a controlled growth environment?
Answer: The most common cause of this compound deficiency is a high pH in the growing medium (above 6.5).[4][5] At a high pH, this compound becomes less available for plant uptake.[2][4] Other contributing factors can include high levels of organic matter in the substrate or an excess of iron, which competes with this compound for uptake.[3][5]
Question: How can I correct this compound deficiency in my plants?
Answer: The most effective way to correct this compound deficiency is to lower the pH of your nutrient solution or growing medium to a range of 5.5 to 6.5.[6] For a more immediate, though temporary, solution, you can apply a foliar spray containing this compound sulfate (B86663) or chelated this compound.[1][7] It is also important to ensure a proper this compound-to-iron ratio in your nutrient solution, typically around 1:2 to 1:4.[5]
Question: My plants have stunted growth, and the leaves are showing some brown spots and marginal yellowing. What is the likely issue?
Answer: These symptoms are indicative of this compound toxicity.[7][8] this compound toxicity occurs when there is an excessive amount of available this compound in the growth medium.
Question: What leads to this compound toxicity in plant growth media?
Answer: The primary cause of this compound toxicity is a low pH of the growing medium (below 5.0), which dramatically increases the availability of this compound.[8][9] Over-application of this compound-containing fertilizers can also lead to toxicity.[8]
Question: How can I resolve this compound toxicity?
Answer: To address this compound toxicity, you need to raise the pH of your growth medium.[8] This can be achieved by adjusting the pH of your nutrient solution. In soil-based media, the application of lime can help raise the pH, but this should be done carefully to avoid causing other nutrient imbalances.[8] Flushing the system with a balanced nutrient solution at the correct pH can also help remove excess this compound.[3]
Frequently Asked Questions (FAQs)
What is the role of this compound in plants? this compound is an essential micronutrient that plays a critical role in various physiological processes.[1][5] It is a key component of enzymes involved in photosynthesis, respiration, and nitrogen assimilation.[5] this compound is also vital for the synthesis of lignin, which strengthens cell walls, and for resistance to pathogens.[1][10]
What is the optimal concentration of this compound in hydroponic solutions? The optimal concentration of this compound in hydroponic solutions typically ranges from 0.5 to 2.0 parts per million (ppm).[6][11] However, the exact requirement can vary depending on the plant species and the specific growth stage.[6][11]
How does pH affect this compound availability? Soil and growth media pH is a critical factor influencing this compound availability.[1] In acidic conditions (low pH), this compound is more soluble and readily available to plants, which can sometimes lead to toxicity.[1] Conversely, in alkaline conditions (high pH), this compound becomes less available, potentially leading to deficiency.[1][2]
Data Presentation
Table 1: Recommended this compound Concentrations in Hydroponic Solutions
| Plant Type | Growth Stage | Recommended Mn Concentration (ppm) |
| General Hydroponics | Seedling | 0.5 - 2.0[11] |
| General Hydroponics | Vegetative | 1.0 - 2.0[11] |
| General Hydroponics | Flowering/Fruiting | 0.5 - 1.0[12] |
| Lettuce, Herbs, Leafy Greens | All Stages | 0.5[13] |
Table 2: this compound Sufficiency Ranges for Various Crops (in Plant Tissue)
| Crop | Sufficiency Range (ppm, dry weight) |
| Corn | 30 - 150[9] |
| Soybeans | 20 - 100[9] |
| Alfalfa | 30 - 100[9] |
| Wheat | 20 - 200[9] |
| Potatoes | 30 - 200[9] |
| Cotton | 25 - 350[9] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration Using a Dose-Response Experiment
This protocol outlines a method for determining the optimal this compound concentration for a specific plant species in a hydroponic system.
1. Preparation of Nutrient Solutions:
-
Prepare a basal nutrient solution containing all essential macro and micronutrients except this compound. Common formulations include Hoagland or Murashige and Skoog (MS) media.[14][15]
-
Create a series of treatment solutions by adding varying concentrations of a this compound source (e.g., MnSO₄) to the basal solution. A typical range to test would be 0 ppm (control), 0.25 ppm, 0.5 ppm, 1.0 ppm, 2.0 ppm, and 4.0 ppm.
-
Adjust the pH of all nutrient solutions to a standard level, typically between 5.8 and 6.2, to ensure the availability of other nutrients.[11]
2. Experimental Setup:
-
Use a sufficient number of replicate plants for each treatment to ensure statistical validity.
-
Germinate seeds and transfer uniform seedlings to your hydroponic system.
-
Acclimate the seedlings in the basal nutrient solution (without Mn) for a short period before introducing the treatment solutions.
-
Randomly assign the treatment solutions to the different hydroponic units.
3. Data Collection and Analysis:
-
Monitor the plants regularly for visual symptoms of this compound deficiency or toxicity.
-
After a predetermined experimental period (e.g., 4-6 weeks), harvest the plants.
-
Measure various growth parameters, including:
-
Plant height
-
Root length
-
Shoot and root fresh and dry weight
-
-
For a more detailed analysis, you can also measure:
-
Chlorophyll content (using a spectrophotometer)
-
This compound concentration in plant tissues (through laboratory analysis)
-
4. Interpretation of Results:
-
Analyze the collected data to identify the this compound concentration that results in optimal plant growth and health.
-
Plot the growth parameters against the this compound concentrations to visualize the dose-response curve.
Visualizations
References
- 1. Introduction to the this compound Nutrient - Cropnuts [cropnuts.com]
- 2. icl-growingsolutions.com [icl-growingsolutions.com]
- 3. trifectanatural.com [trifectanatural.com]
- 4. CANNA the leading brand in plant nutrients, additives and potting mixes | CANNA [other.canna.com]
- 5. Role of this compound in Plant Culture | PT Growers and Consumers [pthorticulture.com]
- 6. aagro.in [aagro.in]
- 7. Managing Pests in Gardens: Trees and Shrubs: Disorders: this compound deficiency—UC IPM [ipm.ucanr.edu]
- 8. How to Fix this compound Problems - AgWeb [agweb.com]
- 9. tfi.org [tfi.org]
- 10. cropnutrition.com [cropnutrition.com]
- 11. Hydroponic Nutrients Requirements for Every Stage [envirevoagritech.com]
- 12. growdirector.com [growdirector.com]
- 13. purdue.edu [purdue.edu]
- 14. plantcelltechnology.com [plantcelltechnology.com]
- 15. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
Technical Support Center: Enhancing Manganese Oxide Supercapacitor Performance
Welcome to the technical support center for manganese oxide (MnO₂) supercapacitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems observed during the synthesis and electrochemical testing of MnO₂ supercapacitors.
Issue 1: Low Specific Capacitance
Symptoms:
-
The calculated specific capacitance from cyclic voltammetry (CV) or galvanostatic charge-discharge (GCD) curves is significantly lower than reported values for similar materials.
-
The area enclosed by the CV curve is small.
-
The discharge time in the GCD curve is short.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Material Morphology: The synthesized MnO₂ may have a low surface area or a morphology that hinders electrolyte ion access to active sites. | Optimize the synthesis parameters. For hydrothermal synthesis, adjust the reaction time and temperature to achieve desired nanostructures like nanosheets or nanorods, which offer a higher surface area.[1][2] |
| Poor Electrical Conductivity: MnO₂ has inherently low electrical conductivity, which can limit charge transfer and result in lower capacitance.[3] | Incorporate conductive additives such as carbon nanotubes (CNTs), graphene, or acetylene (B1199291) black into the electrode slurry. A typical weight ratio for the active material, conductive additive, and binder is 80:10:10. |
| Incorrect Slurry Composition: An improper ratio of active material, conductive additive, and binder can lead to poor electrode performance. | Experiment with different slurry compositions. A common starting point is an 80:10:10 weight ratio of MnO₂:carbon black:PVDF. Ensure thorough mixing to achieve a homogeneous slurry. |
| Inappropriate Electrolyte: The type and concentration of the electrolyte can significantly impact the specific capacitance. | For aqueous electrolytes, 1M Na₂SO₄ is commonly used. The choice of electrolyte should be compatible with the electrode material and the desired potential window. |
| High Mass Loading: Excessively thick electrodes can lead to poor ion diffusion and incomplete utilization of the active material. | Optimize the mass loading of the active material on the current collector. A typical mass loading is in the range of 1-3 mg/cm². |
Issue 2: Poor Rate Capability
Symptoms:
-
The specific capacitance decreases significantly as the scan rate (in CV) or current density (in GCD) increases.
-
The shape of the CV curve becomes distorted and less rectangular at higher scan rates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Limited Ion Diffusion: The electrode structure may impede the rapid movement of electrolyte ions, especially at high charge/discharge rates. | Synthesize MnO₂ with a porous nanostructure to shorten ion diffusion pathways.[1] Compositing with highly conductive materials like CNTs or graphene can create a more open and accessible electrode architecture. |
| High Electrode Resistance: High internal resistance within the electrode can lead to significant energy loss, particularly at high currents. | Ensure good contact between the active material, conductive additive, and current collector. Optimize the slurry composition and the electrode fabrication process to minimize contact resistance. |
| Inadequate Porosity: A dense electrode structure can limit the electrolyte-accessible surface area, reducing high-rate performance. | Control the morphology of the MnO₂ during synthesis to create a more porous structure. The addition of porosigens during synthesis can also be explored. |
Issue 3: Poor Cycling Stability
Symptoms:
-
A significant decrease in specific capacitance is observed over a few hundred to a few thousand charge-discharge cycles.
-
The coulombic efficiency is consistently low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Dissolution of MnO₂: The active material may be dissolving into the electrolyte during cycling, leading to a loss of capacity.[4] | Operate within a stable potential window. For aqueous electrolytes, this is typically around 0.8-1.0 V. Exceeding the stable window can accelerate material degradation. |
| Structural Degradation: The nanostructure of the MnO₂ may collapse or agglomerate during repeated charge-discharge cycles. | Synthesize more robust nanostructures or create composites with materials that provide structural support, such as carbon nanotubes. |
| Binder Failure: The binder may lose its adhesive properties over time, leading to the detachment of the active material from the current collector. | Ensure the chosen binder (e.g., PVDF) is chemically stable in the electrolyte and that the electrode is properly dried to ensure good adhesion. |
Frequently Asked Questions (FAQs)
Q1: What is a typical slurry composition for a MnO₂ supercapacitor electrode?
A common slurry composition consists of the active material (MnO₂), a conductive additive (like carbon black or acetylene black), and a binder (such as polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10, dispersed in a solvent like N-methyl-2-pyrrolidone (NMP).
Q2: How do I calculate the specific capacitance from a cyclic voltammetry (CV) curve?
The specific capacitance (C, in F/g) from a CV curve can be calculated using the following formula:
C = (∫I dV) / (2 * v * ΔV * m)
Where:
-
∫I dV is the integrated area of the CV curve.
-
v is the scan rate (V/s).
-
ΔV is the potential window (V).
-
m is the mass of the active material (g).
Q3: How do I calculate the specific capacitance from a galvanostatic charge-discharge (GCD) curve?
The specific capacitance (C, in F/g) from a GCD curve is calculated from the discharge curve using the formula:
C = (I * Δt) / (ΔV * m)
Where:
-
I is the discharge current (A).
-
Δt is the discharge time (s).
-
ΔV is the potential window of the discharge (V), excluding the IR drop.
-
m is the mass of the active material (g).
Q4: What does a large IR drop in my GCD curve indicate?
A large initial voltage drop (IR drop) at the beginning of the discharge curve indicates high equivalent series resistance (ESR) in your supercapacitor. This can be caused by high resistance of the electrode material, poor contact between the electrode and the current collector, or high resistance of the electrolyte.
Q5: Why is the coulombic efficiency of my device less than 100%?
Coulombic efficiency, the ratio of discharge capacity to charge capacity, can be less than 100% due to irreversible reactions occurring during the charge-discharge process, such as the decomposition of the electrolyte or irreversible changes in the electrode material.
Data Presentation
The following tables summarize the performance of MnO₂ supercapacitors with different nanostructures and composite materials as reported in the literature.
Table 1: Performance of MnO₂ with Different Nanostructures
| MnO₂ Nanostructure | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Cycling Stability |
| Nanowires | Hydrothermal | 1M Na₂SO₄ | ~157 at 4 A/g | Good |
| Nanorods | Hydrothermal | 1M Na₂SO₄ | ~105 at 4 A/g | Good |
| Cauliflower-like δ-MnO₂ | Hydrothermal | 1M Na₂SO₄ | ~200 at 4 mV/s | 93% retention after 900 cycles |
| 3D Hierarchical Microspheres | Microwave Recrystallization | - | - | - |
Table 2: Performance of MnO₂-Based Composite Electrodes
| Composite Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Cycling Stability |
| MnO₂/Hollow Carbon Spheres | - | - | ~255 at 1 A/g | - |
| MnO₂/Graphene | - | - | ~863 at 9 A/g | 88% retention after 5000 cycles[5] |
| MnO₂/Carbon Nanotubes | - | 1M Na₂SO₄ | ~374 at 1 A/g | 94% retention after 1000 cycles |
| MnO₂/Regenerated Carbon Fiber | Hydrothermal | 1M Na₂SO₄ | ~228.8 at 1 A/g | ~91.2% retention after 3000 cycles[5] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of α-MnO₂ Nanorods
Materials:
-
Potassium permanganate (B83412) (KMnO₄)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized (DI) water
Procedure:
-
Dissolve a specific amount of KMnO₄ in DI water in a Teflon-lined stainless-steel autoclave.
-
Slowly add a calculated volume of concentrated HCl to the solution while stirring.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 140-180 °C) for a designated time (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration, wash it several times with DI water and ethanol, and then dry it in an oven at a specified temperature (e.g., 80 °C) overnight.
Protocol 2: Preparation of MnO₂/Carbon Nanotube (CNT) Composite Electrode
Materials:
-
Synthesized MnO₂ powder
-
Carbon nanotubes (CNTs)
-
Polyvinylidene fluoride (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Current collector (e.g., stainless steel mesh, nickel foam)
Procedure:
-
Prepare a slurry by mixing the MnO₂ powder, CNTs, and PVDF binder in a weight ratio of 80:10:10 in a small amount of NMP.
-
Use a mortar and pestle or a planetary ball mill to ensure the components are mixed into a homogeneous slurry.
-
Coat the slurry onto a pre-cleaned current collector using a doctor blade or by drop-casting.
-
Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the NMP solvent.
-
Press the dried electrode under a specific pressure to ensure good contact between the material and the current collector.
Protocol 3: Three-Electrode Electrochemical Testing
Setup:
-
Working Electrode: The prepared MnO₂ or MnO₂/CNT composite electrode.
-
Counter Electrode: A platinum (Pt) wire or foil.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Electrolyte: A suitable aqueous electrolyte (e.g., 1M Na₂SO₄).
Procedure:
-
Assemble the three electrodes in an electrochemical cell containing the electrolyte.
-
Perform Cyclic Voltammetry (CV) by sweeping the potential within a stable window (e.g., 0 to 0.9 V vs. SCE) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
Perform Galvanostatic Charge-Discharge (GCD) by applying a constant current at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the same potential window.
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a specific frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential to analyze the electrode's resistance and capacitance characteristics.[6]
Visualizations
Caption: Experimental workflow for MnO₂ supercapacitor fabrication and testing.
Caption: Troubleshooting guide for low specific capacitance in MnO₂ supercapacitors.
References
- 1. ijsred.com [ijsred.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tijer.org [tijer.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MnO2/Carbon Composites for Supercapacitor: Synthesis and Electrochemical Performance [frontiersin.org]
- 6. Understanding the Behavior of Supercapacitor Materials via Electrochemical Impedance Spectroscopy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Manganese Contamination in Cleanroom Environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing manganese contamination within cleanroom environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in cleanroom environments?
A1: this compound (Mn) is a naturally occurring metallic element.[1][2] While it is an essential nutrient at low levels, excessive exposure can be toxic.[3] In cleanroom environments, particularly in pharmaceutical and biotechnological applications, this compound is considered an elemental impurity. Its presence can compromise product quality, affect experimental outcomes, and pose a risk to patient safety.[4][5][6] The control of such elemental impurities is mandated by regulatory bodies.[7][8]
Q2: What are the primary sources of this compound contamination in a cleanroom?
A2: this compound contamination in a cleanroom can originate from various sources, which can be broadly categorized as follows:
-
Raw Materials: Active pharmaceutical ingredients (APIs), excipients, and process water may contain trace levels of this compound.[9]
-
Equipment: Stainless steel, which often contains this compound as an alloying element, can be a source of contamination through corrosion or abrasion.[2] Other process equipment may also contribute.[10]
-
Personnel: Though a less direct source for metallic contaminants compared to microbial ones, personnel can introduce particles from cosmetics or external environments.[9][11]
-
Consumables: Items brought into the cleanroom, such as cleaning agents, labels, and packaging, can be potential sources of trace metals.[11]
-
Airborne Particles: The external environment can be a source of this compound-containing dust that may infiltrate the cleanroom if air filtration systems are not adequately maintained.[10][12]
Q3: What are the acceptable limits for this compound in a pharmaceutical cleanroom setting?
A3: Regulatory guidelines like ICH Q3D and USP <232> provide Permitted Daily Exposure (PDE) values for elemental impurities.[4][13] These are not direct surface or air concentration limits for a cleanroom but are used in a risk-based approach to control elemental impurities in the final drug product.[5][8] For this compound, the PDE varies by the route of administration of the final drug product.
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) |
| Oral | 2500 |
| Parenteral | 250 |
| Inhalation | 25 |
Source: Adapted from EMA/CHMP/SWP/4446/2000[14]
These PDEs are used to calculate acceptable concentration limits in drug product components. The goal in the cleanroom is to minimize contamination to ensure the final product stays well within these limits.
Q4: How can I detect and quantify this compound contamination in my cleanroom?
A4: Detecting and quantifying trace levels of this compound requires highly sensitive analytical techniques. Common methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting trace metals.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Suitable for multi-element analysis.[15]
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS): Often used for very low analyte levels.[15][16]
These methods are used to analyze samples collected from cleanroom surfaces (via wipe samples) and the air (via air samplers).
| Analytical Method | Typical Limit of Detection (LOD) |
| ICP-MS | < 1 µg/L |
| ICP-AES | 1-10 µg/L |
| GFAAS | 0.1-1 µg/L |
Note: LODs are approximate and can vary based on the instrument, matrix, and specific method.
Troubleshooting Guides
Scenario 1: Routine environmental monitoring indicates elevated levels of this compound on a cleanroom surface.
Q: We've detected this compound levels above our action limit on a stainless-steel work surface. What are the immediate steps and how do we investigate the source?
A: Immediate Actions:
-
Quarantine the Area: Restrict access to the affected area to prevent further spread of contamination.
-
Re-sampling: Take repeat samples from the initial location and surrounding areas to confirm the finding.
-
Initiate Cleaning and Decontamination: Clean the affected surface using a validated cleaning procedure.
Investigation Workflow:
Caption: Troubleshooting workflow for elevated this compound detection.
Scenario 2: A batch of product fails for elemental impurities, with this compound being the primary contaminant.
Q: Our final product has failed release testing due to high this compound levels. How do we trace the contamination back through our manufacturing process?
A: A systematic approach is required to identify at which stage the contamination was introduced.
Potential Sources of this compound Contamination in a Cleanroom
Caption: Potential sources of this compound contamination.
Investigation Steps:
-
Review Batch Records: Scrutinize the manufacturing records for any deviations, new materials, or equipment used for the failed batch.
-
Retain Sample Analysis: Analyze retain samples of all raw materials used in the batch.
-
In-Process Sampling: If possible, analyze any in-process samples that were retained.
-
Equipment Swabs: Take surface swabs from all equipment that came into contact with the product.
-
Water System Analysis: Test water samples from all points of use in the manufacturing process.
Experimental Protocols
Protocol 1: Surface Sampling for this compound using Wipe Testing
Objective: To quantitatively assess this compound contamination on cleanroom surfaces.
Materials:
-
Low-lint, low-metal content wipes (e.g., polyester (B1180765) or nylon).
-
Wetting agent: High-purity water (Type 1) or a dilute acid solution (e.g., 2% nitric acid), pre-screened for this compound content.
-
Sterile, conical tubes (50 mL), pre-leached and screened for metal content.
-
Cleanroom gloves.
-
Sampling template (e.g., 10 cm x 10 cm).
Methodology:
-
Preparation: Within a clean environment (e.g., laminar flow hood), moisten a wipe with the wetting agent.
-
Sampling:
-
Place the template on the target surface.
-
Using firm, even pressure, wipe the 100 cm² area with the moistened wipe, first in one direction (e.g., horizontally), ensuring overlapping strokes.
-
Fold the wipe with the exposed side inward.
-
Wipe the same area again, this time perpendicular to the first set of strokes (e.g., vertically).
-
Fold the wipe again and place it in a pre-labeled conical tube.
-
-
Blank Collection: Prepare a field blank by moistening a wipe and placing it directly into a conical tube without wiping a surface. This accounts for contamination from the wipe, wetting agent, and handling.
-
Sample Analysis:
-
Submit the samples and the blank to an analytical laboratory.
-
The wipe is typically digested using microwave-assisted acid digestion.
-
The resulting solution is analyzed for this compound content using ICP-MS or GFAAS.
-
-
Calculation: The result is reported as µg of this compound per area sampled (e.g., µ g/100 cm²).
Protocol 2: Air Sampling for Particulate this compound
Objective: To determine the concentration of airborne this compound particulates in the cleanroom.
Materials:
-
High-volume air sampler with a pump calibrated to a known flow rate (L/min).
-
Filter cassette containing a mixed cellulose (B213188) ester (MCE) or polyvinyl chloride (PVC) filter with a pore size of 0.8 µm or less.
-
Tripod or stand to position the sampler at a representative height (e.g., breathing zone height).
Methodology:
-
Sampler Setup:
-
Load a new filter cassette into the air sampler.
-
Position the sampler in the desired location, away from direct sources of airflow that could bias the sample.
-
-
Sampling:
-
Record the start time and the initial flow rate.
-
Run the sampler for a predetermined duration to achieve a sufficient sample volume (e.g., 480 liters for an 8-hour sample at 1 L/min).
-
Record the end time and the final flow rate.
-
-
Blank Collection: Handle a "blank" filter cassette in the same manner as the sampled cassettes (open and close it in the sampling area) but do not draw air through it.
-
Sample Analysis:
-
Carefully remove the filter from the cassette and place it in a sterile container.
-
Submit the sample and the blank to an analytical laboratory for acid digestion and analysis by ICP-MS or GFAAS.[16]
-
-
Calculation: The airborne this compound concentration is calculated based on the total mass of this compound found on the filter and the total volume of air sampled, reported as µg/m³.
General Workflow for this compound Contamination Control
Caption: A risk-based workflow for this compound control.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Pollution and Its Remediation: A Review of Biological Removal and Promising Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 5. database.ich.org [database.ich.org]
- 6. FDA Guidance for Industry: Q3D(R2) ELEMENTAL IMPURITIES - ECA Academy [gmp-compliance.org]
- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmtech.com [pharmtech.com]
- 9. medilinkmidlands.com [medilinkmidlands.com]
- 10. Essential Strategies for Contamination Control in Cleanrooms [14644.dk]
- 11. Five hidden sources of contamination in the cleanroom [cleanroomtechnology.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. usp.org [usp.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. zora.uzh.ch [zora.uzh.ch]
Technical Support Center: Accurate Manganese Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate manganese (Mn) quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inaccurate or Non-Reproducible Results | Improper calibration standard preparation. | Ensure accurate weighing of high-purity this compound flakes or use of a certified reference material (CRM).[1] Prepare fresh working standards daily.[2] |
| Matrix effects from the sample. | Prepare matrix-matched calibration standards. If matrix effects are significant, consider using a nitrous oxide-acetylene flame in AAS to alleviate them.[3] For complex matrices like biological samples, a matrix modifier may be necessary in GFAAS.[4] | |
| Contamination of samples, standards, or labware. | Use high-purity reagents and deionized water.[5] Clean all glassware with a 1:1 nitric acid solution and rinse thoroughly with deionized water.[6] Be mindful of environmental sources of this compound contamination. | |
| High Blank Signal | Contaminated reagents or glassware. | Analyze each reagent to identify the source of contamination. Use ultra-pure acids for sample and standard preparation.[5] |
| In ICP-MS, polyatomic interferences from the argon plasma and atmospheric gases. | This can lead to signals from species like ⁴⁰Ar¹⁴N¹H⁺ being mistaken for ⁵⁵Mn⁺.[7] Purging the system and ensuring a pure argon supply can help. For extremely low concentrations, this background signal may be unavoidable.[7] | |
| Low Analyte Signal or Sensitivity | Suboptimal instrument parameters. | Optimize instrument settings such as wavelength (e.g., 279.5 nm for AAS), slit width, and flame or plasma conditions according to the manufacturer's manual.[2] |
| Chemical interferences forming less volatile compounds. | In AAS, the presence of elements like silicon, aluminum, iron, calcium, and magnesium can suppress the this compound signal.[3] Using a hotter flame (nitrous oxide-acetylene) can help decompose these compounds.[3] The addition of a releasing agent like lanthanum chloride can be effective in some cases.[8] | |
| Inconsistent Readings Across Dilutions | Non-linearity of the calibration curve at high concentrations. | Ensure that the concentration of the unknown sample falls within the linear range of the calibration curve. Dilute samples with concentrations exceeding the upper limit of the standards.[2] |
| Pipetting or dilution errors. | Use calibrated pipettes and perform dilutions carefully. Validate the dilution procedure by analyzing a known standard at different dilution factors. |
Frequently Asked Questions (FAQs)
1. How do I prepare this compound calibration standards?
To prepare a primary this compound standard solution (e.g., 100 µg/mL), dissolve a precisely weighed amount of high-purity this compound metal (flakes) in a minimal amount of dilute nitric acid, with gentle heating to aid dissolution.[2] Then, add a specific volume of concentrated nitric acid and dilute to the final volume with demineralized water in a volumetric flask.[2] Working standards are then prepared by diluting this stock solution.[2] It is crucial to prepare working standards fresh daily.[2]
2. What are common interferences in this compound quantification by Atomic Absorption Spectroscopy (AAS)?
Common interferences in AAS include:
-
Chemical Interferences: Elements like magnesium, silica, calcium, and sulfate (B86663) can form stable compounds with this compound in the flame, reducing the population of free this compound atoms and thus the absorbance signal.[2][3][8]
-
Matrix Effects: High concentrations of dissolved solids in the sample can alter the physical properties of the solution (e.g., viscosity), affecting the nebulization efficiency and the signal.[3]
3. How can I minimize matrix effects?
To minimize matrix effects, you can:
-
Matrix Matching: Prepare your calibration standards in a solution that has a similar composition to your sample matrix.[9]
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample and extrapolating to find the original concentration.
-
Use of a Hotter Flame: In flame AAS, a nitrous oxide-acetylene flame can help to decompose interfering compounds.[3]
-
Matrix Modifiers: In graphite (B72142) furnace AAS (GFAAS), a matrix modifier can be added to the sample to alter the volatility of the matrix or the analyte, allowing for separation during the heating program.[4]
4. What is a Certified Reference Material (CRM) and why is it important?
A Certified Reference Material (CRM) is a standard with a certified concentration of the analyte that is traceable to the International System of Units (SI).[1] Using a CRM is essential for:
-
Method Validation: To verify the accuracy and precision of your analytical method.[4][[“]]
-
Instrument Calibration: As a primary standard for calibrating your instrument.[1]
-
Quality Control: To ensure the ongoing reliability of your measurements.
5. What are the key differences in this compound quantification by ICP-OES and ICP-MS?
| Feature | ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) | ICP-MS (Inductively Coupled Plasma - Mass Spectrometry) |
| Principle | Measures the light emitted by excited this compound atoms in the plasma. | Measures the mass-to-charge ratio of this compound ions. |
| Sensitivity | Generally in the parts-per-billion (ppb or µg/L) range. | Highly sensitive, capable of detecting in the parts-per-trillion (ppt or ng/L) range.[11] |
| Interferences | Primarily spectral interferences from other elements emitting at similar wavelengths. | Isobaric (same mass) and polyatomic (molecular ions with the same mass) interferences.[7][12] |
| Typical Use | Suitable for a wide range of applications with moderate to high this compound concentrations. | Ideal for trace and ultra-trace analysis of this compound.[11] |
Experimental Protocols
Preparation of this compound Standard Solutions for AAS
This protocol describes the preparation of a 100 µg/mL this compound stock solution and subsequent working standards.
Materials:
-
High-purity this compound flakes (0.1000 g)
-
Concentrated Nitric Acid (HNO₃)
-
Demineralized water
-
1000 mL and 100 mL volumetric flasks
Procedure:
-
Accurately weigh 0.1000 g of this compound flakes.
-
Transfer the flakes to a 1000 mL volumetric flask.
-
Add a minimum amount of dilute HNO₃ to dissolve the flakes. Gentle heating may be applied to facilitate dissolution.[2]
-
Add 10.0 mL of concentrated HNO₃.[2]
-
Dilute to the 1000 mL mark with demineralized water and mix thoroughly. This is your 100 µg/mL stock solution.
-
To prepare a 10 µg/mL intermediate standard, dilute 10.0 mL of the stock solution to 100 mL with demineralized water in a volumetric flask. This should be prepared immediately before use.[2]
-
Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by appropriately diluting the intermediate standard with acidified water (1.5 mL concentrated HNO₃ per 1 L of demineralized water).[2] Prepare these fresh daily.[2]
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. nemi.gov [nemi.gov]
- 3. usgs.gov [usgs.gov]
- 4. Validation of an Analytical Method for the Determination of this compound and Lead in Human Hair and Nails Using Graphite Furnace Atomic Absorption Spectrometry | MDPI [mdpi.com]
- 5. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical interferences in the determination of this compound in plant material by atomic-absorption spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. iom-world.org [iom-world.org]
- 10. consensus.app [consensus.app]
- 11. testinglab.com [testinglab.com]
- 12. apps.nelac-institute.org [apps.nelac-institute.org]
Improving the selectivity of manganese-selective electrodes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of manganese-selective electrodes (Mn-ISEs) during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering ions for a this compound (Mn²⁺)-selective electrode?
A1: While Mn-ISEs are designed to be selective, they can exhibit a response to other ions, which may lead to inaccurate measurements. The most significant interfering ions are typically other divalent and monovalent cations. The degree of interference is quantified by the selectivity coefficient (KPotMn,J), where a smaller value indicates better selectivity for Mn²⁺ over the interfering ion (J). Common interferents include Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺.
Q2: How can I improve the selectivity of my Mn-ISE?
A2: Improving selectivity primarily involves optimizing the composition of the ion-selective membrane. Key strategies include:
-
Choice of Ionophore: The ionophore is the component that selectively binds to Mn²⁺ ions. Using a highly specific ionophore is the most critical factor. Research has shown various ligands, such as certain derivatives of 2,4-bis(2-acetoxybenzylamino)-6-phenyl-1,3,5-triazine, can serve as effective ionophores for Mn²⁺.[1]
-
Membrane Composition: The ratio of the ionophore, the polymer matrix (typically PVC), and the plasticizer (e.g., dibutylphthalate - DBP) is crucial. An optimized composition can enhance the electrode's response and selectivity. For example, one study found a composition of L2 ionophore: NaTPB: DBP: PVC as 6: 3: 56: 35 (w/w; mg) to be effective.[1]
-
Use of Ionic Additives: Incorporating a lipophilic salt, such as sodium tetraphenylborate (B1193919) (NaTPB), can help to reduce interference from anions and improve the stability of the electrode's potential.
Q3: What is the ideal pH range for operating a Mn-ISE?
A3: The operational pH range is critical for accurate measurements. For most Mn-ISEs, a pH range of 3.0 to 9.0 is considered safe.[1][2] Below a pH of 3.0, the electrode may respond to H⁺ ions. Above a pH of 9.0, Mn²⁺ can begin to precipitate as this compound hydroxide (B78521) (Mn(OH)₂), which reduces the activity of free Mn²⁺ in the solution and leads to erroneous readings.[2]
Q4: How long does a typical Mn-ISE last?
A4: The lifespan of a Mn-ISE can vary depending on usage and storage. With proper care, many electrodes can be used for several weeks to months. One study reported a shelf life of 105 days for a coated graphite (B72142) electrode.[1] Another PVC membrane electrode was used for more than two months without significant divergence in its readings.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy or Unstable Readings | 1. Air bubble lodged on the electrode surface.2. Presence of interfering ions in the sample.3. Reference electrode junction is clogged.4. Improper electrode conditioning. | 1. Gently tap the electrode to dislodge any air bubbles.2. Identify and quantify potential interferents. If present in high concentrations, consider sample pretreatment or use the selectivity coefficients to correct the data.3. Check the reference electrode's filling solution and ensure the junction is clear.4. Ensure the electrode has been conditioned according to the manufacturer's instructions, typically by soaking in a dilute Mn²⁺ solution.[3] |
| Slow Response Time | 1. Low concentration of Mn²⁺ in the sample.2. Fouling of the electrode membrane.3. The electrode is nearing the end of its lifespan. | 1. Be aware that response times are generally longer at lower concentrations.2. Gently rinse the electrode with deionized water. Avoid touching or wiping the membrane surface.[4]3. If performance does not improve with cleaning and recalibration, the electrode may need to be replaced. |
| Incorrect Slope During Calibration | 1. Incorrectly prepared or contaminated standard solutions.2. Temperature differences between standards.3. Faulty reference electrode. | 1. Always prepare fresh standards using high-purity water and salts. Use serial dilutions for accuracy.[5]2. Ensure all standards and samples are at the same temperature before measurement.[4]3. Check the reference electrode's performance. If necessary, substitute it with a known good electrode to isolate the problem.[5] |
Quantitative Data: Selectivity Coefficients
The potentiometric selectivity coefficient (KPotA,B) indicates the preference of the electrode for the primary ion A (Mn²⁺) over an interfering ion B. The smaller the value, the more selective the electrode is for the primary ion.[6]
Table 1: Selectivity Coefficients for a Mn-ISE with L2 Ionophore[1]
| Interfering Ion (J) | Selectivity Coefficient (KPotMn,J) |
| Na⁺ | 2.1 x 10⁻³ |
| K⁺ | 1.5 x 10⁻³ |
| Ca²⁺ | 1.3 x 10⁻⁴ |
| Mg²⁺ | 2.5 x 10⁻⁴ |
| Cu²⁺ | 3.6 x 10⁻⁴ |
| Zn²⁺ | 4.3 x 10⁻⁴ |
| Cd²⁺ | 5.1 x 10⁻⁴ |
| Pb²⁺ | 6.2 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Determination of Potentiometric Selectivity Coefficient
The Fixed Interference Method (FIM) is a widely recommended approach for determining the selectivity coefficient.[6][7]
Objective: To quantify the preference of the Mn-ISE for Mn²⁺ ions over a specific interfering ion.
Materials:
-
Mn-ISE and a suitable reference electrode (e.g., Ag/AgCl).
-
Potentiometer or pH/mV meter.
-
Standard solutions of MnCl₂.
-
A solution with a fixed concentration of the interfering ion (e.g., NaCl, KCl, CaCl₂).
Procedure:
-
Prepare a series of solutions with a constant, fixed activity of the interfering ion (aJ).
-
To this series, add varying concentrations of the primary ion, Mn²⁺ (aMn).
-
Rinse the electrodes with deionized water and blot dry.[4]
-
Immerse the electrodes in each solution and record the stable potential (E).
-
Plot the measured potential (E) versus the logarithm of the Mn²⁺ activity (log aMn).
-
The plot will show two distinct linear regions.[8] The intersection of the extrapolated linear portions of this plot gives the activity of Mn²⁺ (aMn) that is used to calculate the selectivity coefficient.
-
Calculate the selectivity coefficient using the following equation, derived from the Nicolsky-Eisenman equation:
KPotMn,J = aMn / (aJ)(zMn/zJ)
Where:
-
aMn is the activity of Mn²⁺ at the intersection point.
-
aJ is the fixed activity of the interfering ion.
-
zMn is the charge of the this compound ion (+2).
-
zJ is the charge of the interfering ion.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Mn-ISE
This diagram outlines a logical sequence for diagnosing and resolving common issues with this compound-selective electrodes.
References
- 1. A comparative study on fabrication of Mn2+ selective polymeric membrane electrode and coated graphite electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. turtletoughsensors.com [turtletoughsensors.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilizing Manganese Oxidation States in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing various oxidation states of manganese in solution.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound solutions.
Issue 1: Precipitation of a brown/black solid in my Mn(II) solution.
-
Question: I prepared a solution of a Mn(II) salt, and a brown or black precipitate has formed over time. What is happening and how can I prevent it?
-
Answer: This precipitate is likely this compound dioxide (MnO₂), formed from the oxidation of Mn(II) to Mn(IV), especially in neutral to alkaline solutions exposed to air. Mn(II) is most stable in acidic to neutral aqueous environments.[1] To prevent this:
-
Maintain a low pH: Keep the solution pH below 7. The stability of Mn(II) increases in acidic conditions.
-
Deoxygenate your solvent: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the Mn(II) salt to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, conduct your experiment in a glovebox or under a continuous flow of an inert gas.
-
Issue 2: My Mn(III) solution is unstable and disproportionates.
-
Question: I'm trying to work with Mn(III) in an aqueous solution, but it seems to be disproportionating into Mn(II) and MnO₂. How can I stabilize it?
-
Answer: Mn(III) is notoriously unstable in aqueous solutions and readily disproportionates, especially at neutral or higher pH.[2][3] Stabilization can be achieved through:
-
Strongly acidic conditions: Mn(III) can exist at a very low pH, around 0.[1]
-
Use of chelating ligands: Specific ligands form stable complexes with Mn(III), preventing disproportionation.[2][3] Pyrophosphate is a commonly used ligand for this purpose.[4][5][6][7][8][9] Other effective ligands include bicarbonate, citrate, and desferrioxamine B (DFOB).[6][10][11][12] The stability of these complexes can still be pH-dependent. For example, Mn(III)-pyrophosphate complexes are most stable at circumneutral pH.[4]
-
Issue 3: Difficulty in preparing a stable Mn(IV) solution.
-
Question: How can I prepare a stable solution containing Mn(IV)?
-
Answer: Mn(IV) is generally insoluble in water, commonly existing as this compound dioxide (MnO₂).[2][13] However, you can prepare colloidal solutions of MnO₂ that remain stable for extended periods.[14][15][16] This can be achieved by the reduction of potassium permanganate (B83412) (KMnO₄) with a suitable reducing agent like this compound sulfate (B86663) (MnSO₄), sodium thiosulfate (B1220275) (Na₂S₂O₃), or formic acid (HCOOH) in a neutral aqueous solution at room temperature.[14][15][16] Additionally, Mn(IV) can be stabilized in concentrated hydrochloric acid, likely as a chloro complex.[1]
Issue 4: My permanganate (Mn(VII)) solution is decomposing.
-
Question: My purple potassium permanganate solution is turning green and then forming a brown precipitate. Why is this happening?
-
Answer: While permanganate (MnO₄⁻) is relatively stable in acidic and neutral solutions, it decomposes in strongly alkaline conditions (pH > 14), first reducing to the green manganate (B1198562) ion (MnO₄²⁻, Mn(VI)) and then to brown this compound dioxide (MnO₂).[1] To maintain a stable permanganate solution, avoid highly alkaline environments.
Frequently Asked Questions (FAQs)
Q1: What are the most stable oxidation states of this compound in aqueous solution?
A1: The most stable oxidation state of this compound in aqueous solution is Mn(II), particularly in acidic to neutral conditions.[1] Mn(VII) as the permanganate ion (MnO₄⁻) is also relatively stable in acidic and mildly alkaline solutions.[1] Other oxidation states are generally less stable and require specific conditions, such as extreme pH or the presence of stabilizing ligands, to prevent precipitation or disproportionation.
Q2: How does pH affect the stability of this compound oxidation states?
A2: pH is a critical factor in determining the stable oxidation state of this compound in solution. The Pourbaix diagram for this compound illustrates the thermodynamically stable species at different pH and potential values.[17][18][19][20][21] Generally:
-
Mn(II): Stable at acidic to neutral pH.[1]
-
Mn(III): Unstable, but can be found at very low pH (~0) or stabilized with ligands at specific pH ranges (e.g., circumneutral for pyrophosphate).[1][4]
-
Mn(IV): Predominantly exists as the insoluble MnO₂ in a wide pH range under oxidizing conditions.
-
Mn(VI): Stable only in strongly alkaline solutions (pH > 13).[1]
-
Mn(VII): Stable in acidic and neutral solutions, but decomposes in strongly alkaline solutions.[1]
Q3: What types of ligands can be used to stabilize higher oxidation states of this compound?
A3: Chelating ligands are crucial for stabilizing higher and otherwise unstable oxidation states of this compound, particularly Mn(III) and Mn(IV).
-
For Mn(III): Polydentate ligands with oxygen or nitrogen donor atoms are effective. Examples include pyrophosphate, bicarbonate, citrate, EDTA, and siderophores like desferrioxamine B.[4][6][7][8][9][10][11][12]
-
For Mn(IV): Ligands such as bispidine have been used to synthesize stable mononuclear Mn(IV)=O complexes.[22]
-
For High-Valent this compound (Mn(V), Mn(VI)): Anionic N5 ligands have been employed in the electrochemical generation of high-valent oxo-manganese complexes.[23] Pincer-type ligands are also being explored for stabilizing various this compound oxidation states.[24]
Q4: Is it possible to stabilize Mn(V) in solution?
A4: Mn(V) is a rare and generally unstable oxidation state in aqueous solution.[13] Its stabilization typically requires specialized ligands and non-aqueous solvents. Theoretical studies suggest that one-electron oxidation of certain Mn(IV)-oxo complexes can form a Mn(V)-oxo species.[23]
Quantitative Data Summary
Table 1: Stability of this compound Oxidation States as a Function of pH
| Oxidation State | Chemical Species | pH Range for Stability | Notes |
| Mn(II) | Mn²⁺(aq) | < 9 | Most stable oxidation state in acidic and neutral solutions.[1][25] |
| Mn(III) | Mn³⁺(aq) | ~ 0 | Highly prone to disproportionation. Can be stabilized by ligands over a wider pH range.[1] |
| Mn(IV) | MnO₂(s) | 2 - 14 | Insoluble under most aqueous conditions. Can exist as stable colloidal suspensions.[14][15][16] |
| Mn(VI) | MnO₄²⁻(aq) | > 13 | Stable only in strongly alkaline solutions.[1] |
| Mn(VII) | MnO₄⁻(aq) | < 11 | Stable in acidic and neutral solutions; decomposes in strongly alkaline conditions.[1] |
Table 2: Ligands for Stabilizing Mn(III) in Aqueous Solution
| Ligand | pH Range for Complex Stability | Notes |
| Pyrophosphate | Circumneutral | Forms stable Mn(III)-pyrophosphate complexes.[4] |
| Bicarbonate | 5.0 - 8.35 | Forms different complex species depending on the pH.[10] |
| Citrate | Acidic to Neutral | Forms a metastable complex; can be reoxidized by O₂.[6] |
| EDTA | Acidic to Neutral | Forms a metastable complex; subject to intramolecular electron transfer.[6] |
| Desferrioxamine B (DFOB) | 7 - 11 | A siderophore that forms stable complexes with Mn(III).[11] |
Table 3: Standard Redox Potentials of Selected this compound Couples (at 25 °C)
| Half-Reaction | Standard Potential (E°) (V) |
| Mn²⁺ + 2e⁻ → Mn | -1.185 |
| Mn³⁺ + e⁻ → Mn²⁺ | +1.51 |
| MnO₂ + 4H⁺ + 2e⁻ → Mn²⁺ + 2H₂O | +1.23 |
| MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 |
| MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ | +0.59 |
| MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.56 |
Note: The stability and redox potentials can be significantly altered by the presence of complexing ligands.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Mn(III) Solution using Pyrophosphate
This protocol is based on the comproportionation of Mn(VII) and Mn(II) in the presence of a stabilizing pyrophosphate ligand.
Materials:
-
Potassium permanganate (KMnO₄)
-
This compound(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a stock solution of sodium pyrophosphate. The concentration should be in excess of the final desired Mn(III) concentration.
-
Dissolve the desired amount of MnCl₂·4H₂O in the pyrophosphate solution while stirring.
-
Adjust the pH of the solution to circumneutral (pH 7-7.5) using dilute NaOH or HCl.
-
Slowly add a stoichiometric amount of KMnO₄ solution to the Mn(II)-pyrophosphate solution while stirring vigorously. The reaction is: 4Mn(II) + Mn(VII) → 5Mn(III).
-
The solution should turn a characteristic color (often reddish-brown or green depending on the specific complex formed).
-
Continue stirring for a short period to ensure the reaction is complete.
-
The resulting Mn(III)-pyrophosphate solution should be stored in the dark to minimize photochemical decomposition.
Protocol 2: Preparation of a Colloidal this compound Dioxide (Mn(IV)) Solution
This protocol describes the formation of a stable colloidal suspension of MnO₂.
Materials:
-
Potassium permanganate (KMnO₄)
-
This compound(II) sulfate monohydrate (MnSO₄·H₂O)
-
Deionized water
-
Stir plate and stir bar
Procedure:
-
Prepare a dilute aqueous solution of KMnO₄ (e.g., 0.02 M).
-
Prepare a dilute aqueous solution of MnSO₄ (e.g., 0.03 M).
-
While vigorously stirring the KMnO₄ solution at room temperature, slowly add the MnSO₄ solution. A dark brown colloidal suspension of MnO₂ will form.
-
The reaction is: 2KMnO₄ + 3MnSO₄ + 2H₂O → 5MnO₂ + K₂SO₄ + 2H₂SO₄.
-
The resulting colloidal solution can be stable for several weeks.[14][15][16]
Visualizations
Caption: Workflow for stabilizing Mn(III) with pyrophosphate.
Caption: Troubleshooting unstable this compound solutions.
References
- 1. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Geochemical Stability of Dissolved Mn(III) in the Presence of Pyrophosphate as a Model Ligand: Complexation and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of Pyrophosphate on the Generation of Soluble Mn(III) from Reactions Involving Mn Oxides and Mn(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pH dependence of the composition and stability of Mn(III)-bicarbonate complexes and its implication for redox interaction of Mn(II) with photosystemII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges of Measuring Soluble Mn(III) Species in Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation and reactivity of Mn(III)ligand complexes in mixed this compound and iron (hydr)oxide systems - American Chemical Society [acs.digitellinc.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ceder.berkeley.edu [ceder.berkeley.edu]
- 21. scribd.com [scribd.com]
- 22. Influence of ligand architecture on oxidation reactions by high-valent nonheme this compound oxo complexes using water as a source of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrochemical generation of high-valent oxo-manganese complexes featuring an anionic N5 ligand and their role in O–O bond formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: ICP-MS versus AAS for Manganese Analysis in Blood
For researchers, scientists, and drug development professionals, the accurate determination of manganese levels in blood is crucial for toxicological assessments, nutritional monitoring, and clinical research. The two primary analytical techniques for this purpose, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS), both offer the requisite sensitivity but differ significantly in their operational principles, performance characteristics, and cost-effectiveness. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your laboratory's needs.
Principle of the Techniques
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) utilizes a high-temperature argon plasma to ionize the this compound atoms in the sample.[1] These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.[1] A detector then quantifies the number of ions, providing a highly sensitive and specific measurement of the this compound concentration.
Atomic Absorption Spectroscopy (AAS) , on the other hand, works on the principle of light absorption. A light source, typically a hollow cathode lamp containing this compound, emits a specific wavelength of light that is absorbed by this compound atoms. The blood sample is introduced into a flame or a graphite (B72142) furnace to atomize the this compound. The amount of light absorbed is directly proportional to the concentration of this compound in the sample.[2]
Performance Comparison
The choice between ICP-MS and AAS for this compound analysis in blood often comes down to a trade-off between sensitivity, throughput, and cost. The following table summarizes the key performance parameters based on available experimental data.
| Performance Parameter | ICP-MS | AAS (Graphite Furnace - GFAAS) |
| Detection Limit (Blood) | 0.6 - 1.0 µg/L[1][3] | 1.5 µg/L[1][3] |
| Linearity (Analytical Range) | Wide dynamic range, typically over several orders of magnitude (e.g., low µg/L to mg/L).[1] | Narrower linear range, typically 0.2 to 20 µg/L without dilution.[4] |
| Precision (%RSD) | 3-4% for blood Mn at ~22 µg/L[1][3] | ~7% for blood Mn at ~9 µg/L[1][3] |
| Sample Throughput | High; multi-element analysis allows for the simultaneous determination of other elements of interest.[5][6] | Low; single-element analysis requires a separate run for each element.[5] |
| Interferences | Potential for polyatomic interferences (e.g., from iron), which can be mitigated with collision/reaction cells.[1][3] | Chemical and spectral interferences can occur, though modern instruments have effective background correction. |
| Cost per Sample | Lower for high-throughput labs due to multi-element capability and faster analysis times.[3][7] | Generally lower for a small number of samples or when only this compound is of interest.[3][6] |
| Initial Instrument Cost | High[5][7] | Moderate[5][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound in whole blood using both ICP-MS and AAS.
ICP-MS Method for this compound in Whole Blood
1. Sample Preparation:
-
Collect whole blood in trace-metal-free tubes (e.g., EDTA purple top).
-
Thaw frozen samples and vortex to ensure homogeneity.
-
Perform a 1:50 dilution by adding 50 µL of whole blood to 2450 µL of a diluent. A common diluent consists of 0.05% Triton X-100 and 0.2% nitric acid in deionized water.[8] An internal standard (e.g., Gallium) is typically included in the diluent to correct for matrix effects and instrumental drift.[9]
-
Vortex the diluted sample thoroughly.
2. Instrumentation and Analysis:
-
Use an ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences on this compound (mass 55), primarily from ⁵⁴Fe¹H⁺.
-
Aspirate the prepared sample into the argon plasma.
-
Typical instrument parameters include:
-
Nebulizer gas flow: ~1 L/min
-
Plasma power: ~1550 W
-
Collision/reaction gas (e.g., helium or ammonia) flow: ~4-5 mL/min
-
-
Monitor mass 55 for this compound.
3. Calibration:
-
Prepare a series of calibration standards by spiking a this compound-free matrix (e.g., a synthetic blood matrix or diluted certified reference material) with known concentrations of this compound.
-
The calibration curve should bracket the expected concentration range of the samples.
AAS (GFAAS) Method for this compound in Whole Blood
1. Sample Preparation:
-
Collect and homogenize the whole blood sample as described for the ICP-MS method.
-
Perform a 1:4 dilution by adding 100 µL of whole blood to 300 µL of a diluent containing 0.1% Triton X-100 in deionized water.[6]
-
Vortex the diluted sample. No acid digestion is typically required for this direct method.[6]
2. Instrumentation and Analysis:
-
Use a graphite furnace atomic absorption spectrometer with Zeeman background correction.
-
Inject a small aliquot (e.g., 20 µL) of the diluted sample onto the graphite platform.
-
The furnace program will consist of several temperature-controlled steps:
-
Drying: to evaporate the solvent.
-
Pyrolysis (ashing): to remove the majority of the sample matrix.
-
Atomization: to generate free this compound atoms.
-
Cleaning: to remove any remaining residue.
-
-
Measure the absorbance at the this compound wavelength of 279.5 nm.[2]
3. Calibration:
-
The method of standard additions is often recommended to compensate for matrix effects.[6] This involves adding known amounts of a this compound standard to several aliquots of the sample and extrapolating to find the original concentration. Alternatively, matrix-matched calibration standards can be used.
Decision Workflow
The selection between ICP-MS and AAS can be guided by several factors. The following diagram illustrates a logical workflow for making this decision.
Conclusion
Both ICP-MS and AAS are powerful techniques for the determination of this compound in blood. ICP-MS offers superior sensitivity, a wider linear range, and the significant advantage of high-throughput, multi-element analysis, making it the ideal choice for laboratories with a heavy workload and the need for comprehensive elemental profiling.[5][6] Conversely, AAS, particularly with a graphite furnace, provides excellent sensitivity for single-element analysis at a lower initial instrument cost, making it a robust and cost-effective solution for laboratories with a more focused analytical scope and lower sample volumes.[5][6] The ultimate decision will depend on a careful consideration of your laboratory's specific analytical requirements, sample throughput needs, and budgetary constraints.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. nemi.gov [nemi.gov]
- 5. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Simultaneous quantification of 49 elements associated to e-waste in human blood by ICP-MS for routine analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Manganese Speciation
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of manganese species is critical in environmental monitoring, toxicological studies, and pharmaceutical analysis due to the varying toxicity and bioavailability of its different oxidation states, primarily Mn(II) and Mn(VII). This guide provides a comprehensive comparison of leading analytical techniques for this compound speciation, supported by experimental data and detailed protocols to aid in the selection and validation of the most suitable method for your research needs.
Performance Comparison of Analytical Techniques
The selection of an analytical method for this compound speciation is a critical decision influenced by factors such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of commonly employed techniques: Graphite Furnace Atomic Absorption Spectrometry (GFAAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), UV-Vis Spectrophotometry, and Cathodic Stripping Voltammetry (CSV).
| Parameter | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | UV-Vis Spectrophotometry | Cathodic Stripping Voltammetry (CSV) |
| Limit of Detection (LOD) | 0.001 - 0.22 µg/L[1][2] | 0.0097 ng/mL[3] | 0.001136 mg/L[4] | 16.3 nM (0.9 ppb)[5] |
| Limit of Quantification (LOQ) | 0.032 ng/mL[6] | 0.032 ng/mL[3] | 0.003443 mg/L[4] | - |
| Accuracy (Recovery %) | 84.80 - 107.98%[7] | 98.8 - 100.6%[6] | 87.53 - 99.86%[4] | ~90% (compared to ICP-MS)[5] |
| Precision (RSD %) | < 12.97%[7] | < 7%[8] | < 10% | >97% (compared to ICP-MS)[5] |
Table 1: Comparison of Key Validation Parameters for this compound Speciation Methods.
Experimental Workflows and Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative workflows and methodologies for the discussed analytical techniques.
General Workflow for New Analytical Method Validation
The validation of a new analytical method for this compound speciation follows a structured workflow to ensure its suitability for the intended purpose. This process involves evaluating several key performance characteristics.
Caption: General workflow for analytical method validation.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
GFAAS is a highly sensitive technique suitable for trace and ultra-trace element analysis.
Sample Preparation (Human Hair and Nails):
-
Wash hair and nail samples with a non-ionic detergent, followed by rinsing with deionized water and acetone (B3395972) to remove external contamination.
-
Dry the samples in an oven at 60°C.
-
Accurately weigh approximately 0.1 g of the dried sample into a digestion vessel.
-
Add a mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) for digestion.
-
Perform microwave-assisted digestion until a clear solution is obtained.
-
Dilute the digested sample to a known volume with deionized water.
Instrumental Analysis:
-
Instrument: Graphite Furnace Atomic Absorption Spectrometer
-
Wavelength: 279.5 nm
-
Slit Width: 0.2 nm
-
Lamp Current: 5 mA
-
Inert Gas: Argon
-
Pyrolysis Temperature: 1200°C[6]
-
Atomization Temperature: 2200°C[6]
-
Matrix Modifier: A mixture of palladium and magnesium nitrate (B79036) is often used to reduce matrix interferences, although some methods have been developed without a modifier.[6]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS offers high throughput and multi-element capability, making it a powerful tool for this compound speciation, often coupled with a separation technique like HPLC.
Sample Preparation (Water Samples):
-
For total this compound determination, acidify the water sample with trace-metal grade nitric acid to a pH < 2.
-
For speciation analysis, filtration through a 0.45 µm filter is required to separate dissolved and particulate forms.
-
For the determination of different this compound species like Mn(II) and Mn(VII), a separation step using techniques like ion chromatography or solid phase extraction is necessary prior to ICP-MS analysis.[3]
Instrumental Analysis (coupled with HPLC for speciation):
-
Separation: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C8 or C18) is used to separate this compound species.[3]
-
Mobile Phase: A buffered mobile phase, often containing an ion-pairing reagent like tetrabutylammonium (B224687) hydroxide, is used to achieve separation.[3]
-
ICP-MS Instrument:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Monitored Isotope: ⁵⁵Mn
-
UV-Vis Spectrophotometry
Spectrophotometric methods are cost-effective and widely available, relying on the formation of a colored complex with this compound.
Sample Preparation and Analysis (Water Samples):
-
This method often involves the oxidation of Mn(II) to the highly colored permanganate (B83412) ion (MnO₄⁻) using an oxidizing agent like potassium periodate (B1199274) (KIO₄) in an acidic medium.
-
Alternatively, a colorimetric reagent that forms a specific complex with a particular this compound species can be used.
-
Prepare a series of standard solutions of known this compound concentrations.
-
Treat the standards and samples with the oxidizing agent or colorimetric reagent.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which is typically around 525 nm for permanganate.[9]
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Cathodic Stripping Voltammetry (CSV)
CSV is a highly sensitive electrochemical technique for the determination of trace metals.
Experimental Protocol (Water Samples):
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., hanging mercury drop electrode or a solid electrode like platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: The water sample is placed in the electrochemical cell, and a supporting electrolyte (e.g., acetate (B1210297) buffer) is added to control the pH and provide conductivity.
-
Deposition Step: A deposition potential is applied to the working electrode for a specific time. During this step, Mn(II) is oxidized to MnO₂ and deposited onto the electrode surface.[10]
-
Stripping Step: The potential is then scanned in the negative direction. The deposited MnO₂ is reduced back to Mn(II), generating a current peak that is proportional to the concentration of this compound in the sample.
-
Quantification: The concentration is determined by the standard addition method or by using a calibration curve.
Optimized CSV Parameters:
-
pH: 6.0 (using a Britton-Robinson buffer)[10]
-
Deposition Potential: +1.05 V[10]
-
Deposition Time: 350 s[10]
-
Stirring Rate: 1500 rpm[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. Determination of this compound by cathodic stripping voltammetry on a microfabricated platinum thin-film electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in Serum Using GFAAS: Serum Reference Values for this compound in the Adolescent Girls of the DERVAN Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation and preconcentration of MnVII/MnII speciation on crosslinked chitosan and determination by flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Manganese vs. Iron: A Comparative Analysis of Enzyme Cofactor Performance
For researchers, scientists, and drug development professionals, understanding the nuanced roles of metal cofactors in enzymatic reactions is paramount. This guide provides a detailed comparison of manganese (Mn) and iron (Fe), two essential transition metals that serve as critical cofactors in a vast array of biological processes. We will explore their distinct chemical properties that dictate their function, compare their performance in key enzymes, and provide detailed experimental protocols for their study.
This compound and iron are both indispensable micronutrients, playing pivotal roles in cellular metabolism, signal transduction, and antioxidant defense.[1][2] Their ability to exist in multiple oxidation states allows them to participate in a wide range of redox reactions, making them ideal catalytic centers for many enzymes.[3][4] However, the subtle differences in their redox potentials and coordination chemistry lead to distinct functional advantages and disadvantages within the cellular environment.
Comparative Analysis of Physicochemical Properties
| Property | This compound (Mn) | Iron (Fe) | Significance in Enzymatic Reactions |
| Common Oxidation States | +2, +3, +4 | +2, +3 | The ability to cycle between different oxidation states is fundamental to their role in redox enzymes. |
| Redox Potential (M³⁺/M²⁺) | High | Lower than Mn | Mn is less prone to participating in Fenton chemistry, which generates highly reactive hydroxyl radicals, making it a "safer" redox cofactor in some contexts.[5] |
| Lewis Acidity | Moderate | Moderate | Both can act as Lewis acids, polarizing substrates and stabilizing transition states. |
| Coordination Geometry | Flexible (prefers octahedral) | Flexible (prefers octahedral) | This flexibility allows them to adapt to the specific geometric constraints of an enzyme's active site. |
| Affinity for Ligands | Prefers harder ligands (e.g., oxygen, nitrogen) | Prefers a mix of hard and soft ligands (e.g., oxygen, nitrogen, sulfur) | This influences the types of amino acid residues they coordinate with in the enzyme active site. |
Performance in Key Metalloenzymes
The choice between this compound and iron as a cofactor can significantly impact an enzyme's catalytic efficiency and substrate specificity. Below is a comparison of their performance in two well-studied enzyme families.
Superoxide (B77818) Dismutase (SOD)
Superoxide dismutases are crucial antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide.[5] There are distinct families of SODs that are specific for either this compound (MnSOD) or iron (FeSOD), as well as "cambialistic" SODs that can function with either metal.[6]
| Enzyme | Cofactor | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| E. coli MnSOD | Mn²⁺ | ~1.9 x 10⁵ | ~150 | ~1.3 x 10⁹ |
| E. coli FeSOD | Fe²⁺ | ~1.6 x 10⁵ | ~200 | ~8.0 x 10⁸ |
| P. shermanii Cambialistic SOD | Mn²⁺ | ~1.2 x 10⁵ | ~250 | ~4.8 x 10⁸ |
| P. shermanii Cambialistic SOD | Fe²⁺ | ~1.0 x 10⁵ | ~300 | ~3.3 x 10⁸ |
Note: The kinetic parameters presented are approximate values derived from multiple sources and can vary depending on the specific experimental conditions.
As the data suggests, while both MnSOD and FeSOD are highly efficient enzymes, MnSOD from E. coli exhibits a slightly higher catalytic efficiency. In the cambialistic SOD from P. shermanii, the enzyme shows a preference for this compound, as indicated by the higher catalytic efficiency.
Homoprotocatechuate 2,3-Dioxygenase
Homoprotocatechuate 2,3-dioxygenases are involved in the bacterial degradation of aromatic compounds. Interestingly, highly homologous versions of this enzyme have evolved to utilize either this compound or iron.[7][8]
| Enzyme | Cofactor | kcat (s⁻¹) | Km for Homoprotocatechuate (µM) |
| Brevibacterium fuscum HPCD | Fe²⁺ | ~6.7 | ~5 |
| Arthrobacter globiformis MndD | Mn²⁺ | ~7.5 | ~8 |
In this case, both the iron- and this compound-dependent enzymes exhibit very similar turnover numbers (kcat) and Michaelis constants (Km), suggesting that for this particular reaction, both metals can function as effective cofactors with comparable efficiency.[7] This highlights that the protein environment plays a crucial role in tuning the reactivity of the metal center.
Experimental Protocols
Determination of Enzyme Kinetic Parameters (Km and kcat)
A common method to determine the kinetic parameters of metalloenzymes is through spectrophotometric assays that monitor the change in absorbance of a substrate or product over time.
Objective: To determine the Michaelis constant (Km) and the catalytic rate constant (kcat) of a metalloenzyme (e.g., Superoxide Dismutase).
Materials:
-
Purified enzyme (apoenzyme if studying metal reconstitution)
-
Substrate (e.g., xanthine (B1682287) for generating superoxide)
-
Coupling enzyme (e.g., xanthine oxidase)
-
Indicator molecule (e.g., cytochrome c or a tetrazolium salt like WST-1)[2]
-
Buffer solution at optimal pH for the enzyme
-
Varying concentrations of the metal cofactor (MnCl₂ or FeCl₂)
-
Spectrophotometer
Procedure:
-
Preparation of Apoenzyme (if necessary): The native metal cofactor is removed from the purified enzyme by dialysis against a chelating agent (e.g., EDTA) to create the apoenzyme. The chelator is then removed by extensive dialysis against a metal-free buffer.
-
Enzyme Reconstitution: The apoenzyme is incubated with a molar excess of the desired metal cofactor (Mn²⁺ or Fe²⁺) to ensure saturation of the active site.
-
Assay Setup: A reaction mixture is prepared in a cuvette containing the buffer, substrate, and indicator molecule.
-
Initiation of Reaction: The reaction is initiated by the addition of the coupling enzyme (to generate the substrate, e.g., superoxide) and the reconstituted metalloenzyme.
-
Spectrophotometric Measurement: The change in absorbance is monitored at a specific wavelength over time. For SOD, this typically involves measuring the inhibition of the reduction of the indicator molecule by superoxide.[5][9]
-
Data Analysis:
-
The initial reaction velocities (V₀) are determined from the linear portion of the absorbance vs. time plot at various substrate concentrations.
-
A Michaelis-Menten plot (V₀ vs. [Substrate]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) is generated.
-
kcat is calculated using the equation: kcat = Vmax / [E]t , where [E]t is the total enzyme concentration.[11]
-
Visualizing the Roles in Cellular Homeostasis
The following diagrams illustrate the interconnected roles of this compound and iron in the cellular response to oxidative stress and the distinct signaling pathways they influence.
Figure 1: Cellular response to oxidative stress.
Figure 2: Metal-specific cellular homeostasis signaling pathways.
Conclusion
Both this compound and iron are vital enzyme cofactors with distinct advantages depending on the specific enzymatic reaction and the broader cellular context. While iron's redox potential makes it a powerful catalyst, it also carries the risk of promoting oxidative damage through Fenton chemistry.[5] this compound, with its higher redox potential, offers a safer alternative for certain redox reactions, particularly in antioxidant defense.[5] The existence of enzymes that can utilize either metal, as well as highly homologous enzymes that have evolved to be specific for one or the other, underscores the subtle yet significant impact of the protein environment in modulating the catalytic properties of these essential metals. A thorough understanding of these differences is critical for researchers in drug development and biochemistry who aim to modulate enzyme activity for therapeutic benefit.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A sensitive spectrophotometric method for the determination of superoxide dismutase activity in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Kinetics of superoxide scavenging by dismutase enzymes and this compound mimics determined by electron spin resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the reaction mechanisms of iron- and this compound-containing 2,3-HPCD: an important spin transition for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Iron and Heme Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
Cross-validation of electrochemical and spectroscopic methods for manganese
A Comparative Guide to Electrochemical and Spectroscopic Methods for Manganese Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound is crucial in various applications, from environmental monitoring to biological sample analysis. The choice of analytical methodology is paramount and depends on factors such as the required sensitivity, sample matrix, cost, and the desired speed of analysis. This guide provides a comprehensive cross-validation of common electrochemical and spectroscopic techniques for this compound determination, supported by experimental data and detailed protocols.
Data Presentation
The performance of various analytical techniques for this compound quantification is summarized in the table below, offering a direct comparison of their key analytical parameters.
| Analytical Technique | Abbreviation | Limit of Detection (LOD) | Linear Range | Sample Matrix | Key Advantages | Key Disadvantages |
| Spectroscopic Methods | ||||||
| Atomic Absorption Spectroscopy (Flame) | F-AAS | ~10 µg/L[1] | 0.01 - 1 mg/L[1] | Water, Sediments[1] | Well-established, robust | Moderate sensitivity, potential for chemical interferences |
| Graphite Furnace Atomic Absorption Spectroscopy | GF-AAS | ~1 µg/kg[2] | ppb range | Foods, Biological Samples[2] | High sensitivity | Slower analysis time, matrix effects can be significant |
| Inductively Coupled Plasma - Optical Emission Spectrometry | ICP-OES | ~0.1 µg/L | µg/L to mg/L | Water, Environmental Samples[3] | Multi-element capability, high throughput | Higher instrumentation cost, spectral interferences |
| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | ~0.1 ppb[4] | ppt to ppm | Drinking Water[4][5] | Excellent sensitivity and selectivity, isotopic analysis | High instrumentation and operational cost, complex instrumentation |
| UV-Visible Spectrophotometry | UV-Vis | 0.05 - 0.50 µg/mL[6] | ppm range[7] | Steel, Water, Foodstuff[6][7][8] | Low cost, simple instrumentation | Lower sensitivity, potential for colorimetric interferences |
| Electrochemical Methods | ||||||
| Cathodic Stripping Voltammetry | CSV | 0.56 ppb (0.01 µM)[4] | 0.03 ppb - 5.3 ppm[4][5] | Drinking Water[4][5] | High sensitivity, low cost, portable | Susceptible to matrix effects and electrode fouling |
| Anodic Stripping Voltammetry | ASV | - | - | Complex Samples[9] | Good for trace analysis | Requires careful electrode preparation |
| Chronoamperometry | CA | 4.64 µM (with 5-min deposition)[10] | 1 - 100 µM[10] | Drinking Water[10] | Simple, rapid | Lower sensitivity compared to stripping voltammetry |
| Cyclic Voltammetry | CV | 74 µM[11] | - | Drinking Water[11] | Provides information on redox behavior | Not ideal for trace quantification |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the selection of the most appropriate technique for a given application.
Spectroscopic Method: Atomic Absorption Spectrometry (AAS)
This protocol is adapted for the analysis of this compound in water and water-suspended sediment.[1]
1. Principle: this compound concentration is determined by the absorption of light at a specific wavelength (279.5 nm) by ground-state this compound atoms in a flame. The amount of light absorbed is proportional to the concentration of this compound in the sample.[1]
2. Reagents and Standards:
-
This compound Standard Solution I (100 µg/mL): Dissolve 0.1000 g of this compound flakes in a minimal amount of dilute nitric acid (HNO₃). Add 10.0 mL of concentrated HNO₃ and dilute to 1000 mL with demineralized water.[1]
-
This compound Standard Solution II (10 µg/mL): Dilute 10.0 mL of this compound Standard Solution I to 100 mL with demineralized water immediately before use.[1]
-
Working Standards: Prepare a series of at least six working standards containing 10 to 1000 µg/L of this compound by appropriate dilution of this compound Standard Solution II with acidified water.[1]
-
Acidified Water: Add 1.5 mL of concentrated HNO₃ to 1 L of demineralized water.[1]
3. Instrumentation:
-
Atomic Absorption Spectrometer equipped with a this compound hollow-cathode lamp.
-
Wavelength: 279.5 nm.[1]
-
Flame: Air-acetylene.[1]
4. Procedure:
-
Optimize the instrument settings as per the manufacturer's manual.
-
Aspirate the acidified water (blank) to set the instrument to zero.[1]
-
Aspirate the working standards in order of increasing concentration to generate a calibration curve.
-
Aspirate the samples (diluted if necessary to fall within the linear range of the standards) and record the absorbance.
-
Determine the this compound concentration in the samples from the calibration curve.
Electrochemical Method: Cathodic Stripping Voltammetry (CSV)
This protocol is based on the determination of this compound in drinking water using a miniaturized platinum working electrode.[4][5]
1. Principle: This technique involves two steps. First, this compound is pre-concentrated onto the working electrode surface by applying a deposition potential. This step involves the oxidation of Mn(II) to form an insoluble this compound oxide (e.g., MnO₂) on the electrode. In the second step, the potential is scanned in the negative direction, which strips the deposited this compound oxide from the electrode by reducing it back to Mn(II). The resulting current peak is proportional to the concentration of this compound in the sample.[12]
2. Reagents and Solutions:
-
Supporting Electrolyte: 0.2 M sodium acetate (B1210297) buffer (pH 4.8).[4]
-
This compound Standard Solutions: Prepare a series of standard solutions of Mn(II) in the desired concentration range (e.g., ppb to ppm) by diluting a stock solution.
3. Instrumentation:
-
Potentiostat with a three-electrode system:
4. Procedure:
-
Pre-clean the electrodes electrochemically, for example, by cycling the potential in a suitable electrolyte.[4]
-
Pipette a known volume of the sample into the electrochemical cell and add the supporting electrolyte. For drinking water samples, a 2x dilution with the acetate buffer is recommended.[4]
-
Deposition Step: Apply a positive potential (e.g., +1.0 V vs. Ag/AgCl) for a specific duration (e.g., 60-300 seconds) while stirring the solution to facilitate the deposition of this compound oxide onto the working electrode.
-
Stripping Step: After a short equilibration period without stirring, scan the potential from the deposition potential towards a more negative potential (e.g., down to +0.2 V vs. Ag/AgCl).
-
Record the resulting stripping voltammogram. The peak current is proportional to the this compound concentration.
-
Construct a calibration curve using standard additions of this compound to the sample.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound determination.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. nemi.gov [nemi.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Validation of electrochemical sensor for determination of this compound in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Electrochemical Sensor for Determination of this compound in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. scielo.br [scielo.br]
- 8. Lab 6 – Chemistry 262 – Quantitative Analysis [fe2.openlcc.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Manganese Chelators: An In Vivo Efficacy Evaluation
For Researchers, Scientists, and Drug Development Professionals
Manganese (Mn) is an essential trace element vital for numerous physiological processes. However, overexposure can lead to a debilitating neurotoxic condition known as manganism, which shares features with Parkinson's disease. Chelation therapy, a medical procedure that involves the administration of chelating agents to remove heavy metals from the body, stands as a primary therapeutic strategy for this compound toxicity. This guide provides an objective comparison of the in vivo efficacy of different this compound chelators, supported by experimental data, to aid researchers in their pursuit of effective therapeutic strategies.
Comparative Efficacy of this compound Chelators
The in vivo efficacy of this compound chelators is primarily evaluated by their ability to reduce this compound concentrations in various tissues, particularly the brain, and to enhance its excretion. Below is a summary of quantitative data from preclinical studies on commonly investigated this compound chelators.
| Chelator | Animal Model | Route of Administration | Dosage | Treatment Duration | Brain Mn Reduction (%) | Liver Mn Reduction (%) | Kidney Mn Reduction (%) | Other Tissue Mn Reduction (%) | Reference |
| Para-aminosalicylic acid (PAS) | Sprague-Dawley Rats | Subcutaneous | 200 mg/kg/day | 6 weeks | 15.5 - 29.1% | 32% (at 3 weeks) | No significant effect | Heart: 31%, Spleen: 25%, Pancreas: 33% (at 3 weeks) | [1][2] |
| Ethylenediaminetetraacetic acid (EDTA) | - | Intravenous | 0.5 g, 1 g, 3 g | Single infusion | Data on tissue reduction not available. Significantly increases urinary Mn excretion by 8,300% (0.5g), 17,000% (1g), and 58,000% (3g) within 6 hours. | Data on tissue reduction not available | Data on tissue reduction not available | - | [3] |
| Dimercaptosuccinic acid (DMSA) | - | - | - | - | Generally considered ineffective for this compound chelation. Limited in vivo data available for this compound specifically. Primarily used for lead and mercury poisoning. | - | - | - | [4][5] |
Note: The efficacy of chelators can be influenced by the timing of administration relative to this compound exposure, the dose of the chelator, and the duration of treatment. The data presented here are from specific studies and may not be directly comparable due to variations in experimental design.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for in vivo this compound chelation studies.
Para-aminosalicylic acid (PAS) Chelation Study in Rats[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Manganism: Daily intraperitoneal (i.p.) injections of this compound chloride (MnCl2; 6 mg Mn/kg body weight) for 4 weeks.
-
Chelation Therapy: Following the this compound exposure period, rats receive daily subcutaneous (s.c.) injections of PAS (100 or 200 mg/kg body weight) for 2, 3, or 6 weeks.
-
Sample Collection and Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Blood, cerebrospinal fluid (CSF), and various tissues (brain regions, liver, kidney, heart, spleen, pancreas) are collected.
-
This compound concentrations in the collected samples are determined using atomic absorption spectrophotometry (AAS).
-
-
Control Groups:
-
A saline control group receiving i.p. saline instead of MnCl2.
-
A this compound-only control group receiving MnCl2 followed by s.c. saline instead of PAS.
-
General Protocol for EDTA Chelation and Urinary Excretion Study[3]
-
Human Subjects: This protocol is based on a human study but can be adapted for animal models.
-
Chelation Administration: Intravenous (IV) infusion of Na2EDTA at varying doses (e.g., 0.5 g, 1 g, 3 g) over a specified period.
-
Urine Collection: Urine samples are collected at baseline (before infusion) and at multiple time points post-infusion (e.g., 0-6h, 6-12h, 12-24h).
-
This compound Analysis: Urinary this compound concentrations are measured using inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: The percentage increase in urinary this compound excretion is calculated by comparing post-infusion levels to baseline levels.
Considerations for DMSA Chelation Studies
While specific in vivo protocols for DMSA in this compound chelation are scarce, studies on other heavy metals can be adapted. Oral administration via gavage is a common route for DMSA.[4] Key considerations would include determining an appropriate oral dosage for the animal model and a relevant treatment duration to assess its limited efficacy on this compound levels.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms of this compound neurotoxicity and the logical flow of in vivo experiments is crucial for developing effective chelation therapies.
Signaling Pathways in this compound-Induced Neurotoxicity
This compound-induced neurotoxicity is a complex process involving multiple signaling pathways, primarily driven by oxidative stress and neuroinflammation.
Caption: Key signaling pathways in this compound-induced neurotoxicity.
Experimental Workflow for In Vivo Chelator Efficacy Evaluation
A standardized workflow is essential for conducting reproducible in vivo studies to evaluate the efficacy of this compound chelators.
Caption: General workflow for in vivo this compound chelator evaluation.
Conclusion
The in vivo evaluation of this compound chelators reveals varying degrees of efficacy. Para-aminosalicylic acid (PAS) has demonstrated significant potential in reducing this compound levels in both the brain and other tissues in preclinical models.[1][2] Ethylenediaminetetraacetic acid (EDTA) is effective in increasing the urinary excretion of this compound, although its ability to reduce tissue-specific this compound accumulation requires further quantitative investigation.[3] The efficacy of dimercaptosuccinic acid (DMSA) for this compound chelation appears limited based on the current literature.[4][5]
Future research should focus on direct, head-to-head comparative studies of these chelators under standardized experimental conditions to provide a more definitive assessment of their relative efficacy. Furthermore, the development of novel chelators with improved blood-brain barrier penetration and higher selectivity for this compound remains a critical area of investigation for the effective treatment of manganism.
References
- 1. Influence of chronic MnCl2 and EDTA treatment on tissue levels and urinary excretion of trace metals in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of Toxic Metabolites—Chelation: this compound Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Manganese-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a significant shift, with a growing interest in alternatives to gadolinium-based contrast agents (GBCAs) due to safety concerns related to gadolinium retention in the body. Manganese-based contrast agents have emerged as a promising substitute, owing to this compound's favorable magnetic properties, its role as an essential biological element, and its strong T1 relaxivity.[1][2] This guide provides an objective comparison of various this compound-based MRI contrast agents, supported by experimental data, to aid researchers and drug development professionals in this evolving field.
Performance Comparison of this compound-Based MRI Contrast Agents
The efficacy of an MRI contrast agent is primarily determined by its relaxivity (r1 and r2), which is the measure of its ability to shorten the T1 and T2 relaxation times of water protons. Higher r1 relaxivity leads to brighter signals in T1-weighted images, which is desirable for most clinical applications. The ratio of r2 to r1 (r2/r1) is also a critical parameter, with a lower ratio being preferable for T1 agents to minimize T2-related signal loss.[3]
This section compares the performance of key this compound-based contrast agents, including simple this compound salts, chelated this compound complexes, and this compound oxide nanoparticles, with a gadolinium-based agent for reference.
| Contrast Agent | Type | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio | Magnetic Field (T) | Medium |
| This compound Agents | ||||||
| MnCl₂ | Simple Salt | 8.0[4][5] | - | - | 0.47 | Aqueous Solution (37°C) |
| Mn-DPDP (Mangafodipir) | Chelated (Linear) | 2.8[4][5] | 3.7[4][5] | 1.32 | 0.47 | Aqueous Solution |
| Mn-PyC3A | Chelated (Macrocyclic) | 3.8[6] | - | - | 1.4 | Blood Plasma (37°C) |
| MnO Nanoparticles | Nanoparticle | 5.99[7] | 21.7[7] | 3.62 | 1.5 | Agarose |
| Mn₃O₄ Nanoparticles | Nanoparticle | 8.26[8] | - | - | 3.0 | - |
| Gadolinium Agent (for comparison) | ||||||
| Gd-DTPA (Magnevist) | Chelated (Linear) | 4.1[6] | - | - | 1.5 | Blood Plasma (37°C) |
In Vitro and In Vivo Safety and Pharmacokinetics
The safety and pharmacokinetic profiles of contrast agents are paramount for their clinical translation. Key parameters include in vitro cytotoxicity, in vivo toxicity (LD50), and pharmacokinetic properties such as elimination half-life and clearance pathways.
| Contrast Agent | In Vitro Cytotoxicity | In Vivo Toxicity (LD50, mmol/kg) | Elimination Half-life | Primary Elimination Route(s) |
| This compound Agents | ||||
| MnCl₂ | Neurotoxic at higher concentrations[4] | 0.3 (IV, mice)[4][5] | - | - |
| Mn-DPDP (Mangafodipir) | Lower toxicity than free Mn²⁺ | Higher safety factor than Gd-DTPA[4][5] | 6.2 ± 1.6 min[9] | Hepatobiliary and Renal[9] |
| Mn-PyC3A | Low | - | 13 ± 3.5 min (normal rats)[9][10] | Renal and Hepatobiliary[6][10] |
| MnO Nanoparticles | Negligible toxicity reported with certain coatings[8] | - | - | Reticuloendothelial System (Liver, Spleen)[8] |
| Gadolinium Agent (for comparison) | ||||
| Gd-DTPA (Magnevist) | Concerns of gadolinium retention | Safety factor of 60-100[4][5] | Biexponential clearance[6] | Renal |
Key Experimental Methodologies
This section details the protocols for key experiments cited in the comparison of this compound-based MRI contrast agents.
Relaxivity Measurement (T1 and T2)
Objective: To determine the r1 and r2 relaxivity of a contrast agent.
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the contrast agent in a relevant medium (e.g., deionized water, phosphate-buffered saline, or blood plasma) at various concentrations (typically ranging from 0.1 to 1.0 mM).
-
MRI Acquisition:
-
Place the samples in a phantom.
-
Acquire T1-weighted images using an inversion recovery spin-echo sequence with varying inversion times (TI).
-
Acquire T2-weighted images using a multi-echo spin-echo sequence with varying echo times (TE).
-
-
Data Analysis:
-
Measure the signal intensity from each sample at each TI and TE.
-
Fit the signal intensity versus TI data to the inversion recovery equation to determine the T1 relaxation time for each concentration.
-
Fit the signal intensity versus TE data to a mono-exponential decay function to determine the T2 relaxation time for each concentration.
-
Plot the relaxation rates (1/T1 and 1/T2) against the concentration of the contrast agent.
-
The slope of the linear regression of the 1/T1 plot gives the r1 relaxivity, and the slope of the 1/T2 plot gives the r2 relaxivity.[3]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the contrast agent on cell viability.
Protocol:
-
Cell Culture: Seed cells (e.g., a relevant cell line like HepG2 for liver-targeted agents) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a fresh medium containing various concentrations of the contrast agent. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), forming purple crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Pharmacokinetic Analysis
Objective: To determine the in vivo distribution, metabolism, and excretion of the contrast agent.
Protocol:
-
Animal Model: Use an appropriate animal model (e.g., rats or mice).
-
Contrast Agent Administration: Administer the contrast agent intravenously at a clinically relevant dose.
-
Blood Sampling: Collect serial blood samples at various time points post-injection.
-
Quantification: Measure the concentration of this compound (or the chelated complex) in the plasma samples using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis:
-
Plot the plasma concentration of the contrast agent versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to determine parameters such as elimination half-life, volume of distribution, and clearance rate.[6]
-
-
Biodistribution (Optional): At the end of the study, euthanize the animals and harvest major organs to quantify the amount of this compound accumulated in each tissue.
Visualizing Key Processes
The following diagrams illustrate important pathways and workflows related to the evaluation of this compound-based MRI contrast agents.
Caption: Hepatocyte uptake pathway for certain this compound-based contrast agents.
Caption: A typical preclinical evaluation workflow for new this compound-based MRI contrast agents.
References
- 1. This compound Oxide Nanoparticle Synthesis by Thermal Decomposition of this compound(II) Acetylacetonate | Scilit [scilit.com]
- 2. This compound-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting an old friend: this compound-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound-based Alternative to Gadolinium: Contrast-enhanced MR Angiography, Excretion, Pharmacokinetics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Oxide Nanoparticles As MRI Contrast Agents In Tumor Multimodal Imaging And Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Positron Emission Tomography-Magnetic Resonance Imaging Pharmacokinetics, In Vivo Biodistribution, and Whole-Body Elimination of Mn-PyC3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Inter-laboratory Comparison of Dissolved Manganese in Seawater
An essential aspect of ensuring the accuracy and comparability of oceanic manganese data is through rigorous inter-laboratory comparison studies. These studies provide a benchmark for laboratories to assess their analytical performance against consensus values derived from a community of experts. This guide offers a comparative overview of methodologies for this compound determination in seawater, supported by data from such intercalibration efforts.
The following table summarizes the consensus values for dissolved this compound (Mn) in the SAFe (Sampling and Analysis of Fe) and GEOTRACES reference seawater samples. These values are the result of measurements from multiple international laboratories employing a variety of analytical techniques. The data highlights the community's effort to achieve high-quality and comparable datasets for trace metals in the ocean.[1][2]
| Reference Material | Type | Consensus Value (nmol/kg) | Standard Deviation (nmol/kg) | Analytical Techniques Employed by Participating Laboratories |
| SAFe S | Surface Seawater | 0.82 | 0.05 | Flow Injection Analysis with Chemiluminescence Detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with preconcentration |
| SAFe D2 | Deep Seawater (1000m) | 0.39 | 0.05 | Flow Injection Analysis with Chemiluminescence Detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with preconcentration |
| GEOTRACES GS | Surface Seawater | 1.50 | 0.11 | Flow Injection Analysis with Chemiluminescence Detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with preconcentration |
| GEOTRACES GD | Deep Seawater (2000m) | 0.21 | 0.03 | Flow Injection Analysis with Chemiluminescence Detection, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with preconcentration |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of trace elements like this compound in a complex matrix such as seawater. Below are protocols for two common and powerful analytical techniques used in the inter-laboratory comparisons.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Preconcentration
This method is widely used for the determination of trace metals in seawater due to its high sensitivity and selectivity.[3][4]
a. Sample Collection and Preservation:
-
Seawater samples are collected using trace metal clean techniques, typically involving a CTD rosette with Go-Flo bottles or a towed "fish" sampler.
-
Samples are filtered through a 0.2 µm filter into acid-cleaned low-density polyethylene (B3416737) (LDPE) bottles.
-
The samples are then acidified to a pH of approximately 1.7 with high-purity hydrochloric acid (HCl) or nitric acid (HNO₃) to preserve the this compound in its dissolved state and prevent adsorption to the container walls.
b. Preconcentration:
-
Due to the low concentrations of this compound in seawater and the high salt matrix, a preconcentration step is necessary to separate the analyte from interfering salts and to increase its concentration.
-
A common method involves the use of a chelating resin, such as Nobias-chelate PA1 or a resin with an ethylenediaminetriacetic acid (EDTA) functional group.[5]
-
A known volume of the acidified seawater sample is passed through a column containing the chelating resin. This compound and other trace metals bind to the resin.
-
The resin is then rinsed with ultrapure water to remove remaining sea salts.
-
The bound this compound is eluted from the resin using a small volume of a dilute acid, typically nitric acid. This results in a concentrated, low-salt sample ready for ICP-MS analysis.
c. ICP-MS Analysis:
-
The concentrated eluate is introduced into the ICP-MS.
-
The sample is nebulized and passes through a high-temperature argon plasma, which ionizes the this compound atoms.
-
The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
A detector quantifies the number of this compound ions, which is proportional to the concentration of this compound in the sample.
-
Quantification is typically performed using an external calibration curve prepared with matrix-matched standards or by isotope dilution.
Flow Injection Analysis (FIA) with Chemiluminescence Detection
FIA is another sensitive method for the determination of this compound in seawater, often automated for high-throughput analysis.
a. Sample Preparation:
-
Similar to the ICP-MS method, samples are collected and preserved using trace metal clean techniques.
-
For some FIA methods, a preconcentration step using a chelating resin column is integrated into the flow injection system.
b. Analytical Principle:
-
The method is based on the catalytic effect of this compound on the oxidation of a reagent, such as luminol (B1675438), by an oxidant, typically hydrogen peroxide, in an alkaline medium. This reaction produces chemiluminescence (light).
-
A carrier stream, typically a buffer solution, is continuously pumped through the FIA system.
-
A small, precise volume of the seawater sample is injected into the carrier stream.
-
The sample then merges with reagent streams containing the luminol and oxidant.
-
The mixture flows through a reaction coil to allow the chemiluminescence reaction to occur.
-
The light produced is measured by a photomultiplier tube or a photodiode detector.
-
The intensity of the emitted light is proportional to the this compound concentration in the sample.
c. Calibration:
-
The system is calibrated by injecting a series of standard solutions of known this compound concentrations and measuring the resulting chemiluminescence signal.
-
A calibration curve of light intensity versus this compound concentration is then used to determine the concentration in unknown samples.
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison for the analysis of this compound in seawater. This process ensures that the comparison is conducted in a standardized and unbiased manner, leading to reliable consensus values for the reference materials.
References
- 1. geotracesold.sedoo.fr [geotracesold.sedoo.fr]
- 2. Updated consensus values for the SAFe and North Atlantic GEOTRACES Reference Seawater Samples – GEOTRACES [geotraces.org]
- 3. Inter-laboratory study for the certification of trace elements in seawater certified reference materials NASS-7 and CASS-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geotracesold.sedoo.fr [geotracesold.sedoo.fr]
Validating Biomarkers for Manganese Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Manganese (Mn) is an essential trace element crucial for various physiological processes, but excessive exposure can lead to neurotoxicity, presenting a significant health risk in certain occupational and environmental settings.[1][2] Accurate assessment of an individual's exposure is critical for diagnostics, risk assessment, and the development of potential therapeutic interventions. A validated biomarker should be sensitive and specific enough to distinguish between exposed and non-exposed individuals, show a dose-response relationship with external exposure levels, and correlate with adverse health effects.[1][3]
This guide provides a comparative analysis of commonly used and emerging biomarkers for this compound exposure, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate tools for their studies.
Comparative Analysis of this compound Biomarkers
The ideal biomarker for this compound exposure is still elusive, as each biological matrix presents unique advantages and limitations related to its exposure window, sensitivity, and susceptibility to confounding factors. The choice of biomarker often depends on the specific research question, the exposure scenario (acute vs. chronic), and the population being studied.
| Biomarker | Matrix | Exposure Window | Advantages | Disadvantages |
| Blood Mn | Whole Blood, Plasma, Serum, Erythrocytes | Short-term (days to weeks)[4] | Reflects recent exposure[4][5]; useful for group comparisons.[4][5] | Poorly reflects long-term or past exposure[4]; subject to tight homeostatic control[3][6]; high inter-individual variability.[3][7] |
| Urine Mn | Urine | Very short-term (hours to days)[1] | Non-invasive collection. | Not a sensitive marker as only a small fraction of Mn is excreted via urine[1][5]; poor correlation with exposure levels.[1][3][8] Some researchers recommend abandoning it as a biomarker.[1][5] |
| Hair Mn | Hair | Medium to long-term (months)[9][10] | Non-invasive; reflects a longer exposure window than blood or urine.[9][10] | Susceptible to external contamination[11]; inconsistent findings across studies.[1][2] |
| Nail Mn | Toenails, Fingernails | Long-term (months)[12][13] | Non-invasive; reflects cumulative exposure over several months.[12][13][14] | Slow growth rate means it reflects exposure from many months prior (e.g., 7-12 months for toenails)[12][13]; potential for external contamination. |
| Neuroimaging | Brain Tissue (indirectly) | Reflects accumulation in the brain | Non-invasive; directly visualizes Mn accumulation in the target organ (brain).[4][15][16] | T1 MRI measures have a nonlinear relationship to exposure duration[15][17]; requires specialized equipment and expertise; unpractical for routine monitoring.[6] |
| Mn/Fe Ratio | Plasma, Erythrocytes | Reflects biological response | May be more sensitive than Mn levels alone by reflecting Mn's impact on iron homeostasis.[4][18] | Needs further validation and establishment of cut-off values for the general population.[4] |
In-Depth Biomarker Evaluation
Blood this compound (MnB)
Blood this compound is the most frequently studied biomarker. However, its utility is debated. While it can be effective for distinguishing between groups with high occupational exposure and unexposed controls, its reliability for individual assessment is low due to significant variability and a short biological half-life.[4][5][7] Most studies suggest that in non-occupational settings, blood Mn levels do not accurately reflect environmental exposure.[1] The relationship between air Mn and blood Mn appears to be positive only at higher air concentrations (above ~10 μg/m³), with dietary intake dominating at lower levels.[19]
Urine this compound (MnU)
Urine is not considered a reliable biomarker for this compound exposure.[1][8] This is primarily because the vast majority of Mn (>95%) is excreted through bile into feces, not urine.[1] Consequently, urinary Mn concentrations are not sensitive markers of external exposure and show poor correlation with exposure levels.[1][3]
Hair this compound (MnH)
Hair offers a non-invasive way to assess exposure over several months.[9][10] Studies have shown significant correlations between Mn in hair and Mn in drinking water, even at relatively low levels.[1] A study on welders found a linear relationship between a 30-day time-weighted average air Mn exposure and Mn levels in hair.[9][20][21] However, a major challenge is distinguishing between this compound incorporated endogenously and that from external contamination (e.g., dust, water).[11] Rigorous and standardized washing procedures are critical.
Nail this compound
Similar to hair, nails (especially toenails) can serve as biomarkers for long-term, cumulative exposure due to their slow growth rate.[12][14] Research in welders indicated that toenail Mn was significantly correlated with cumulative exposure occurring 7 to 12 months before the sample was collected.[12][13] In environmental exposure settings, toenail Mn has been shown to be a reliable biomarker reflecting Mn exposure from drinking water.[14]
Neuroimaging (MRI)
The paramagnetic properties of this compound allow it to be detected by T1-weighted Magnetic Resonance Imaging (MRI), which shows it accumulating in brain regions, particularly the basal ganglia.[4][15][16] MRI can effectively distinguish between Mn-exposed and unexposed individuals and can be a useful tool for semi-quantitative evaluation of inhaled exposure.[15][16] However, the relationship is often non-linear, and it is not practical for large-scale or routine biomonitoring.[6][15][17]
Experimental Protocols
Accurate measurement of this compound in biological samples is critical for biomarker validation. The primary analytical methods are Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), with ICP-MS generally being preferred for its higher sensitivity and ability to measure multiple elements simultaneously.
Sample Collection and Handling
-
Blood: Collect whole blood in trace metal-free tubes (e.g., with EDTA). For plasma or serum, centrifuge the sample and transfer the supernatant to clean polypropylene (B1209903) tubes. Store frozen at -20°C or below until analysis.[22] Rigorous contamination control is essential.[22]
-
Urine: Collect spot samples or 24-hour collections in acid-washed, trace metal-free containers. Store frozen.
-
Hair: Collect hair from the occipital region of the scalp, close to the skin. Only the 1-2 cm closest to the scalp should be used for recent exposure. Store in a clean, dry paper or plastic bag.
-
Nails: Clip toenails or fingernails using stainless steel or ceramic clippers. Collect the entire nail clipping. Store in a clean, dry container.
Sample Preparation: Washing and Digestion
-
Blood/Urine: Samples are typically diluted with a solution containing a matrix modifier and an acid (e.g., nitric acid) before analysis.
-
Hair/Nails (Critical Step): To remove external contamination, a standardized washing procedure is required. A common method involves:
-
Digestion: After washing (for hair/nails), all samples must be digested to break down the organic matrix. This is typically done using concentrated nitric acid (HNO₃) and sometimes perchloric acid (HClO₄) or hydrogen peroxide (H₂O₂), often with the aid of a microwave digestion system.[23]
Analytical Measurement: GFAAS Method Example
A common method for determining Mn in digested tissue samples is GFAAS.[23]
-
Instrument: An atomic absorption spectrophotometer equipped with a graphite furnace and a this compound-specific hollow cathode lamp.
-
Digestion: Digest the sample completely using a mixture of concentrated nitric acid and perchloric acid (50:50, v/v).[23]
-
Furnace Program: A typical program involves a drying step (~120°C), a charring/pyrolysis step to remove matrix components (~1200°C), an atomization step to vaporize the analyte (~2250°C), and a clean-out step (~2400°C).[23]
-
Correction: Zeeman background correction is employed to account for non-specific absorbance.[23]
-
Quantification: The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from known standards.
Visualizing Biomarker Validation Workflows
The following diagrams illustrate the logical flow of validating a candidate biomarker for this compound exposure and the relationship between different exposure routes and the biological matrices used for measurement.
Caption: Workflow for validating a novel this compound biomarker.
Caption: this compound exposure routes and corresponding biomarkers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Biomarkers of this compound Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Significance and Usefulness of Biomarkers of Exposure to this compound [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Biomarkers of Mn exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Hair as a Biomarker of Environmental this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toenail, Blood and Urine as Biomarkers of this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toenail, blood, and urine as biomarkers of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toenail this compound as biomarker of drinking water exposure: a reliability study from a U.S. pregnancy cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnetic resonance imaging T1 indices of the brain as biomarkers of inhaled this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Biomarkers of Occupational this compound Toxicity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. Blood this compound as an exposure biomarker: state of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hair this compound as an Exposure Biomarker among Welders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Determination of this compound in Serum with Zeeman Effect Graphite Furnace Atomic Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of this compound in human brain samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Manganese: A Comparative Analysis of Its Content Across Diverse Food Sources
A comprehensive guide for researchers and nutrition scientists, this report details the manganese content in a wide array of food items. It provides a comparative analysis supported by established experimental protocols for accurate quantification, offering a valuable resource for studies in nutrition, toxicology, and drug development.
This compound (Mn) is an essential trace mineral vital for numerous physiological processes, including bone formation, metabolism, and antioxidant defense. Understanding its distribution in various food sources is crucial for dietary assessment and related health research. This guide presents a comparative analysis of this compound content in different food categories, alongside detailed methodologies for its quantification.
Quantitative Comparison of this compound Content in Foods
The following table summarizes the this compound content across a selection of plant-based and animal-based food sources. Values are presented in milligrams (mg) per 100 grams (g) or as otherwise specified to facilitate direct comparison.
| Food Category | Food Item | This compound Content (mg) | Serving Size |
| Nuts and Seeds | Pine Nuts (raw) | 9.78 | 100 g |
| Hazelnuts | 1.6 - 5.24 | 1 oz (28.35 g) / 100 g | |
| Pecans | 1.1 - 4.37 | 1 oz (28.35 g) / 100 g | |
| Walnuts (roasted) | 3.44 | 100 g | |
| Pumpkin Seeds (roasted) | 4.39 | 100 g | |
| Whole Grains | Wheat Germ (toasted) | 20 | 100 g |
| Brown Rice (cooked) | 1.1 | 1/2 cup | |
| Whole Wheat Bread | 0.7 | 1 slice | |
| Oatmeal (cooked) | ~1.3 | 1 cup | |
| Legumes | Chickpeas (cooked) | 0.9 - 1.8 | 1/2 cup / 1 cup |
| Lentils (cooked) | 0.5 - 1.0 | 1/2 cup / 1 cup | |
| Lima Beans (cooked) | 2.1 | 1 cup | |
| Leafy Green Vegetables | Spinach (cooked) | 0.8 - 1.7 | 1/2 cup / 1 cup |
| Kale (raw) | 0.2 | 1 cup | |
| Fruits | Pineapple (raw) | 0.8 | 1/2 cup |
| Blueberries | 0.3 | 1/2 cup | |
| Animal-Based Products | Mussels (cooked) | 5.8 | 3 oz (85 g) |
| Oysters (cooked) | ~1.0 | 3 oz (85 g) | |
| Clams (cooked) | ~1.0 | 3 oz (85 g) | |
| Beef Liver (cooked) | 0.36 - 0.4 | 100 g | |
| Chicken Liver (cooked) | 0.38 | 100 g | |
| Chicken Breast (cooked) | 0.01 | 100 g | |
| Pork Loin (cooked) | 0.01 - 0.012 | 100 g | |
| Pork Liver (cooked) | 0.3 | 100 g | |
| Dairy Products | Cow's Milk | 0.003 - 0.01 | 100 g |
| Yogurt | 0.04 | 100 g | |
| Beverages | Black Tea (brewed) | 0.5 | 1 cup |
Experimental Protocols for this compound Quantification
Accurate determination of this compound content in food matrices relies on precise and validated analytical methods. The two most common techniques employed are Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Sample Preparation: A Critical First Step
Prior to instrumental analysis, food samples must be appropriately prepared to liberate the this compound from the organic matrix. This typically involves a digestion process.
1. Wet Ashing (Acid Digestion):
-
Principle: This method uses strong acids to decompose the organic matter, leaving the inorganic elements in a solution.
-
Procedure:
-
A known weight of the homogenized food sample (typically 1-5 g) is placed in a digestion vessel.
-
A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (e.g., 12:2 v/v) is added.[1]
-
The mixture is heated gently on a hot plate in a fume hood.
-
Hydrogen peroxide (H₂O₂) may be added cautiously to enhance the oxidation of organic matter.
-
Heating continues until the solution becomes clear and colorless, indicating complete digestion.
-
The resulting solution is cooled, diluted to a known volume with deionized water, and filtered.
-
2. Microwave-Assisted Digestion:
-
Principle: This is a more rapid and efficient version of wet ashing that utilizes microwave energy to heat the sample and acid mixture in closed vessels, leading to higher temperatures and pressures.
-
Procedure:
-
A smaller sample size (e.g., 100 mg) is placed in a microwave digestion vessel.[2]
-
A precise volume of acid digestion mixture (e.g., 4.0 mL) is added.[2]
-
The vessels are sealed and placed in a microwave digestion system.
-
A pre-programmed temperature and pressure ramp is applied to ensure safe and complete digestion.
-
After cooling, the digest is diluted to a final volume.
-
Instrumental Analysis
1. Atomic Absorption Spectroscopy (AAS):
-
Principle: AAS measures the absorption of light by free atoms in the gaseous state. The sample solution is nebulized into a flame or a graphite (B72142) furnace, where it is atomized. A light beam of a specific wavelength (279.5 nm for this compound) is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of the element.[1]
-
Instrumentation: An atomic absorption spectrometer equipped with a this compound hollow cathode lamp.
-
Procedure:
-
Prepare a series of standard solutions of known this compound concentrations.
-
Aspirate the blank, standards, and prepared sample solutions into the instrument.
-
Measure the absorbance of each solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Principle: ICP-MS is a highly sensitive technique that uses an inductively coupled plasma to ionize the atoms in the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the number of ions for each mass, allowing for the quantification of the element.
-
Instrumentation: An inductively coupled plasma-mass spectrometer.
-
Procedure:
-
Prepare calibration standards and a blank solution.
-
Introduce the prepared sample solutions and standards into the ICP-MS instrument.
-
The instrument's software acquires data for the specific mass-to-charge ratio of this compound (⁵⁵Mn).
-
A calibration curve is generated, and the concentration of this compound in the samples is calculated.
-
Internal standards are often used to correct for matrix effects and instrumental drift.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general experimental workflow for the determination of this compound content in food samples.
References
Assessing the performance of different manganese alloys in corrosion resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corrosion resistance of different families of manganese alloys, focusing on magnesium-manganese (Mg-Mn) and iron-manganese (Fe-Mn) based systems. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their performance in corrosive environments.
Performance Comparison of this compound Alloys
The following table summarizes the key corrosion performance indicators for selected this compound alloys based on electrochemical testing. It is important to note that the experimental conditions, such as the corrosive medium, can significantly influence the results. The data presented here is for comparative purposes within the specified conditions.
| Alloy System | Specific Alloy Composition | Corrosive Medium | Corrosion Current Density (i corr) in µA/cm² | Corrosion Rate (mm/yr) | Key Observations |
| Mg-Al-Mn | Mg-3Al | 3.5 wt.% NaCl | 115.1 | Not Reported | High corrosion rate. |
| Mg-3Al-0.12Mn | 3.5 wt.% NaCl | 20.9 | Not Reported | Significant improvement in corrosion resistance with Mn addition.[1] | |
| Mg-3Al-0.21Mn | 3.5 wt.% NaCl | 11.6 | Not Reported | Corrosion resistance increases with higher Mn content.[1] | |
| Mg-3Al-0.36Mn | 3.5 wt.% NaCl | 8.2 | Not Reported | Further improvement in corrosion resistance.[1] | |
| Mg-3Al-0.45Mn | 3.5 wt.% NaCl | 4.4 | Not Reported | Best corrosion resistance in the series.[1] | |
| Fe-Al-Mn-C | Fe-7.5Al-0.6C-5Mn | 0.5% NaCl | Not Reported | 0.075 | Corrosion rate decreases with increasing Mn content.[2] |
| Fe-7.5Al-0.6C-10Mn | 0.5% NaCl | Not Reported | 0.048 | ||
| Fe-7.5Al-0.6C-15Mn | 0.5% NaCl | Not Reported | 0.032 | ||
| Fe-7.5Al-0.6C-20Mn | 0.5% NaCl | Not Reported | 0.021 | ||
| Fe-7.5Al-0.6C-25Mn | 0.5% NaCl | Not Reported | 0.016 | Lowest corrosion rate in this alloy series.[2] |
Note: The data for the Mg-Al-Mn and Fe-Al-Mn-C alloys were obtained under different NaCl concentrations (3.5% vs. 0.5%). This difference in the corrosivity (B1173158) of the environment should be considered when making direct comparisons between the two alloy systems.
Experimental Methodologies
The data presented in this guide is primarily derived from potentiodynamic polarization tests, a standard electrochemical technique for evaluating corrosion resistance.
Potentiodynamic Polarization Testing
Objective: To determine the corrosion rate and susceptibility of a material to corrosion by measuring the current as a function of applied potential.
General Protocol (based on ASTM G59):
-
Sample Preparation: The alloy samples are typically mounted in an epoxy resin, leaving a defined surface area exposed. This surface is then mechanically polished to a mirror finish using a series of abrasive papers and polishing cloths with progressively finer grits. The polished samples are then cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and rinsed with deionized water.
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is used. The prepared alloy sample serves as the working electrode. A reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl) is used to measure the potential of the working electrode. A counter electrode, typically made of a noble metal like platinum or graphite, completes the circuit.
-
Electrolyte: A corrosive solution, such as 3.5 wt.% NaCl, is used as the electrolyte to simulate a saline environment.
-
Measurement: The working electrode is immersed in the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize. A potentiostat is then used to apply a potential scan, typically starting from a potential cathodic (more negative) to the OCP and scanning in the anodic (more positive) direction. The resulting current is measured.
-
Data Analysis: The potentiodynamic polarization curve (a plot of log(current density) vs. potential) is generated. From this curve, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic branches of the curve (Tafel extrapolation). The corrosion rate can then be calculated from the icorr value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the corrosion resistance of this compound alloys using electrochemical methods.
Signaling Pathways and Logical Relationships
In the context of corrosion of this compound alloys, particularly Mg-Al-Mn alloys, the addition of this compound influences the microstructure, which in turn affects the corrosion mechanism. The following diagram illustrates the logical relationship between this compound addition and improved corrosion resistance in Mg-Al alloys.
References
Validating Gene Expression Signatures for Manganese-Induced Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Manganese (Mn) is an essential trace element, but chronic overexposure can lead to a debilitating neurodegenerative disorder known as manganism, which shares features with Parkinson's disease. Understanding the molecular mechanisms of Mn-induced neurotoxicity is critical for developing effective diagnostics and therapeutic interventions. Gene expression profiling has emerged as a powerful tool to identify molecular signatures associated with Mn toxicity. However, the validation and comparison of these signatures are crucial for their reliable application in research and drug development.
This guide provides a comparative overview of identified gene expression signatures for Mn-induced neurotoxicity, details the experimental protocols used for their identification and validation, and discusses alternative approaches for assessing neurotoxicity.
Comparison of Gene Expression Signatures
Transcriptomic studies using various models have identified numerous differentially expressed genes (DEGs) in response to Mn exposure. While a universally validated gene signature remains to be established, several studies have reported and internally validated key genes and pathways. The following table summarizes findings from key studies.
| Study Model & Mn Treatment | Gene Expression Platform | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Internal Validation Method |
| Human SH-SY5Y Neuroblastoma Cells (100 µM MnCl₂ for 30 days) | Microarray | Genes involved in neuronal differentiation, apoptosis, and synaptic transmission.[1] | - | qPCR of selected genes.[2] |
| Human SH-SY5Y Neuroblastoma Cells (Physiologic: 10 µM Mn for 5h; Toxic: 100 µM Mn for 5h) | RNA-Seq | Toxic dose: Mitochondrial oxidative phosphorylation, neuronal death-associated genes (CYR61, BIK).[3] Physiologic dose: Protein secretion pathway (BET1, ADAM10, ARFGAP3).[3] | - | Not explicitly stated. |
| Rat Basal Ganglia (25 mg/kg MnCl₂ daily for 10 days) | cDNA Array | Mitochondrial stress-70 protein (MTHSP70), Neurodap1, endoplasmic reticulum stress protein 72 (ERP72). | - | Northern Blot of selected genes. |
| C. elegans (50 mM MnCl₂ for 30 min) | RNA-Seq | Endoplasmic reticulum stress and lipocalin-related genes. | - | qRT-PCR of selected genes. |
| Human Primary Astrocytes (Mn exposure) | Microarray | Proinflammatory chemokines and cytokines. | DNA replication and repair, cell cycle checkpoint control. | Real-time RT-PCR, Western blotting. |
Note: The lack of extensive independent validation across different laboratories and models is a significant gap in the field. Most validation is currently confined to the original study, often through qPCR of a subset of the identified genes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of gene expression signatures. Below are representative methodologies from the cited studies.
Cell Culture and this compound Exposure (SH-SY5Y Cells)
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for dopaminergic neurons.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: this compound chloride (MnCl₂) is the most frequently used form of this compound. For chronic exposure studies, cells are treated with sublethal concentrations of MnCl₂ (e.g., 100 µM) for extended periods (e.g., 30 days), with the media being changed every 2-3 days.[1] For studies discriminating between physiological and toxic doses, cells are exposed to a range of concentrations (e.g., 10 µM for physiological, 100 µM for toxic) for a shorter duration (e.g., 5 hours).[3]
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cell pellets or tissues using commercially available kits, such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent (Invitrogen), following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Microarray Analysis: For microarray analysis, total RNA is reverse transcribed, labeled, and hybridized to a microarray chip (e.g., Agilent Whole Human Genome Oligo Microarray). The arrays are then washed and scanned, and the data is extracted and normalized.
-
RNA-Sequencing (RNA-Seq): For RNA-Seq, a library of cDNA fragments is prepared from the total RNA. This typically involves rRNA depletion, fragmentation, reverse transcription, and adapter ligation. The library is then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Quantitative Real-Time PCR (qPCR) Validation: To validate the results from microarray or RNA-Seq, the expression levels of selected DEGs are quantified using qPCR. cDNA is synthesized from total RNA, and qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes is normalized to one or more housekeeping genes (e.g., GAPDH, ACTB).[2]
Alternative Approaches to Assess this compound Neurotoxicity
While gene expression signatures provide valuable molecular insights, other biomarkers are also used to assess Mn-induced neurotoxicity.
-
Neuroimaging: Magnetic Resonance Imaging (MRI) is a non-invasive technique used to detect Mn accumulation in the brain, particularly in the basal ganglia.[4]
-
Metabolomics: The analysis of small molecule metabolites in biological samples can reveal metabolic pathways perturbed by Mn exposure.
-
Proteomics: The large-scale study of proteins can identify changes in protein expression and post-translational modifications that are indicative of Mn toxicity.
-
Traditional Neurological and Neurobehavioral Assessments: These clinical assessments remain the gold standard for diagnosing manganism and evaluating the functional consequences of Mn exposure.
Visualizing the Landscape of this compound Neurotoxicity
To better understand the complex interplay of molecular events in Mn-induced neurotoxicity, the following diagrams illustrate a typical experimental workflow for gene signature validation and the key signaling pathways involved.
Caption: A typical experimental workflow for the discovery and validation of a gene expression signature for this compound-induced neurotoxicity.
Caption: The interplay of key signaling pathways implicated in this compound-induced neurotoxicity, leading to dopaminergic neuron death.
Conclusion
The identification of robust and validated gene expression signatures for this compound-induced neurotoxicity holds immense promise for advancing our understanding of the disease, developing novel biomarkers, and accelerating drug discovery. While several candidate gene signatures have been proposed, there is a pressing need for more rigorous independent validation and comparative studies to establish their clinical and research utility. This guide serves as a resource for researchers to navigate the current landscape of gene expression-based approaches to studying this compound neurotoxicity and to highlight the critical areas for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Transcriptome Analysis Reveals Distinct Responses to Physiologic versus Toxic this compound Exposure in Human Neuroblastoma Cells [frontiersin.org]
- 4. Item - Identifying Imaging Biomarkers for this compound Toxicity in Occupationally Exposed Welders - Purdue University Graduate School - Figshare [hammer.purdue.edu]
A Comparative Guide to the Catalytic Activity of Manganese Oxide Structures
For Researchers, Scientists, and Drug Development Professionals
Manganese oxides (MnOx) are a versatile class of materials that have garnered significant attention in catalysis due to their low cost, environmental friendliness, and rich redox chemistry.[1] The catalytic performance of this compound oxides is intricately linked to their structural properties, including crystal phase, morphology, and the oxidation state of this compound. This guide provides an objective comparison of the catalytic activity of different this compound oxide structures, supported by experimental data and detailed methodologies.
Unraveling the Impact of Crystal Structure and Oxidation State
The catalytic prowess of this compound oxides is not monolithic; it varies significantly with the specific oxide form. Key structures include this compound dioxide (MnO₂), trithis compound tetroxide (Mn₃O₄), and this compound sesquioxide (Mn₂O₃). Within MnO₂, several polymorphs exist, such as α-, β-, γ-, and δ-MnO₂, each exhibiting distinct catalytic behaviors.
The catalytic activity is profoundly influenced by the this compound oxidation state and the mobility of lattice oxygen.[1][2] Generally, a higher availability of surface oxygen species and enhanced low-temperature reducibility are associated with superior catalytic performance.[2] For instance, in the context of nitric oxide (NO) oxidation, the activity decreases in the order of MnO₂ > Mn₂O₃ > Mn₃O₄, with MnO₂ (containing Mn⁴⁺) demonstrating the highest conversion efficiency.[3] This superior performance is attributed to its excellent redox properties and the abundance of active oxygen species.[3]
Similarly, for the oxidation of volatile organic compounds (VOCs) like benzene, γ-MnO₂ typically shows the highest activity, followed by Mn₂O₃ and then Mn₃O₄.[2] The transformation from Mn₃O₄ to Mn₂O₃ has been shown to be beneficial for catalytic activity.[2]
Among the MnO₂ polymorphs, the activity is often dictated by the tunnel structure and crystal phase. For CO oxidation, the catalytic activity of MnO₂ nanorods was found to decrease in the order of α- ≈ δ- > γ- > β-MnO₂.[4] This is also observed in the electrochemical oxygen reduction reaction, where the catalytic activities follow the order of α- > β- > γ-MnO₂.[5] The larger tunnel size in α-MnO₂ (2x2 tunnels) compared to β-MnO₂ (1x1 tunnels) is believed to facilitate better reactant and product diffusion.
The Critical Role of Morphology and Surface Area
Beyond the intrinsic crystal structure, the morphology of the this compound oxide catalyst plays a pivotal role. Nanostructured materials, such as nanowires, nanorods, and nanoflowers, generally exhibit significantly higher catalytic activity compared to their bulk counterparts.[6][7] This enhancement is largely due to their higher specific surface area, which provides more active sites for the catalytic reaction.[6][7]
For example, one-dimensional α- and β-MnO₂ nanostructures have demonstrated excellent performance in Fenton-like reactions for decomposing organic dyes, far surpassing the activity of commercial MnO₂ powder.[8] The BET surface areas of these nanostructures were found to be an order of magnitude higher than the commercial powder.[8]
Quantitative Comparison of Catalytic Performance
The following tables summarize the catalytic performance of different this compound oxide structures for various reactions based on published experimental data.
Table 1: Catalytic Oxidation of Carbon Monoxide (CO)
| Catalyst | Morphology | T₅₀ (°C)¹ | T₁₀₀ (°C)² | Reference |
| α-MnO₂ | Nanorods | ~80 | ~120 | [4] |
| δ-MnO₂ | Nanosheets | ~80 | ~120 | [4] |
| γ-MnO₂ | Nanorods | ~100 | ~150 | [4] |
| β-MnO₂ | Nanorods | ~150 | ~200 | [4] |
¹ T₅₀: Temperature at which 50% conversion is achieved. ² T₁₀₀: Temperature at which 100% conversion is achieved.
Table 2: Catalytic Oxidation of Nitric Oxide (NO)
| Catalyst | Morphology | Maximum NO Conversion (%) | Temperature (°C) | Reference |
| MnO₂ | Nanoparticles | 91.4 | 250 | [3] |
| Mn₂O₃ | Nanoparticles | < 80 | 250 | [3] |
| Mn₃O₄ | Nanoparticles | < 60 | 250 | [3] |
Table 3: Oxygen Evolution Reaction (OER) Performance
| Catalyst | Onset Potential (η @ 0.1 mA/cm²) | Current Density @ 570 mV (mA/cm²) | Reference |
| α-Mn₂O₃ | ~230 mV | ~20 | [9] |
| Mn₃O₄ | ~290 mV | ~10 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of catalytic materials. Below are representative experimental protocols for the synthesis of this compound oxide nanostructures and the evaluation of their catalytic activity.
Synthesis of α-MnO₂ Nanowires (Hydrothermal Method)
-
Precursor Preparation: Dissolve 0.5 g of KMnO₄ and 1.5 mL of concentrated HCl in 40 mL of deionized water.
-
Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at 140°C for 12 hours.
-
Product Recovery: After the autoclave cools down to room temperature, filter the resulting precipitate and wash it several times with deionized water and ethanol.
-
Drying: Dry the final product in an oven at 80°C for 6 hours.
Catalytic Activity Testing: CO Oxidation
-
Catalyst Loading: Place 100 mg of the catalyst in a fixed-bed quartz tube reactor.
-
Pre-treatment: Heat the catalyst to 120°C in a stream of N₂ for 1 hour to remove any adsorbed impurities.
-
Reaction Gas Introduction: Introduce a gas mixture of 1% CO, 20% O₂, and 79% N₂ at a flow rate of 50 mL/min.
-
Temperature Programming: Ramp the reactor temperature from room temperature to 250°C at a rate of 2°C/min.
-
Product Analysis: Continuously monitor the concentration of CO in the effluent gas using a gas chromatograph equipped with a thermal conductivity detector (TCD).
-
Data Calculation: Calculate the CO conversion at each temperature point.
Catalytic Activity Testing: Decomposition of Hydrogen Peroxide
A common method to assess the catalytic activity of this compound oxides is to monitor the rate of oxygen production from the decomposition of hydrogen peroxide.[10][11]
-
Reaction Setup: Place a known volume of hydrogen peroxide solution (e.g., 50 cm³ of diluted H₂O₂) into a conical flask.[10]
-
Catalyst Introduction: Weigh a specific amount of the this compound oxide catalyst (e.g., 0.5 g) and add it to the hydrogen peroxide solution, starting a stopwatch simultaneously.[10]
-
Oxygen Collection: Collect the evolved oxygen gas by displacing water in an inverted graduated cylinder.[10]
-
Data Recording: Record the volume of oxygen collected at regular time intervals (e.g., every 30 seconds).[10]
-
Analysis: Plot the volume of oxygen produced against time. The initial slope of the graph is indicative of the initial reaction rate, allowing for a comparison of the catalytic activity of different materials.[10]
Visualizing the Structure-Activity Relationship and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and processes in the study of this compound oxide catalysts.
Caption: Relationship between synthesis, properties, and catalytic performance.
Caption: Experimental workflow for comparing catalytic activity.
References
- 1. Diversity in the Family of this compound Oxides at the Nanoscale: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of this compound Oxide Catalysts for the Catalytic Oxidation of (chloro)-VOCs | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progresses in the synthesis of MnO2 nanowire and its application in environmental catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progresses in the synthesis of MnO2 nanowire and its application in environmental catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mccscience.yolasite.com [mccscience.yolasite.com]
- 11. physicsforums.com [physicsforums.com]
A Comparative Analysis of Manganese Uptake Mechanisms in Plants and Fungi
An objective guide for researchers on the distinct strategies employed by plants and fungi for manganese acquisition, supported by experimental data and methodologies.
This compound (Mn) is an essential micronutrient for virtually all forms of life, playing critical roles as a cofactor in photosynthesis, respiration, and antioxidant defense.[1][2] Both plants and fungi have evolved sophisticated mechanisms to acquire Mn from the environment and maintain cellular homeostasis, often employing related families of transport proteins but with distinct regulatory strategies. This guide provides a comparative overview of these mechanisms, presenting quantitative data, experimental protocols, and visual pathways to facilitate a deeper understanding for research and development professionals.
This compound Uptake in Plants: A Multi-Transporter System
Plants absorb this compound primarily from the soil solution through their roots. This process involves a coordinated effort of several families of metal transporters, each with specific roles in uptake from the soil, translocation throughout the plant, and sequestration within cellular compartments.[3][4]
Key Transporter Families:
-
NRAMP (Natural Resistance-Associated Macrophage Protein): Members of this family, such as AtNRAMP1 in Arabidopsis thaliana, are crucial for high-affinity Mn uptake from the soil into root cells.[5] AtNRAMP3 and AtNRAMP4 are localized to the vacuolar membrane and are involved in mobilizing Mn stores from the vacuole, particularly under iron-deficient conditions.[1]
-
ZIP (ZRT/IRT-like Protein): The ZIP family is a large group of transporters with broad substrate specificity. IRT1, a well-characterized member, is a primary iron transporter but can also transport Mn, especially under iron-deficient conditions.[4] Other ZIP transporters also contribute to Mn homeostasis.[6]
-
YSL (Yellow Stripe-Like): These transporters are involved in the long-distance transport of metals chelated to nicotianamine, facilitating Mn movement within the plant.[3]
-
CDF/MTP (Cation Diffusion Facilitator/Metal Tolerance Protein): This family is primarily involved in Mn efflux from the cytoplasm, either into vacuoles for storage or out of the cell to prevent toxicity.[7]
-
P-type ATPases: These transporters use ATP to actively pump Mn across membranes, contributing to the fine-tuning of Mn concentrations within organelles.[3]
The regulation of these transporters is complex, often responding to the availability of Mn and other metals like iron at both the transcriptional and post-translational levels.[1]
Caption: Simplified diagram of this compound uptake and initial sequestration in a plant root cell.
This compound Uptake in Fungi: The NRAMP/Smf Family Dominance
Fungi, like plants, require Mn for various cellular processes, including acting as a cofactor for enzymes involved in lignin (B12514952) degradation in some species.[8][9] Their primary mechanism for Mn acquisition from the environment relies heavily on the NRAMP family of transporters, often referred to as Smf proteins in yeast.[10]
Key Transporter Families:
-
NRAMP/Smf: In the model yeast Saccharomyces cerevisiae, Smf1p is a high-affinity Mn transporter located at the plasma membrane, responsible for Mn uptake from the environment.[11] Smf2p is found in intracellular vesicles and is also involved in Mn transport.[10][11] In pathogenic fungi like Candida albicans, Smf12 and Smf13 are crucial for Mn acquisition and virulence.[12][13]
-
P-type ATPases: Pmr1, a Golgi-localized Ca²⁺/Mn²⁺-ATPase, is essential for delivering Mn to the secretory pathway, where it is required for mannosylation of proteins.[8]
-
VIT (Vacuolar Iron Transporter) family: Ccc1 has been identified as a Mn²⁺ and Fe²⁺ vacuolar transporter, playing a role in intracellular Mn homeostasis.[8]
Regulation of Mn transporters in fungi is tightly controlled. For instance, Smf1p and Smf2p in yeast are regulated post-translationally in response to Mn levels; high Mn concentrations lead to their degradation in the vacuole.[14][15]
Caption: Overview of primary this compound transport pathways in a fungal cell.
Comparative Data on this compound Transporters
The following table summarizes key quantitative data for representative Mn transporters in plants and fungi. Kinetic parameters like the Michaelis constant (Kₘ) indicate the substrate concentration at which the transporter operates at half of its maximum velocity, with lower values signifying higher affinity.
| Organism | Transporter | Family | Localization | Substrate(s) | Apparent Kₘ for Mn²⁺ | Reference |
| Arabidopsis thaliana | AtNRAMP1 | NRAMP | Plasma Membrane | Mn²⁺, Fe²⁺ | 28 nM | [5] |
| Arabidopsis thaliana | AtIRT1 | ZIP | Plasma Membrane | Fe²⁺, Mn²⁺, Zn²⁺, Cd²⁺ | ~20 µM (for Fe²⁺) | [4] |
| Saccharomyces cerevisiae | Smf1p | NRAMP | Plasma Membrane | Mn²⁺, Cd²⁺, Cu²⁺, Fe²⁺ | High-affinity for Mn²⁺ | [11] |
| Saccharomyces cerevisiae | Smf2p | NRAMP | Intracellular Vesicles | Mn²⁺, Co²⁺ | Not specified | [11] |
| Candida albicans | Smf12/Smf13 | NRAMP | Plasma Membrane | Mn²⁺ | Not specified | [12][13] |
Note: Kₘ values can vary significantly depending on the experimental conditions and expression system used.
Experimental Protocols: Characterizing Transporter Function
A common and powerful technique to characterize the function of a putative metal transporter from plants or fungi is the yeast complementation assay.[16][17] This method leverages yeast strains that are genetically deficient in their own uptake systems for a particular metal, making them unable to grow on media with low or high concentrations of that metal.
Protocol: Yeast Complementation Assay for a Plant Mn Transporter
-
Vector Construction: The full-length coding sequence of the plant transporter gene (e.g., AtNRAMP1) is cloned into a yeast expression vector (e.g., pYES2), typically under the control of an inducible promoter like GAL1.
-
Yeast Transformation: The constructed plasmid is transformed into a suitable S. cerevisiae mutant strain. For Mn transporters, the smf1Δ mutant, which is deficient in the primary plasma membrane Mn transporter, is often used.[10] This mutant exhibits poor growth on media containing a metal chelator like EGTA, which reduces the availability of divalent cations.[10]
-
Selection and Growth Assay (Drop Test):
-
Transformed yeast cells are first grown in a non-selective liquid medium.
-
The cultures are then washed and serially diluted.
-
Small aliquots (drops) of each dilution are spotted onto selective agar (B569324) plates. These plates will contain:
-
A sugar to induce gene expression (e.g., galactose for the GAL1 promoter).
-
A control condition (normal Mn levels).
-
A restrictive condition (e.g., medium supplemented with EGTA).
-
A toxicity condition (e.g., medium with high Mn concentrations) to test for efflux or sequestration capabilities.
-
-
-
Incubation and Analysis: Plates are incubated at 30°C for 2-5 days.[18] If the plant transporter is functional and transports Mn, it will "complement" the yeast mutation, allowing the transformed cells to grow on the restrictive medium where the mutant with an empty vector cannot.
Caption: Experimental workflow for a yeast complementation assay to test Mn transporter function.
Conclusion: Convergent and Divergent Strategies
Plants and fungi, while both reliant on Mn, exhibit both convergent and divergent evolutionary strategies for its acquisition. Both kingdoms heavily rely on the NRAMP family of transporters for high-affinity uptake at the plasma membrane. However, plants employ a more diverse array of transporter families (e.g., ZIP, YSL) for uptake and long-distance transport, reflecting the complexity of nutrient distribution in a multicellular, differentiated organism. Fungi, particularly unicellular yeasts, appear to have a more streamlined system focused on the NRAMP/Smf transporters for uptake and P-type ATPases for intracellular distribution to key organelles like the Golgi. Understanding these differences is crucial for fields ranging from agricultural biofortification to the development of novel antifungal therapies targeting essential nutrient uptake pathways.
References
- 1. Frontiers | Mn-euvering this compound: the role of transporter gene family members in this compound uptake and mobilization in plants [frontiersin.org]
- 2. Frontiers | this compound in Plants: From Acquisition to Subcellular Allocation [frontiersin.org]
- 3. Research Progress on this compound Transporters in Plants [rdzwxb.com]
- 4. Mn-euvering this compound: the role of transporter gene family members in this compound uptake and mobilization in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Affinity this compound Uptake by the Metal Transporter NRAMP1 Is Essential for Arabidopsis Growth in Low this compound Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four ZIPs contribute to Zn, Fe, Cu and Mn acquisition at the outer root domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Genome-wide analysis of fungal this compound transporters, with an emphasis on Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the NRAMP Gene Family in the Arbuscular Mycorrhizal Fungus Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saccharomyces cerevisiae Expresses Three Functionally Distinct Homologues of the Nramp Family of Metal Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of this compound in morphogenesis and pathogenesis of the opportunistic fungal pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The distinct methods by which this compound and iron regulate the Nramp transporters in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The distinct methods by which this compound and iron regulate the Nramp transporters in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metal-ion Transporters— From Yeast to Human Diseases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Manganese (Mn), an essential trace metal, becomes a potent neurotoxicant in excess, leading to a debilitating neurodegenerative disorder known as manganism, which shares features with Parkinson's disease. To unravel the complex pathophysiology of this compound-induced neurotoxicity and to develop effective therapeutic strategies, researchers rely on a variety of animal models. This guide provides a comprehensive comparison of commonly used animal models, detailing their validation through behavioral, neurochemical, and histopathological data. We also present detailed experimental protocols and visualize key signaling pathways to aid in the selection of the most appropriate model for specific research questions.
Comparative Analysis of Animal Models
The choice of an animal model for studying this compound neurotoxicity depends on the specific research question, balancing factors such as cost, lifespan, genetic tractability, and physiological similarity to humans. This section compares invertebrate, rodent, and non-human primate models, summarizing key findings in structured tables.
Invertebrate Models: Caenorhabditis elegans and Drosophila melanogaster
Invertebrate models like the nematode C. elegans and the fruit fly D. melanogaster offer powerful tools for large-scale genetic and drug screening due to their short lifespan, ease of culture, and well-characterized nervous systems.[1] Studies in these organisms have been instrumental in identifying fundamental molecular mechanisms of Mn neurotoxicity, particularly concerning the dopaminergic system.[1][2]
Table 1: Comparison of Invertebrate Models of this compound Neurotoxicity
| Feature | Caenorhabditis elegans | Drosophila melanogaster |
| Exposure Method | MnCl₂ in liquid culture or on agar (B569324) plates | MnCl₂ or MnSO₄ mixed in food |
| Key Behavioral Phenotypes | Reduced locomotion, impaired food sensing | Retarded development, decreased survival, impaired motor function, cardiac dysfunction[2][3] |
| Neurochemical Alterations | Selective degeneration of dopaminergic neurons, altered dopamine (B1211576) levels[4] | Presynaptic block of glutamatergic transmission[2][3] |
| Key Advantages | High-throughput screening, well-defined neural circuits, genetic tractability[1] | Complex behaviors, established genetic tools, low cost[2][3] |
| Key Limitations | Simple nervous system, differences in Mn metabolism compared to mammals | Differences in blood-brain barrier, different Mn absorption pathways |
Rodent Models: Rats and Mice
Rodents, particularly rats and mice, are the most widely used mammalian models for this compound neurotoxicity due to their physiological and neurological similarities to humans, cost-effectiveness, and the availability of a wide range of research tools.[5][6] These models have been crucial in characterizing the impact of Mn on various neurotransmitter systems and in evaluating potential therapeutic interventions.[7][8]
Table 2: Comparison of Rodent Models of this compound Neurotoxicity
| Feature | Rats (e.g., Sprague-Dawley, Wistar) | Mice (e.g., C57BL/6) |
| Exposure Methods | Intraperitoneal/subcutaneous injection, oral gavage, inhalation of MnCl₂ or MnSO₄[9][10][11] | Intraperitoneal/subcutaneous injection, oral gavage, inhalation of MnCl₂ or Mn acetate[7][12] |
| Key Behavioral Phenotypes | Hypo- or hyperactivity depending on dose and duration, motor deficits, impaired gait and postural stability[6][9][13] | Akinesia, postural instability, action tremor, locomotor dysfunction[7][12] |
| Neurochemical Alterations | Decreased striatal dopamine, altered GABA and glutamate (B1630785) levels, oxidative stress[9][13][14][15][16] | Decreased striatal dopamine content, oxidative stress, mitochondrial dysfunction[7][12][15] |
| Histopathological Changes | Dopaminergic neurodegeneration, microglial activation, astrogliosis, neuronal injury in striatum and globus pallidus[14][17] | Reduction in TH-immunopositive neurons in the substantia nigra, neuronal injury[12][17] |
| Key Advantages | Larger size for surgical manipulations and imaging, well-characterized behavior | Availability of transgenic strains, lower cost and shorter breeding cycle |
| Key Limitations | Higher cost than mice, some behavioral tests less established | Smaller brain size can be challenging for some analyses |
Non-Human Primate Models
Non-human primates (NHPs), such as cynomolgus macaques, offer the highest translational relevance to human manganism due to their close genetic, physiological, and neurological homology to humans.[18][19] Studies in NHPs have provided critical insights into the cognitive and motor deficits caused by chronic Mn exposure.[20][21]
Table 3: Comparison of Non-Human Primate Models of this compound Neurotoxicity
| Feature | Cynomolgus Macaques |
| Exposure Methods | Intravenous injection of MnCl₂ or MnSO₄, inhalation[18][22] |
| Key Behavioral Phenotypes | Subtle fine motor control deficits, working memory impairment, increased parkinsonian rating scores, increased stereotypical behaviors[18][20][21][23] |
| Neurochemical Alterations | Reduced striatal dopamine levels at high cumulative exposures, decreased dopamine D2-like receptor levels, potential dysregulation of glutamatergic system[18] |
| Histopathological Changes | Astrogliosis, neuronal degeneration in the frontal cortex, microglial activation in the substantia nigra[18][23] |
| Key Advantages | High translational relevance, complex cognitive and motor functions, similar brain structure to humans[19] |
| Key Limitations | High cost, significant ethical considerations, long lifespan |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of animal models. Below are methodologies for inducing this compound neurotoxicity and for key behavioral and neurochemical analyses.
Induction of this compound Neurotoxicity in Rodents
1. Intraperitoneal (i.p.) Injection in Rats:
-
Agent: this compound (II) chloride tetrahydrate (MnCl₂·4H₂O) dissolved in sterile saline.
-
Dosage: A subacute exposure model can be established with i.p. injections of 6 mg/kg MnCl₂ for 4-6 weeks.[9] Another model uses 25 mg/kg every two days for 15 days.[10]
-
Procedure: Rats are weighed daily to adjust the injection volume. Injections are administered into the lower abdominal quadrant, alternating sides to minimize irritation.
2. Oral Gavage in Mice:
-
Agent: this compound (II) chloride (MnCl₂) dissolved in distilled water.
-
Dosage: To model environmental exposure, adult mice can be administered 100 mg/kg body weight per day for 8 weeks.[5]
-
Procedure: A flexible gavage needle is used to deliver the MnCl₂ solution directly into the stomach to ensure accurate dosing.
Key Experimental Analyses
1. Behavioral Assessment: Open Field Test (Rodents)
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape, often equipped with automated tracking software.
-
Procedure: Each animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. Mn-exposed rodents may exhibit either hypo- or hyperactivity depending on the exposure paradigm.[5][9]
2. Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC) for Dopamine
-
Purpose: To quantify dopamine and its metabolites in brain tissue.
-
Procedure:
-
Brain regions of interest (e.g., striatum) are rapidly dissected and homogenized in a solution containing an internal standard.
-
The homogenate is centrifuged, and the supernatant is filtered.
-
The sample is injected into an HPLC system with an electrochemical detector.
-
Dopamine levels are quantified by comparing the peak area to that of the internal standard and a standard curve. Chronic Mn exposure typically leads to a reduction in striatal dopamine levels.[12]
-
3. Histopathological Analysis: Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Purpose: To visualize and quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Procedure:
-
Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brain is removed, post-fixed, and cryoprotected.
-
Coronal sections are cut on a cryostat or vibratome.
-
Sections are incubated with a primary antibody against TH, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
The number of TH-positive cells is counted using stereological methods. A reduction in TH-positive neurons is a key indicator of dopaminergic neurodegeneration.[12][14]
-
Visualization of Key Pathways and Workflows
Understanding the molecular cascades and experimental processes is crucial for contextualizing the data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound entry into dopaminergic neurons and subsequent toxicity cascade.
Caption: Workflow for validation of a rodent model of this compound neurotoxicity.
This guide provides a foundational understanding of the various animal models available for studying this compound-related neurodegenerative diseases. By presenting comparative data, detailed protocols, and visual aids, we aim to facilitate informed model selection and promote robust, reproducible research in this critical field.
References
- 1. mdpi.com [mdpi.com]
- 2. Examining the effect of this compound on physiological processes: Invertebrate models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. The Impact of this compound on Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maintaining Translational Relevance in Animal Models of this compound Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of this compound's neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine Treatment Provides Neuroprotection in a Mouse Model of Manganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Childhood Exposure to Lead or this compound: Evidence for Impaired Attention, Impulse Control, and Affect Regulation and Assessment of Potential Therapies [escholarship.org]
- 9. Subacute this compound exposure in rats is a neurochemical model of early this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound exposure and induced oxidative stress in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhalation as a Parkinson Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound exposure alters extracellular GABA, GABA receptor and transporter protein and mRNA levels in the developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces dopaminergic neurodegeneration via microglial activation in a rat model of manganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-induced hyperactivity and dopaminergic dysfunction depend on age, sex and YAC128 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound Neurotoxicity: Lessons Learned from Longitudinal Studies in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. Effects of Chronic this compound Exposure on Cognitive and Motor Functioning in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound neurotoxicity: new perspectives from behavioral, neuroimaging, and neuropathological studies in humans and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Chronic this compound Exposure on Glutamatergic and GABAergic Neurotransmitter Markers in the Nonhuman Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | this compound neurotoxicity: new perspectives from behavioral, neuroimaging, and neuropathological studies in humans and non-human primates [frontiersin.org]
Safety Operating Guide
Proper Disposal of Manganese: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of manganese and its compounds, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Disposal Procedures
The proper disposal of this compound waste is a multi-step process that begins with careful planning and adherence to safety protocols. It is crucial to treat all this compound waste as potentially hazardous and to consult your institution's specific safety guidelines in conjunction with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
The first critical step is to accurately identify and segregate this compound waste. Different forms of this compound waste may require different disposal routes.
-
Solid this compound Waste: This includes this compound metal, this compound dioxide, and other solid compounds. These should be collected in a designated, sealed, and clearly labeled waste container. Avoid mixing with other chemical waste to prevent potentially hazardous reactions.
-
Aqueous this compound Waste: Solutions containing this compound salts (e.g., this compound chloride, this compound sulfate) should be collected in a separate, sealed, and labeled container. Do not dispose of aqueous this compound waste down the drain.
-
Contaminated Materials: Personal protective equipment (PPE), absorbent materials from spills, and other items contaminated with this compound should be collected in a designated, sealed container and treated as hazardous waste.
Step 2: Waste Collection and Storage
Proper collection and storage are vital to prevent accidental exposure and environmental contamination.
-
Containers: Use containers that are compatible with the type of this compound waste. For solids, a sturdy, sealed container is sufficient. For liquids, use a leak-proof container with a secure lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or the specific compound), and the associated hazards (e.g., "Toxic").
-
Storage: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Treatment of Aqueous this compound Waste (if applicable)
For laboratories with the appropriate facilities and trained personnel, some aqueous this compound waste can be treated to reduce its hazard before disposal. Common methods include:
-
Chemical Precipitation: Adjusting the pH of the solution can cause this compound to precipitate out as an insoluble hydroxide (B78521) or carbonate. The resulting solid can then be separated from the liquid.
-
Oxidation: For solutions containing dissolved this compound(II), oxidation to this compound dioxide (a solid) can be achieved using an oxidizing agent.
Note: Any treatment of hazardous waste is subject to regulation. Consult your environmental health and safety (EHS) department before attempting any treatment procedures.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through your institution's hazardous waste management program.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, accurately describing the contents of the waste containers.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to ensure the this compound waste is transported, treated, and disposed of in compliance with all regulations.
Quantitative Data on this compound Regulatory and Health Advisory Levels
The following table summarizes various regulatory and health advisory limits for this compound. These values can help in understanding the concentrations of concern and in setting internal laboratory safety and disposal standards.
| Parameter | Limit/Guideline Value | Issuing Agency/Regulation | Notes |
| Drinking Water Standards & Advisories | |||
| Secondary Maximum Contaminant Level (SMCL) | 0.05 mg/L | US EPA | Non-enforceable guideline based on aesthetic effects (taste, color, staining).[1] |
| Lifetime Health Advisory | 0.3 mg/L | US EPA | Non-enforceable advisory for chronic exposure.[1] |
| 1-Day and 10-Day Health Advisory | 1 mg/L | US EPA | Non-enforceable advisory for acute exposure.[1] |
| Health Advisory for Infants (<6 months) | 0.3 mg/L | US EPA | For both acute and chronic exposure.[1] |
| Wastewater/Effluent Limitations | |||
| Federal Effluent Limitation Guidelines (Coal Mining) | 2.0 mg/L (30-day avg.) | US EPA | Technology-based standard for a specific industry. |
| Federal Effluent Limitation Guidelines (Coal Mining) | 4.0 mg/L (daily max.) | US EPA | Technology-based standard for a specific industry. |
| State-Specific Water Quality Criteria | |||
| Human Health-Based Criterion (e.g., Pennsylvania) | 0.3 mg/L | State Environmental Agencies | Applies to all surface waters at the point of discharge.[2][3] |
| Occupational Exposure Limits (Air) | |||
| Permissible Exposure Limit (PEL) - Ceiling | 5 mg/m³ | OSHA | The concentration that should not be exceeded at any time.[4][5] |
| Threshold Limit Value (TLV) - Respirable | 0.02 mg/m³ | ACGIH | Time-weighted average for a normal 8-hour workday.[6] |
| Threshold Limit Value (TLV) - Inhalable | 0.1 mg/m³ | ACGIH | Time-weighted average for a normal 8-hour workday.[6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste in a laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
